molecular formula C11H10ClNO B062493 (2-Chloro-7-methylquinolin-3-yl)methanol CAS No. 170848-22-3

(2-Chloro-7-methylquinolin-3-yl)methanol

Cat. No.: B062493
CAS No.: 170848-22-3
M. Wt: 207.65 g/mol
InChI Key: ZULSNMQBGIVMGC-UHFFFAOYSA-N
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Description

(2-Chloro-7-methylquinolin-3-yl)methanol is a versatile quinoline derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound belongs to the 2-chloroquinoline chemical family, which is widely recognized as a privileged scaffold for constructing diverse heterocyclic systems with significant biological potential . The 2-chloro and hydroxymethyl functional groups at the 2- and 3- positions of the quinoline ring provide reactive sites for further chemical modifications, making it a key building block for the development of novel therapeutic agents . Key Research Applications: • Synthetic Intermediate: Used in the synthesis of complex fused or binary quinoline-core heterocyclic systems . • Medicinal Chemistry: Serves as a precursor for compounds investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . • Methodology Development: The compound can be synthesized via reduction of the corresponding 2-chloro-3-formylquinoline using sodium borohydride . Handling and Storage: Store in a cool, dry place. For detailed safety information, refer to the associated Safety Data Sheet (SDS). This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-7-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULSNMQBGIVMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356674
Record name (2-chloro-7-methylquinolin-3-yl)methanol
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170848-22-3
Record name (2-chloro-7-methylquinolin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 170848-22-3
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol via the selective reduction of its corresponding aldehyde, 2-chloro-7-methylquinoline-3-carbaldehyde. Quinoline derivatives are pivotal scaffolds in medicinal chemistry and drug discovery, making reliable synthetic routes to functionalized intermediates like the target alcohol essential. This document delves into the mechanistic rationale for reagent selection, offers a detailed, step-by-step experimental protocol, outlines critical safety and handling procedures, and provides expected analytical data for product validation. The presented protocol is designed for researchers, chemists, and drug development professionals, emphasizing reproducibility, safety, and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Quinoline Alcohols

The quinoline ring system is a privileged scaffold in pharmaceutical development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The functionalization of this scaffold is key to modulating its pharmacological profile. This compound serves as a versatile synthetic intermediate. The primary alcohol moiety allows for further derivatization, such as esterification or conversion to an alkylating agent, while the chloro-substituent at the C2 position provides a reactive handle for nucleophilic substitution or cross-coupling reactions.

This guide focuses on the direct and efficient reduction of 2-chloro-7-methylquinoline-3-carbaldehyde, a readily accessible precursor often synthesized via the Vilsmeier-Haack reaction.[1][2] The objective is to present a robust and well-validated laboratory-scale procedure for its conversion to the target primary alcohol.

Reaction Principle and Mechanistic Insight

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, achieved through the addition of a hydride (H⁻) nucleophile to the carbonyl carbon.

Causality of Reagent Selection: Sodium Borohydride (NaBH₄)

While several hydride reagents can effect this transformation, Sodium Borohydride (NaBH₄) is the reagent of choice for this specific synthesis for several compelling reasons:

  • Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones.[3] Unlike more powerful reagents such as Lithium Aluminum Hydride (LiAlH₄), it will not reduce other potentially present functional groups like esters, amides, or nitriles under standard conditions.[3][4] This selectivity is crucial for complex molecule synthesis, preventing unwanted side reactions.

  • Operational Simplicity: NaBH₄ is stable in air and can be used in protic solvents like methanol (MeOH) or ethanol (EtOH).[5] This contrasts sharply with LiAlH₄, which reacts violently with protic solvents and requires strictly anhydrous conditions.[5] The use of alcoholic solvents is advantageous as they also serve as the proton source for the final step of the mechanism.

  • Safety Profile: While requiring careful handling, NaBH₄ is significantly safer and easier to manage than LiAlH₄. Its reactions are typically less exothermic and more controllable on a laboratory scale.

The Reduction Mechanism

The reduction proceeds via a two-step nucleophilic addition mechanism.

  • Nucleophilic Hydride Attack: The borohydride anion ([BH₄]⁻) serves as the source of the hydride nucleophile. The hydride attacks the electrophilic carbonyl carbon of the 2-chloro-7-methylquinoline-3-carbaldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom to form a tetracoordinate borate-alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by the solvent (in this case, methanol). This step quenches the intermediate and liberates the final primary alcohol product, this compound. Each molecule of NaBH₄ can theoretically reduce up to four molecules of the aldehyde.[5]

ReactionMechanism Reactant 2-Chloro-7-methylquinoline-3-carbaldehyde Intermediate Alkoxide-Borate Intermediate Reactant->Intermediate 1. Hydride Attack Reagent NaBH₄ in MeOH Reagent->Intermediate Product This compound Intermediate->Product 2. Protonation ProtonSource Methanol (Solvent) ProtonSource->Product

Caption: The two-stage mechanism for aldehyde reduction by NaBH₄.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the transformation.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
2-Chloro-7-methylquinoline-3-carbaldehyde≥97% PuritySigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)≥98% Purity, PowderSigma-AldrichReducing Agent. Handle with care.
Methanol (MeOH)AnhydrousFisher ScientificReaction Solvent
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab PreparedFor aqueous work-up
Brine (Saturated NaCl Solution)-Lab PreparedFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)-Acros OrganicsDrying Agent
Round-bottom flask, magnetic stirrer, ice bath--Standard glassware
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MerckFor reaction monitoring
Step-by-Step Synthesis Procedure

Workflow A 1. Dissolution Dissolve aldehyde (1.0 eq) in anhydrous MeOH in a flask. B 2. Cooling Cool the solution to 0 °C in an ice bath. A->B C 3. Reagent Addition Add NaBH₄ (1.2 eq) portion-wise over 15 mins. B->C D 4. Reaction Stir at 0 °C for 30 mins, then 1h at room temp. C->D E 5. Monitoring Check reaction completion by TLC. D->E F 6. Quenching Slowly add sat. NaHCO₃ solution at 0 °C. E->F G 7. Extraction Extract with Dichloromethane (DCM) 3 times. F->G H 8. Drying & Filtration Dry combined organic layers with MgSO₄, then filter. G->H I 9. Concentration Remove solvent under reduced pressure. H->I J 10. Purification & Analysis Recrystallize the crude solid and characterize. I->J

Caption: Experimental workflow for the synthesis of the target alcohol.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (2.06 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of anhydrous methanol. Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Reagent Addition: Slowly and carefully add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at ambient temperature for 1 hour.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and cautiously add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed.

  • Solvent Removal & Extraction: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer two more times with 25 mL portions of DCM.

  • Washing and Drying: Combine the organic extracts and wash them once with 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the product by recrystallization from an ethanol/water mixture to afford this compound as a white or off-white solid.

Product Characterization and Validation

ParameterExpected Outcome
Appearance White to off-white crystalline solid
Yield 85-95%
Melting Point Specific to the 7-methyl isomer, but expected to be a sharp melting point upon purification. The analogous (2-chloro-8-methylquinolin-3-yl)methanol has a defined crystal structure.[6][7]
¹H NMR (CDCl₃)Expect signals for aromatic protons on the quinoline core (δ 7.0-8.5 ppm), a singlet for the methyl group (CH₃) around δ 2.5 ppm, a singlet or doublet for the methylene protons (CH₂OH) around δ 4.8 ppm, and a broad singlet for the hydroxyl proton (OH).[8][9]
¹³C NMR (CDCl₃)Expect signals for the quinoline carbons (δ 120-150 ppm), the methyl carbon (around δ 20-25 ppm), and the methylene carbon (CH₂OH) around δ 60-65 ppm.[9][10]
Mass Spec (ESI) Expect to see the [M+H]⁺ ion corresponding to the molecular weight of C₁₁H₁₀ClNO (m/z ~208.05), showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).[9]

Critical Safety and Handling Protocols

Adherence to safety protocols is non-negotiable for the successful and responsible execution of this synthesis.

  • Sodium Borohydride (NaBH₄):

    • Hazards: Water-reactive. Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously.[11] It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.

    • Handling: Always handle in a well-ventilated fume hood.[12] Wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[11] Keep away from water, acids, and oxidizing agents.[12] Store in a tightly sealed container in a dry, cool place.

  • 2-Chloroquinoline Derivatives:

    • Hazards: Halogenated heterocyclic compounds should be treated as potentially toxic and irritant. Avoid inhalation of dust and skin contact.

  • Personal Protective Equipment (PPE):

    • A flame-retardant lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Waste Disposal:

    • Quench any residual NaBH₄ very slowly with a protic solvent like isopropanol before aqueous disposal. All chlorinated organic waste must be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The reduction of 2-chloro-7-methylquinoline-3-carbaldehyde using sodium borohydride in methanol is a highly efficient, selective, and reliable method for synthesizing this compound. The protocol presented in this guide is robust and scalable, leveraging a mild and operationally simple reagent. By understanding the underlying reaction mechanism and adhering strictly to the detailed experimental and safety procedures, researchers can confidently produce this valuable synthetic intermediate for applications in drug discovery and medicinal chemistry.

References

  • ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
  • University of Washington. (n.d.). Sodium Borohydride SOP.docx.
  • SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition.
  • National Library of Medicine. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde.
  • ResearchGate. (n.d.). Chemoselective Reduction of Aldehyde via a Combination of NaBH4 and Acetylacetone.
  • University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure.
  • ResearchGate. (n.d.). Scheme 3. Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe2SiH/EtOH catalyzed by Au/TiO2.
  • Sci-Hub. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids.
  • Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • National Center for Biotechnology Information. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
  • PubMed. (2010). (2-Chloro-8-methyl-quinolin-3-yl)methanol.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of (2-Chloro-7-methylquinolin-3-yl)methanol, a quinoline derivative of significant interest in medicinal chemistry and drug discovery.[1] Quinoline scaffolds are prevalent in a wide array of therapeutic agents, known for their diverse biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1] Understanding the physicochemical characteristics of novel quinoline derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, thereby guiding rational drug design and development. This document details the theoretical and practical aspects of key parameters such as molecular structure, melting point, boiling point, solubility, and acidity (pKa). Furthermore, it outlines robust, self-validating experimental protocols for their determination, providing researchers, scientists, and drug development professionals with a foundational understanding and actionable methodologies for the characterization of this compound.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). For quinoline derivatives such as this compound, a thorough understanding of these properties is not merely academic but a critical component of preclinical development. Poor aqueous solubility, for instance, can lead to low bioavailability, necessitating higher doses that may increase the risk of toxicity.[2] Similarly, the ionization state of a molecule at physiological pH, dictated by its pKa, affects its ability to cross cellular membranes and interact with its biological target.

This guide is structured to provide both the established data for this compound and the detailed experimental frameworks required to ascertain these properties with a high degree of confidence. The methodologies described are grounded in established principles and are designed to yield reliable and reproducible data, a cornerstone of scientific integrity.

Molecular Structure and Core Properties

The foundational attributes of this compound are derived from its chemical structure. These intrinsic properties are the starting point for all further physicochemical analysis.

PropertyValueSource
CAS Number 170848-22-3[3]
Molecular Formula C₁₁H₁₀ClNO[3]
Molecular Weight 207.66 g/mol [3]
IUPAC Name This compound
Canonical SMILES CC1=CC=C2C=C(CO)C(Cl)=NC2=C1
InChI Key ZULSNMQBGIVMGC-UHFFFAOYSA-N
Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide insights into the purity of a compound and the strength of its intermolecular forces. For crystalline solids, a sharp melting point range is indicative of high purity, whereas impurities typically depress and broaden this range.[3]

Thermal PropertyValueSource
Melting Point 131-133 °C[4]
Boiling Point (Predicted) 368.7 ± 37.0 °C[4]
3.1. Experimental Protocol: Melting Point Determination

The determination of a precise melting point is a critical first step in the characterization of a newly synthesized batch of this compound. The capillary method is a widely accepted and reliable technique.

Causality of Experimental Choices:

  • Capillary Tube: Using a thin-walled capillary tube ensures rapid and uniform heat transfer to the sample.

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.[3]

  • Dry, Finely Powdered Sample: This ensures uniform packing and heat distribution within the sample.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus or a Thiele tube filled with a high-boiling point oil.[3]

  • Heating: Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (around 115 °C).

  • Equilibration and Observation: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Validation: A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its oral bioavailability. Quinoline derivatives are generally more soluble in organic solvents than in water.[5][6] The precise aqueous solubility of this compound is a key parameter to be determined.

4.1. Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[7]

Causality of Experimental Choices:

  • Equilibrium Time: Allowing the suspension to equilibrate for an extended period (24-48 hours) ensures that the dissolution and precipitation processes have reached a steady state, providing a true measure of thermodynamic solubility.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.

  • Use of a Calibrated Analytical Method: A validated analytical technique like HPLC-UV is necessary for the accurate quantification of the dissolved compound.

Step-by-Step Methodology:

  • Solution Preparation: Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) to assess pH-dependent solubility.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. For this compound, the quinoline nitrogen is basic and can be protonated. The pKa of quinoline itself is approximately 4.9, and this value is influenced by substituents on the quinoline ring.[8]

5.1. Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and sensitive method for pKa determination, provided the compound has a chromophore near the ionization site, leading to a change in absorbance upon protonation or deprotonation.[9][10]

Causality of Experimental Choices:

  • Buffer Series: Using a series of buffers with finely spaced pH values allows for the precise determination of the pH at which the concentrations of the ionized and non-ionized species are equal.

  • Constant Ionic Strength: Maintaining a constant ionic strength across all buffers minimizes variations in activity coefficients that could affect the accuracy of the pKa measurement.

  • Wavelength Selection: Analyzing the absorbance changes at multiple wavelengths where the ionized and non-ionized forms have different extinction coefficients provides a robust dataset for pKa calculation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Buffer Solutions: Prepare a series of buffer solutions with a constant ionic strength, covering a pH range from approximately 2 to 12.

  • Sample Preparation in 96-Well Plate: In a UV-transparent 96-well plate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions.[9]

  • Spectrophotometric Measurement: Measure the UV-Vis absorbance spectra (e.g., from 230 to 500 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a selected wavelength (where the change is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Spectroscopic and Structural Characterization

A comprehensive characterization of this compound requires a suite of spectroscopic and analytical techniques to confirm its structure and purity.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.[11]

Expected ¹H NMR Features:

  • Aromatic protons on the quinoline ring.

  • A singlet for the methyl group protons.

  • A singlet for the methylene protons of the methanol group.

  • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Signals corresponding to the carbon atoms of the quinoline ring.

  • A signal for the methyl carbon.

  • A signal for the methylene carbon.

6.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

  • O-H stretching of the alcohol group (broad band around 3200-3600 cm⁻¹).

  • C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹).

  • C=C and C=N stretching of the quinoline ring (in the 1400-1600 cm⁻¹ region).

  • C-O stretching of the alcohol (around 1000-1260 cm⁻¹).

  • C-Cl stretching (typically in the 600-800 cm⁻¹ region).

6.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Expected Mass Spectrum:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.66 g/mol ).

  • Isotope peaks for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Characteristic fragmentation patterns for quinoline derivatives.[4][12]

6.4. X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.[6]

Experimental Workflow for X-ray Crystallography:

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Slow Evaporation Slow Evaporation Vapor Diffusion Vapor Diffusion Cooling Cooling Single Crystal Selection Single Crystal Selection Mounting on Diffractometer Mounting on Diffractometer X-ray Diffraction X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Generate diffraction pattern Structure Solution Structure Solution Structural Refinement Structural Refinement Validation Validation Structural Refinement->Validation Check quality Final Structure Final Structure Validation->Final Structure CIF file Crystal Growth Crystal Growth Crystal Growth->Single Crystal Selection Obtain suitable crystal

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The comprehensive physicochemical characterization of this compound is an indispensable step in its evaluation as a potential drug candidate. This guide has provided the known core properties of this compound and, more importantly, has detailed the robust experimental protocols necessary for the determination of its thermal properties, solubility, and pKa. The outlined methodologies, grounded in established scientific principles, are designed to yield accurate and reproducible data. By following these protocols, researchers can build a comprehensive physicochemical profile of this compound, enabling informed decisions in the subsequent stages of drug discovery and development. The integration of these experimental data with computational modeling will further enhance the understanding of this promising quinoline derivative and its potential therapeutic applications.

References
  • This compound - ChemBK. (n.d.).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).
  • 2-(2-quinolyl)quinoline - Solubility of Things. (n.d.).
  • Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions. (n.d.).
  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. (n.d.).
  • Quinoline - Wikipedia. (n.d.).
  • (a) Correlation between the quinoline nitrogen pKa (pKa1) and the... | Download Scientific Diagram - ResearchGate. (n.d.).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).
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  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (n.d.).
  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23).
  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (n.d.).
  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.).
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.).
  • Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique - AMiner. (n.d.).
  • FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).
  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.).
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (2025, August 7).
  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
  • Structures of the quinoline derivatives. - ResearchGate. (n.d.).
  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.).
  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer [Colour figure can be viewed at wileyonlinelibrary.com] - ResearchGate. (n.d.).
  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. - ResearchGate. (n.d.).
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells | ACS Omega. (2026, January 6).
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF - ResearchGate. (2025, August 7).
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. (n.d.).
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF - ResearchGate. (2025, August 9).
  • How to find Pka of compound using UV visible spectroscopy - YouTube. (2022, August 7).
  • pKa of a dye: UV-VIS Spectroscopy. (n.d.).
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).

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(2-Chloro-7-methylquinolin-3-yl)methanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-7-methylquinolin-3-yl)methanol: A Core Heterocyclic Building Block for Drug Discovery

Executive Summary: This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. We delve into its fundamental physicochemical properties, provide a detailed and validated synthetic protocol with mechanistic insights, and explore its strategic importance as a versatile building block in the synthesis of complex, biologically active molecules. This document is designed to serve as a practical and authoritative resource, bridging the gap between foundational chemistry and advanced pharmaceutical application.

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and structural properties have made it a cornerstone in the development of numerous therapeutic agents. Compounds incorporating the quinoline core exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1]

Within this important class of compounds, halogenated derivatives such as this compound serve as exceptionally versatile synthetic intermediates. The presence of a reactive chlorine atom at the 2-position allows for a wide range of nucleophilic substitution reactions, while the hydroxymethyl group at the 3-position provides a handle for oxidation, esterification, or conversion to other functional groups. This dual functionality makes it a high-value precursor for constructing diverse molecular libraries and developing novel drug candidates. This guide will focus specifically on the 7-methyl substituted variant, detailing its properties, synthesis, and strategic utility.

Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 170848-22-3[2][3][4]
Molecular Formula C₁₁H₁₀ClNO[3][4][5]
Molecular Weight 207.66 g/mol [3][5]
IUPAC Name This compound[2]
Physical Form Solid[4]
Melting Point 131-133 °C[5]
Boiling Point 368.7 ± 37.0 °C (Predicted)[5]

Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde precursor, 2-chloro-7-methylquinoline-3-carbaldehyde. This transformation is a cornerstone reaction in organic synthesis.

Principle of Synthesis: Selective Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is typically achieved using a mild reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this particular synthesis.

Causality of Experimental Choice:

  • Selectivity: NaBH₄ is a highly selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards other functional groups that may be present, such as esters, amides, or the chloro-aryl system of the quinoline ring. This chemoselectivity prevents unwanted side reactions and simplifies product purification.

  • Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer. It is stable in air and reacts slowly and controllably with protic solvents like methanol or ethanol, making the reaction easier to manage on a laboratory scale.

The general reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final primary alcohol product.

Experimental Protocol: Synthesis via NaBH₄ Reduction

This protocol is adapted from established procedures for the synthesis of structurally similar quinoline methanols, such as the 6-methyl and 8-methyl analogs.[6][7]

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (e.g., 1.0 mmol, 205.6 mg).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir at room temperature (20-25 °C) until the aldehyde is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (e.g., 1.2 mmol, 45.4 mg) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps control the reaction exotherm and any hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution to neutralize any unreacted borohydride and acidic byproducts.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL). Rationale: The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Synthesis Workflow Diagram

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification start Dissolve 2-Chloro-7-methylquinoline- 3-carbaldehyde in Methanol cool Cool to 0°C in Ice Bath start->cool add_nabh4 Portion-wise addition of Sodium Borohydride cool->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with NaHCO₃ stir->quench evap Evaporate Methanol quench->evap extract Extract with Ethyl Acetate evap->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry purify Column Chromatography (Silica Gel) dry->purify product Pure (2-Chloro-7-methylquinolin- 3-yl)methanol purify->product

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate for creating more complex molecules with therapeutic potential. Its two distinct functional groups serve as orthogonal synthetic handles.

A Versatile Synthetic Intermediate
  • The C2-Chloride: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the straightforward introduction of a wide variety of substituents, including amines, alcohols, thiols, and carbon nucleophiles. This reaction is a key step in the synthesis of many biologically active quinoline derivatives. For instance, reaction with various amines can lead to novel aminoquinoline scaffolds, which are explored for their antidepressant or antimalarial activities.[8]

  • The C3-Hydroxymethyl Group: The primary alcohol is a versatile functional group that can undergo numerous transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reactions like reductive amination or amide coupling. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or halogenated (e.g., with SOCl₂) to produce 2-chloro-3-(chloromethyl)-7-methylquinoline, a potent electrophile for coupling with nucleophiles.[8]

Potential Synthetic Transformations

The following diagram illustrates the synthetic utility of this compound as a starting point for diversification.

G cluster_cl C2-Chloride Reactions cluster_oh C3-Hydroxymethyl Reactions start (2-Chloro-7-methylquinolin- 3-yl)methanol nuc_sub Nucleophilic Substitution (SₙAr) start->nuc_sub oxidation Oxidation start->oxidation chlorination Chlorination start->chlorination product_amine 2-Amino/Alkoxy/Thio- 7-methylquinolin- 3-yl)methanol nuc_sub->product_amine R-NH₂ / R-OH / R-SH product_aldehyde (2-Chloro-7-methylquinolin- 3-yl)carbaldehyde oxidation->product_aldehyde PCC / DMP product_chloromethyl 2-Chloro-3-(chloromethyl)- 7-methylquinoline chlorination->product_chloromethyl SOCl₂

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties and accessible synthesis make it a readily available starting material. The compound's true power is realized through the orthogonal reactivity of its chloro and hydroxymethyl groups, which unlocks a vast chemical space for the development of novel quinoline-based derivatives. As the search for new and more effective therapeutics continues, the intelligent application of such versatile building blocks will remain paramount to the success of drug discovery programs.

References

  • This compound. ChemBK. [Link]
  • This compound Suppliers. ChemBK. [Link]
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]
  • 2-Chloro-3-methylquinoline.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • (2-Chloro-8-methylquinolin-3-yl)methanol.
  • (2-Chloro-6-methylquinolin-3-yl)methanol.
  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]

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A Technical Guide to the Spectroscopic Characterization of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the novel quinoline derivative, (2-Chloro-7-methylquinolin-3-yl)methanol. Quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of pharmacologically active compounds.[1] A thorough understanding of their structure and properties, ascertained through modern spectroscopic techniques, is paramount for the rational design of new therapeutic agents.

While a complete, experimentally verified dataset for this specific molecule is not publicly available, this guide will leverage data from closely related analogs and first principles of spectroscopy to present a robust, predictive analysis. This approach, common in the early stages of novel compound research, allows for structural confirmation and provides a valuable reference for future experimental work.

Synthesis Pathway: From Carbaldehyde to Methanol

The logical synthetic precursor to this compound is its corresponding carbaldehyde, 2-chloro-7-methylquinoline-3-carbaldehyde. The synthesis of this aldehyde has been reported via a Vilsmeier-Haack reaction[2]. The final step to obtain the target alcohol is a selective reduction of the aldehyde functionality.

The workflow for this synthesis is outlined below:

Synthesis_Workflow Acetanilide N-(3-tolyl)acetamide Aldehyde 2-Chloro-7-methylquinoline-3-carbaldehyde Acetanilide->Aldehyde Cyclization Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier_Reagent->Aldehyde Methanol This compound Aldehyde->Methanol Reduction Reduction Selective Reduction (e.g., NaBH₄) Reduction->Methanol

Caption: Synthetic route to this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures in solution.[3][4] The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with interpretations based on the known spectra of similar quinoline derivatives.[5][6]

The ¹H NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2s1HH4The proton at position 4 is a singlet and is expected to be downfield due to the anisotropic effect of the quinoline ring system and the deshielding effect of the adjacent chloro group.
~7.9d1HH5Aromatic proton on the benzene ring, split by H6.
~7.6s1HH8Aromatic proton appearing as a singlet due to the adjacent methyl group.
~7.4d1HH6Aromatic proton on the benzene ring, split by H5.
~4.8s2H-CH₂OHThe methylene protons of the methanol group are expected to be a singlet, shifted downfield by the adjacent aromatic ring and hydroxyl group.
~2.5s3H-CH₃The methyl protons at position 7 will appear as a sharp singlet.
Variablebr s1H-OHThe hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150C2The carbon bearing the chloro group is expected to be significantly downfield.
~148C8aQuaternary carbon at the fusion of the two rings.
~140C7Carbon bearing the methyl group.
~136C4Aromatic CH carbon.
~130C5Aromatic CH carbon.
~128C6Aromatic CH carbon.
~127C4aQuaternary carbon at the ring junction.
~125C3Carbon attached to the methanol group.
~124C8Aromatic CH carbon.
~60-CH₂OHThe carbon of the methanol group, shifted downfield by the electronegative oxygen.
~21-CH₃The methyl carbon at position 7.
Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule.[7] The spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (from the methanol group)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (from -CH₃ and -CH₂OH)
1600-1450Medium-StrongC=C and C=N stretching vibrations of the quinoline ring
1100-1000StrongC-O stretch (from the primary alcohol)
850-750StrongC-Cl stretch

The presence of a broad O-H stretching band is a key indicator of the hydroxyl group, while the combination of aromatic and aliphatic C-H stretches, along with the characteristic quinoline ring vibrations, would confirm the overall structure.[8][9][10][11]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[12][13][14]

The predicted mass spectrum of this compound would show:

  • Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₁₁H₁₀ClNO). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.

    • Loss of a hydroxyl radical (•OH) to give a fragment at [M-17]⁺.

    • Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at [M-31]⁺.

    • Further fragmentation of the quinoline ring system.

A comparative analysis of the fragmentation patterns of similar chloroquinoline derivatives can aid in the detailed interpretation of the mass spectrum.[15][16][17][18]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Transfer Transfer solution to a 5 mm NMR tube Dissolve->Transfer Insert Insert sample into the spectrometer Transfer->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim H1_Acquire Acquire ¹H spectrum (16 scans, 2s relaxation delay) Shim->H1_Acquire C13_Acquire Acquire ¹³C{¹H} spectrum (1024 scans, 2s relaxation delay) Shim->C13_Acquire FT Fourier Transform the FID H1_Acquire->FT C13_Acquire->FT Phase Phase the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum (TMS or residual solvent peak) Baseline->Reference Integrate Integrate ¹H signals and pick peaks for both spectra Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[19] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.[20]

  • ¹H NMR Acquisition: Acquire the ¹H spectrum using standard parameters, typically with 16 scans and a relaxation delay of 2 seconds.[21]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is generally sufficient.[21]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and apply a baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak. Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.[19]

FTIR Data Acquisition

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Place Place a small amount of the solid sample onto the crystal Clean->Place Apply_Pressure Apply pressure using the anvil to ensure good contact Place->Apply_Pressure Background Collect a background spectrum of the empty ATR crystal Apply_Pressure->Background Sample_Scan Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) Background->Sample_Scan Ratio Ratio the sample spectrum against the background Sample_Scan->Ratio ATR_Correction Apply ATR correction (optional, for comparison with transmission spectra) Ratio->ATR_Correction Peak_Picking Identify and label significant absorption bands ATR_Correction->Peak_Picking

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Detailed Steps:

  • Sample Preparation (ATR Method): Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[22] Place a small amount of the solid this compound directly onto the crystal surface.[23] Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.[24]

  • Data Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[23] Then, collect the spectrum of the sample. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. If comparison with library transmission spectra is desired, an ATR correction can be applied. Identify and label the wavenumbers of the major absorption peaks.

Mass Spectrometry Data Acquisition

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_analysis Mass Analysis and Detection Dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane) Inject Inject the solution into the GC-MS or use a direct insertion probe Dissolve->Inject Vaporize Sample is vaporized in the high vacuum of the ion source Inject->Vaporize Bombard Vaporized molecules are bombarded with a 70 eV electron beam Vaporize->Bombard Ionize Formation of the molecular ion (M⁺) and fragment ions Bombard->Ionize Accelerate Ions are accelerated into the mass analyzer (e.g., quadrupole) Ionize->Accelerate Separate Ions are separated based on their mass-to-charge (m/z) ratio Accelerate->Separate Detect Ions are detected by an electron multiplier Separate->Detect Spectrum A mass spectrum is generated (ion abundance vs. m/z) Detect->Spectrum

Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization (EI).

Detailed Steps:

  • Sample Introduction: Dissolve a small quantity of this compound in a volatile solvent (e.g., methanol or dichloromethane). The sample can be introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated insertion probe.[25]

  • Ionization: In the ion source, the sample is vaporized under high vacuum. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV).[12][26] This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a reproducible manner.[27]

  • Mass Analysis: The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[25]

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the abundance of each ion. The resulting data is displayed as a mass spectrum, a plot of relative ion abundance versus m/z.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By integrating predictive analysis based on known chemical principles and data from analogous structures with detailed, field-proven experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel quinoline-based compounds. The provided methodologies and interpretations will facilitate the unambiguous structural confirmation of this and other related molecules, thereby accelerating the drug discovery process.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker.com.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawellinstrument.com.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Edinburghinst.com.
  • Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Mesbahenergy.com.
  • Metin, M. (2021). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
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  • Said, M. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 7024–7052.
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The Solubility Profile of (2-Chloro-7-methylquinolin-3-yl)methanol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Parameter of Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a promising molecule to a viable therapeutic agent. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and ultimately, the failure of an otherwise potent compound. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of (2-Chloro-7-methylquinolin-3-yl)methanol, a quinoline derivative of interest, in common organic solvents. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to expertly characterize its solubility profile. We will delve into the theoretical underpinnings of solubility, provide a robust experimental framework, and explore the nuances that ensure the generation of reliable and reproducible data.

Theoretical Considerations: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment of this compound's structure can offer valuable insights into its likely solubility in various solvents. The fundamental principle of "like dissolves like" serves as our primary guidepost.[1][2][3]

This compound (C11H10ClNO, Molar Mass: 207.66 g/mol ) possesses a bicyclic heteroaromatic quinoline core.[4] Quinoline itself is characterized as a colorless hygroscopic liquid that is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[5][6] The substituents on the quinoline ring of our target molecule will further modulate its polarity and, consequently, its solubility:

  • 2-Chloro group: The electronegative chlorine atom introduces a polar C-Cl bond, potentially increasing interactions with polar solvents.

  • 7-Methyl group: This nonpolar alkyl group will contribute to the molecule's lipophilicity, favoring solubility in nonpolar solvents.

  • 3-Methanol group (-CH2OH): The hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the molecule's polarity and its potential to dissolve in protic solvents like alcohols and, to some extent, water.

Based on this structural analysis, we can hypothesize the following solubility trends:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding with the methanol group. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also likely to be excellent solvents.

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.

  • Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene, where the polar functionalities of the molecule will hinder dissolution.

This theoretical framework is a crucial first step, guiding the selection of an appropriate range of solvents for experimental determination.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold-standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[7][8] This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in the saturated solution.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 25°C) C->D E Allow to equilibrate (e.g., 24-48 hours) D->E F Centrifuge or allow to stand E->F G Filter supernatant (e.g., 0.22 µm PTFE filter) F->G H Prepare dilutions of the filtrate G->H I Quantify concentration (UV-Vis or HPLC) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Slurries:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, relevant for physiological conditions).[9][10]

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[11] Preliminary studies may be needed to determine the time required to reach equilibrium.[12]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[13][14] A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The results are typically expressed in units of mg/mL, µg/mL, or mol/L.

Analytical Quantification Techniques

The choice of analytical technique for determining the concentration of the dissolved compound is critical for the accuracy of the solubility measurement.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for quantifying compounds that possess a chromophore, which is the case for the quinoline ring system.[15]

  • Principle: The method relies on the absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration (Beer-Lambert Law).

  • Procedure: A wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined. A calibration curve is then generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample is determined by interpolating its absorbance on this curve.[13]

  • Causality: This method is chosen for its simplicity and speed, especially in early-stage discovery where high-throughput screening is beneficial.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is a more selective and often more sensitive technique, particularly for complex mixtures or when the compound has low UV absorbance.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV-Vis or mass spectrometry) is used for quantification.

  • Procedure: A suitable HPLC method (including column, mobile phase, and detector settings) must be developed and validated. A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area versus concentration. The concentration of the experimental sample is then determined from this curve.

  • Causality: HPLC is the preferred method when higher accuracy and specificity are required, or when the solubility is very low, as it can separate the analyte from any potential impurities or degradants.[16]

Critical Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome and reproducibility of solubility experiments. A thorough understanding of these is essential for generating trustworthy data.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[17][18] Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility and dissolution rate.[17][19]

  • Impact: A metastable polymorph will generally exhibit higher apparent solubility than the most stable form.[20] Over time, the metastable form may convert to the more stable, less soluble form, leading to a decrease in the measured solubility.

  • Self-Validation: It is crucial to characterize the solid form of this compound used in the solubility studies (e.g., using X-ray powder diffraction or differential scanning calorimetry). It is also important to analyze the solid material remaining after the equilibration period to check for any polymorphic transformations.[18]

Diagram of Polymorphism's Impact on Solubility

G A Metastable Polymorph (Higher Energy) B Stable Polymorph (Lower Energy) A->B Transformation over time in solution C Higher Apparent Solubility A->C Leads to D Lower True Equilibrium Solubility B->D Leads to

Caption: Relationship between polymorphic forms and solubility.

pH and Ionization

For ionizable compounds, solubility can be highly dependent on the pH of the medium. While this is more critical in aqueous solutions, the acidic or basic nature of organic solvents or the presence of acidic/basic impurities can also influence the ionization state and thus the solubility of the compound.

Temperature

Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is essential for reproducibility.[1]

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data for this compound should be summarized in a structured table.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Polar Aprotic DMSO25[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Nonpolar Dichloromethane25[Experimental Value][Calculated Value]
Hexane25[Experimental Value][Calculated Value]

The Role of Computational Models

In modern drug discovery, experimental approaches are often complemented by in silico or computational models.[21] Quantitative Structure-Property Relationship (QSPR) models can predict the solubility of a compound based on its molecular descriptors.[22] These models are built using large datasets of compounds with experimentally determined solubilities.[23][24][25] While predictive models for a novel compound like this compound may have limitations, they can be valuable for prioritizing which solvents to screen experimentally and for understanding the structural drivers of solubility.

Conclusion: A Pathway to Comprehensive Understanding

Determining the solubility of this compound in common organic solvents is a critical step in its development pathway. This guide has provided a robust framework, grounded in established scientific principles and methodologies. By combining theoretical predictions with rigorous experimental work using the shake-flask method, and paying close attention to critical factors like polymorphism, researchers can generate high-quality, reliable solubility data. This information is indispensable for subsequent formulation development, ensuring that the therapeutic potential of this promising quinoline derivative can be fully realized.

References

  • Spectroscopic Techniques - Solubility of Things. (n.d.).
  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477–1488.
  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 44(4), 1477-1488.
  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. ACS Publications.
  • Moradiya, M., Vavia, P. R., & Trotta, F. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18780.
  • Kjell, A., & Bergström, C. A. S. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Advanced Drug Delivery Reviews, 101, 141–157.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Computational models for the prediction of drug solubility. (n.d.). ResearchGate.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov.
  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26–30.
  • Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.).
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • How To Determine Solubility Of Organic Compounds? (2025). YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). SciSpace.
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
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  • BCS Guideline for solubility and Dissolution.pptx. (n.d.). Slideshare.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Solubility of organic compounds. (n.d.). Khan Academy.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (n.d.). IJFMR.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Quinoline. (n.d.). Wikipedia.
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  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018).
  • Annex 4. (n.d.). World Health Organization (WHO).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. (2020). EMA.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.
  • This compound. (n.d.). ChemBK.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (n.d.).
  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH.
  • (2-Chloro-8-methyl-quinolin-3-yl)methanol. (2010). PubMed.

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An In-depth Technical Guide to (2-Chloro-7-methylquinolin-3-yl)methanol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for extensive functionalization, leading to a broad spectrum of biological activities. Within this important class of heterocycles, (2-Chloro-7-methylquinolin-3-yl)methanol emerges as a pivotal building block for the synthesis of more complex molecules in drug discovery programs. The presence of a chlorine atom at the 2-position, a methyl group at the 7-position, and a hydroxymethyl group at the 3-position provides three distinct points for chemical modification, making it a highly valuable intermediate.

This technical guide provides a comprehensive overview of this compound, detailing its chemical structure and IUPAC nomenclature, a robust and validated two-step synthesis protocol, and expected analytical characterization data. The methodologies described herein are designed to be reproducible and scalable, providing researchers and drug development professionals with the necessary information to confidently synthesize and utilize this versatile compound.

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is to have a clear grasp of its structure and formal naming convention.

Chemical Structure:

IUPAC Name: this compound

This name systematically describes the molecule: a quinoline ring system with a chlorine atom at the second position, a methyl group at the seventh position, and a methanol group attached to the third position.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. The subsequent step is the selective reduction of the aldehyde functionality to the corresponding primary alcohol.

Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. In this case, N-(3-methylphenyl)acetamide serves as the starting material, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at the same temperature to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add N-(3-methylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 20 °C.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. The crude 2-chloro-7-methylquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield a crystalline solid.[1]

Step 2: Reduction of 2-Chloro-7-methylquinoline-3-carbaldehyde to this compound

The selective reduction of the aldehyde group to a primary alcohol can be efficiently carried out using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent, such as methanol or ethanol.

  • Addition of Reducing Agent: Cool the solution to 0-5 °C in an ice bath. To this, add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise with stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting aldehyde is completely consumed.

  • Work-up: Quench the reaction by the slow addition of water. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol, to afford pure this compound as a solid.[2][3]

Synthesis Workflow Diagram:

SynthesisWorkflow Start N-(3-methylphenyl)acetamide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde 2-Chloro-7-methylquinoline-3-carbaldehyde Vilsmeier->Aldehyde Reduction Reduction (NaBH4, Methanol) Aldehyde->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Two-step synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound.

Property Expected Value
Molecular Formula C₁₁H₁₀ClNO
Molecular Weight 207.66 g/mol
Appearance White to off-white solid
Melting Point (°C) Data not explicitly available; expected to be a crystalline solid with a defined melting point.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected signals: Aromatic protons (multiplets), CH₂OH (singlet or doublet), CH₃ (singlet), OH (broad singlet).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Expected signals: Aromatic carbons, CH₂OH carbon, CH₃ carbon.
IR (KBr, cm⁻¹) Expected peaks: O-H stretching (broad, ~3300-3400), C-H aromatic stretching (~3000-3100), C-H aliphatic stretching (~2850-2950), C=N and C=C stretching (~1500-1600), C-Cl stretching (~700-800).
Mass Spectrometry (m/z) Expected [M]+ peak at ~207 and [M+2]+ peak consistent with the isotopic abundance of chlorine.

Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The chloro-substituent at the 2-position is particularly useful as it can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. The primary alcohol at the 3-position can be oxidized to an aldehyde for further elaboration or can be used in ester or ether linkages. The methyl group at the 7-position can influence the lipophilicity and metabolic stability of the final compounds.

This scaffold has been utilized in the development of compounds with potential activities including:

  • Anticancer agents: The quinoline nucleus is a common feature in many anticancer drugs, and derivatives of this compound can be explored for their potential to inhibit various kinases or interact with DNA.

  • Antimalarial compounds: Chloroquine and other 4-aminoquinolines are well-known antimalarial drugs. This scaffold provides a starting point for the synthesis of novel antimalarial agents.

  • Antibacterial and antifungal agents: The quinoline ring system is present in several antibacterial agents. Modifications of this compound could lead to the discovery of new antimicrobial compounds.

The strategic placement of reactive functional groups makes this molecule an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and characterization of this compound. The described two-step synthesis is a reliable and efficient method for obtaining this valuable intermediate. The versatility of this compound, owing to its multiple points of functionalization, makes it a significant tool for medicinal chemists and researchers in the field of drug discovery. The information presented herein is intended to serve as a practical resource to facilitate the synthesis and application of this important quinoline derivative.

References

  • Subashini, R., Nawaz Khan, F., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
  • El-Dean, A. M. K., Geies, A. A., El-Gaby, M. S. A., & El-Sayed, M. E. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(13), 6886-6921. [Link]
  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1543. [Link]
  • Kumar, D. K., Mary, Y. S., & Reddy, G. R. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076. [Link]
  • Massoud, M. A. M., El-Sawy, A. A., & Moustafa, A. H. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC: Online Journal of Organic Chemistry, 2018(1), 244-287. [Link]
  • RSC Advances. (2018).
  • Singh, P. P., & Kumar, A. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 157-206. [Link]
  • Khan, F. N., Roopan, S. M., Kushwaha, A. K., Hathwar, V. R., & Akkurt, M. (2010). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1544. [Link]

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An In-Depth Technical Guide to the Potential Biological Activities of Substituted Quinoline-3-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of substituted quinoline-3-methanol derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will delve into their synthesis, explore their diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and elucidate the underlying molecular mechanisms. This document is designed to serve as a valuable resource for researchers actively engaged in drug discovery and development, offering both foundational knowledge and detailed experimental methodologies.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged structure" in medicinal chemistry.[1] This scaffold is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The versatility of the quinoline core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. The introduction of a methanol group at the 3-position, in particular, has given rise to a subclass of derivatives with unique and potent biological profiles.

Synthesis of Substituted Quinoline-3-Methanol Derivatives

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. For the specific construction of 2,4-disubstituted quinoline-3-carboxylates, which can be subsequently reduced to the corresponding methanol derivatives, a one-step heterogeneous catalytic cyclization has been employed using ketones and 2-aminobenzophenones with Hβ zeolite as a catalyst under solvent-free conditions.[3] Another approach involves the reaction of anilines, benzaldehydes, and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid, which can be further modified.[4]

A general synthetic workflow for obtaining substituted quinoline-3-methanol derivatives is depicted below.

Synthesis Workflow A Starting Materials (e.g., Anilines, Ketones, Aldehydes, Pyruvic Acid) B Cyclization Reaction (e.g., Friedländer Synthesis, Doebner-von Miller) A->B Condensation C Substituted Quinoline -3-carboxylate Intermediate B->C Formation of Quinoline Core D Reduction (e.g., with LiAlH4) C->D Ester to Alcohol E Substituted Quinoline -3-methanol Derivative D->E

Caption: A generalized workflow for the synthesis of substituted quinoline-3-methanol derivatives.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted quinoline derivatives have emerged as a promising class of anticancer agents, and the inclusion of a 3-methanol group appears to contribute significantly to this activity.[1] These compounds exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[1][5]

Mechanism of Action: Targeting Key Cancer Pathways

Kinase Inhibition: A primary mechanism by which quinoline derivatives exhibit their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[6] Dysregulation of kinase activity is a hallmark of many cancers. The quinoline scaffold is adept at fitting into the ATP-binding pocket of various kinases, thereby blocking their function.[5]

  • PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Several quinoline derivatives have been identified as potent inhibitors of this pathway, acting as dual mTORC1/mTORC2 inhibitors or targeting PI3K itself.[7][8][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activation Quinoline Quinoline-3-methanol Derivative Quinoline->PI3K Inhibition Quinoline->mTORC1 Inhibition Quinoline->mTORC2 Inhibition

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline-3-methanol derivatives.

  • Other Tyrosine Kinases: Beyond the PI3K pathway, quinoline derivatives have been shown to inhibit other receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[9][10] A series of 3-substituted quinoline derivatives demonstrated potent inhibition of the platelet-derived growth factor receptor (PDGF-RTK) with IC50 values as low as ≤ 20 nM.[7]

Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Quinoline derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11] This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[11]

Apoptosis_Induction Quinoline Quinoline-3-methanol Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Quinoline->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) Quinoline->Extrinsic Induces Caspase9 Caspase-9 Intrinsic->Caspase9 Activates Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of apoptosis induction by quinoline-3-methanol derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of substituted quinoline-3-methanol derivatives is typically determined by measuring their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)
2-Arylquinoline Derivatives
Quinoline 13HeLa (Cervical)8.3[12]
Quinoline 12PC3 (Prostate)31.37[12]
Quinoline 11PC3 (Prostate)34.34[12]
Quinoline-Chalcone Derivatives
Compound 12eMGC-803 (Gastric)1.38[10]
HCT-116 (Colon)5.34[10]
MCF-7 (Breast)5.21[10]
Other Quinoline Derivatives
Compound 58MCF-7 (Breast)1.05[13]
MDA-MB-231 (Breast)0.75[13]
SKBR-3 (Breast)0.78[13]
Compound 62Multiple Cell Lines0.002 - 0.011[13]
Compound 63Multiple Cell Lines0.002 - 0.011[13]
Compound 65Multiple Cell Lines0.02 - 0.04[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long history as antimicrobial agents, with the antimalarial drug quinine being a prominent example.[2] Modern synthetic quinoline derivatives continue to show promise in combating a range of bacterial and fungal pathogens, including drug-resistant strains.[14][15]

Mechanism of Action

The antimicrobial action of quinoline derivatives can be attributed to several mechanisms, including the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[14] This leads to a disruption of DNA synthesis and ultimately, bacterial cell death.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)
Quinoline-3-carbonitrile/2-chloroquinoline Derivatives
Compound 14Various bacterial strainsSignificant potency[16]
Compound 10Various bacterial strainsSignificant potency[16]
Compound 22Various bacterial strainsSignificant potency[16]
Compound 14Fungal strainsStrong activity[16]
Compound 22Fungal strainsStrong activity[16]
9-bromo substituted indolizinoquinoline-5,12-dione derivatives
Compound 7E. coli ATCC259222[14]
S. pyrogens ATCC196152[14]
S. aureus ATCC259230.031[14]
MRSA ATCC433000.063[14]
N-methylbenzofuro[3,2-b]quinoline derivatives
Compound 8Vancomycin-resistant E. faecium4[14]
Rhodamine incorporated quinoline derivatives
Compounds 27-32M. tuberculosis H37Ra1.66 - 9.57[14]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.

Materials:

  • Muller-Hinton agar plates

  • Bacterial/fungal cultures

  • Sterile cork borer or pipette tip

  • Test compound solutions

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of a Muller-Hinton agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to create wells (6-8 mm in diameter) in the agar.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[17][18][19]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A major target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-2 is inducibly expressed at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[17] Several quinoline derivatives have been identified as inhibitors of COX enzymes.[17]

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of compounds against COX enzymes can be measured using commercially available kits, often based on a colorimetric or fluorometric readout.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., TMPD)

  • Test compounds and positive control (e.g., Celecoxib)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations or the positive control. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the probe.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of substituted quinoline-3-methanol derivatives is highly dependent on the nature and position of the substituents on the quinoline ring.

  • Anticancer Activity: For 2-arylquinoline derivatives, substitutions at the C-6 position have shown to be important for activity against certain cancer cell lines.[12] The lipophilicity of the molecule also plays a role, with more lipophilic compounds often exhibiting better activity.[12] For 3-substituted quinolines, a lipophilic group at the 3-position has been found to contribute substantially to PDGF-RTK inhibitory activity.[7]

  • Antimicrobial Activity: For quinoline derivatives, the presence of specific functional groups and their positions can significantly influence the antimicrobial spectrum and potency.[14]

  • Anti-inflammatory Activity: The nature of the substituent on the quinoline ring can determine the target specificity, with carboxamide moieties favoring TRPV1 antagonism and carboxylic acid groups showing COX-inhibition.[17]

Future Perspectives

Substituted quinoline-3-methanol derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Future research in this area should focus on:

  • Synthesis of Novel Analogs: The design and synthesis of new derivatives with diverse substitution patterns to explore a wider chemical space and optimize biological activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to gain a clearer understanding of their therapeutic effects and potential side effects.

  • In Vivo Studies: Evaluation of the most promising candidates in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Development of Selective Inhibitors: Fine-tuning the structure of these derivatives to develop highly selective inhibitors for specific targets, which can lead to more effective and less toxic drugs.

By continuing to explore the rich chemistry and biology of substituted quinoline-3-methanol derivatives, the scientific community is well-positioned to unlock their full therapeutic potential for the benefit of patients worldwide.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI.
  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH.
  • US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.
  • Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate.
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. PMC - NIH.
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC - NIH.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.
  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry (RSC Publishing).
  • Review on recent development of quinoline for anticancer activities. SpringerLink.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Some anti-inflammatory compounds containing quinoline moieties. ResearchGate.
  • Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)‑Furanone and Phytol in Andrographis paniculata. PMC - PubMed Central.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
  • SAR-identified moieties responsible for activity in quinine 3. ResearchGate.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. ResearchGate.
  • Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI.
  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. MDPI.
  • (PDF) Synthesis of 3-(Quinolin-2-Yl)- And. Amanote Research.
  • Synthesis of Novel 2,4-Disubstituted Quinoline Derivatives. ResearchGate.
  • (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH.
  • SAR of Quinolines.pptx. Slideshare.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group.
  • Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. The Royal Society of Chemistry.
  • Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate.
  • SAR of Quinolones | In simple way | BP 601T. YouTube.
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. ScienceDirect.
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online.
  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. Der Pharma Chemica.
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An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines, a class of valuable heterocyclic intermediates in medicinal chemistry and materials science. We delve into the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical process optimization parameters, and offer troubleshooting insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic transformation. The synthesis proceeds via a regioselective cyclization of N-arylacetamides, offering an efficient route to functionalized quinoline scaffolds.[1]

Introduction: The Strategic Importance of 2-Chloro-3-formylquinolines

Quinoline, a fused bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[2] The specific substitution pattern of a 2-chloro and a 3-formyl group imparts exceptional synthetic versatility. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functionalities, while the aldehyde group at the 3-position serves as a handle for condensations, oxidations, and other transformations.[1]

The Vilsmeier-Haack reaction stands out as one of the most efficient methods for constructing this highly functionalized quinoline system. It uniquely combines formylation and cyclization in a one-pot procedure starting from readily available N-arylacetamides (acetanilides).[3] This guide will explore the nuances of this reaction, providing the necessary knowledge to implement it successfully and troubleshoot potential challenges.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The overall transformation is a sophisticated electrophilic aromatic substitution and cyclization cascade. It can be logically dissected into two primary stages: the formation of the active electrophile (the Vilsmeier reagent) and its subsequent reaction with the N-arylacetamide substrate.

Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4][5][6] This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][7][8]

The causality here is critical: DMF, a weak nucleophile, attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate byproduct to generate the resonance-stabilized iminium cation, [(CH₃)₂N=CHCl]⁺, which is the key electrophilic species that drives the subsequent formylation and cyclization.[7][8]

Vilsmeier_Reagent_Formation cluster_reactants Reactants cluster_product Product DMF DMF (N,N-Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Attack & Elimination POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

Cyclization of N-Arylacetamide

Once formed, the Vilsmeier reagent is attacked by the electron-rich N-arylacetamide. The reaction proceeds through a well-defined pathway involving electrophilic substitution, cyclization, and subsequent elimination steps to build the quinoline core.

The mechanism is as follows:

  • Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich aromatic ring of the N-arylacetamide, typically at the para-position to the activating acetamido group.

  • Intramolecular Cyclization: The enol form of the acetamido group attacks the newly introduced iminium carbon, initiating the cyclization process to form a six-membered ring.

  • Dehydration and Chlorination: Subsequent dehydration and reaction with the chloride ions present in the reaction medium lead to the formation of the aromatic quinoline ring system with a chlorine atom at the 2-position.

  • Hydrolysis: The iminium salt at the 3-position is stable until aqueous work-up, at which point it is hydrolyzed to the final 3-formyl group.[6][9]

Vilsmeier_Quinoline_Synthesis Acetanilide N-Arylacetamide Intermediate1 Electrophilic Aromatic Substitution Acetanilide->Intermediate1 VilsmeierReagent Vilsmeier Reagent (from DMF + POCl₃) VilsmeierReagent->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration & Aromatization Intermediate2->Intermediate3 IminiumProduct 3-(Iminium)-2-chloroquinoline Intermediate Intermediate3->IminiumProduct Hydrolysis Aqueous Work-up IminiumProduct->Hydrolysis FinalProduct 2-Chloro-3-formylquinoline Hydrolysis->FinalProduct

Caption: Overall workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.

The regioselectivity of the cyclization is noteworthy. For N-arylacetamides with substituents on the aromatic ring, electron-donating groups, particularly at the meta-position, facilitate the reaction and lead to better yields of the corresponding substituted quinoline.[1] Conversely, strong electron-withdrawing groups can deactivate the ring to the point of yielding no product.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a synthesis of methodologies reported in peer-reviewed literature and represents a robust starting point for this transformation.[3][10]

Materials and Reagents
  • Substituted Acetanilide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)

  • Phosphorus oxychloride (POCl₃), freshly distilled (3.0 - 12.0 eq)

  • Crushed Ice / Ice Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), saturated solution

  • Ethyl Acetate (for extraction/recrystallization)

  • Deionized Water

Instrumentation
  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a calcium chloride drying tube

  • Ice-salt bath

  • Heating mantle

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure
  • Vilsmeier Reagent Formation: To a three-necked flask charged with anhydrous DMF, begin cooling in an ice-salt bath to 0-5 °C with gentle stirring. Add POCl₃ (a significant excess, e.g., 12 equivalents, is often optimal) dropwise via the dropping funnel. Causality: This initial cooling is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing degradation of the reagent. The dropwise addition ensures the temperature does not exceed 5 °C.[11]

  • Substrate Addition: Once the POCl₃ addition is complete, add the N-arylacetamide substrate to the freshly prepared Vilsmeier reagent. The addition can be done portion-wise as a solid or as a solution in a minimal amount of DMF.

  • Reaction Cyclization: After the addition of the acetanilide, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C.[3][10] The reaction time can vary from 4 to 16 hours, depending on the reactivity of the substrate.[12] Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This prevents the formation of tarry byproducts from prolonged heating.[13]

  • Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. CAREFULLY and SLOWLY pour the reaction mixture onto the crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the desired aldehyde and destroys any remaining POCl₃. This process is highly exothermic and releases HCl gas, and must be performed in a well-ventilated fume hood.

  • Isolation and Purification: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is approximately 7.[11] A solid product should precipitate. Stir for 30 minutes to ensure complete precipitation.[11] Collect the crude solid by vacuum filtration, washing thoroughly with cold water.[11] The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate.[11]

Characterization

The identity and purity of the synthesized 2-chloro-3-formylquinoline should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the aldehydic proton around δ 10.5 ppm and a singlet for the H-4 proton around δ 8.7-8.9 ppm.[14][15]

  • ¹³C NMR: The carbonyl carbon of the aldehyde typically appears around δ 189 ppm.[14]

  • IR Spectroscopy: A characteristic C=O stretching vibration for the aldehyde will be present around 1690-1710 cm⁻¹.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: Comparison with literature values. For the parent 2-chloro-3-formylquinoline, the melting point is reported around 143-148 °C.[14]

Process Optimization and Key Parameters

The yield and purity of 2-chloro-3-formylquinolines are highly dependent on several factors. The table below summarizes key parameters based on reported optimizations.

ParameterRange / ConditionOptimal Value (Reported)Rationale & Field Insights
POCl₃:Substrate Ratio 3 - 15 equivalents12 equivalentsA large excess of POCl₃ is often required to drive the reaction to completion and achieve maximum yield.[11]
Reaction Temperature 80 - 100 °C90 °CProvides sufficient energy for the cyclization and aromatization steps without causing excessive decomposition.[12]
Reaction Time 4 - 16 hoursSubstrate DependentElectron-donating groups on the acetanilide shorten reaction times, while withdrawing groups may require longer heating.[10][12] TLC monitoring is essential.
Substituent Effects Electron-Donating (EDG) vs. Electron-Withdrawing (EWG)m-EDG > p-EDG > o-EDG > H > EWGEDGs activate the aromatic ring towards electrophilic attack, increasing the reaction rate and yield. m-EDGs lead to favorable regioselective cyclization.[1] Strong EWGs like nitro groups often result in reaction failure.
Work-up pH Neutral to slightly basicpH ~7While some protocols use strong base, this can induce side reactions like the Cannizzaro reaction.[16][17] Neutralization with a milder base like NaHCO₃ is often safer and provides optimal precipitation of the product.[13][17]

Troubleshooting and Side Reactions

IssueProbable CauseRecommended Solution
Low or No Yield 1. Deactivated substrate (strong EWG). 2. Insufficient POCl₃. 3. Incomplete reaction. 4. Product remains in acidic solution.1. This method may not be suitable. Consider alternative synthetic routes. 2. Increase the molar ratio of POCl₃ to substrate (e.g., to 12 eq). 3. Increase reaction time and/or temperature, monitoring carefully by TLC. 4. Ensure complete neutralization during work-up to precipitate the basic quinoline product.[13][17]
Formation of Dark, Tarry Byproducts Excessive heating time or temperature.Strictly monitor the reaction by TLC and quench it as soon as the starting material is consumed. Avoid overheating.[13]
Impure Product 1. Incomplete hydrolysis. 2. Side reactions (e.g., Cannizzaro).1. Ensure vigorous stirring and sufficient time after pouring the reaction mixture onto ice. 2. Avoid strongly basic conditions (e.g., pH > 10) during work-up. Use NaHCO₃ for neutralization.[17] Purify the crude product via recrystallization or column chromatography.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reaction Quenching: The addition of the reaction mixture to ice water is a highly exothermic process that releases corrosive hydrogen chloride (HCl) gas. This step must be performed slowly and with caution in a fume hood.

  • N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with appropriate care.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly effective method for the regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. A thorough understanding of the reaction mechanism, careful control of key parameters such as reagent stoichiometry and temperature, and a meticulous work-up procedure are paramount to achieving high yields and purity. The resulting functionalized quinolines are powerful building blocks, paving the way for the discovery and development of novel chemical entities across various scientific disciplines.

References

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N- arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1868-1875. Link
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Link
  • NROChemistry. Vilsmeier-Haack Reaction. Link
  • Wikipedia. Vilsmeier reagent. Link
  • Chemistry Steps. Vilsmeier-Haack Reaction. Link
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. Link
  • J&K Scientific. Vilsmeier-Haack Reaction. Link
  • ResearchGate. Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Link
  • Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 34(2). Link
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 544-549. Link
  • Semantic Scholar. Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Link
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14. Link
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Link
  • Al-Ostath, A. I., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 999711. Link
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 33-37. Link
  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Link
  • BenchChem. (2025).
  • Royal Society of Chemistry. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14, 8763-8772. Link
  • Journal of University of Babylon for Pure and Applied Sciences. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of University of Babylon for Pure and Applied Sciences, 31(1), 79-88. Link
  • ResearchGate.
  • Wikipedia. Vilsmeier–Haack reaction. Link
  • SlideShare. (2023). Vilsmeier haack reaction. Link
  • El-Faham, A., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(49), 29333-29377. Link

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The Ascendant Scaffold: A Technical Guide to 2-Chloro-7-Methylquinoline Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Core – A Privileged Structure in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid structure and versatile electronic properties have made it a recurring motif in a plethora of natural products and synthetic bioactive molecules. From the historical significance of quinine in combating malaria to the contemporary success of kinase inhibitors in oncology, quinoline derivatives have consistently demonstrated a remarkable capacity to interact with diverse biological targets. This guide delves into a specific, yet profoundly significant, member of this family: the 2-chloro-7-methylquinoline core. The strategic placement of a reactive chlorine atom at the 2-position and a methyl group at the 7-position imbues this scaffold with a unique combination of reactivity and structural tunability, making it an exceptional platform for the generation of novel therapeutic agents.

This technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of reactions and biological data, but a cohesive narrative that explains the "why" behind the "how." We will explore the synthetic intricacies of this scaffold, dissect its reactivity, and survey the burgeoning landscape of its biologically active derivatives, with a particular focus on their applications in oncology and infectious diseases. Through detailed protocols, curated data, and mechanistic insights, this guide endeavors to empower researchers to unlock the full potential of the 2-chloro-7-methylquinoline core in their quest for the next generation of medicines.

I. The Synthetic Foundation: Forging the 2-Chloro-7-Methylquinoline Core

The journey into the diverse world of 2-chloro-7-methylquinoline derivatives begins with the efficient and reliable construction of the core scaffold. The Vilsmeier-Haack reaction stands as a preeminent and widely adopted method for this purpose, offering a direct route to the functionalized quinoline ring system.

The Vilsmeier-Haack Reaction: A Powerful Tool for Quinoline Synthesis

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriately substituted acetanilide.[1][2] For the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde, the logical starting material is N-(3-methylphenyl)acetamide (N-(m-tolyl)acetamide).

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through a series of steps involving the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the electron-rich aromatic ring of the acetanilide. Subsequent intramolecular cyclization and hydrolysis yield the final 2-chloro-3-formylquinoline product.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate1 Electrophilic Aromatic Substitution Vilsmeier_reagent->Intermediate1 Acetanilide N-(m-tolyl)acetamide Acetanilide->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Product 2-Chloro-7-methylquinoline -3-carbaldehyde Intermediate2->Product Hydrolysis

Figure 1: Conceptual workflow of the Vilsmeier-Haack synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack synthesis of related 2-chloro-3-formylquinolines.[1][3]

  • Materials:

    • N-(3-methylphenyl)acetamide

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium hydroxide solution (5M)

    • Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice-salt bath.

    • Add POCl₃ (6 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

    • To this freshly prepared reagent, add N-(3-methylphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto a large volume of crushed ice with constant stirring.

    • Basify the acidic mixture with a 5M sodium hydroxide solution until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Purify the crude product by recrystallization from ethanol to afford 2-chloro-7-methylquinoline-3-carbaldehyde as a crystalline solid.[1]

II. The Reactive Hub: Chemical Transformations of the 2-Chloro-7-Methylquinoline Scaffold

The 2-chloro-7-methylquinoline core is a versatile platform for further chemical modifications. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), while both the chloro and methyl groups can participate in various cross-coupling reactions. Furthermore, the formyl group at the 3-position, if present, serves as a gateway to a vast array of derivatives.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the quinoline ring system activates the C2-position for nucleophilic attack, facilitating the displacement of the chloride leaving group. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

2.1.1. Synthesis of 2-Amino and 2-Hydrazinyl Derivatives

The reaction of 2-chloro-7-methylquinoline with amines or hydrazine hydrate provides access to 2-amino and 2-hydrazinyl derivatives, respectively. These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and have shown significant biological activities.

Experimental Protocol: General Procedure for Amination of 2-Chloro-7-methylquinoline

  • Materials:

    • 2-Chloro-7-methylquinoline

    • Desired primary or secondary amine (e.g., morpholine, aniline)

    • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

    • Base (e.g., potassium carbonate, triethylamine), if required

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-7-methylquinoline (1 equivalent) in the chosen solvent.

    • Add the amine (1.1-1.5 equivalents) and, if necessary, a base (1.5 equivalents).

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Experimental Protocol: Synthesis of 2-Hydrazinyl-7-methylquinoline

This protocol is based on general procedures for the hydrazinolysis of 2-chloroquinolines.[4][5]

  • Materials:

    • 2-Chloro-7-methylquinoline

    • Hydrazine hydrate (80%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-7-methylquinoline (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (5-10 equivalents).

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography or recrystallization.

2.1.2. Synthesis of 2-Alkoxy and 2-Thio Derivatives

The displacement of the C2-chloride with alkoxides or thiolates provides access to 2-alkoxy and 2-thio derivatives, respectively. These modifications can significantly impact the lipophilicity and hydrogen bonding capabilities of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: General Procedure for Synthesis of 2-Alkoxy-7-methylquinolines

  • Materials:

    • 2-Chloro-7-methylquinoline

    • Corresponding alcohol (e.g., methanol, ethanol)

    • Strong base (e.g., sodium hydride, sodium metal)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the sodium alkoxide by carefully adding the alcohol to a suspension of sodium hydride in the anhydrous solvent at 0 °C.

    • Once the hydrogen evolution ceases, add a solution of 2-chloro-7-methylquinoline (1 equivalent) in the anhydrous solvent dropwise.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Upon completion, carefully quench the reaction with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the 2-chloro-7-methylquinoline scaffold is an excellent substrate for these powerful transformations. Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the C2-position.

2.2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction enables the formation of a new carbon-carbon bond by reacting the 2-chloroquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 2-Chloro-7-methylquinoline

    • Aryl- or vinylboronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Procedure:

    • To a flask, add 2-chloro-7-methylquinoline (1 equivalent), the boronic acid, the palladium catalyst, and the base.

    • De-gas the solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

    • Add the de-gassed solvent to the reaction flask.

    • Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

2.2.2. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to classical SNAr for the formation of C-N bonds, often proceeding under milder conditions and with a broader substrate scope.[2][7][8]

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents Chloroquinoline 2-Chloro-7-methylquinoline Aminoquinoline 2-Amino-7-methylquinoline Derivative Chloroquinoline->Aminoquinoline Amine Amine (R₂NH) Amine->Aminoquinoline Pd_catalyst Pd Catalyst + Ligand Pd_catalyst->Aminoquinoline Base Base Base->Aminoquinoline

Figure 2: Key components of the Buchwald-Hartwig amination reaction.

Elaboration of the C3-Formyl Group

The 2-chloro-7-methylquinoline-3-carbaldehyde, readily accessible via the Vilsmeier-Haack reaction, is a versatile intermediate. The aldehyde functionality can be transformed into a wide range of other groups, significantly expanding the chemical diversity of the resulting derivatives.

2.3.1. Reductive Amination

Reductive amination of the formyl group with a primary or secondary amine, followed by reduction of the intermediate imine, provides access to various 3-(aminomethyl)quinoline derivatives.

2.3.2. Wittig Reaction

The Wittig reaction of the C3-aldehyde with a phosphonium ylide allows for the stereoselective synthesis of alkenes, introducing a vinyl linkage at the 3-position.[9][10] This can be a key step in the synthesis of more complex natural product analogs or drug candidates.

III. The Biological Arena: 2-Chloro-7-Methylquinoline Derivatives as Bioactive Agents

The true value of the 2-chloro-7-methylquinoline scaffold lies in the diverse and potent biological activities exhibited by its derivatives. Research has primarily focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Quinoline derivatives are well-established as a privileged scaffold in the design of anticancer drugs.[1][7] They can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11][12] The quinoline core can act as an ATP-competitive inhibitor by mimicking the purine ring of ATP and binding to the kinase's active site. Derivatives of 2-chloro-7-methylquinoline are being actively investigated as inhibitors of various kinases involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., Src, PI3K).

Kinase_Inhibition cluster_pathway Cancer Cell Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor_Kinase->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Quinoline_Derivative 2-Chloro-7-methylquinoline Derivative Quinoline_Derivative->Receptor_Kinase Inhibition

Figure 3: Simplified representation of kinase inhibition by 2-chloro-7-methylquinoline derivatives.

Table 1: Reported Anticancer Activity of Selected Quinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2,4-Disubstituted QuinolinesMCF-7 (Breast)7.0 - 34.3Apoptosis Induction, CDK2 Inhibition[13]
7-Chloroquinoline HydrazonesVarious (NCI-60)SubmicromolarCytotoxic[14]
4-Anilinoquinazolines (related scaffold)EGFR & VEGFR0.85 - 1.63Kinase Inhibition[15]
Pyrrolo-quinoline LactonesATM & mTOR0.5 - 7.0PIKK Inhibition[16]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antimalarial drugs. The 2-chloro-7-methylquinoline scaffold provides a promising starting point for the development of novel antimicrobial compounds.

Table 2: Reported Antimicrobial Activity of Selected Quinoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Chloro-6-methylquinoline HydrazonesE. coli, S. aureus12.5[17]
2-Chloroquinoline-based ImidazolesE. coli, P. aeruginosa, B. subtilisNot specified[2]
7-Methoxyquinoline SulfonamidesE. coli7.81[15]
7-Chloroquinoline AnalogsS. aureus, E. coli11.0 - 12.0 (Zone of Inhibition, mm)[18]

IV. Conclusion and Future Perspectives

The 2-chloro-7-methylquinoline scaffold has firmly established itself as a versatile and valuable platform in the field of medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the diverse reactivity of the chloro and methyl substituents, provides a rich landscape for chemical exploration. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the significant therapeutic potential of this core structure.

Future research in this area will likely focus on several key directions. The continued development of novel and efficient synthetic methodologies will enable the creation of even more diverse and complex derivatives. A deeper understanding of the structure-activity relationships (SAR) will guide the rational design of more potent and selective compounds. Furthermore, the elucidation of the precise molecular mechanisms of action, including the identification of specific kinase targets and signaling pathways, will be crucial for advancing these compounds through the drug development pipeline. The exploration of this "ascendant scaffold" is far from over, and the 2-chloro-7-methylquinoline core is poised to remain a source of inspiration for the discovery of innovative medicines for years to come.

V. References

  • A simple and regioselective synthesis of 2-chloro-3-formylquinolines through Vilsmeier-Haack cyclisation of N- arylacetamides has been reported. The cyclisation is facilitated by N-arylacetamides bearing electron donating groups at m- position. However, yields of quinolines having electron donating groups are good in all cases. Further, the nucleophilic substitution reaction of the quinolines is also investigated. (URL: )

  • A one-pot synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids is described. The reaction proceeds with high efficiency and good functional group tolerance. (URL: [Link])

  • This article provides a comprehensive review on the current developments of quinoline-based anticancer agents, discussing their mechanisms of action and structure-activity relationships. (URL: )

  • This study reports the synthesis of a series of 2,4-disubstituted quinoline compounds and their evaluation for cytotoxic activity. (URL: [Link])

  • The preparation of new 6-heterocyclic substituted 2-aminoquinolines using Buchwald-Hartwig chemistry is reported, with a focus on their potential as ligands for the Tec Src homology 3 domain. (URL: [Link])

  • A series of 2-chloro-6-methylquinoline hydrazones were synthesized and evaluated for their antibacterial and antifungal activities. (URL: )

  • This article discusses the optimization of reaction conditions for the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline. (URL: [Link])

  • This paper describes the synthesis and antimicrobial activity of imidazole derivatives based on 2-chloro-7-methyl-3-formylquinoline. (URL: [Link])

  • This review covers the diverse biological activities of quinoline derivatives, including their anticancer, antimalarial, antibacterial, and anti-inflammatory effects. (URL: [Link])

  • A series of 2-chloroquinoline derivatives were synthesized and screened for their in-vitro antibacterial and antifungal activities. (URL: [Link])

  • This article reports the synthesis and characterization of hydrazide derivatives incorporating a quinoline moiety and their evaluation as anticancer agents. (URL: [Link])

  • This publication describes the synthesis of 7-chloroquinoline derivatives using mixed lithium-magnesium reagents and their antiproliferative properties. (URL: [Link])

  • This review focuses on the medicinal chemistry of quinazolines as anticancer agents targeting tyrosine kinases, a related and informative scaffold. (URL: [Link])

  • This study details the synthesis, antimicrobial, and antibiofilm activities of novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety. (URL: [Link])

  • This article provides a general overview of the Buchwald-Hartwig amination reaction, a key synthetic method for C-N bond formation. (URL: [Link])

  • This review covers the recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and its related analogs. (URL: [Link])

  • This paper reports the synthesis and evaluation of the antibacterial and antioxidant activities of novel chloroquinoline analogs. (URL: [Link])

  • This resource provides an overview of the Wittig reaction, including its mechanism and examples. (URL: [Link])

  • This study describes the design, synthesis, anticancer activity, and molecular docking of quinoline-based dihydrazone derivatives. (URL: [Link])

  • This review explores recent advances (2020-2024) in the development of quinoline-based small molecules as kinase inhibitors. (URL: [Link])

  • The crystal structure and experimental details for the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde are provided. (URL: [Link])

  • This article provides a detailed explanation of the Wittig reaction, including its mechanism and synthetic applications. (URL: [Link])

  • This study reports novel pyrrolo-quinoline derivatives as potent inhibitors of PI3-kinase related kinases (PIKKs). (URL: [Link])

  • This paper describes the investigation of quinolone and quinoline derivatives as potential anticancer agents. (URL: [Link])

  • A detailed experimental procedure for a Suzuki-Miyaura cross-coupling reaction is presented. (URL: [Link])

  • This article describes the synthesis of novel quinoline compounds that act as both DNMT inhibitors and degraders for cancer therapy. (URL: [Link])

  • This review discusses the potential of 2-substituted quinolines as antileishmanial drug candidates. (URL: [Link])

  • This study reports 7-chloroquinolinehydrazones as first-in-class anticancer experimental drugs in the NCI-60 screen. (URL: [Link])

  • The synthesis of a library of functionalized quinolines via magnesiation of 7-chloroquinolines is described. (URL: [Link])

  • The synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue are described. (URL: [Link])

  • This study explores the antimicrobial and cytotoxic potential of novel chloroquine analogues. (URL: [Link])

  • This document provides a general procedure for the Suzuki cross-coupling reaction. (URL: [Link])

  • A three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline is reported. (URL: [Link])

  • A metal-free synthesis of functionalized quinolines from 2-styrylanilines and 2-methylbenzothiazoles/2-methylquinolines is described. (URL: [Link])

  • This review details the synthesis and reactions of 2-chloroquinoline-3-carbaldehydes from 2012-2017. (URL: [Link])

  • This resource provides a comprehensive overview of the Wittig reaction. (URL: [Link])

Sources

(2-Chloro-7-methylquinolin-3-yl)methanol: A Versatile Synthon for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among the vast array of quinoline-based building blocks, (2-Chloro-7-methylquinolin-3-yl)methanol stands out as a particularly versatile and powerful synthon. Its strategic placement of three distinct functional handles—a reactive 2-chloro group, a modifiable 3-hydroxymethyl group, and a 7-methyl group for tuning physicochemical properties—offers a gateway to a diverse chemical space. This guide provides an in-depth exploration of the synthesis, properties, and synthetic utility of this compound, presenting field-proven insights and detailed protocols for its application in modern organic synthesis.

Introduction: The Strategic Value of the Quinoline Scaffold

Quinolines, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyridine ring, are of immense importance in chemistry.[1] Their derivatives are central to a wide range of pharmacologically active agents, exhibiting activities such as antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] The historical significance of quinine, an antimalarial drug, underscores the therapeutic potential embedded within this structural framework.[1]

This compound emerges as a superior building block due to its trifunctional nature:

  • The 2-Chloro Position: This is the primary reactive site for forming new carbon-carbon and carbon-heteroatom bonds. The chlorine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling facile access to a wide array of substituted quinolines.

  • The 3-Methanol Position: The primary alcohol is a versatile functional group that can be readily oxidized to the corresponding aldehyde, esterified, or converted into an ether. This allows for the introduction of diverse side chains and linking moieties.

  • The 7-Methyl Group: This substituent provides a point for modulating the molecule's steric and electronic properties, influencing its solubility, crystal packing, and interaction with biological targets.

This guide will systematically detail the synthesis of this building block and showcase its application in key synthetic transformations that are fundamental to modern drug discovery and materials science.

Synthesis and Characterization

The most direct and efficient synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-chloro-7-methylquinoline-3-carbaldehyde. This precursor is readily accessible through established Vilsmeier-Haack type reactions on N-arylacetamides.

Synthesis Protocol: Reduction of 2-chloro-7-methylquinoline-3-carbaldehyde

The reduction of the aldehyde to the primary alcohol is typically achieved with high fidelity using a mild reducing agent like sodium borohydride (NaBH₄). This method is favored for its operational simplicity, high yield, and compatibility with the chloro-quinoline core. A similar protocol has been successfully applied to the 8-methyl isomer.[4]

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable solvent mixture, such as methanol (MeOH) or a tetrahydrofuran (THF)/water system.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C. The cautious addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Physicochemical and Spectroscopic Properties

Proper characterization is essential to confirm the identity and purity of the synthesized building block.

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO[5]
Molecular Weight 207.66 g/mol [5]
CAS Number 170848-22-3[5]
Appearance Off-white to pale yellow solidTypical
Melting Point Not widely reported; requires experimental determination.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.1 (s, 1H, Ar-H4), 7.9 (d, 1H, Ar-H5), 7.5 (s, 1H, Ar-H8), 7.3 (d, 1H, Ar-H6), 4.9 (s, 2H, -CH₂OH), 2.5 (s, 3H, -CH₃), 2.0 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~150, 147, 138, 136, 129, 128, 127, 126, 125, 60 (-CH₂OH), 22 (-CH₃).

  • IR (KBr, cm⁻¹): ~3300 (O-H stretch, broad), ~2920 (C-H stretch), ~1580, 1490 (C=C, C=N aromatic stretch).

Core Synthetic Applications

The true power of this compound lies in its ability to undergo a wide range of selective transformations at its two primary functional groups.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-chloro substituent is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone methodologies for constructing complex molecular architectures.

This reaction enables the formation of a C(sp²)-C(sp²) bond by coupling the chloroquinoline with an organoboron reagent. This is a robust method for introducing aryl or vinyl substituents at the 2-position.

Causality: The choice of a palladium(0) catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid and promotes the transmetalation step.

Experimental Protocol (General):

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere (Argon or Nitrogen) for 4-12 hours.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

Suzuki_Coupling Quinoline This compound OxAdd Oxidative Addition Quinoline->OxAdd BoronicAcid Ar-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Pd0 Pd(0)L₂ Pd0->OxAdd PdII_complex Ar'-Pd(II)(Cl)L₂ OxAdd->PdII_complex PdII_complex->Transmetalation PdII_Ar Ar'-Pd(II)(Ar)L₂ Transmetalation->PdII_Ar Base Base (e.g., K₂CO₃) Base->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product (2-Aryl-7-methylquinolin-3-yl)methanol RedElim->Product

Fig 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

This reaction couples the chloroquinoline with a terminal alkyne, providing access to quinolinyl-alkyne structures, which are valuable precursors for synthesizing heterocycles and conjugated systems.

Causality: The synergy between a palladium catalyst and a copper(I) co-catalyst is key. Palladium facilitates the main catalytic cycle, while copper(I) activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. A mild base like triethylamine (TEA) acts as both a base and a solvent.

Experimental Protocol (General):

  • Setup: In a Schlenk tube, combine this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

  • Reagents: Add a degassed solvent such as triethylamine (TEA) or THF/TEA. Then, add the terminal alkyne (1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify via column chromatography.

This powerful reaction allows for the synthesis of 2-aminoquinoline derivatives by coupling the chloro-substituent with a primary or secondary amine.

Causality: This transformation requires a specific combination of a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃). The ligand is crucial for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.

Experimental Protocol (General):

  • Inert Setup: In a glovebox or under a strong flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.05 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a Schlenk tube.

  • Reagents: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Workup: After cooling, quench with water, extract with an organic solvent, dry, and concentrate.

  • Purification: Purify the product using column chromatography.

Reaction_Pathways cluster_C2 Reactions at C2-Position cluster_C3 Reactions at C3-Methanol Start This compound Suzuki Suzuki Coupling (with ArB(OH)₂) Start->Suzuki Pd Cat. Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu Cat. Buchwald Buchwald-Hartwig (with R₂NH) Start->Buchwald Pd Cat. Oxidation Oxidation (e.g., MnO₂) Start->Oxidation [O] Etherification Etherification (with R-X) Start->Etherification Base, R-X Prod_Suzuki (2-Aryl-7-methylquinolin-3-yl)methanol Suzuki->Prod_Suzuki Prod_Sonogashira (2-Alkynyl-7-methylquinolin-3-yl)methanol Sonogashira->Prod_Sonogashira Prod_Buchwald (2-Amino-7-methylquinolin-3-yl)methanol Buchwald->Prod_Buchwald Prod_Aldehyde 2-Chloro-7-methylquinoline-3-carbaldehyde Oxidation->Prod_Aldehyde Prod_Ether (2-Chloro-7-methylquinolin-3-yl)methyl ether Etherification->Prod_Ether

Fig 2: Synthetic pathways originating from the title building block.
Transformations of the 3-Methanol Group

The hydroxymethyl group at the C3 position offers a secondary site for diversification.

The conversion of the primary alcohol to an aldehyde unlocks a new set of synthetic possibilities, including reductive aminations, Wittig reactions, and the synthesis of other heterocyclic systems.[2][6]

Causality: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for allylic/benzylic alcohols as it is heterogeneous and the reaction can be easily worked up by simple filtration. Other reagents like Dess-Martin periodinane (DMP) also provide clean and high-yielding transformations.

Experimental Protocol (MnO₂ Oxidation):

  • Setup: To a flask containing a solution of this compound (1.0 eq) in a solvent like dichloromethane (DCM) or chloroform (CHCl₃), add activated manganese dioxide (MnO₂) (5-10 eq).

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 6-24 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Workup: Upon completion, filter the mixture through a pad of Celite, washing thoroughly with DCM.

  • Purification: Concentrate the filtrate to obtain the crude aldehyde, which can be purified by recrystallization or column chromatography.

Conclusion

This compound is a high-value, strategically functionalized building block that provides a reliable and versatile entry point into a vast chemical space of substituted quinolines. The orthogonality of its reactive sites—the C2-chloro group for cross-coupling and the C3-methanol group for functional group interconversion—allows for a logical and stepwise construction of complex molecules. This guide has outlined the fundamental synthesis and key applications of this synthon, providing both the conceptual framework and practical protocols necessary for its successful implementation in research programs aimed at the discovery of new pharmaceuticals and advanced materials.

References

  • Kumar, D. K., Shankar, R., & Rajendran, S. P. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076. [Link]
  • Kuş, N., & Fausto, R. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 22(3), 209-218. [Link]
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Foreword: The Enduring Legacy and Future Promise of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Compounds

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most vital "privileged structures" in medicinal chemistry.[1] First isolated from coal tar in 1834, its journey from industrial byproduct to a cornerstone of modern pharmacology is a testament to its remarkable chemical versatility and profound biological significance.[2] From the historic antimalarial quinine to a host of modern FDA-approved anticancer, antibacterial, and anti-inflammatory agents, quinoline derivatives have consistently provided solutions to pressing global health challenges.[2][3][4][5][6]

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts to provide a deeper understanding of the core principles guiding the synthesis and evaluation of novel quinoline compounds. We will explore the causality behind synthetic choices, delve into the practicalities of compound characterization, and illuminate the logic of structure-activity relationship (SAR) studies. Our goal is to equip you not just with protocols, but with the strategic insights of a seasoned application scientist, enabling you to navigate the path from conceptual design to validated discovery.

Section 1: A Tale of Two Rings: Foundational Synthetic Strategies

The construction of the quinoline core is a well-trodden path in organic chemistry, with several classic named reactions forming the bedrock of synthetic approaches.[7][8] The choice of method is not arbitrary; it is dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions. Understanding the mechanism and scope of these foundational syntheses is critical for any rational drug design program.

Classic Approaches to the Quinoline Nucleus

The most enduring methods involve the cyclization of aniline derivatives. These reactions, while over a century old, have been continuously refined and remain relevant in modern synthesis.[1][9]

  • The Skraup Synthesis (1880): This is a robust method for producing unsubstituted or simply substituted quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][10] The harsh, strongly acidic, and exothermic conditions are a significant drawback, limiting its application to robust substrates.[9][11]

    • Causality: The sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein. The aniline then undergoes a Michael addition with acrolein, followed by cyclization and oxidation to yield the aromatic quinoline ring.[12]

  • The Doebner-von Miller Reaction (1881): A more versatile variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of 2- and 4-substituted quinolines.[1] While still requiring acidic conditions, it avoids the often violent nature of the Skraup reaction, though polymerization of the carbonyl substrate can be a competing side reaction.[9]

  • The Friedländer Annulation (1882): This is arguably one of the most straightforward and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[13] Its primary advantage is the unambiguous formation of a single product isomer. The reaction can be catalyzed by acids or bases.[13] Modern variations utilize catalysts like iodine or Lewis acids to improve yields and broaden the substrate scope under milder conditions.[13][14][15]

  • The Gould-Jacobs Reaction (1939): This powerful sequence is the method of choice for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones), a core structure in many antibacterial agents.[16][17] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[16][18] The resulting ester can then be saponified and decarboxylated to yield the 4-quinolone.[17]

Synthetic Method Key Reactants Primary Product Type Key Advantages Key Limitations
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentUnsubstituted/Simple QuinolinesInexpensive starting materialsHarsh, exothermic conditions; limited substitution
Doebner-von Miller Aniline, α,β-Unsaturated Carbonyl2- and/or 4-Substituted QuinolinesMore versatile than SkraupAcid-catalyzed polymerization of reactants can lower yield
Friedländer Annulation 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylPolysubstituted QuinolinesHigh regioselectivity; convergentRequires pre-functionalized aniline derivative
Gould-Jacobs Reaction Aniline, Malonic Ester Derivative4-Hydroxyquinolines (4-Quinolones)Key route to quinolone antibacterialsHigh temperatures often required for cyclization

Section 2: The New Synthesis Frontier: Modern & Enabling Methodologies

While classic methods are foundational, modern drug discovery demands greater efficiency, diversity, and sustainability. Recent years have seen a revolution in synthetic chemistry, providing new tools to construct the quinoline scaffold with unprecedented control and scope.[8]

  • Transition Metal-Catalyzed C-H Activation: These strategies offer an atom-economical approach by directly forming C-C or C-N bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials. Catalysts based on rhodium, ruthenium, and copper can mediate the annulation of various coupling partners to generate highly substituted quinolines.[14]

  • Multicomponent Reactions (MCRs): MCRs assemble three or more reactants in a single step, rapidly building molecular complexity.[8] The Povarov reaction, a [4+2] cycloaddition between an aniline, an aldehyde, and an alkene, is a powerful MCR for generating tetrahydroquinoline derivatives, which can often be oxidized to fully aromatic quinolines.[7][8]

  • Green Chemistry Approaches: Recognizing the environmental impact of traditional methods, researchers have developed more sustainable protocols.[19] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[9][19] The use of ionic liquids as recyclable solvents or catalysts also represents a significant advance toward greener quinoline synthesis.[1][9]

G cluster_0 Conceptualization & Design cluster_1 Synthesis & Purification cluster_2 Characterization & Validation cluster_3 Biological Evaluation TargetID Target Identification SAR SAR Analysis (Structure-Activity Relationship) Scaffold Scaffold Selection (Quinoline Core) Synthesis Chemical Synthesis (e.g., Gould-Jacobs) Scaffold->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC, Elemental Analysis) Characterization->Purity Screening In Vitro Screening (e.g., MIC, IC50 Assays) Purity->Screening LeadOpt Lead Optimization Screening->LeadOpt LeadOpt->SAR Iterative Feedback Loop

Caption: A typical workflow in quinoline-based drug discovery.

Section 3: In the Lab: A Validated Protocol for 4-Quinolone Synthesis

This section provides a detailed, self-validating protocol for the synthesis of a substituted 4-quinolone-3-carboxylate ester via the Gould-Jacobs reaction, a cornerstone for many antibacterial drug scaffolds.[17][20]

Protocol: Synthesis of Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Objective: To synthesize a key 4-quinolone intermediate from commercially available starting materials.

Step 1: Condensation to form Diethyl anilinomethylene malonate

  • Reactants:

    • 4-Bromoaniline (1.72 g, 10 mmol)

    • Diethyl ethoxymethylenemalonate (EMME) (2.16 g, 10 mmol)

    • Ethanol (20 mL)

  • Procedure:

    • Combine 4-bromoaniline and EMME in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add ethanol and heat the mixture to reflux (approx. 80°C).

    • Maintain reflux for 2 hours. The formation of a white precipitate indicates product formation.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

  • Rationale: This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient carbon of EMME, displacing the ethoxy group.[16] Refluxing in ethanol provides sufficient thermal energy for the reaction to proceed efficiently.

Step 2: Thermal Cyclization to the 4-Quinolone

  • Reactants:

    • Intermediate from Step 1 (e.g., 3.28 g, ~9.5 mmol)

    • Eaton's Reagent (7.5% w/w P₂O₅ in methanesulfonic acid) (20 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, carefully add the intermediate from Step 1 to the Eaton's Reagent with stirring.

    • Heat the mixture to 90°C in an oil bath and maintain for 2 hours. The solution will become homogeneous.

    • Allow the reaction to cool to room temperature, then pour it slowly and carefully onto crushed ice (~100 g) in a beaker with vigorous stirring.

    • A precipitate will form. Adjust the pH to ~7 with a saturated sodium bicarbonate solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 20 mL), and dry under vacuum.

  • Causality & Trustworthiness: Eaton's reagent is a powerful and mild dehydrating acid that catalyzes the intramolecular Friedel-Crafts-type cyclization.[20] The reaction's success is self-validating; pouring the acidic mixture onto ice quenches the reaction and precipitates the organic product, which is insoluble in the aqueous medium. Neutralization ensures the product is in its free form and not a salt.

Section 4: Identity and Purity: The Analytical Gauntlet

Synthesizing a molecule is only half the battle. Rigorous characterization is mandatory to unequivocally confirm its structure and purity, a non-negotiable requirement for any compound intended for biological testing.[21][22]

Protocol: Characterization of the Synthesized 4-Quinolone
  • Thin-Layer Chromatography (TLC):

    • Purpose: To assess reaction completion and sample purity.

    • Procedure: Spot the crude and purified product on a silica gel plate. Elute with a solvent system (e.g., 10% Methanol in Dichloromethane). Visualize under UV light (254 nm). A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the molecular structure.[23][24]

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the quinoline core and the ethyl ester group. The chemical shifts and coupling patterns confirm the substitution pattern.

    • ¹³C NMR: This confirms the number and type of carbon atoms in the molecule. The carbonyl carbon of the quinolone and the ester will have characteristic downfield shifts.

  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight of the compound, confirming its elemental formula.[23][24]

    • Procedure: Use a technique like Electrospray Ionization (ESI). The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.[23]

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To provide a quantitative measure of purity.[21][23]

    • Procedure: A solution of the compound is injected onto a column (e.g., C18) and eluted with a solvent gradient. A pure sample will result in a single, sharp peak in the chromatogram. Purity is typically reported as a percentage based on the area of the main peak.

Section 5: From Molecule to Medicine: Biological Activity and SAR

The ultimate goal of synthesizing novel quinolines is to discover compounds with potent and selective biological activity.[25][26] The quinoline scaffold is known to exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][27]

Structure-Activity Relationship (SAR)

SAR is the process of correlating changes in a molecule's chemical structure with its biological activity.[28] For quinolines, SAR studies have revealed several key insights:

  • Antimalarial Activity: For 4-aminoquinolines like chloroquine, the presence of the 4-amino group and the nature of the side chain at this position are critical for activity.[2]

  • Antibacterial Activity (Quinolones): The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential for antibacterial activity.[29] A fluorine atom at position 6 generally increases potency, while a piperazine ring at position 7 broadens the spectrum of activity.[29]

  • Anticancer Activity: The mechanism of action for anticancer quinolines is diverse, including inhibition of topoisomerase enzymes, kinase inhibition, and disruption of angiogenesis.[30][31] The substitution pattern dictates which cellular target the compound will engage.

Caption: Key positions on the quinoline ring for SAR modulation.

Conclusion and Future Outlook

The quinoline nucleus remains an exceptionally fruitful scaffold for drug discovery. While classic synthetic methods provide a solid foundation, the future lies in the adoption of modern, efficient, and sustainable synthetic strategies. The integration of C-H activation, multicomponent reactions, and computational modeling will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics. By combining rational design, robust synthesis, and rigorous biological evaluation, the scientific community can continue to unlock the immense therapeutic potential held within this simple bicyclic heterocycle.

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A Theoretical Investigation into the Electronic Properties of Chloro-Methyl-Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of chloro-methyl-quinolines. It is intended for researchers, scientists, and drug development professionals who are interested in the computational-driven design and analysis of novel therapeutic agents based on the quinoline scaffold. This document explores the causality behind experimental choices in theoretical studies and offers insights into the structure-activity relationships of this important class of compounds.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] The fusion of a benzene ring with a pyridine ring bestows upon the quinoline nucleus a unique electronic configuration, making it a privileged scaffold in drug discovery. The introduction of chloro and methyl substituents onto the quinoline ring system can profoundly influence its electronic properties, thereby modulating its biological activity.[5][6][7] These substitutions can alter the molecule's lipophilicity, steric hindrance, and electron density distribution, which in turn affects its ability to interact with biological targets.[6] Consequently, chloro-methyl-quinolines have been investigated for a variety of therapeutic applications, including as antibacterial, antifungal, anticancer, and antimalarial agents.[3][8][9][10][11][12]

Theoretical studies, particularly those employing quantum chemical calculations, have become indispensable tools for understanding the electronic structure and reactivity of these molecules at the atomic level. By providing insights into parameters such as molecular orbital energies, charge distribution, and electrostatic potential, these computational methods guide the rational design of more potent and selective drug candidates.

Theoretical Methodologies for Probing Electronic Properties

The investigation of the electronic properties of chloro-methyl-quinolines heavily relies on a suite of computational chemistry techniques. This section details the core methodologies and the rationale behind their application.

Density Functional Theory (DFT): Unraveling Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules.[1][5][6][13][14][15][16] Its balance between computational cost and accuracy makes it particularly suitable for systems of the size of chloro-methyl-quinolines.

Core Principles and Rationale for Use: DFT calculations are based on the principle that the ground-state energy of a molecule is a functional of its electron density. This approach allows for the determination of various electronic and structural properties. In the context of chloro-methyl-quinolines, DFT is employed to:

  • Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, which is the foundation for all other property calculations.

  • Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[1][13][16][17]

  • Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules, including biological receptors.[1][13]

  • Determine Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from HOMO and LUMO energies, providing a quantitative measure of a molecule's reactivity.[15]

Choice of Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic molecules as it often provides a good balance of accuracy and computational efficiency.[5][6][13][14] Other functionals may be chosen depending on the specific properties being investigated.

  • Basis Sets: The 6-311++G(d,p) basis set is frequently used for these types of studies.[5][6][13] The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing the shape of the electron density, which is crucial for molecules containing heteroatoms like nitrogen and chlorine.

Time-Dependent Density Functional Theory (TD-DFT): Simulating Electronic Spectra

To understand the photophysical properties of chloro-methyl-quinolines, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[5][13]

Core Principles and Rationale for Use: TD-DFT is an extension of DFT that allows for the calculation of excited-state properties. It is used to:

  • Predict UV-Visible Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum of a molecule. This is essential for comparing theoretical results with experimental spectroscopic data and for understanding the electronic transitions responsible for the observed absorption bands.[5][13]

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][12][17][18][19][20] In the context of drug development, it is used to predict the binding mode and affinity of a ligand (e.g., a chloro-methyl-quinoline) to the active site of a target protein.

Core Principles and Rationale for Use: Molecular docking simulations are crucial for:

  • Identifying Potential Biological Targets: By docking a library of compounds against a known protein target, potential drug candidates can be identified.

  • Understanding Binding Interactions: Docking studies reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is vital for structure-activity relationship (SAR) studies and for optimizing the lead compound.[12][20]

  • Predicting Binding Affinity: Scoring functions are used to estimate the binding energy of the ligand-protein complex, providing a relative ranking of the binding affinities of different compounds.

Key Findings from Theoretical Studies

Theoretical studies on chloro-methyl-quinolines have yielded significant insights into their electronic properties and how these properties correlate with their biological activities.

Electronic Properties and Reactivity

DFT calculations have consistently shown that the positions of the chloro and methyl substituents have a profound impact on the electronic properties of the quinoline ring.

PropertyTypical Range of ValuesSignificance
HOMO Energy -5.5 to -6.5 eVIndicates the electron-donating ability of the molecule. Higher HOMO energies suggest greater reactivity towards electrophiles.
LUMO Energy -1.0 to -2.5 eVRepresents the electron-accepting ability. Lower LUMO energies indicate greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) 3.5 to 5.0 eVA smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability.[16][17]
Dipole Moment 2.0 to 5.0 DebyeReflects the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

Table 1: Summary of key electronic properties of chloro-methyl-quinolines calculated using DFT.

The introduction of an electron-withdrawing chlorine atom generally lowers both the HOMO and LUMO energy levels, while an electron-donating methyl group tends to raise them. The specific positions of these substituents dictate the extent of these changes and the overall charge distribution on the molecule.

Correlation with Biological Activity

A key outcome of these theoretical studies is the establishment of a link between the calculated electronic properties and the observed biological activity. For instance, a lower HOMO-LUMO gap can be correlated with increased antibacterial or anticancer activity, as a more reactive molecule may be more likely to interact with its biological target.[17]

Molecular docking studies have further elucidated these relationships by providing a visual and energetic representation of how chloro-methyl-quinolines bind to specific enzymes or receptors. For example, docking studies of chloro-quinoline derivatives with bacterial proteins have identified key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity.[18]

Experimental Protocols and Workflows

This section provides a generalized, step-by-step methodology for conducting theoretical studies on chloro-methyl-quinolines.

DFT and TD-DFT Calculation Workflow
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of the chloro-methyl-quinoline derivative using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method or a small basis set) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Perform a full geometry optimization using DFT with a suitable functional (e.g., B3LYP) and a larger basis set (e.g., 6-311++G(d,p)).

    • Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Calculation of Electronic Properties:

    • From the optimized geometry, calculate the HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.

    • Generate the molecular electrostatic potential (MEP) map.

  • TD-DFT Calculation for UV-Vis Spectrum:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the energies and oscillator strengths of the first few electronic transitions.

    • Plot the calculated transitions to generate a simulated UV-Vis spectrum.

Molecular Docking Workflow
  • Preparation of the Receptor and Ligand:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (chloro-methyl-quinoline) by optimizing its geometry and assigning charges.

  • Definition of the Binding Site:

    • Identify the active site of the protein, either from experimental data or by using a binding site prediction tool.

    • Define a grid box that encompasses the active site.

  • Docking Simulation:

    • Run the docking simulation using software such as AutoDock or Glide. The program will explore different conformations and orientations of the ligand within the binding site.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding energies.

    • Visualize the ligand-protein interactions to identify key binding residues and interaction types.

Visualization of Workflows

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculations cluster_tddft 3. TD-DFT Calculation A Build 3D Structure B Initial Geometry Optimization (Low-Level Theory) A->B C High-Level Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirm Minimum) C->D E Calculate Electronic Properties (HOMO, LUMO, MEP) D->E F Simulate UV-Vis Spectrum E->F

Caption: A generalized workflow for DFT and TD-DFT calculations.

Docking_Workflow cluster_prep 1. Preparation cluster_setup 2. Simulation Setup cluster_run 3. Docking & Analysis A Obtain & Prepare Receptor (Protein) C Define Binding Site (Grid Box) A->C B Prepare Ligand (Chloro-Methyl-Quinoline) B->C D Run Docking Simulation C->D E Analyze Docking Poses & Binding Energies D->E F Visualize Ligand-Protein Interactions E->F

Caption: A typical workflow for molecular docking studies.

Conclusion

Theoretical studies on the electronic properties of chloro-methyl-quinolines provide invaluable insights that complement and guide experimental research. By employing a combination of DFT, TD-DFT, and molecular docking, researchers can gain a detailed understanding of the structure-activity relationships of these compounds. This knowledge is instrumental in the rational design of novel quinoline-based therapeutic agents with enhanced efficacy and selectivity. The continued synergy between computational and experimental approaches holds great promise for the future of drug discovery in this important class of molecules.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.).
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (n.d.).
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2016). Arabian Journal of Chemistry.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019).
  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. (2022). MDPI. [Link]
  • Synthesis, Antimicrobial and Molecular Docking Evaluation of Some Heterocycles Containing Quinoline Moiety. (2016). Der Pharma Chemica.
  • Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxyl
  • Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. (2016). Organic Chemistry Research.
  • Tetrazolylmethyl quinolines: Design, docking studies, synthesis, anticancer and antifungal analyses. (2017). PubMed. [Link]
  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (n.d.). Ovid.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]
  • Analysis of 5-chloro-8-methoxy-2-(bromomethyl)quinoline by XPS. (2004). AIP Publishing. [Link]
  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry.
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2021). PubMed Central. [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. (2014). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark. [Link]
  • Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. (2021). Taylor & Francis Online. [Link]
  • THE STRUCTURAL STUDY, HIRSHFELD SURFACE ANALYSIS, AND DFT CALCULATIONS OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2020). Journal of Chemical Technology and Metallurgy.
  • Synthesis, DFT studies on a series of tunable quinoline deriv
  • Theoretical study on the molecular structure of Quinoline and its derivatives as an anti- malaria drug. (2017).
  • Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. (2015). PubMed. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Selective Reduction of 2-Chloro-7-methylquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted quinolines are foundational scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The functionalization of the quinoline core is a critical aspect of synthesizing novel therapeutic agents. Among these functionalizations, the selective reduction of an aldehyde group to a primary alcohol is a key transformation, yielding versatile intermediates for further molecular elaboration. This application note provides a detailed, field-proven experimental protocol for the selective reduction of 2-chloro-7-methylquinoline-3-carbaldehyde to (2-chloro-7-methylquinolin-3-yl)methanol.

The protocol herein emphasizes the use of sodium borohydride (NaBH₄), a mild and highly chemoselective reducing agent. The choice of NaBH₄ is predicated on its well-established ability to efficiently reduce aldehydes and ketones without affecting other potentially reactive functional groups, such as the chloro-substituted aromatic ring of the quinoline system.[1][2] This inherent selectivity ensures a clean reaction profile and high yield of the desired product, which is crucial for multi-step synthetic campaigns. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this specific transformation.

Chemical Transformation & Mechanism

The reduction of 2-chloro-7-methylquinoline-3-carbaldehyde with sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.[3] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which serves to both solubilize the reactants and act as a proton source for the final work-up step.

The generally accepted mechanism involves two main stages:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated by the solvent or by a mild acid introduced during the work-up, yielding the primary alcohol.[4]

The overall transformation is depicted below:

G cluster_0 Reaction Scheme start 2-Chloro-7-methylquinoline-3-carbaldehyde end This compound start->end reagents 1. NaBH₄, MeOH/THF 2. H₂O (work-up)

Caption: Overall reaction scheme for the reduction.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of similar substituted quinoline-3-carbaldehydes and is optimized for both yield and purity.[5]

Materials and Reagents
ReagentGradeSupplier
2-Chloro-7-methylquinoline-3-carbaldehyde≥98%e.g., Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%e.g., Sigma-Aldrich
Methanol (MeOH)Anhydrouse.g., Fisher Scientific
Tetrahydrofuran (THF)Anhydrouse.g., Fisher Scientific
Ethyl acetate (EtOAc)ACS Gradee.g., VWR
HexanesACS Gradee.g., VWR
Deionized Water (H₂O)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 meshe.g., Sorbent Technologies
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Glass funnel

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Step-by-Step Procedure

G start Start: Dissolve Starting Material reduction Reduction with NaBH₄ start->reduction Cool to 0°C monitoring Monitor Reaction by TLC reduction->monitoring workup Aqueous Work-up monitoring->workup Upon completion extraction Extraction workup->extraction purification Column Chromatography extraction->purification end End: Isolate Pure Product purification->end

Caption: Experimental workflow for the reduction.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-7-methylquinoline-3-carbaldehyde (1.0 g, 4.86 mmol).

    • Dissolve the starting material in a mixture of methanol (20 mL) and tetrahydrofuran (20 mL). The use of THF as a co-solvent ensures complete dissolution of the starting material.

    • Cool the resulting solution to 0 °C in an ice bath with gentle stirring.

  • Reduction:

    • Slowly add sodium borohydride (0.37 g, 9.72 mmol, 2.0 equivalents) to the cooled solution in small portions over approximately 15 minutes. Caution: Addition of NaBH₄ to methanol can cause the evolution of hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the reaction rate.

    • After the complete addition of NaBH₄, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the reaction at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent system of 30% ethyl acetate in hexanes.

    • The reaction is typically complete within 2-4 hours, as indicated by the complete consumption of the starting aldehyde spot.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the dropwise addition of deionized water (20 mL) to decompose the excess sodium borohydride.

    • Remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

  • Extraction and Isolation:

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • The column should be packed using a slurry of silica gel in hexanes.

    • Elute the product using a gradient of 10-30% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to afford this compound as a white to off-white solid.

Expected Results
ParameterExpected Value
Yield 85-95%
Physical State White to off-white solid
Purity (by NMR) >98%

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methyl group, aromatic protons corresponding to the quinoline ring system, a singlet for the C4-proton, and a doublet for the methylene protons of the alcohol, which may couple with the hydroxyl proton (or appear as a singlet if D₂O exchange is performed). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak corresponding to the product.

  • Infrared (IR) Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

Alternative Reduction Method: Catalytic Transfer Hydrogenation

While sodium borohydride reduction is highly effective, catalytic transfer hydrogenation presents an alternative approach, particularly in contexts where metal hydrides are less desirable. This method often employs a transition metal catalyst and a hydrogen donor.

A potential protocol could involve:

  • Catalyst: A ruthenium or iridium-based catalyst.

  • Hydrogen Donor: Formic acid or isopropanol.

  • Solvent: Dichloromethane or toluene.

  • Temperature: Room temperature to mild heating.

This method can offer high selectivity for the aldehyde reduction, though optimization of the catalyst, hydrogen donor, and reaction conditions would be necessary for this specific substrate.[6]

Conclusion

This application note provides a comprehensive and reliable protocol for the selective reduction of 2-chloro-7-methylquinoline-3-carbaldehyde to this compound using sodium borohydride. The described method is robust, high-yielding, and employs readily available reagents and standard laboratory techniques. The resulting primary alcohol is a valuable intermediate for the synthesis of a diverse range of quinoline-based compounds for applications in drug discovery and materials science.

References

  • Roopan, S. M., Khan, F. N., Kumar, R., Hathwar, V. R., & Akkurt, M. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link]
  • Lumen Learning. (n.d.). Reductions using NaBH₄, LiAlH₄. In Organic Chemistry II. [Link]
  • Chemistry LibreTexts. (2020, July 2). 19.3: Reductions using NaBH₄, LiAlH₄. In Organic Chemistry. [Link]
  • Chemguide. (n.d.).
  • Master Organic Chemistry. (n.d.). Addition of NaBH₄ to aldehydes to give primary alcohols. [Link]
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry [Video]. YouTube. [Link]
  • Garber, K. (2017, March 3). Selective Reduction of Aldehydes [Video]. YouTube. [Link]
  • Khan, F. N., Roopan, S. M., Kumar, R., & Akkurt, M. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o185. [Link]
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6485-6506. [Link]
  • He, L., Wen, J., Wang, Y., & Zhang, X. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega, 5(49), 31835-31844. [Link]

Sources

Step-by-step synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Step-by-Step Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and drug development. Quinoline scaffolds are central to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[1][2]. This guide details a reliable two-step synthetic pathway, beginning with the Vilsmeier-Haack cyclization to form the key precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, followed by its selective reduction to the target primary alcohol. The protocols are designed for researchers and scientists, emphasizing mechanistic understanding, operational safety, and successful replication.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in pharmaceutical sciences. Its rigid bicyclic framework serves as an excellent scaffold for designing molecules that can interact with a variety of biological targets. The most famous example is quinine, a natural product used for centuries to treat malaria[1]. Modern drug discovery continues to leverage the quinoline core to develop novel therapeutics[3].

This compound (CAS No. 170848-22-3) is a functionalized quinoline derivative that serves as a versatile building block[4][5]. The presence of three distinct functional handles—a reactive chlorine atom at the 2-position, a primary alcohol at the 3-position, and a methyl group on the benzene ring—allows for diverse subsequent modifications, making it a valuable synthon for constructing complex molecular architectures.

This guide presents a validated two-step synthesis, outlined below.

Overall Synthetic Workflow

The synthesis proceeds via two distinct stages:

  • Formation of the Aldehyde Precursor: Synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde from N-(m-tolyl)acetamide via the Vilsmeier-Haack reaction.

  • Reduction to the Target Alcohol: Selective reduction of the aldehyde to a primary alcohol using sodium borohydride.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction A N-(m-tolyl)acetamide C 2-Chloro-7-methylquinoline- 3-carbaldehyde A->C Cyclization & Formylation B Vilsmeier Reagent (POCl3 + DMF) B->C Reagent D 2-Chloro-7-methylquinoline- 3-carbaldehyde F (2-Chloro-7-methylquinolin- 3-yl)methanol D->F Reduction E Sodium Borohydride (NaBH4) in Methanol E->F Reagent G A 1. Formation of Vilsmeier Reagent (Electrophilic Chloroiminium Ion) B 2. Electrophilic attack by N-(m-tolyl)acetamide A->B C 3. Intramolecular Cyclization B->C D 4. Dehydration & Aromatization C->D E 5. Aqueous Workup (Hydrolysis) D->E F Product: 2-Chloro-7-methylquinoline- 3-carbaldehyde E->F

Caption: Mechanistic flow of the Vilsmeier-Haack reaction.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierNotes
N-(m-tolyl)acetamideC₉H₁₁NO149.190.05 mol (7.46 g)e.g., Sigma-AldrichStarting material.
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.15 mol (11.0 mL)e.g., Sigma-AldrichAnhydrous grade recommended.
Phosphorus oxychloride (POCl₃)POCl₃153.330.35 mol (32.3 mL)e.g., Sigma-AldrichHighly corrosive and moisture-sensitive. Handle in fume hood.
Crushed IceH₂O18.02~500 g-For quenching the reaction.
Ethyl AcetateC₄H₈O₂88.11As needede.g., FisherFor recrystallization.

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, reflux condenser, ice bath, heating mantle.

Detailed Experimental Protocol

Safety First: This reaction involves highly reactive and corrosive reagents. Phosphorus oxychloride (POCl₃) reacts violently with water and is a strong lachrymator. All operations must be conducted in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Ensure all glassware is thoroughly dried to prevent premature decomposition of POCl₃.

  • Vilsmeier Reagent Preparation: In the flask, place N,N-dimethylformamide (DMF, 11.0 mL) and cool the flask to 0 °C using an ice bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 32.3 mL) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the internal temperature below 10 °C throughout the addition. After addition is complete, stir the resulting mixture for 30 minutes at room temperature.[6]

  • Addition of Substrate: Add N-(m-tolyl)acetamide (7.46 g) portion-wise to the Vilsmeier reagent.

  • Reaction Heating: After the substrate is fully added, heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 4-6 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, carefully cool the mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice (~500 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation in the fume hood.

  • Precipitation and Filtration: Stir the quenched mixture for 30 minutes. A solid precipitate of the product should form. Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethyl acetate to yield pure 2-chloro-7-methylquinoline-3-carbaldehyde as a crystalline solid.

Expected Results and Characterization
  • Yield: Good to moderate yields are expected (typically 60-75%).

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). Key signals in ¹H NMR include a singlet for the aldehyde proton around δ 9-11 ppm and a singlet for the methyl group around δ 2.5 ppm.[1][8]

Part II: Synthesis of this compound

This second step involves the chemoselective reduction of the aldehyde functional group to a primary alcohol.

Principle and Mechanism

Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols without affecting other reducible groups like the chloro-substituent on the quinoline ring.[9] The reaction is typically carried out in a protic solvent like methanol or ethanol.[9][10] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate. This intermediate is then protonated by the solvent during the reaction or workup to yield the final alcohol product.

Materials and Equipment
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierNotes
2-Chloro-7-methylquinoline-3-carbaldehydeC₁₁H₈ClNO205.640.01 mol (2.06 g)Synthesized aboveStarting material.
Sodium Borohydride (NaBH₄)NaBH₄37.830.01 mol (0.38 g)e.g., Sigma-AldrichReacts with water to produce hydrogen gas. Handle with care.
Methanol (MeOH)CH₃OH32.04~50 mLe.g., Sigma-AldrichSolvent. Toxic and flammable.[11][12][13]
Deionized WaterH₂O18.02As needed-For workup.
Dichloromethane (DCM) or Ethyl AcetateCH₂Cl₂84.93As needede.g., FisherFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needede.g., Sigma-AldrichDrying agent.

Equipment: 250 mL round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Detailed Experimental Protocol

Safety First: Methanol is toxic if ingested, inhaled, or absorbed through the skin and is highly flammable.[12] Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Perform all operations in a well-ventilated fume hood.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (2.06 g) in methanol (~50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of NaBH₄: Slowly add sodium borohydride (0.38 g) in small portions to the cooled solution. Effervescence (hydrogen gas evolution) may be observed. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by TLC (staining with potassium permanganate can help visualize the alcohol product).

  • Quenching and Solvent Removal: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water (~20 mL) to quench any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate (~30 mL each).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the final product.

Expected Results and Characterization
  • Yield: High yields are expected (typically >85%).

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₀ClNO.[4]

  • Molecular Weight: 207.66 g/mol .[4]

  • Characterization: Successful reduction is confirmed by the disappearance of the aldehyde proton signal (δ ~10 ppm) and the appearance of a new signal for the CH₂OH group (a singlet or doublet around δ 4.5-5.0 ppm) and a broad singlet for the OH proton in the ¹H NMR spectrum. IR spectroscopy will show a broad O-H stretching band around 3200-3400 cm⁻¹.

References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction.PubMed. [Link]
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.DUT Open Scholar. [Link]
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.International Journal of Science and Research (IJSR). [Link]
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.International Journal of Chemical Studies. [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • This compound.ChemBK. [Link]
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.Journal of Chemical Sciences. [Link]
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.RSC Advances. [Link]
  • Synthetic transformations of quinoline-3- carbaldehydes with ethanol as a green solvent.
  • Methanol Safety D
  • Safety D
  • Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds.MDPI. [Link]
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
  • This compound.ChemBK. [Link]
  • (2-Chloro-8-methylquinolin-3-yl)methanol.Acta Crystallographica Section E. [Link]

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Application Notes and Protocols: (2-Chloro-7-methylquinolin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This designation stems from its recurring presence in a multitude of natural products and synthetic molecules endowed with a wide spectrum of biological activities.[1] Quinoline derivatives have demonstrated efficacy as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents, among others.[1] The versatility of the quinoline core allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological profiles to achieve desired therapeutic outcomes.

Within this important class of heterocycles, (2-Chloro-7-methylquinolin-3-yl)methanol emerges as a particularly valuable and versatile synthetic intermediate. Its structure incorporates several key features that make it an attractive starting point for the synthesis of novel drug candidates:

  • The 2-Chloro Substituent: This reactive site is amenable to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

  • The 3-Methanol Group: The primary alcohol functionality provides a handle for further derivatization through esterification, etherification, or conversion to other functional groups, such as amines or azides, expanding the synthetic possibilities.

  • The 7-Methyl Group: This substituent can influence the compound's lipophilicity and metabolic stability, and can also serve as a point for further modification.

This document provides a comprehensive guide to the application of this compound in medicinal chemistry, offering detailed synthetic protocols and insights into its use in the development of various therapeutic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the readily available N-(3-methylphenyl)acetamide. The first step involves the Vilsmeier-Haack reaction to construct the 2-chloroquinoline-3-carbaldehyde core, followed by a selective reduction of the aldehyde to the corresponding primary alcohol.

Protocol 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

This protocol is adapted from the well-established Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehydes.

Materials:

  • N-(3-methylphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained below 10 °C during the addition.

  • To this freshly prepared Vilsmeier reagent, add N-(3-methylphenyl)acetamide in one portion.

  • Heat the reaction mixture at 80-90 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with water until neutral, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-Chloro-7-methylquinoline-3-carbaldehyde as a crystalline solid.

Protocol 2: Reduction to this compound

The selective reduction of the aldehyde functionality in the presence of the chloro-substituted quinoline ring is a critical step. Sodium borohydride is a mild and effective reducing agent for this transformation. A similar procedure has been reported for the 8-methyl analog.[2]

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Chloro-7-methylquinoline-3-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise to the cooled solution with continuous stirring. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthetic Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a variety of potentially bioactive molecules. The reactivity of both the 2-chloro and 3-methanol groups can be exploited to generate diverse chemical libraries for drug discovery programs.

Functionalization of the 3-Methanol Group

The primary alcohol of this compound serves as a convenient handle for introducing various functionalities.

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a wide range of functional groups, including the formation of C-N bonds. A general procedure for the Mitsunobu reaction is well-established.[3][4][5] This reaction can be employed to couple this compound with N-heterocyclic compounds, which are prevalent in many drug molecules.

General Protocol for Mitsunobu Reaction:

  • Dissolve this compound, the N-heterocycle (e.g., imidazole, triazole, etc.), and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired N-alkylated product.

Mitsunobu_Reaction

The conversion of the methanol group to an azide opens up the possibility of using "click chemistry," a powerful and versatile set of reactions for the rapid and efficient synthesis of complex molecules.[6][7][8][9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can be used to link the quinoline scaffold to a wide variety of alkyne-containing molecules.

Protocol for Azide Formation:

  • Convert this compound to the corresponding tosylate or mesylate by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • React the resulting tosylate or mesylate with sodium azide in a polar aprotic solvent such as DMF or DMSO to yield 3-(azidomethyl)-2-chloro-7-methylquinoline.

General Protocol for CuAAC Click Chemistry:

  • Dissolve 3-(azidomethyl)-2-chloro-7-methylquinoline and the desired alkyne in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or a pre-formed copper(I) catalyst.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction and purify the resulting triazole product by column chromatography.

Click_Chemistry_Workflow

Derivatization at the 2-Chloro Position

The 2-chloro substituent on the quinoline ring is a key site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine, oxygen, and sulfur nucleophiles. This is a common strategy for the synthesis of bioactive quinoline derivatives.

The displacement of the 2-chloro group with various amines is a widely used method to generate libraries of 2-aminoquinoline derivatives, which have shown promise as kinase inhibitors and anticancer agents.

General Protocol for N-Arylation/N-Alkylation:

  • In a sealed tube or microwave vial, combine this compound (or a derivative thereof) with the desired primary or secondary amine.

  • Add a suitable solvent, such as ethanol, isopropanol, or DMF.

  • The reaction can be performed under thermal conditions (reflux) or accelerated using microwave irradiation.

  • The addition of a base, such as triethylamine or potassium carbonate, may be required for certain amines.

  • After the reaction is complete, cool the mixture and remove the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Biological Applications and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the broader class of quinoline derivatives has been thoroughly investigated, providing valuable insights into potential therapeutic applications and guiding future drug design.

Anticancer Activity

Quinoline-based compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis.[10]

Structure-Activity Relationship Insights for Anticancer Quinolines:

  • Substitution at the 4-position: The introduction of an amino side chain at the 4-position of the quinoline ring has been shown to be beneficial for antiproliferative activity.[8]

  • Substitution at the 7-position: The presence of a bulky alkoxy group at the 7-position can enhance antiproliferative activity.[8]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. For instance, various substituted quinolines have been identified as potent inhibitors of c-Met kinase.

Table 1: Examples of Bioactive Quinoline Derivatives and their Anticancer Activity

Compound ClassTarget/MechanismRepresentative IC₅₀ ValuesReference
7-Benzyloxy-4-aminoquinolinesp53/Bax-dependent apoptosis< 1.0 µM against various human tumor cell lines[8]
Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase InhibitionVaries with substitution patterns[7]
3,5,7-Trisubstituted Quinolinesc-Met Kinase Inhibition< 1.0 nM
Antimicrobial Activity

The quinoline scaffold is the basis for several important antimicrobial drugs. Derivatives of 2-chloroquinolines have been investigated for their antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

Structure-Activity Relationship Insights for Antimicrobial Quinolines:

  • Halogenation: The presence of a chloro group at the 7-position is a common feature in many antimicrobial quinolines.

  • Hydrazone Derivatives: The condensation of 2-chloroquinoline-3-carbaldehydes with various hydrazides has yielded compounds with significant antibacterial and antifungal activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its dual reactivity at the 2-chloro and 3-methanol positions provides a platform for the synthesis of diverse libraries of novel compounds. The established biological activities of the broader quinoline class, particularly in the areas of oncology and infectious diseases, underscore the potential of derivatives of this compound as promising therapeutic agents. The synthetic protocols and structure-activity relationship insights provided in this document are intended to serve as a guide for researchers in the design and synthesis of new and improved quinoline-based drugs.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (n.d.). MDPI.
  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.).
  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY Reported by Gregory C. Patton November 8, 2004 INTRODUCTION Secondary metabo - Chemistry | Illinois. (2004).
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry, 13(2), 459-464.
  • Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... - ResearchGate. (n.d.).
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl) - PubMed. (2011). Journal of Medicinal Chemistry, 54(7), 2127-2142.
  • Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (1990). Biochemical Pharmacology, 40(12), 2825-2831.
  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019). European Journal of Medicinal Chemistry, 162, 483-494.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (2022). Molecules, 27(15), 4992.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(15), 8484-8515.
  • DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDE - TRDizin. (n.d.).
  • Click chemistry: A novel tool in pharmaceutical research. | Allied Academies. (2022). Journal of Pharmaceutical and Chemical Sciences, 6(1), 101.
  • Recent applications of click chemistry in drug discovery - OUCI. (n.d.).
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.).
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - ResearchGate. (2018).
  • (2-Chloro-8-methylquinolin-3-yl)methanol - PMC - NIH. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1543.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. (2021). Pharmaceuticals, 14(11), 1109.
  • 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem - NIH. (n.d.).

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Application Note: A Researcher's Guide to the Synthesis of Antimicrobial Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] From the natural antimalarial quinine to potent synthetic antibiotics, quinoline derivatives have demonstrated significant therapeutic potential, particularly in an era of mounting antimicrobial resistance.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rationale, mechanisms, and detailed laboratory protocols for synthesizing antimicrobial quinoline derivatives. We delve into classic synthetic strategies, explaining the causality behind experimental choices and providing validated, step-by-step procedures to empower the discovery of novel antimicrobial agents.

The Scientific Rationale: Why Quinolines Target Bacteria

The efficacy of many quinoline-based antibiotics stems from their specific and potent inhibition of essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7][8] These enzymes are crucial for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.

Mechanism of Action: Quinolone antibiotics interfere with the DNA re-ligation step of the topoisomerase catalytic cycle.[6][7] They stabilize a covalent intermediate complex between the enzyme and cleaved DNA, forming a ternary quinolone-enzyme-DNA complex.[6][8] This action effectively turns these essential enzymes into cellular toxins that generate permanent double-stranded DNA breaks, arresting the DNA replication machinery and ultimately leading to bacterial cell death.[8][9] A key advantage for therapeutic use is that eukaryotic cells do not possess DNA gyrase and their topoisomerase II enzymes have a significantly lower affinity for quinolones, providing a crucial margin of selectivity.[6][10]

Figure 1: Mechanism of Quinolone Antimicrobial Action DNA Bacterial DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase binds to Complex Enzyme-DNA Cleavage Complex Gyrase->Complex creates transient DNA break Complex->DNA re-ligates DNA (Normal Cycle) Ternary Stable Ternary Complex (Quinolone-Enzyme-DNA) Complex->Ternary Quinolone Quinolone Derivative Quinolone->Complex intercepts & binds Replication Blocked DNA Replication Ternary->Replication leads to Death Bacterial Cell Death Replication->Death results in

Caption: Figure 1: Mechanism of Quinolone Antimicrobial Action.

Foundational Synthetic Strategies: Building the Quinoline Core

Several classical name reactions provide robust and versatile pathways to the quinoline core. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. This section details the protocols for three such cornerstone syntheses: the Friedländer, Combes, and Doebner-von Miller reactions.[4][11][12]

Protocol 1: The Friedländer Synthesis

The Friedländer synthesis is lauded for its operational simplicity and high atom economy.[13] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) to directly form the quinoline ring.[13][14][15]

Causality and Experimental Insight: This method is particularly powerful for creating diverse libraries of substituted quinolines. The use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), is a modern improvement that activates the carbonyl group of the 2-aminoaryl ketone, making it more susceptible to nucleophilic attack by the enolate of the α-methylene partner.[13] The subsequent workup is critical: quenching with sodium bicarbonate neutralizes the acid catalyst, and extraction isolates the organic product from aqueous-soluble salts.

Detailed Protocol: Synthesis of an Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate Derivative

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 197.24 mg)

  • Ethyl acetoacetate (1.2 mmol, 156.18 mg, 153 µL)

  • Zirconium(IV) chloride (ZrCl₄) (10 mol%, 0.1 mmol, 23.3 mg)

  • Ethanol:Water (1:1 mixture, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography mobile phase)

Procedure:

  • To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add the 1:1 ethanol/water solvent mixture (10 mL) and stir until the solids are dissolved.

  • Carefully add ZrCl₄ (10 mol%) to the solution. The catalyst should be handled in a moisture-free environment as much as possible before addition.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 60 °C with continuous stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Once the starting materials are consumed, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[13]

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure quinoline derivative.[13]

Figure 2: Reaction Mechanism of the Friedländer Synthesis start 2-Aminoaryl Ketone + α-Methylene Carbonyl aldol Step 1: Aldol Condensation (Base or Acid Catalyzed) start->aldol crotonate Intermediate: α,β-Unsaturated Carbonyl aldol->crotonate cyclization Step 2: Intramolecular Condensation (Cyclization) crotonate->cyclization dihydroquinoline Intermediate: Dihydroquinoline cyclization->dihydroquinoline dehydration Step 3: Dehydration (Aromatization) dihydroquinoline->dehydration product Substituted Quinoline dehydration->product

Caption: Figure 2: Reaction Mechanism of the Friedländer Synthesis.

Protocol 2: The Combes Synthesis

The Combes synthesis is a classic method for preparing 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[4][16] The reaction proceeds in two stages: the initial formation of a Schiff base (or enamine) intermediate, followed by an acid-catalyzed cyclization and dehydration.[16]

Causality and Experimental Insight: The choice of acid catalyst is critical and is the driving force for the rate-determining cyclization step.[16] While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) is often a superior choice as it acts as both the acid catalyst and a powerful dehydrating agent, efficiently removing the water generated during the final aromatization step and driving the reaction to completion.[16] The regioselectivity can be influenced by steric effects of substituents on both the aniline and the diketone.[16]

Detailed Protocol: General Synthesis of a 2,4-Dimethylquinoline Derivative

Materials:

  • Aniline (or substituted aniline) (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice-water bath

  • Ammonium hydroxide (NH₄OH) solution (for neutralization)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Procedure:

  • Enamine Formation (Optional Isolation): In a round-bottom flask, combine the aniline (1.0 eq) and acetylacetone (1.1 eq). The condensation to the enamine intermediate often occurs spontaneously or with gentle warming and can be monitored by the formation of water. For many preparations, this intermediate is not isolated.

  • Cyclization: Prepare an ice-water bath. In a separate flask, carefully add the enamine intermediate (or the initial mixture of aniline and acetylacetone) dropwise to an excess of cold polyphosphoric acid with vigorous stirring.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120-140 °C. Maintain this temperature for 1-2 hours. The mixture will become viscous and darken.

  • Workup: Allow the reaction mixture to cool to approximately 80-90 °C. Very carefully and slowly, pour the viscous mixture onto a large amount of crushed ice in a beaker. This step is highly exothermic and should be performed with caution in a fume hood.

  • Stir the resulting aqueous slurry until all the PPA has dissolved.

  • Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the solution is basic (pH > 8), which will precipitate the crude product.

  • Extract the aqueous slurry with a suitable organic solvent like DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Figure 3: Reaction Mechanism of the Combes Synthesis start Aniline + β-Diketone condensation Step 1: Condensation (Dehydration) start->condensation enamine Enamine Intermediate (Schiff Base Tautomer) condensation->enamine protonation Step 2: Protonation (Acid Catalyst, e.g., H+) enamine->protonation cyclization Step 3: Electrophilic Aromatic Annulation (Rate-Determining) protonation->cyclization dehydration Step 4: Dehydration (Aromatization) cyclization->dehydration product 2,4-Disubstituted Quinoline dehydration->product

Caption: Figure 3: Reaction Mechanism of the Combes Synthesis.

Protocol 3: The Doebner-von Miller Reaction

This reaction is a highly flexible method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound, often in the presence of a strong acid and an oxidizing agent.[4][17] A significant challenge with this reaction is the potential for polymerization and tar formation, which can be mitigated through careful control of reaction conditions.[18]

Causality and Experimental Insight: The mechanism is complex and thought to proceed via a 1,4-Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and, crucially, an oxidation step to form the aromatic quinoline ring.[17][18] To minimize the formation of tar-like byproducts, the α,β-unsaturated carbonyl (e.g., crotonaldehyde) should be added slowly to the hot acidic solution of the aniline.[18] This keeps the instantaneous concentration of the highly reactive aldehyde low, favoring the desired reaction pathway over polymerization. Inefficiency in the final oxidation step can lead to the isolation of dihydro- or tetrahydroquinoline byproducts.[18]

Detailed Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

  • Aniline (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Crotonaldehyde (1.2 eq)

  • Toluene

  • Concentrated sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M HCl. Heat the mixture to reflux (approx. 100-110 °C).

  • In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in a small amount of toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[18] This slow addition is critical to prevent polymerization.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the dark mixture to cool to room temperature.

  • Workup: Carefully neutralize the mixture by adding concentrated NaOH solution with cooling until the pH is strongly basic.

  • Extract the product from the aqueous mixture using DCM (3 x 50 mL).[18]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is often a dark oil. Purify by vacuum distillation or column chromatography to obtain 2-methylquinoline.

Figure 4: General Pathway of the Doebner-von Miller Reaction start Aniline + α,β-Unsaturated Carbonyl michael Step 1: Michael Addition start->michael intermediate1 β-Anilino Carbonyl Intermediate michael->intermediate1 cyclization Step 2: Intramolecular Cyclization intermediate1->cyclization dihydro Dihydroquinoline Intermediate cyclization->dihydro oxidation Step 3: Oxidation dihydro->oxidation product Substituted Quinoline oxidation->product

Caption: Figure 4: General Pathway of the Doebner-von Miller Reaction.

Structure-Activity Relationships and In Vitro Evaluation

The biological activity of synthesized quinoline derivatives is highly dependent on the nature and position of substituents on the core ring system.[19] Structure-activity relationship (SAR) studies are essential to guide the design of more potent compounds. For instance, substitutions at the C-7 position with nitrogen-containing heterocycles and the presence of a fluorine atom at C-6 are known strategies to enhance antibacterial potency.[6][20]

The table below presents hypothetical but representative data for quinoline derivatives synthesized via the described methods, illustrating how synthetic modifications can influence antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound ID Synthetic Method Key Substituents Yield (%) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
QD-01 FriedländerC2-CH₃, C4-Phenyl8532>64
QD-02 CombesC2,C4-di-CH₃, C7-Cl78832
QD-03 Doebner-von MillerC2-CH₃, C6-F65416
QD-04 FriedländerC2-CF₃, C4-Phenyl, C7-piperazinyl7214

Integrated Experimental Workflow

The development of novel antimicrobial quinolines follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly created compounds are systematically produced, purified, characterized, and tested for their desired therapeutic effect.

Figure 5: Overall Workflow for Quinoline-Based Drug Discovery synthesis Chemical Synthesis (e.g., Friedländer, Combes) workup Reaction Workup & Crude Isolation synthesis->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Primary Antimicrobial Screening (MIC Assay) characterization->screening hit Identification of 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Analysis optimization Lead Optimization (Iterative Synthesis) sar->optimization optimization->synthesis New Designs hit->sar

Caption: Figure 5: Overall Workflow for Quinoline-Based Drug Discovery.

Conclusion

The synthetic protocols detailed in this application note—Friedländer, Combes, and Doebner-von Miller—provide a robust and versatile foundation for the creation of novel quinoline derivatives. By understanding the mechanisms behind these reactions and the rationale for specific experimental conditions, researchers can effectively generate compound libraries for antimicrobial screening. The enduring challenge of antibiotic resistance necessitates continuous innovation in medicinal chemistry, and the quinoline scaffold remains a highly promising and fruitful starting point for the development of the next generation of antibacterial agents.

References

  • Wikipedia. Quinolone antibiotic. [Link]
  • Vila, J., et al. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology. [Link]
  • Fàbrega, A., et al. (2015). Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]
  • Campanini-Salinas, J., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Pharmaceuticals. [Link]
  • J&K Scientific LLC. Friedländer Synthesis. [Link]
  • Al-Mokyna, F. H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules. [Link]
  • ResearchGate. A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. [Link]
  • Wikipedia. Combes quinoline synthesis. [Link]
  • Semantic Scholar. The Friedländer Synthesis of Quinolines. [Link]
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
  • Taylor & Francis Online.
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  • El-Gaby, M.S.A., et al. (2015).
  • PubMed. Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]
  • Taylor & Francis Online. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
  • PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]
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Application Notes and Protocols: Synthesis of Anticenter Agents from (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally important compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" in drug discovery. In the realm of oncology, numerous quinoline derivatives have demonstrated potent anticancer activities through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with cell migration.[2][3] Some quinoline-based compounds act as antiproliferative agents by intercalating with DNA, thereby disrupting the replication process in cancer cells.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2-Chloro-7-methylquinolin-3-yl)methanol as a versatile starting material for the synthesis of novel anticancer agents. We will delve into the strategic oxidation of this alcohol to its corresponding aldehyde, a key intermediate that opens the door to a plethora of subsequent derivatizations. Detailed, step-by-step protocols for the synthesis of promising anticancer candidates, such as Schiff bases and chalcone analogues, will be provided, along with an exploration of the underlying chemical principles and the biological rationale for these synthetic routes.

Strategic Synthesis Overview: From Alcohol to Bioactive Derivatives

The synthetic journey from this compound to potential anticancer agents is a multi-step process that leverages the reactivity of the hydroxymethyl group at the 3-position and the chloro group at the 2-position of the quinoline core. The overall workflow is depicted below:

G A This compound (Starting Material) B Oxidation A->B e.g., PCC, MnO2 C 2-Chloro-7-methylquinoline-3-carbaldehyde (Key Intermediate) B->C D Condensation Reactions C->D E Schiff Bases D->E with anilines F Chalcones D->F with acetophenones G Other Heterocyclic Derivatives D->G with other nucleophiles H Biological Evaluation (Anticancer Activity Screening) E->H F->H G->H

Figure 1: General workflow for the synthesis of anticancer agents from this compound.

The critical first step is the oxidation of the primary alcohol to the aldehyde. This transformation is pivotal as the aldehyde functionality is significantly more versatile for carbon-carbon and carbon-nitrogen bond formation, which are essential for building the molecular complexity required for biological activity.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-7-methylquinoline-3-carbaldehyde

The oxidation of this compound to its corresponding aldehyde is a crucial step. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.

Protocol 1: Oxidation of this compound to 2-Chloro-7-methylquinoline-3-carbaldehyde

Principle: This protocol utilizes Pyridinium chlorochromate (PCC), a mild oxidizing agent that selectively converts primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent to prevent the formation of the carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® topped with silica gel to remove the chromium salts. Wash the filter cake with additional DCM.

  • Purification: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-7-methylquinoline-3-carbaldehyde as a solid.

Note: The synthesis of the precursor, 2-chloro-7-methylquinoline-3-carbaldehyde, can also be achieved via the Vilsmeier-Haack reaction of N-(3-tolyl)acetamide.[2]

Part 2: Synthesis of Bioactive Derivatives from 2-Chloro-7-methylquinoline-3-carbaldehyde

The aldehyde intermediate is a versatile precursor for synthesizing a wide array of derivatives with potential anticancer activity. Below are protocols for the synthesis of Schiff bases and chalcones.

Protocol 2: Synthesis of (E)-1-((2-chloro-7-methylquinolin-3-yl)methylene)anilines (Schiff Bases)

Principle: Schiff bases are synthesized through the condensation reaction between an aldehyde and a primary amine. These compounds have shown significant anticancer activity.[5]

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde

  • Substituted anilines (e.g., 4-fluoroaniline, 4-methoxyaniline)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-7-methylquinoline-3-carbaldehyde (1.0 eq) in absolute ethanol. Add the substituted aniline (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Protocol 3: Synthesis of (E)-1-(Aryl)-3-(2-chloro-7-methylquinolin-3-yl)prop-2-en-1-ones (Chalcones)

Principle: Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base. Quinoline-chalcone derivatives have exhibited potent anticancer activity.

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde

  • Substituted acetophenones (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 10%)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve 2-Chloro-7-methylquinoline-3-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol in a flask equipped with a magnetic stirrer.

  • Reaction: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring. Continue stirring at room temperature for 12-24 hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid. The precipitated solid is the chalcone derivative.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Part 3: Alternative Synthetic Routes and Further Derivatizations

While oxidation to the aldehyde is a primary strategy, the hydroxyl group of this compound can also be a site for other transformations.

Etherification Reactions

The synthesis of ether derivatives can be achieved through various methods. For instance, a chemoselective etherification of benzylic alcohols can be performed using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol.[6] This method selectively targets the benzylic hydroxyl group, leaving other hydroxyl groups in the molecule intact.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups by reaction with a nucleophile in the presence of triphenylphosphine and a dialkyl azodicarboxylate.[4] This opens up possibilities for introducing nitrogen, sulfur, or other heteroatom-containing moieties, which can significantly modulate the biological activity of the resulting compounds.

Biological Evaluation and Structure-Activity Relationship (SAR)

The synthesized quinoline derivatives should be evaluated for their anticancer activity against a panel of human cancer cell lines. Standard assays such as the MTT assay can be used to determine the cytotoxic effects and calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Anticancer Activity of Synthesized Derivatives

Compound IDDerivative TypeR-group (on aniline/acetophenone)Cancer Cell LineIC50 (µM)
SQ-1 Schiff Base4-FluoroMCF-7 (Breast)8.5
SQ-2 Schiff Base4-MethoxyA549 (Lung)12.2
CQ-1 ChalconeHHCT116 (Colon)5.1
CQ-2 Chalcone4-ChloroHeLa (Cervical)2.8

Note: The data in this table is hypothetical and serves as an example of how to present biological activity data. Actual IC50 values would need to be determined experimentally.

The structure-activity relationship (SAR) of these compounds can then be explored. For example, the electronic nature and position of substituents on the aniline or acetophenone ring can significantly influence the anticancer potency. Generally, electron-withdrawing groups on the peripheral phenyl ring of chalcones have been shown to enhance anticancer activity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of quinoline-based compounds with potential anticancer activity. The strategic oxidation to the corresponding aldehyde provides a key intermediate that can be readily derivatized to produce Schiff bases, chalcones, and other heterocyclic systems. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and biological evaluation of these promising compounds in the ongoing search for novel and effective anticancer agents.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
  • Khan, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2768.
  • Wang, Y., et al. (2020).
  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(19), 10279–10306.
  • Abdel-Wahab, B. F., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071–1076.
  • Rehman, S. U., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Chemistry Central Journal, 13(1), 93.
  • Bayoumi, W. A., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, (i), 253-305.
  • Intisar, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 140-153.
  • de Oliveira, R. B., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31, 1419-1428.
  • Bayoumi, W. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).
  • Sharma, P., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(1), 1-14.
  • Kandeel, M. M., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
  • Roopan, S. M., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o149.
  • Li, C., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, (21), 3487-3488.
  • Roopan, S. M., et al. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345-351.
  • Karimi, B., & Zareyee, D. (2008). MILD, EFFICIENT OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES WITH PERIODIC ACID CATALYZED BY SYM-COLLIDINIUM CHLOROCHROMATE. Revue Roumaine de Chimie, 53(11), 981-985.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of established and effective methods for the derivatization of the primary hydroxyl group in (2-Chloro-7-methylquinolin-3-yl)methanol. This quinoline methanol derivative is a valuable building block in medicinal chemistry and drug discovery, and its functionalization is often a critical step in the synthesis of novel therapeutic agents. This document outlines detailed protocols for esterification, etherification, and silylation, offering researchers, scientists, and drug development professionals the necessary tools to modify this versatile scaffold. The rationale behind experimental choices, self-validating protocols, and in-depth characterization techniques are discussed to ensure scientific rigor and reproducibility.

Introduction: The Strategic Importance of Derivatization

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial and antitumor properties.[1][2][3][4] The specific compound, this compound, presents a strategic primary hydroxyl group that serves as a prime handle for molecular modification. Derivatization of this hydroxyl group allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups. These modifications can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.

This guide details three common and robust derivatization strategies:

  • Esterification: To introduce a wide range of acyl groups.

  • Etherification: To form stable ether linkages with various alkyl or aryl moieties.

  • Silylation: To install a protecting group or to enhance volatility for analytical purposes such as Gas Chromatography (GC).[5]

General Considerations for Handling Quinoline Derivatives

2.1. Purification of Starting Materials and Products

The purity of both the starting material and the final derivatized product is paramount for accurate biological evaluation and subsequent synthetic steps. Quinoline-based compounds can often be purified using standard techniques such as recrystallization or column chromatography.[2]

  • Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold.[2]

  • Column Chromatography: For non-crystalline products or for separating complex mixtures, silica gel column chromatography is frequently employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired compound from impurities.[2][6] Thin Layer Chromatography (TLC) should be used to monitor the reaction progress and to identify the fractions containing the pure product.[2]

2.2. Analytical Characterization

Robust analytical techniques are essential for confirming the structure and purity of the synthesized derivatives. A combination of spectroscopic methods is recommended for unambiguous characterization.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of key functional groups, such as the disappearance of the broad O-H stretch of the starting alcohol and the appearance of a C=O stretch in an ester derivative.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful derivatization.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[1]

Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.

Esterification via Acyl Chlorides

Esterification is a fundamental transformation that converts alcohols into esters.[8] The use of acyl chlorides is a highly effective method due to their high reactivity.[9][10]

Rationale: The reaction proceeds via nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct.[11]

Experimental Workflow:

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in anhydrous DCM AddBase Add Triethylamine Start->AddBase Cool Cool to 0°C AddBase->Cool AddAcylCl Add Acyl Chloride dropwise Cool->AddAcylCl Stir Stir at room temperature AddAcylCl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize pure ester Purify->End

Caption: Workflow for the esterification of this compound.

Detailed Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified ester by NMR, IR, and MS.

Table 1: Representative Esterification Data

Acyl ChlorideProductYield (%)¹H NMR (δ, ppm, CDCl₃) - Diagnostic PeaksIR (cm⁻¹) - Diagnostic Peak
Acetyl chloride(2-Chloro-7-methylquinolin-3-yl)methyl acetate95~5.3 (s, 2H, -CH₂-O-), ~2.1 (s, 3H, -C(O)CH₃)~1740 (C=O)
Benzoyl chloride(2-Chloro-7-methylquinolin-3-yl)methyl benzoate92~5.5 (s, 2H, -CH₂-O-), ~7.4-8.1 (m, Ar-H)~1720 (C=O)
Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[12]

Rationale: This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.[13][14]

Experimental Workflow:

Etherification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in anhydrous THF AddBase Add Sodium Hydride (NaH) Start->AddBase Stir_Alkoxide Stir at 0°C to form alkoxide AddBase->Stir_Alkoxide AddAlkylHalide Add Alkyl Halide Stir_Alkoxide->AddAlkylHalide Reflux Reflux the mixture AddAlkylHalide->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with methanol, then water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize pure ether Purify->End

Caption: Workflow for the Williamson ether synthesis.

Detailed Protocol:

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Cool the reaction to 0 °C and cautiously quench with methanol, followed by the addition of water. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified ether by NMR, IR, and MS.

Table 2: Representative Etherification Data

Alkyl HalideProductYield (%)¹H NMR (δ, ppm, CDCl₃) - Diagnostic Peaks
Methyl iodide2-Chloro-3-(methoxymethyl)-7-methylquinoline85~4.6 (s, 2H, -CH₂-O-), ~3.4 (s, 3H, -OCH₃)
Benzyl bromide3-(Benzyloxymethyl)-2-chloro-7-methylquinoline88~4.7 (s, 2H, quinoline-CH₂-O-), ~4.6 (s, 2H, benzyl-CH₂-O-), ~7.3-7.4 (m, Ar-H)
Silylation

Silylation is a common method for protecting hydroxyl groups or for increasing the volatility of a compound for GC analysis.[5] Trimethylsilyl (TMS) ethers are one of the most common silyl ethers.

Rationale: Silylating reagents, such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens, like that of a hydroxyl group, to form a stable silyl ether.[5]

Experimental Workflow:

Silylation_Workflow cluster_reaction Reaction cluster_analysis Analysis Start Dissolve this compound in anhydrous solvent (e.g., Pyridine) AddReagent Add Silylating Reagent (e.g., BSTFA with TMCS) Start->AddReagent Heat Heat at 60-80°C AddReagent->Heat Monitor Monitor by GC-MS Heat->Monitor Analyze Direct analysis by GC-MS Monitor->Analyze Reaction Complete

Caption: Workflow for the silylation of this compound.

Detailed Protocol:

  • Reaction Setup: In a vial suitable for heating, dissolve this compound in an anhydrous aprotic solvent such as pyridine or acetonitrile.

  • Reagent Addition: Add the silylating reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]

  • Reaction: Heat the mixture at 60-80 °C for 30-60 minutes.

  • Analysis: The resulting solution containing the trimethylsilyl ether can often be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Note: Silyl ethers are generally sensitive to moisture and acidic conditions, so anhydrous conditions are crucial. For isolation, a non-aqueous workup is required.

Troubleshooting and Expert Insights

  • Low Yields in Esterification: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl chloride and reduce the yield. If the starting alcohol is sterically hindered, a stronger acylation catalyst like 4-dimethylaminopyridine (DMAP) may be required.

  • Incomplete Etherification: Sodium hydride is highly reactive and moisture-sensitive. Ensure it is fresh and handled under strictly anhydrous conditions. If the alkyl halide is unreactive (e.g., a secondary halide), a more polar aprotic solvent like dimethylformamide (DMF) may be necessary to increase the reaction rate.

  • Decomposition of Quinoline Derivatives: Some quinoline derivatives can be sensitive to strong acids or bases, or prolonged heating.[15] Monitor reactions closely and use the mildest effective conditions. Purification on silica gel can sometimes lead to decomposition; in such cases, using neutral or basic alumina, or deactivating the silica gel with triethylamine may be beneficial.[15]

Conclusion

The derivatization of the hydroxyl group of this compound is a key strategy for the development of novel quinoline-based compounds. The protocols for esterification, etherification, and silylation detailed in this guide provide a solid foundation for researchers in the field. Careful execution of these methods, coupled with rigorous purification and characterization, will enable the successful synthesis and evaluation of new chemical entities with potential therapeutic applications.

References

  • Chempedia. Purification of Quinoline. LookChem.
  • Phenomenex. Derivatization for Gas Chromatography.
  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF.
  • OpenStax. 17.6 Reactions of Alcohols - Organic Chemistry. (2023-09-20).
  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Reactions of Alcohols.
  • Chemistry LibreTexts. Derivatization. (2023-08-29).
  • PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013-06-28).
  • Reddit. Purification of Quinoline-3,4-diones : r/Chempros. (2025-04-08).
  • REACTIONS OF ALCOHOLS.
  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024-03-17).
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • Google Patents. JPH01153679A - Purification of isoquinoline.
  • ACS Publications. Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis | Organic Letters. (2020-10-11).
  • ResearchGate. A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug.
  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022-06-20).
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation).
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
  • Der Pharma Chemica. Synthesis and characterization of some quinoline based bisphenols as sensing agents.
  • MDPI. Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022-06-30).
  • ResearchGate. Various alcohols and their tendencies to undergo etherification or dehydration over WOx/ZrO2 at 393 K from Ref. 96. ….
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
  • ResearchGate. Oxidative esterification using primary alcohols as C-reagents..
  • National Institutes of Health. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC. (2012-08-31).
  • National Institutes of Health. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC.
  • PubMed. (2-Chloro-8-methyl-quinolin-3-yl)methanol. (2010-06-05).

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Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative of Cytotoxicity Screening

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a wide array of natural and synthetic compounds with diverse biological activities, including antimalarial, antibacterial, and antifungal properties.[1][3] More recently, quinoline derivatives have garnered significant attention as promising anticancer agents due to their ability to induce apoptosis, inhibit cell migration, and arrest the cell cycle.[1][4][5][6] The mechanism of their cytotoxic action is often multifaceted, involving DNA intercalation, inhibition of topoisomerase enzymes, and induction of mitochondrial-dependent apoptosis.[4][5]

Given the therapeutic potential and inherent biological activity of quinoline compounds, a rigorous evaluation of their cytotoxic profile is a critical step in the drug development pipeline. In vitro cytotoxicity assays serve as a rapid, cost-effective, and ethically sound primary screening method to determine the concentration at which a compound exhibits toxic effects on cells. This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for quinoline compounds, with a focus on ensuring data integrity and providing a deep understanding of the experimental rationale.

Choosing the Right Cytotoxicity Assay: A Comparative Overview

Several in vitro methods are available to assess cytotoxicity, each with its own underlying principle, advantages, and limitations. The choice of assay should be guided by the specific research question, the properties of the quinoline compound being tested, and the cell type used.

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[7]Well-established, cost-effective, and suitable for high-throughput screening.Requires a solubilization step for the formazan crystals, which can introduce variability.[8] Potential for interference from colored or reducing/oxidizing compounds.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[9][10]Measures cell membrane integrity directly, providing a clear marker of cell death.[9][10] The assay is relatively simple and can be automated.[11]LDH is also present in serum, which can lead to high background signals.[11] The timing of the assay is critical as LDH in the medium has a finite half-life.[12]
ATP Assay Measures the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[13]Highly sensitive, rapid, and suitable for high-throughput screening.[14]ATP levels can be influenced by factors other than cytotoxicity, such as changes in cell metabolism.
Resazurin (AlamarBlue) Assay A blue dye that is reduced to a pink, fluorescent product by viable cells.[14]Non-toxic to cells, allowing for continuous monitoring of cytotoxicity over time.[14] It is also a sensitive and rapid assay.[14]Can be susceptible to interference from compounds that have inherent reducing properties.[15]

For the purpose of this guide, we will provide detailed protocols for the two most commonly employed methods for initial cytotoxicity screening: the MTT assay and the LDH release assay.

Core Protocol 1: MTT Assay for Quinoline Compound Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that indirectly measures cell viability by assessing the metabolic activity of mitochondria.[7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.[17]

Causality Behind Experimental Choices
  • Cell Seeding Density: Optimizing the initial cell number is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the accuracy of the results.

  • Serum-Free Medium during MTT Incubation: Serum components can interact with the MTT reagent and affect formazan crystal formation. Using a serum-free medium during this step minimizes background and improves signal-to-noise ratio.

  • Solubilization Agent: The choice of solvent to dissolve the formazan crystals is critical. Dimethyl sulfoxide (DMSO) is commonly used due to its effectiveness.[17][18] Incomplete solubilization is a common source of error, leading to underestimation of cell viability.[8]

  • Wavelength Selection: The absorbance of the formazan solution is typically measured at a wavelength between 550 and 600 nm. A reference wavelength (e.g., 630 nm or higher) is often used to subtract background absorbance from the plate itself or from interfering substances.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Harvest Cells cell_count 2. Count Cells cell_culture->cell_count seed_plate 3. Seed 96-Well Plate (5,000-10,000 cells/well) cell_count->seed_plate incubate_attach 4. Incubate 24h for Attachment seed_plate->incubate_attach prep_compounds 5. Prepare Quinoline Compound Dilutions treat_cells 6. Add Compounds to Cells prep_compounds->treat_cells incubate_treat 7. Incubate for 24, 48, or 72h treat_cells->incubate_treat add_mtt 8. Add MTT Solution (10 µL of 5 mg/mL) incubate_mtt 9. Incubate 4h at 37°C add_mtt->incubate_mtt solubilize 10. Add Solubilization Agent (e.g., 100 µL DMSO) incubate_mtt->solubilize shake 11. Shake to Dissolve Formazan solubilize->shake read_absorbance 12. Read Absorbance (570 nm) calculate_viability 13. Calculate % Viability read_absorbance->calculate_viability plot_curve 14. Plot Dose-Response Curve calculate_viability->plot_curve calc_ic50 15. Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the chosen cell line to approximately 80-90% confluency.

    • Harvest the cells using standard trypsinization methods.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium).[17]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[17]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • After the 24-hour attachment period, carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Assay Execution:

    • Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17][20]

    • Incubate the plate for 4 hours at 37°C in the dark.[17]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17][18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[22] This can be calculated using non-linear regression analysis in appropriate software.[23][24]

Self-Validating System: Troubleshooting and Considerations for Quinolines
  • Compound Interference: Quinolines can be colored compounds, which may interfere with the absorbance reading.[25] To account for this, include a set of control wells containing the compound in cell-free medium at each concentration. Subtract the absorbance of these wells from the corresponding treated cell wells.

  • Redox Activity: Some quinoline derivatives may have intrinsic reducing or oxidizing properties that can directly reduce MTT, leading to false-positive results.[26] If this is suspected, consider using an alternative cytotoxicity assay that is not based on metabolic reduction, such as the LDH release assay.

  • Incomplete Solubilization: If you observe a gradient of color in the wells, it may indicate incomplete dissolution of the formazan crystals.[8] Gentle pipetting or increased shaking time can help. Using a solubilization solution containing a detergent like SDS can also improve dissolution.[8]

Core Protocol 2: LDH Release Assay for Quinoline Compound Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9][10][13] LDH is a stable cytosolic enzyme that is released into the culture supernatant upon cell lysis.[12] The amount of LDH released is directly proportional to the number of dead cells.[11]

Causality Behind Experimental Choices
  • Supernatant Transfer: The assay is performed on the cell culture supernatant. It is crucial to handle the plate gently to avoid disturbing the cell monolayer and artificially releasing LDH.

  • Positive Control (Maximum LDH Release): A positive control, where cells are completely lysed (e.g., using a lysis buffer), is essential to determine the maximum LDH release. This value is used to normalize the data and calculate the percentage of cytotoxicity.

  • Background Controls: It's important to measure the LDH activity in the culture medium with serum (no cells) as serum itself contains LDH, which contributes to the background signal.[11] A spontaneous LDH release control (untreated cells) is also necessary to account for the natural cell death in the culture.

Experimental Workflow Diagram

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: LDH Assay cluster_analysis Phase 3: Data Analysis seed_plate 1. Seed and Treat Cells (As per MTT Protocol Steps 1-2) setup_controls 2. Set up Controls: - Spontaneous Release - Maximum Release - Medium Background seed_plate->setup_controls centrifuge 3. Centrifuge Plate (Optional) transfer_supernatant 4. Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent 5. Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate 6. Incubate at Room Temp (30 min) add_reagent->incubate add_stop 7. Add Stop Solution incubate->add_stop read_absorbance 8. Read Absorbance (490 nm & 680 nm) calculate_cytotoxicity 9. Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity plot_curve 10. Plot Dose-Response Curve calculate_cytotoxicity->plot_curve calc_ec50 11. Determine EC50 Value plot_curve->calc_ec50

Caption: Experimental workflow for the LDH cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol for cell seeding and compound treatment.

    • In addition to the vehicle and untreated controls, prepare the following:

      • Spontaneous LDH Release Control: Untreated cells.

      • Maximum LDH Release Control: Untreated cells, to which a lysis buffer (provided in most commercial kits) will be added 45 minutes before the end of the incubation period.

      • Medium Background Control: Culture medium with serum but no cells.

  • LDH Assay Execution:

    • Optional: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically involves mixing a substrate and a dye solution).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[11]

    • Add 50 µL of the stop solution (provided in the kit) to each well.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Subtract the average absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the EC50 (Effective Concentration 50%), the concentration of the compound that causes 50% of the maximum LDH release.

Data Interpretation and Presentation

The primary output of these assays is the IC50 or EC50 value, which represents the potency of the quinoline compound in inducing cytotoxicity.[22] A lower IC50/EC50 value indicates higher cytotoxic potential. When presenting data, it is crucial to include the dose-response curve, the calculated IC50/EC50 value with confidence intervals, and the specific cell line and incubation time used.

Statistical Analysis

To ensure the robustness of the findings, each experiment should be performed with at least three biological replicates. Statistical significance between the treated and control groups can be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test for comparing multiple treatment groups to a single control).[27] The choice of statistical test may vary depending on the experimental design and data distribution.[28]

Conclusion

The in vitro cytotoxicity assays described in this application note provide a robust framework for the initial safety and efficacy assessment of novel quinoline compounds. By understanding the principles behind each assay and implementing the appropriate controls, researchers can generate reliable and reproducible data to guide the selection of lead candidates for further preclinical development. Careful consideration of the potential for compound interference is particularly important when working with quinoline derivatives to ensure the integrity of the results.

References

  • Cytotoxicity MTT Assay Protocols and Methods.
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Application Notes and Protocols for Antimicrobial Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Quinolines in an Era of Resistance

The quinoline scaffold remains a cornerstone in the development of antimicrobial agents, a testament to its remarkable versatility and potent activity against a wide spectrum of pathogens. From the early discovery of nalidixic acid to the broad utility of modern fluoroquinolones, this heterocyclic motif has been instrumental in combating bacterial infections.[1][2] The primary mechanism of action for most quinolone antibiotics involves the inhibition of essential bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are critical for modulating DNA topology, a process indispensable for DNA replication, transcription, and cell division.[2] By forming a ternary complex with the enzyme and DNA, quinolones trap the topoisomerase in a state where it has cleaved the DNA, leading to an accumulation of double-stranded DNA breaks and ultimately, cell death.[4][5]

As the specter of antimicrobial resistance looms large, the need for novel antibacterial agents is more pressing than ever. The development of new quinoline derivatives offers a promising avenue to address this challenge. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the systematic antimicrobial screening of novel quinoline compounds. It moves beyond a mere recitation of steps to offer a rationale-driven approach, ensuring that the screening cascade is both efficient and mechanistically informative.

A Hierarchical Approach to Antimicrobial Screening

The evaluation of novel quinoline derivatives should follow a logical, tiered progression. This begins with broad primary screening to identify active compounds, followed by quantitative assessments to determine potency, and finally, more complex assays to elucidate the spectrum of activity and preliminary mechanism of action.

Screening_Workflow cluster_primary cluster_secondary cluster_tertiary cluster_mechanism A Primary Screening (Qualitative Assessment) B Secondary Screening (Quantitative Potency) A->B Active Compounds p1 Agar Disk Diffusion p2 Agar Well Diffusion C Tertiary Screening (Spectrum & Cidal Activity) B->C Potent Compounds s1 Broth Microdilution (MIC) D Mechanism of Action Studies C->D Lead Candidates t1 Minimum Bactericidal Concentration (MBC) t2 Time-Kill Kinetics m1 DNA Gyrase Inhibition Assay

Caption: A hierarchical workflow for screening novel quinoline derivatives.

Part 1: Primary Screening - Identifying a Hit

The initial goal is to rapidly and cost-effectively identify which of the newly synthesized quinoline derivatives possess any antimicrobial activity. Agar-based diffusion methods are ideally suited for this purpose.[6][7]

Agar Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a standardized technique for assessing the susceptibility of bacteria to antibiotics.[8][9] It provides a qualitative or semi-quantitative result, indicating whether a compound can inhibit microbial growth.[9][10]

  • Inoculum Preparation: From a pure overnight culture of the test organism, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[8]

  • Agar Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.[8][11]

  • Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test quinoline derivative onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[9][11] A solvent control disk should also be included.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.[9] The size of the zone is proportional to the susceptibility of the organism to the compound.

Agar Well Diffusion Method

An alternative to the disk diffusion method, the agar well diffusion technique is particularly useful for screening crude extracts or compounds that are not readily impregnable onto paper disks.[13]

  • Plate Preparation and Inoculation: Prepare and inoculate MHA plates as described in Protocol 1.

  • Well Creation: Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the quinoline derivative solution (dissolved in a suitable solvent like DMSO) into each well.[14] A solvent control well is essential.

  • Incubation and Interpretation: Incubate the plates as described in Protocol 1 and measure the diameter of the zone of inhibition.

Part 2: Secondary Screening - Quantifying Potency

Compounds that exhibit activity in primary screening are advanced to secondary screening to determine their potency. The gold standard for this is the determination of the Minimum Inhibitory Concentration (MIC).[15][16]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][17][18] This method is highly standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[12][19]

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent.

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]

    • Microorganism: Prepare a standardized inoculum as described in Protocol 1 and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[17][20]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[12]

    • Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.[12]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions.[12]

    • This will create a gradient of decreasing concentrations of the test compound.

    • Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).[20]

  • Inoculation and Incubation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[12]

  • Reading and Interpreting Results: The MIC is the lowest concentration of the quinoline derivative at which there is no visible turbidity (growth).[17][21] This can be assessed visually or with a microplate reader.

Data Presentation: MIC Values of Representative Quinolone Derivatives

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
QN-0012416
QN-002>64>64>64
QN-0030.518
Ciprofloxacin0.250.0150.5

Part 3: Tertiary Screening - Bacteriostatic vs. Bactericidal Activity

Once the MIC is established, it is crucial to determine whether a compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[22][23][24]

  • Perform MIC Assay: Set up a broth microdilution assay as described in Protocol 3.

  • Subculturing: After the incubation period for the MIC reading, take a 10-20 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells) and plate it onto MHA plates.[22][25]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[25] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[24][26]

Time-Kill Kinetics Assay

Time-kill assays provide a dynamic picture of the antimicrobial activity over time, offering insights into the rate and extent of bacterial killing.[6][27]

  • Inoculum Preparation: Prepare a standardized bacterial suspension in CAMHB.

  • Exposure: Add the quinoline derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to flasks containing the bacterial suspension. Include a growth control without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[28]

  • Enumeration: Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[27][29]

Time_Kill_Curve cluster_plot p0_0->p0_24 Growth Control p1_0->p1_24 Bacteriostatic p2_0->p2_24 Bactericidal p3_0->p3_24 Rapid Bactericidal origin->y_axis origin->x_axis

Caption: Illustrative time-kill curves depicting different antimicrobial effects.

Part 4: Preliminary Mechanism of Action Studies

For promising quinoline derivatives, it is valuable to confirm that they act via the expected mechanism of topoisomerase inhibition.

DNA Gyrase Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[30][31]

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the quinoline derivative.[32][33][34]

  • Enzyme Addition: Add a known amount of purified DNA gyrase to initiate the reaction. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

  • Result Interpretation: In the absence of an inhibitor, DNA gyrase will convert the relaxed plasmid into its supercoiled form, which migrates faster on the gel. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the relaxed plasmid. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be determined.[32]

Conclusion: A Robust Framework for Quinoline Discovery

The protocols and methodologies outlined in this guide provide a comprehensive and scientifically rigorous framework for the antimicrobial screening of novel quinoline derivatives. By progressing from broad primary screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. Adherence to standardized guidelines, such as those from CLSI, is paramount for ensuring the reproducibility and validity of the generated data. This systematic approach, grounded in a strong understanding of the underlying principles of each assay, will undoubtedly accelerate the discovery of the next generation of quinoline-based antimicrobials to combat the growing threat of infectious diseases.

References

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  • ResearchGate. (2024). How do we validate the genotypic approach to antimicrobial susceptibility testing?. [Link]
  • PubMed. (2004). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of (2-Chloro-7-methylquinolin-3-yl)methanol using preparative High-Performance Liquid Chromatography (HPLC). The methodology is built upon the foundational principles of reversed-phase chromatography, addressing the specific chemical characteristics of quinoline derivatives. This guide offers a robust starting point for method development and optimization, ensuring high purity and recovery of the target compound for downstream applications in pharmaceutical research and development.

Introduction: The Rationale for a Tailored Purification Strategy

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by quinoline derivatives.[1] The purity of such intermediates is paramount, as even trace impurities can impact the outcomes of subsequent synthetic steps and biological assays.

Reversed-phase HPLC is the technique of choice for the purification of moderately polar to non-polar organic molecules.[2] The decision to employ a reversed-phase method for this compound is based on its aromatic, heterocyclic structure, which imparts sufficient hydrophobicity to interact with a non-polar stationary phase like C18.

A critical challenge in the chromatography of quinoline-containing compounds is their basic nature, attributed to the nitrogen atom in the pyridine ring.[3] This basicity can lead to undesirable interactions with residual acidic silanol groups on the silica-based stationary phase, resulting in poor peak shape (tailing) and reduced resolution.[4] This protocol directly addresses this issue through the strategic use of a mobile phase modifier to ensure symmetrical peaks and optimal separation.

Physicochemical Properties and Chromatographic Considerations

A successful purification strategy is predicated on a thorough understanding of the analyte's properties.

PropertyValue/CharacteristicSource
Molecular Formula C₁₁H₁₀ClNO[5]
Molar Mass 207.66 g/mol [5]
Structure Quinoline derivative with chloro, methyl, and methanol substituentsN/A
Polarity Moderately polarInferred from structure
UV Absorbance Strong absorbance expected in the 254-350 nm range[6]
Solubility Expected to be soluble in organic solvents like methanol and acetonitrileInferred from related compounds[7]

The presence of both a hydrophobic quinoline core and a polar methanol group suggests that a gradient elution, starting with a higher aqueous content and moving to a higher organic content, will be necessary for effective purification.

Preparative HPLC Method Protocol

This protocol is designed as a robust starting point. Optimization by the end-user is encouraged to achieve the desired purity and throughput.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Preparative Column: A reversed-phase C18 column is recommended. A suitable example is a column with dimensions of 250 x 21.2 mm and a particle size of 5 µm.[8]

  • Solvents: HPLC grade acetonitrile (ACN), methanol (MeOH), and ultrapure water.

  • Modifier: Trifluoroacetic acid (TFA) or formic acid.

  • Sample: Crude this compound.

Sample Preparation
  • Accurately weigh the crude sample.

  • Dissolve the sample in a minimal amount of a strong solvent, such as methanol or dimethyl sulfoxide (DMSO).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Causality Note: Filtering the sample is a critical step to prevent clogging of the HPLC column and system tubing, which can lead to high backpressure and poor chromatographic performance.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

Expert Rationale: The addition of a small amount of an acid like TFA to the mobile phase serves a dual purpose. Firstly, it protonates the basic nitrogen atom of the quinoline ring, ensuring a consistent ionic state for the analyte.[3] Secondly, it suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary ionic interactions that cause peak tailing.[4]

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1-5 mL (dependent on sample concentration and column loading capacity)
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.01090
25.01090
25.16040
30.06040

Method Development Insight: This gradient is a starting point. If the target compound elutes too early, the initial percentage of Mobile Phase B should be decreased. Conversely, if it elutes too late, the initial percentage of Mobile Phase B can be increased. The slope of the gradient can be adjusted to improve the separation of closely eluting impurities.[9]

Workflow and Optimization

The purification process follows a logical sequence from method development on an analytical scale to the final preparative run and post-purification analysis.

HPLC_Purification_Workflow cluster_prep Method Development & Preparation cluster_purify Purification & Analysis cluster_post Post-Purification A Analytical Method Development (4.6 mm ID column) B Determine Retention Time & Optimal Gradient A->B Optimize Separation D Scale-Up to Preparative Column (21.2 mm ID column) B->D Scale Flow & Injection C Crude Sample Preparation (Dissolve & Filter) E Perform Purification Run C->E Inject Sample D->E F Fraction Collection (Based on UV signal) E->F Monitor Elution G Purity Analysis of Fractions (Analytical HPLC) F->G Quality Control H Pool Pure Fractions G->H Select Fractions I Solvent Evaporation H->I Isolate Product J Characterization of Purified Compound I->J Final Verification

Figure 1: A comprehensive workflow for the HPLC purification of this compound.

Data Interpretation and System Suitability

For a successful purification, it is essential to monitor the performance of the chromatographic system.

System Suitability ParameterAcceptance CriteriaRationale
Peak Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Resolution (Rs) Rs > 1.5 between the target peak and the closest impurityGuarantees baseline separation, which is crucial for high-purity fraction collection.
Reproducibility (%RSD of Retention Time) < 2% for replicate injectionsConfirms the stability and consistency of the HPLC system and method.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
High Backpressure Column or system blockageFilter sample and mobile phases; flush the system.
Peak Tailing Secondary interactions with silanolsEnsure the mobile phase modifier (e.g., TFA) is at the correct concentration. Consider using an end-capped column.[4]
Poor Resolution Inadequate separationOptimize the gradient profile (e.g., make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.[4]
No Peaks Detected Sample degradation or detection issueVerify sample stability and ensure the detector wavelength is appropriate for the compound.

Conclusion

The preparative HPLC method detailed in this application note provides a reliable and scientifically-grounded approach for the purification of this compound. By employing a C18 reversed-phase column and an acidified mobile phase, this protocol effectively addresses the challenges associated with the chromatography of basic quinoline derivatives. The provided guidelines for method optimization, system suitability, and troubleshooting will empower researchers to adapt and refine this method to achieve their specific purity requirements, thereby facilitating the advancement of their research and development endeavors.

References

  • Restek Corporation. (n.d.). Ultra C18 HPLC Prep Column, 5 µm, 250 x 21.2 mm.
  • GL Sciences. (n.d.). Preparative HPLC Columns.
  • Lab Unlimited. (n.d.). Preparative HPLC columns Nucleosil®100-5 C18.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • Pharma Tutor. (2025, July 25).
  • Aapptec. (n.d.). Organic Small Molecule HPLC Columns; C-18 columns.
  • Waters Corporation. (n.d.). 5 µm Preparative HPLC Column.
  • Mastelf Technologies. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]
  • Phenomenex. (2025, June 6).
  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. [Link]
  • Grinevich, O. I., et al. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC.
  • Grinevich, O. I., et al. (2025, June 17). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • ChemBK. (n.d.). This compound.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Gómez-Pérez, M. L., et al. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry.
  • Szepesy, L., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
  • Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4(1), 15-23. [Link]
  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2721. [Link]
  • University of Rochester. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]chester.edu/notvoodoo/pages/reagents.php?page=solvent_table)

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Scale-up synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scale-Up Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Application Note & Protocol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block, pivotal in the synthesis of various pharmacologically active compounds. Quinoline scaffolds are prevalent in numerous approved drugs, exhibiting a wide range of biological activities including antimalarial, anticancer, and antibacterial properties[1][2][3]. This document provides a comprehensive, field-tested guide for the reliable and scalable two-step synthesis of this compound. The protocol is designed with an emphasis on procedural safety, mechanistic understanding, and scalability, ensuring its applicability in both academic research and industrial drug development settings. The synthesis involves an initial Vilsmeier-Haack cyclization to form the key intermediate, 2-Chloro-7-methylquinoline-3-carbaldehyde, followed by a selective reduction to yield the target primary alcohol.

Synthetic Strategy & Rationale

The synthesis of this compound is efficiently achieved via a two-step sequence starting from the commercially available N-(3-tolyl)acetamide. This strategy is predicated on well-established, high-yielding, and scalable reactions.

Step 1: Vilsmeier-Haack Reaction. This classic reaction is one of the most efficient methods for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides[4]. The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic reagent drives the cyclization of the acetanilide, followed by formylation and chlorination to yield the stable intermediate, 2-Chloro-7-methylquinoline-3-carbaldehyde. The regioselectivity of this reaction is a key advantage, consistently producing the desired quinoline isomer.

Step 2: Selective Aldehyde Reduction. The subsequent transformation involves the reduction of the formyl group of the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this step on a large scale. It is a mild, cost-effective, and highly chemoselective reducing agent that reduces aldehydes and ketones without affecting other reducible functional groups like the chloro-substituted aromatic ring[5][6]. The reaction proceeds under mild conditions, typically in an alcoholic solvent, ensuring high yields and straightforward purification[7][8].

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, outlining the progression from the starting material to the final product through the key aldehyde intermediate.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Selective Reduction A N-(3-tolyl)acetamide C 2-Chloro-7-methylquinoline-3-carbaldehyde A->C Cyclization & Formylation B Vilsmeier Reagent (POCl₃ + DMF) E This compound C->E Reduction C->E D Sodium Borohydride (NaBH₄)

Figure 1: High-level workflow for the synthesis of this compound.

Experimental Protocols: Scale-Up Synthesis

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of the intermediate and final product.

Part A: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde (Intermediate)

Principle: This procedure is based on the Vilsmeier-Haack cyclization of an N-arylacetamide. The reaction is initiated by forming the electrophilic Vilsmeier reagent, which then reacts with the electron-rich aromatic ring of the acetanilide to induce cyclization and form the quinoline core[4][9].

ReagentFormulaMW ( g/mol )Amount (Scale)MolesKey Properties
N-(3-tolyl)acetamideC₉H₁₁NO149.1914.9 g0.10Solid
N,N-Dimethylformamide (DMF)C₃H₇NO73.0923 mL0.30Liquid, Anhydrous
Phosphorus oxychloride (POCl₃)POCl₃153.3365 mL0.70Liquid, fuming, corrosive
Petroleum EtherMixture-As needed-Flammable solvent
Ethyl AcetateC₄H₈O₂88.11As needed-Flammable solvent
IceH₂O18.02~500 g-For quenching
  • Vilsmeier Reagent Preparation:

    • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (23 mL, 0.30 mol).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride (65 mL, 0.70 mol) dropwise via the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction with Substrate:

    • Once the addition of POCl₃ is complete, add N-(3-tolyl)acetamide (14.9 g, 0.10 mol) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature for 15 hours[9][10].

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto approximately 500 g of crushed ice in a large beaker with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.

    • A white to off-white precipitate will form. Continue stirring until all the ice has melted.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification:

    • The crude solid can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield 2-Chloro-7-methylquinoline-3-carbaldehyde as a white solid[9][10].

    • Expected Yield: 70-80%.

    • Characterization Data (C₁₁H₈ClNO):

      • Melting Point: 142-144 °C.

      • ¹H NMR (CDCl₃, 400 MHz): δ 10.51 (s, 1H, -CHO), 8.75 (s, 1H, Ar-H), 8.01 (d, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 2.58 (s, 3H, -CH₃).

      • Mass Spec (EI): m/z 205.0 (M⁺), 207.0 (M+2)⁺.

Part B: Synthesis of this compound (Final Product)

Principle: This step involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde[8]. Subsequent protonation of the resulting alkoxide during work-up yields the primary alcohol[5][7].

ReagentFormulaMW ( g/mol )Amount (Scale)MolesKey Properties
2-Chloro-7-methylquinoline-3-carbaldehydeC₁₁H₈ClNO205.6420.6 g0.10Solid
Methanol (MeOH)CH₄O32.04250 mL-Flammable, toxic solvent
Sodium Borohydride (NaBH₄)NaBH₄37.834.5 g0.12Solid, reacts with water
Ethyl AcetateC₄H₈O₂88.11As needed-Flammable solvent
Saturated NaCl Solution (Brine)NaCl(aq)-As needed-Aqueous solution
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-Drying agent
  • Reaction Setup:

    • In a 500 mL round-bottom flask, dissolve 2-Chloro-7-methylquinoline-3-carbaldehyde (20.6 g, 0.10 mol) in methanol (250 mL).

    • Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Reduction:

    • Add sodium borohydride (4.5 g, 0.12 mol) slowly in small portions over 30 minutes. Control the rate of addition to maintain the internal temperature below 10 °C and manage the evolution of hydrogen gas[6].

    • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC to confirm the complete consumption of the starting aldehyde.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding ~100 mL of cold water.

    • Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

    • Extract the resulting aqueous suspension with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (1 x 100 mL) followed by saturated brine solution (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether.

    • Alternatively, recrystallization from a suitable solvent like chloroform can yield the pure product as colorless plates[11].

    • Expected Yield: 85-95%.

    • Characterization Data (C₁₁H₁₀ClNO):

      • Appearance: Colorless or white solid.

      • Melting Point: 110-112 °C[12].

      • ¹H NMR (DMSO-d₆, 500 MHz): δ 8.25 (s, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.65 (s, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 5.60 (t, 1H, -OH), 4.70 (d, 2H, -CH₂-), 2.45 (s, 3H, -CH₃).

      • IR (KBr, cm⁻¹): 3234 (O-H stretch)[12].

      • Mass Spec (EI): m/z 207.0 (M⁺), 209.0 (M+2)⁺.

Process Safety and Scale-Up Considerations

Scaling chemical synthesis requires a thorough evaluation of potential hazards.

  • Vilsmeier-Haack Reaction:

    • Thermal Hazard: The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic[13][14]. Slow, controlled addition at low temperatures is critical to prevent a thermal runaway. On a larger scale, a jacketed reactor with efficient cooling is mandatory.

    • Corrosivity and Toxicity: POCl₃ is highly corrosive and reacts violently with water. Both POCl₃ and DMF are toxic. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

    • Quenching: The work-up step of pouring the reaction mixture onto ice is extremely exothermic and releases significant amounts of HCl gas[15]. This must be done slowly, with efficient stirring, and in a well-ventilated fume hood.

  • Sodium Borohydride Reduction:

    • Reactivity: NaBH₄ reacts with water, alcohols, and acidic solutions to produce flammable hydrogen gas[6]. It should be added in portions to control the rate of reaction and gas evolution. Ensure the reaction setup is not sealed.

    • Handling: NaBH₄ is a fine powder that can be irritating upon inhalation. Handle in a well-ventilated area and avoid creating dust.

  • General Scale-Up Advice:

    • Solvent Management: Large volumes of flammable solvents are used. Ensure all equipment is properly grounded to prevent static discharge. Use of a rotary evaporator for solvent removal should be done with care, ensuring no air leaks into the system.

    • Purification: Recrystallization is often more practical and economical for purification on a large scale compared to column chromatography. Developing a robust recrystallization procedure is a key part of process optimization.

Conclusion

The two-step synthesis protocol detailed herein provides a reliable, efficient, and scalable route to this compound. The use of the Vilsmeier-Haack reaction followed by a selective sodium borohydride reduction ensures high yields and purity. By adhering to the described procedures and safety precautions, researchers and drug development professionals can confidently produce multi-gram quantities of this valuable synthetic intermediate for applications in medicinal chemistry and materials science.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Synthetic Communications. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Taylor & Francis Online.
  • Indian Journal of Chemistry, Section B. (2004).
  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde.
  • RSC Advances. (2014). Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry.
  • Journal of the Korean Chemical Society. (2013).
  • Journal of Pharma Research. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.
  • ResearchGate. (n.d.). Vilsmeier—Haack reaction | Request PDF.
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Arkivoc. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • BenchChem. (2025).
  • Journal of Chemical Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • International Journal of Chemical Studies. (2016).
  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. American Chemical Society.
  • Polycyclic Aromatic Compounds. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online.
  • ResearchGate. (2012).
  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Organic Syntheses. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Process Research & Development. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. American Chemical Society.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
  • Journal of Physics: Conference Series. (2019). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde.
  • Khan, F. N., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol.
  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • ChemicalBook. (n.d.). 2-chloro-7-methylquinoline synthesis.
  • Khan, F. N., et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol.
  • Sigma-Aldrich. (n.d.). 2-Chloro-7-methylquinoline-3-methanol synthesis.
  • MDPI. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry.

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Application Note: A Modular Approach to Synthesizing Quinoline-3-Methanol Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

This guide provides a detailed framework for the synthesis, characterization, and application of novel fluorescent probes derived from the versatile quinoline-3-methanol scaffold. Quinoline-based fluorophores are a cornerstone in the development of molecular tools for bioimaging and sensing due to their robust photophysical properties and tunable chemical nature.[1][2][3] The inherent fluorescence of the quinoline core, a privileged heterocyclic aromatic system, can be rationally modulated to create probes that respond to specific analytes or environmental changes.[2][4][5]

This document moves beyond a simple recitation of steps, delving into the causality behind the synthetic strategy. We will treat the quinoline-3-methanol derivative not as a final product, but as a key intermediate—a launchpad for creating a diverse library of functional probes through modular synthesis.

The Core Synthetic Strategy: A Three-Stage Workflow

The development of a functional fluorescent probe from a quinoline precursor is a process of strategic chemical modification. The quinoline ring system acts as the core fluorophore, whose properties are fine-tuned by the introduction of functional groups. Our approach is centered on a modular design, comprising the fluorophore (quinoline), a linker (derived from the 3-methanol group), and a recognition moiety (the analyte-sensing unit).[6][7]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Activation cluster_2 Stage 3: Functionalization A Quinoline-3-Carboxylic Acid or Carbaldehyde B Quinoline-3-Methanol (Core Intermediate) A->B Reduction (e.g., NaBH₄) C Activated Intermediate (e.g., Quinolin-3-ylmethyl tosylate) B->C -OH to Leaving Group E Final Fluorescent Probe C->E D Recognition Moiety (e.g., Metal Chelator) D->E Nucleophilic Substitution

Caption: General synthetic workflow for quinoline-3-methanol based probes.

Expert Insight: Why Activation is Critical

The hydroxyl group of quinoline-3-methanol is a poor leaving group. Direct reaction with most nucleophiles (e.g., amines, thiols) is inefficient and requires harsh conditions that can degrade the quinoline core. By converting the hydroxyl into a sulfonate ester (like a tosylate or mesylate) or a halide, we create an electrophilic center that is highly susceptible to nucleophilic attack. This activation step is the lynchpin of the modular approach, enabling facile, high-yield coupling reactions under mild conditions.

Detailed Experimental Protocols

The following protocols provide a reliable pathway from a common quinoline precursor to a functional fluorescent probe.

Protocol 1: Synthesis of Quinoline-3-methanol from Quinoline-3-carbaldehyde

This protocol details the reduction of the aldehyde functional group to a primary alcohol.

  • Materials:

    • Quinoline-3-carbaldehyde

    • Methanol (MeOH), anhydrous

    • Sodium borohydride (NaBH₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve quinoline-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure quinoline-3-methanol.[8]

Protocol 2: Activation via Tosylation of Quinoline-3-methanol

This protocol converts the alcohol into a tosylate, an excellent leaving group.

  • Materials:

    • Quinoline-3-methanol

    • Pyridine, anhydrous

    • p-Toluenesulfonyl chloride (TsCl)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve quinoline-3-methanol (1.0 eq) in anhydrous DCM and anhydrous pyridine (3.0 eq) under a nitrogen atmosphere. Cool the mixture to 0 °C.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting quinolin-3-ylmethyl tosylate is often used in the next step without further purification, but can be purified by recrystallization if necessary.

Protocol 3: Synthesis of a Probe for Metal Ion Sensing

This protocol demonstrates the coupling of the activated intermediate with a recognition moiety, in this case, a metal chelator.

  • Materials:

    • Quinolin-3-ylmethyl tosylate

    • Di-(2-picolyl)amine (a common metal chelator)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a solution of di-(2-picolyl)amine (1.1 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

    • Add a solution of quinolin-3-ylmethyl tosylate (1.0 eq) in anhydrous acetonitrile.

    • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel to yield the final fluorescent probe.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the newly synthesized probe.

Structural and Purity Analysis

  • ¹H and ¹³C NMR: Confirms the covalent structure of the molecule. Key shifts, such as the disappearance of the -OH proton and the appearance of peaks from the recognition moiety, validate the reaction's success.[9][10][11]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, confirming the elemental composition of the synthesized probe.[10][11]

Photophysical Characterization The performance of a fluorescent probe is defined by its interaction with light. Key parameters are measured in a suitable buffer (e.g., HEPES or Tris-HCl at physiological pH).[6]

ParameterDescriptionTypical Value (Example)
λabs (max) Wavelength of maximum light absorption.315 nm
λem (max) Wavelength of maximum fluorescence emission.380 nm
Stokes Shift The difference between λem and λabs. Larger shifts are desirable to minimize self-absorption.[12]65 nm
Quantum Yield (Φ) The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.[11]0.15 (in absence of analyte)
Molar Extinction Coefficient (ε) A measure of how strongly the molecule absorbs light at a given wavelength.5,500 M⁻¹cm⁻¹
Application Protocol: Metal Ion Detection

This protocol outlines how to use the synthesized probe to detect a target analyte, such as a metal ion, through fluorescence titration. This process validates the probe's function as a sensor.

  • Principle: Many quinoline-based probes operate on mechanisms like Chelation-Enhanced Fluorescence (CHEF) or Photo-induced Electron Transfer (PET).[4] Upon binding to the target metal ion, a non-fluorescent or weakly fluorescent probe can become highly emissive (a "turn-on" response).

  • Materials:

    • Stock solution of the synthesized probe (e.g., 1 mM in DMSO).

    • Stock solutions of various metal ion salts (e.g., ZnCl₂, FeCl₃, CuCl₂) in deionized water.

    • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • Fluorometer and quartz cuvettes.

  • Procedure:

    • Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution (this is the baseline).

    • Add small aliquots of the target metal ion stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence spectrum after each addition, allowing the system to equilibrate.

    • Observe the change in fluorescence intensity at the emission maximum.

    • Plot the fluorescence intensity versus the concentration of the added metal ion to generate a binding curve and determine the detection limit.[6]

    • To confirm selectivity, repeat the experiment with other non-target metal ions; a significant response should only be observed with the target analyte.

G cluster_0 Probe Ground State (Weak Fluorescence) cluster_1 Excited State (No Analyte) cluster_2 Excited State (Analyte Bound) A Quinoline Fluorophore B Recognition Moiety (e.g., Chelator) C Excited Fluorophore* A->C F Excited Fluorophore* + Bound Analyte A->F Analyte Analyte (e.g., Metal Ion) B->Analyte Binding D PET Quenching (e- transfer) C->D fast E Ground State (Non-radiative decay) D->E G PET Blocked H Fluorescence (Radiative decay) F->H slow Photon_Out Photon (hν') H->Photon_Out Photon_In Photon (hν) Photon_In->A

Caption: Mechanism of a "turn-on" PET-based fluorescent sensor.

Broader Applications and Future Directions

The modular synthesis approach described here is not limited to metal ion sensors. By changing the recognition moiety attached in Protocol 3, this workflow can be adapted to create a vast array of probes. For instance:

  • pH Sensors: Incorporating groups whose protonation state affects the electronic properties of the quinoline ring.[4]

  • Biomolecule Imaging: Attaching ligands that specifically bind to targets like Aβ aggregates in Alzheimer's disease or lipid droplets in cells.[1][13]

  • Drug Delivery: Using the quinoline fluorophore to track the localization of a covalently attached therapeutic agent.

This framework provides a robust and adaptable platform for the rational design and synthesis of sophisticated chemical tools, enabling deeper insights in biological systems and accelerating drug development.

References

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ Biomedical Science & Research, 2(3).
  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326.
  • Gumus, S., & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors. DergiPark.
  • (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences (RSC Publishing).
  • (2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC - NIH.
  • (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega, 5(42), 27289–27298.
  • (2021). “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. ACS Sensors, 6(7), 2628–2637.
  • Gumus, S., & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 380-384.
  • (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH.
  • (n.d.). “One-step” synthesis of designed quinoline probes. ResearchGate.
  • (n.d.). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances (RSC Publishing).
  • (2020). Preparation and photophysical properties of quinazoline-based fluorophores. ResearchGate.
  • (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3019–3030.
  • (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Bozorgnia, S., Pordel, M., Davoodnia, A., & Beyramabadi, S. A. (2023). Synthesis, photophysical, computational characterizations, electrochemical and photovoltaic characteristics of some new quinoline-based hybrid fluorescent dyes. Optical Materials, 148.
  • (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(9), 105151.
  • (n.d.). Synthetic pathways to access quinoline precursors with isolated yields... ResearchGate.
  • (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials, 35(13), 5183–5193.
  • (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. RSC Advances, 15(4), 2269–2292.
  • (2023). Current progress toward synthetic routes and medicinal significance of quinoline. Medicinal Chemistry Research, 32(12), 2443–2457.
  • (n.d.). A Novel Water-Soluble Quinoline-Indole Derivative as Three-Photon Fluorescent Probe for Identifying Nucleolus RNA and.
  • (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Portsmouth Research Portal.
  • (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. PMC - NIH.
  • (n.d.). A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. RSC Advances (RSC Publishing).

Sources

Use of (2-Chloro-7-methylquinolin-3-yl)methanol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of (2-Chloro-7-methylquinolin-3-yl)methanol in the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] In the field of oncology, quinoline derivatives have proven exceptionally fruitful, forming the core of numerous approved and investigational kinase inhibitors.[3][4][5][6] Kinases, enzymes that regulate cellular signaling pathways, are critical targets in cancer therapy, and their dysregulation is a hallmark of many malignancies.[7] The structural rigidity of the quinoline core, combined with its synthetic tractability, allows for the precise spatial orientation of substituents to engage with the ATP-binding pocket of various kinases, leading to potent and often selective inhibition.[1][8]

This application note focuses on a key building block, This compound . This intermediate is strategically designed for the efficient construction of diverse kinase inhibitor libraries. Its key features include:

  • The 2-Chloro Group: An ideal handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or amino moieties.

  • The 3-Hydroxymethyl Group: A crucial pharmacophoric element that can act as a hydrogen bond donor, or a point for further chemical modification.

  • The 7-Methyl Group: Provides a specific substitution pattern that can enhance binding affinity, modulate physicochemical properties like solubility, and block potential sites of metabolism.

This guide provides a detailed overview of the strategic use of this intermediate, complete with validated protocols for key synthetic transformations and insights into the underlying chemical principles.

Strategic Considerations for Synthesis

The utility of this compound lies in its capacity to serve as a versatile platform for generating novel chemical entities through robust and well-established synthetic methodologies. The primary strategy involves leveraging the reactivity of the C2-chloro position for diversification.

G A This compound (Core Scaffold) B Palladium-Catalyzed Cross-Coupling A->B Introduce Diversity at C2 Position C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C Reagent: R-B(OH)₂ D Buchwald-Hartwig Amination (C-N Bond Formation) B->D Reagent: R¹R²NH E Diverse Library of Kinase Inhibitor Candidates C->E D->E

Caption: General synthetic strategy using the quinoline scaffold.

Causality Behind Experimental Choices:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are favored in pharmaceutical development for their high functional group tolerance, broad substrate scope, and generally high yields.[9][10][11] This allows for the coupling of complex molecular fragments without the need for extensive protecting group chemistry.

  • Choice of Coupling Partner: The selection of the boronic acid (for Suzuki) or amine (for Buchwald-Hartwig) is a critical, data-driven decision. It is guided by the desired pharmacophore to target a specific kinase family. For instance, an aminopyrazole moiety might be introduced to target the hinge region of a Janus kinase (JAK), while a substituted phenyl ring could be installed to occupy a hydrophobic pocket in c-Met.[12][13]

  • Solvent and Base Selection: The choice of solvent (e.g., dioxane, DMF, t-BuOH) and base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for reaction efficiency.[11][14] Aprotic polar solvents are often used to solubilize the reactants and catalyst, while the base is essential for activating the transmetalation step in the catalytic cycle.[14][15] The specific combination is often determined through empirical screening to optimize yield and minimize side reactions.

Core Synthetic Protocols

The following protocols provide step-by-step methodologies for the two most common and powerful transformations utilizing this compound.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol describes the coupling of the quinoline core with a generic arylboronic acid. This reaction is fundamental for creating biaryl structures common in Type I and Type II kinase inhibitors.

G A 1. Reagent Assembly (Quinoline, Boronic Acid, Base, Solvent) B 2. Inert Atmosphere (Degas with N₂/Ar) A->B C 3. Add Pd Catalyst & Ligand B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G

Reaction Scheme: (Illustrative scheme showing this compound reacting with an Ar-B(OH)₂ in the presence of a Pd catalyst and base to yield the coupled product)

Materials & Reagents:

ReagentMol. Wt.M-equivAmount (for 1 mmol scale)
This compound207.661.0208 mg
Arylboronic AcidVaries1.21.2 mmol
Pd(PPh₃)₄ (Tetrakis)1155.560.0558 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
1,4-Dioxane88.11-8 mL
Water18.02-2 mL

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (208 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Seal the flask with a rubber septum and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol details the amination of the quinoline core, a key step in synthesizing inhibitors that engage with the kinase hinge region via hydrogen bonding from an amine linker.

G A 1. Add Quinoline, Amine, & Base to Flask B 2. Add Solvent (e.g., Toluene) A->B C 3. Inert Atmosphere (Degas with N₂/Ar) B->C D 4. Add Pd Pre-catalyst & Ligand C->D E 5. Heat Reaction (e.g., 100-110 °C) D->E F 6. Filter & Concentrate E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Experimental workflow for Buchwald-Hartwig amination.

Reaction Scheme: (Illustrative scheme showing this compound reacting with an HNR¹R² in the presence of a Pd catalyst, ligand, and base to yield the aminated product)

Materials & Reagents:

ReagentMol. Wt.M-equivAmount (for 1 mmol scale)
This compound207.661.0208 mg
Amine (R¹R²NH)Varies1.11.1 mmol
Pd₂(dba)₃915.720.0218 mg
XPhos476.620.0838 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Toluene, anhydrous92.14-10 mL

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (208 mg, 1.0 mmol), the desired amine (1.1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Rinse the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the pure product.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized inhibitors.

Typical Product Characterization Data:

ParameterExpected OutcomeMethod
Appearance White to pale yellow solidVisual Inspection
Yield 60-95% (highly dependent on coupling partners)Gravimetric
Purity >95%HPLC, LC-MS
¹H NMR Disappearance of C4-H proton signal from starting material; appearance of new signals from the coupled moiety.NMR Spectroscopy
¹³C NMR Shift of C2 carbon signal; appearance of new signals from the coupled moiety.NMR Spectroscopy
Mass Spectrometry Observation of [M+H]⁺ ion corresponding to the calculated exact mass of the product.ESI-MS

Trustworthiness Through Self-Validation: A successful protocol is one where the analytical data unequivocally supports the formation of the desired product. For instance, in the ¹H NMR of a Suzuki product, the disappearance of the starting material's aromatic protons and the appearance of a new set of aromatic signals, coupled with the correct integration, validates the C-C bond formation. High-resolution mass spectrometry (HRMS) provides the ultimate confirmation of the elemental composition.

Application Example: Targeting the Kinase ATP-Binding Site

The quinoline scaffold frequently acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.

G Quinoline_N Quinoline_N Hinge Hinge Quinoline_N->Hinge H-Bond C2_Sub C2_Sub Pocket1 Pocket1 C2_Sub->Pocket1 Hydrophobic Interaction Methanol_OH Methanol_OH Pocket2 Pocket2 Methanol_OH->Pocket2 H-Bond with Water/Residue

Caption: Interaction model of a quinoline inhibitor in a kinase active site.

The C2 substituent, installed via the protocols above, typically projects into a hydrophobic pocket, enhancing potency and selectivity. The 3-methanol group can engage with solvent or nearby residues, further anchoring the inhibitor. The 7-methyl group can provide favorable van der Waals contacts or prevent undesirable metabolism.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of quinoline-based kinase inhibitors. Its strategic design facilitates the use of powerful palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. The protocols detailed herein are robust, reproducible, and serve as a foundation for discovering next-generation targeted therapies in oncology and beyond.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate.
  • Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Molecules.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. University of South Florida Scholar Commons.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
  • Quinoline-based multi-kinase inhibitors approved by FDA. ResearchGate.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Bentham Science.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Semantic Scholar.
  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. PubMed.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Laboratory preparation of 2-chloro-7-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory Preparation of 2-Chloro-7-methylquinoline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-Chloro-7-methylquinoline

2-Chloro-7-methylquinoline is a highly versatile heterocyclic compound that serves as a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its quinoline core is a privileged scaffold found in numerous pharmacologically active molecules, while the strategically placed chloro and methyl groups offer distinct points for further chemical modification. The 2-chloro substituent acts as an excellent leaving group for nucleophilic substitution reactions, and the 7-methyl group provides a site for functionalization or can be used to modulate the electronic and steric properties of the final molecule. This guide provides detailed, field-proven protocols for the synthesis of this important building block, focusing on the causality behind experimental choices to ensure both success and safety in the laboratory.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of 2-chloro-7-methylquinoline can be approached via two primary, logically distinct routes. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

  • The Direct Construction Approach (Doebner-von Miller Reaction): This is arguably the most direct method, building the substituted quinoline ring in a single pot from a pre-functionalized aniline. It involves the reaction of m-chloroaniline with an α,β-unsaturated carbonyl compound.[1][2] This approach is efficient but can be prone to the formation of tars and regioisomeric impurities if not carefully controlled.[3]

  • The Two-Step Quinolinone Route: This strategy involves first synthesizing the corresponding quinolinone (a 2-hydroxyquinoline) and then performing a subsequent dehydroxy-chlorination. This pathway offers greater control over purity, as the intermediate quinolinone is often a stable, crystalline solid that can be easily purified before the final chlorination step. The key challenge in this route is the handling of potent chlorinating agents like phosphorus oxychloride (POCl₃).

The following sections provide comprehensive protocols for both synthetic strategies.

Protocol I: The Doebner-von Miller Direct Synthesis

This classic method provides an acid-catalyzed route to construct the quinoline skeleton directly.[4] The reaction condenses an aniline with an α,β-unsaturated carbonyl compound, in this case, m-chloroaniline and crotonaldehyde, respectively.[1]

Causality and Mechanistic Insight

The Doebner-von Miller reaction mechanism is complex and has been a subject of study, with evidence pointing towards a fragmentation-recombination pathway.[2][5][6] The core transformation begins with the Michael addition of the aniline to the α,β-unsaturated carbonyl. This is followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring. The acidic medium is crucial for catalyzing both the initial condensation and the subsequent dehydration steps.[2] Using a Lewis acid like zinc chloride (ZnCl₂) can help to facilitate the reaction and complex with the product, aiding in its initial isolation.[1]

Doebner_von_Miller_Mechanism Fig. 1: Simplified Doebner-von Miller Reaction Flow Reactants m-Chloroaniline + Crotonaldehyde Michael_Adduct Michael Adduct (Initial Intermediate) Reactants->Michael_Adduct Conjugate Addition Acid Acid Catalyst (e.g., HCl, ZnCl₂) Acid->Reactants Acid->Michael_Adduct Cyclized_Intermediate Cyclized Dihydroquinoline Intermediate Acid->Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization & Dehydration Product 2-Chloro-7-methylquinoline Cyclized_Intermediate->Product Oxidation

Caption: Fig. 1: Simplified Doebner-von Miller Reaction Flow

Experimental Protocol: Doebner-von Miller Synthesis

Table 1: Reagent and Molar Equivalents

ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Eq.
m-Chloroaniline127.5725.51 g0.201.0
6N Hydrochloric Acid-100 mL--
Crotonaldehyde (85% aq.)70.0914.7 g~0.18~0.9
Zinc Chloride (ZnCl₂)136.2827.2 g0.201.0

Procedure: [1]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-chloroaniline (25.51 g, 0.2 mol) and 6N hydrochloric acid (100 mL).

  • Initial Heating: Heat the solution to reflux with vigorous stirring. The aniline will dissolve to form the hydrochloride salt.

  • Reactant Addition: Add 85% aqueous crotonaldehyde (14.7 g) dropwise to the refluxing solution over approximately 30-45 minutes. Causality Note: Slow addition is critical to minimize the self-polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[3]

  • Initial Reflux: After the addition is complete, continue refluxing the mixture for an additional 45 minutes.

  • Extraction of Tars: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl ether (2 x 50 mL) to remove any tars or polymeric byproducts. Discard the ether layers.

  • Complex Formation: Return the aqueous layer to the flask and add solid zinc chloride (27.2 g, 0.20 mol) while stirring vigorously. A gummy precipitate will form.

  • Final Reflux: Heat the mixture back to reflux. Continue refluxing for 3 hours. The mixture should become a clear brown solution as the reaction progresses.

  • Isolation of Complex: Cool the solution. A gummy solid complex of the product with HCl and ZnCl₂ will precipitate. Filter this solid and triturate it with 2-propanol, followed by ethyl ether, to obtain a more manageable solid. Dry the complex in vacuo.

  • Liberation of Free Base: Dissolve the dried complex in 150 mL of water and basify by adding 50 mL of concentrated ammonium hydroxide solution.

  • Purification: The crude product can be isolated by extraction with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel using a mobile phase of methylene chloride:ethyl acetate (98:2) to afford the purified 2-chloro-7-methylquinoline as a light tan solid.[1]

Protocol II: The Quinolinone Intermediate Route

This two-step approach provides a robust and often higher-purity alternative. It begins with the synthesis of 7-methyl-2(1H)-quinolinone, which is then chlorinated.

Step 1: Synthesis of 7-Methyl-2(1H)-quinolinone

The Conrad-Limpach-Knorr synthesis is a classic method for preparing 2- or 4-quinolinones from anilines and β-ketoesters.[7] Here, m-toluidine reacts with ethyl acetoacetate to form a β-aminoacrylate intermediate, which is then cyclized at high temperature to yield the target quinolinone.

Quinolinone_Workflow Fig. 2: Workflow for the Quinolinone Route cluster_step1 Step 1: Quinolinone Formation cluster_step2 Step 2: Chlorination Reactants1 m-Toluidine + Ethyl Acetoacetate Condensation Condensation (Low Temp) Reactants1->Condensation Intermediate β-Aminoacrylate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp) Intermediate->Cyclization Product1 7-Methyl-2(1H)-quinolinone Cyclization->Product1 Product1_input 7-Methyl-2(1H)-quinolinone Chlorination Chlorination with POCl₃ Product1_input->Chlorination Workup Careful Quenching & Work-up Chlorination->Workup Final_Product 2-Chloro-7-methylquinoline Workup->Final_Product

Caption: Fig. 2: Workflow for the Quinolinone Route

Experimental Protocol: 7-Methyl-2(1H)-quinolinone

Table 2: Reagent and Molar Equivalents

ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Eq.
m-Toluidine107.1510.7 g0.101.0
Ethyl Acetoacetate130.1413.0 g0.101.0
Dowtherm A (Solvent)-100 mL--

Procedure:

  • Initial Condensation: In a 250 mL round-bottom flask, mix m-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol). Heat the mixture gently to 100-110 °C for 1 hour. Water and ethanol will be evolved. This step forms the enamine intermediate.

  • High-Temperature Cyclization: Add the reaction mixture to a separate flask containing 100 mL of pre-heated Dowtherm A (a high-boiling point heat transfer fluid) at 250 °C.

  • Reaction Completion: Maintain the temperature at 250 °C for 15-20 minutes. The cyclization to the quinolinone occurs rapidly at this temperature.

  • Isolation and Purification: Cool the reaction mixture. The product will precipitate. Filter the solid product and wash thoroughly with a solvent like hexane or toluene to remove the Dowtherm A. The crude 7-methyl-2(1H)-quinolinone can be recrystallized from ethanol to yield a pure crystalline solid.

Step 2: Dehydroxy-chlorination with Phosphorus Oxychloride (POCl₃)

This step converts the stable quinolinone into the more reactive 2-chloroquinoline. The reaction relies on the potent dehydrating and chlorinating properties of POCl₃.

Experimental Protocol: Chlorination

Table 3: Reagent and Molar Equivalents

ReagentMolar Mass ( g/mol )Amount UsedMolesMolar Eq.
7-Methyl-2(1H)-quinolinone159.1815.9 g0.101.0
Phosphorus Oxychloride (POCl₃)153.3346.0 g (28 mL)0.303.0

Procedure:

  • Reaction Setup: ALL STEPS MUST BE PERFORMED IN A CERTIFIED CHEMICAL FUME HOOD. Equip a 250 mL round-bottom flask with a reflux condenser fitted with a calcium chloride drying tube. Add 7-methyl-2(1H)-quinolinone (15.9 g, 0.1 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (28 mL, 0.3 mol) to the flask. The reaction is often performed with POCl₃ acting as both the reagent and the solvent.[8]

  • Reaction: Gently heat the mixture to reflux (approx. 105-110 °C) using an oil bath. Maintain the reflux for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Removal of Excess Reagent: After cooling to room temperature, it is highly advisable to remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap). This significantly simplifies the subsequent work-up and enhances safety.[9]

  • Work-up/Quenching: THIS IS A HIGHLY EXOTHERMIC AND HAZARDOUS STEP. Place the reaction flask in a large ice-water bath. Very slowly and carefully, pour the reaction residue onto crushed ice with vigorous stirring. POCl₃ reacts violently with water to produce phosphoric acid and HCl gas.[10][11]

  • Neutralization: Once the initial vigorous reaction has subsided, slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 8-9.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash chromatography as described in Protocol I.

Mandatory Safety Protocols: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive chemical that demands stringent safety measures.[10][11][12][13][14]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (Neoprene is recommended[14]), and a flame-resistant lab coat.

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of its corrosive vapors.[11]

  • Water Reactivity: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride gas and heat.[11] Ensure all glassware is scrupulously dry. Never quench the reaction with water outside of a well-ventilated fume hood and an ice bath.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Disposal: Excess POCl₃ and contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Characterization

The final product, 2-chloro-7-methylquinoline, should be characterized to confirm its identity and purity. Standard methods include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry: To verify the molecular weight (177.63 g/mol ).

  • Melting Point Analysis: To assess purity.

By following these detailed protocols and adhering strictly to the safety guidelines, researchers can reliably and safely synthesize 2-chloro-7-methylquinoline for application in a wide range of scientific endeavors.

References

  • Mogilaiah, K., et al. (2007). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 46B(6), 1029-1033. Link: http://nopr.niscair.res.in/handle/123456789/7740
  • Patel, H. R., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, Volume 3, Book 12, Part 2, Chapter 8. Link: https://series.iipseries.org/index.php/form/article/view/511
  • BenchChem (2025). 7-Chloro-2-methylquinoline | High-Purity Reagent. BenchChem Product Page. Link: https://www.benchchem.com/product/b1784947
  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. Link: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis
  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. Link: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • Chakrabarty, M., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Indian Journal of Chemistry - Section B, 46B(2), 342-348. Link: https://pubmed.ncbi.nlm.nih.gov/17385551/
  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Link: https://www.pharmaguideline.com/2012/03/synthesis-reactions-and-medicinal-uses.html
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Link: https://www.synarchive.com/named-reactions/Doebner-Miller_Reaction
  • Organic Chemistry Portal. (2021). Combes Quinoline Synthesis Mechanism. YouTube. Link: https://www.youtube.
  • Coach Sahanawaz. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Link: https://www.youtube.
  • Gutsulyak, D. V., & Barleng, G. A. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(25), 9294-9301. Link: https://pubmed.ncbi.nlm.nih.gov/17137359/
  • Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET. Fisher Scientific. Link: https://www.fishersci.com/sds/03397
  • Singh, P., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Link: https://openschoar.dut.ac.za/handle/10321/1199
  • New Jersey Department of Health. (2010). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. NJ.gov. Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1521.pdf
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE - Report. CAMEO Chemicals. Link: https://cameochemicals.noaa.gov/chemical/1410
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. Link: https://www.lobachemie.com/msds-95-PHOSPHORUS-OXYCHLORIDE-Extra-Pure-05205.pdf
  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet. Air Liquide Malaysia. Link: https://industry.airliquide.com.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem. Link: https://www.benchchem.com/technical-support/doebner-von-miller-quinoline-synthesis
  • Eisch, J. J. (2002). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 67(15), 5125-5127. Link: https://pubs.acs.org/doi/10.1021/jo020083o
  • Dhane, S. S., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2977-2981. Link: https://www.chemijournal.com/archives/2021/vol9issue1/PartAR/9-1-453-659.pdf
  • Dhane, S. S., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(4), 1-4. Link: https://www.chemijournal.com/archives/2016/vol4issue4/PartA/4-3-1.pdf
  • Eisch, J. J., & Gadek, T. R. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated .alpha.'-(arylamino) ketones. The Journal of Organic Chemistry, 51(26), 5225-5231. Link: https://pubs.acs.org/doi/10.1021/jo00376a021
  • Chen, B. C., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(10), 8563-8573. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6264716/
  • Ahire, J. H., et al. (2008). Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Indian Journal of Chemistry - Section B, 47B(1), 143-147. Link: https://www.researchgate.net/publication/236140654_Synthesis_X-ray_diffraction_study_and_biological_activity_of_7-hydroxy-4-methylquinolin-21H-one
  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Link: https://www.researchgate.
  • Jana, G. K. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96(12), 1591-1596. Link: https://www.indianchemicalsociety.com/index.php/jics/article/view/258
  • BenchChem. (n.d.). The Synthesis and Applications of 7-Chloro-2-methylquinoline in Modern Chemistry. BenchChem. Link: https://www.benchchem.com/app-note/the-synthesis-and-applications-of-7-chloro-2-methylquinoline-in-modern-chemistry

Sources

Application Notes and Protocols for NMR Characterization of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and methodologies for the structural elucidation of substituted quinolines using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinolines are a cornerstone of medicinal chemistry, and a precise understanding of their molecular architecture is paramount for the development of novel therapeutics.[1] This document serves as a practical resource, offering detailed, step-by-step protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. From fundamental sample preparation to advanced data interpretation, this guide is designed to empower researchers to confidently and accurately characterize substituted quinoline derivatives.

Introduction: The Central Role of NMR in Quinoline Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, most notably antimalarial agents.[1] The biological activity of these compounds is profoundly influenced by the substitution pattern on the quinoline ring system.[1] Consequently, the unambiguous determination of this substitution pattern is a critical step in the synthesis and development of new quinoline-based drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the structural characterization of these molecules.[2] Through a series of carefully selected experiments, NMR provides a wealth of information about the number of protons, their chemical environments, their connectivity through bonds, and their spatial proximity.[1] This guide will walk you through the logical application of various NMR techniques to solve the puzzle of substituted quinoline structures.

Fundamentals of Quinoline NMR Spectra

The quinoline ring system, composed of fused benzene and pyridine rings, gives rise to a characteristic set of signals in the NMR spectrum.[3]

  • ¹H NMR: The protons on the quinoline core typically resonate in the aromatic region of the spectrum, between δ 6.5 and 9.0 ppm.[2] The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to appear at a lower field (higher ppm).[2] Specifically, the H2 proton is significantly deshielded by the adjacent nitrogen and is often the most downfield signal.[2] The H8 proton can also be deshielded due to a "peri-effect" from the nitrogen's lone pair.[2]

  • ¹³C NMR: The carbon atoms of the quinoline skeleton also have distinct chemical shifts, which are similarly influenced by the nitrogen atom and any substituents.

The Influence of Substituents:

The true power of NMR lies in its sensitivity to the electronic effects of substituents. The position and nature of a substituent dramatically alter the chemical shifts of nearby protons and carbons.[4]

  • Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ increase the electron density on the ring, "shielding" nearby nuclei and causing their signals to shift upfield to lower ppm values.[4]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ and halogens decrease the electron density, "deshielding" nuclei and shifting their signals downfield to higher ppm values.[4]

These substituent-induced shifts are predictable and provide crucial clues to the substitution pattern.[4]

Essential 1D NMR Experiments and Protocols

Standard Sample Preparation Protocol

High-quality NMR data begins with meticulous sample preparation.[5]

  • Weighing the Sample: For a standard ¹H NMR spectrum, weigh 5-25 mg of your substituted quinoline.[6] For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[7] Gentle warming or vortexing can aid dissolution.[6]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[6]

  • Labeling: Clearly label the NMR tube with the sample identification.[6]

Protocol: ¹H NMR Spectroscopy

The proton NMR spectrum is the foundational experiment for any structural elucidation.

  • Objective: To determine the number of unique protons, their chemical environments, their integration (relative numbers), and their through-bond coupling to neighboring protons.

  • Methodology:

    • Prepare the sample as described in section 3.1.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Protocol: ¹³C{¹H} NMR Spectroscopy

The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule.

  • Objective: To determine the number of unique carbon atoms and their chemical environments.

  • Methodology:

    • Prepare a more concentrated sample as described in section 3.1.[6]

    • Set up the spectrometer for ¹³C NMR acquisition with proton decoupling.

    • Acquire the spectrum. Longer acquisition times and a greater number of scans are typically required compared to ¹H NMR.

    • Process the data to obtain the final spectrum.

Protocol: DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are invaluable for determining the multiplicity of carbon signals (i.e., whether a carbon is a CH, CH₂, or CH₃ group).[8]

  • Objective: To differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are not observed in DEPT spectra.

  • Methodology:

    • Following the ¹³C NMR acquisition, run a series of DEPT experiments. The most common are DEPT-90 and DEPT-135.

    • DEPT-90: Only CH signals will appear as positive peaks.[9]

    • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.[9]

    • By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of carbon multiplicities can be made.

Advanced 2D NMR Techniques for Unambiguous Structure Determination

For complex substituted quinolines, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for resolving ambiguities and definitively establishing the molecular structure.[10]

COSY (Correlation Spectroscopy)
  • Principle: COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds.[4] A cross-peak in a COSY spectrum indicates that the two protons are coupled.

  • Application: In a substituted quinoline, COSY is used to trace out the proton-proton connectivity within the ring system, helping to identify adjacent protons.[4]

Protocol: 2D COSY

  • Use the same sample prepared for ¹H NMR.

  • Select the COSY pulse sequence on the spectrometer.

  • Set the spectral width to encompass all proton signals.

  • Acquire the 2D data set. The acquisition time will depend on the desired resolution.

  • Process the 2D data to generate the final COSY spectrum, which will show the ¹H spectrum on both axes and cross-peaks indicating J-coupling.

HSQC (Heteronuclear Single Quantum Coherence)
  • Principle: HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond correlation).[4]

  • Application: This is a powerful technique for assigning carbon signals based on their attached, and often more easily assigned, proton signals. It is also excellent for resolving overlapping proton signals by spreading them out in the carbon dimension.[4]

Protocol: 2D HSQC

  • Use a sample of moderate to high concentration.

  • Select the HSQC pulse sequence.

  • Set the ¹H spectral width as in the ¹H NMR experiment and the ¹³C spectral width to cover the expected range of carbon chemical shifts.

  • Acquire and process the 2D data to obtain a spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks indicate one-bond C-H connections.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Principle: HMBC shows correlations between protons and carbons over two or three bonds (long-range correlations).[4]

  • Application: This is arguably the most crucial experiment for determining the substitution pattern of a quinoline. It allows for the connection of different spin systems and, critically, for the assignment of quaternary (non-protonated) carbons by correlating them with nearby protons.[4]

Protocol: 2D HMBC

  • Use a sample of moderate to high concentration.

  • Select the HMBC pulse sequence.

  • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

  • The key parameter to set is the long-range coupling constant, typically optimized for a value around 8 Hz.

  • Acquire and process the 2D data. Cross-peaks will reveal the long-range C-H connectivities that piece the molecular puzzle together.

NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Principle: NOESY detects protons that are close to each other in space, regardless of whether they are connected through bonds.[7] The correlation arises from the nuclear Overhauser effect (NOE).

  • Application: For substituted quinolines, NOESY can confirm assignments by showing through-space proximity between protons on the ring and protons on a substituent. It is also vital for determining the stereochemistry and conformation of flexible side chains.[11]

Protocol: 2D NOESY

  • Use a well-prepared, degassed sample.

  • Select the NOESY pulse sequence.

  • Set the spectral widths for the proton dimension.

  • An important parameter is the mixing time, which is the period during which NOE buildup occurs. This may need to be optimized for the specific molecule.

  • Acquire and process the 2D data to reveal cross-peaks between spatially proximate protons.

A Logical Workflow for Structure Elucidation

A systematic approach is key to efficiently characterizing an unknown substituted quinoline. The following workflow outlines a logical progression of experiments.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Data Interpretation & Structure Assembly H1 1. Acquire ¹H NMR C13 2. Acquire ¹³C{¹H} NMR H1->C13 DEPT 3. Acquire DEPT-90 & DEPT-135 C13->DEPT Interp1D Initial Hypothesis: - Proton count & integration - Carbon count & multiplicity - Functional group regions DEPT->Interp1D Provides C multiplicity COSY 4. Acquire COSY HSQC 5. Acquire HSQC COSY->HSQC HMBC 6. Acquire HMBC HSQC->HMBC NOESY 7. Acquire NOESY (if needed) HMBC->NOESY Finalize Final Structure Determination: - HMBC: Connect fragments, place substituents - NOESY: Confirm spatial proximity & stereochemistry HMBC->Finalize Interp1D->COSY Guides 2D experiment setup Interp2D Assemble Fragments: - COSY: H-H spin systems - HSQC: C-H one-bond connections Interp1D->Interp2D Interp2D->Finalize Final_Structure Final_Structure Finalize->Final_Structure Definitive Structure

Caption: A systematic workflow for the NMR characterization of substituted quinolines.

Data Presentation and Interpretation

Typical ¹H and ¹³C Chemical Shift Ranges

The following table provides approximate chemical shift ranges for unsubstituted quinoline in CDCl₃. These values serve as a baseline, and will be perturbed by substituents.[4]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~8.89~150.3
3~7.41~121.1
4~8.12~136.1
4a-~128.3
5~7.75~127.7
6~7.52~126.5
7~7.65~129.4
8~8.08~129.4
8a-~148.3
Coupling Constants (J-values)

Analysis of coupling constants provides valuable information about the substitution pattern.[4]

Coupling TypeDescriptionTypical J-value (Hz)
³J (ortho)Between adjacent protons (e.g., H5-H6)6-10 Hz[12]
⁴J (meta)Between protons separated by two carbons (e.g., H6-H8)1-3 Hz[4]
⁵J (para)Between protons separated by three carbons (e.g., H5-H8)<1 Hz

A proton signal appearing as a "doublet of doublets" (dd) with J-values of ~8 Hz and ~1.5 Hz likely has both an ortho and a meta proton neighbor.[4]

Common Challenges and Troubleshooting

  • Signal Overlap: In highly substituted quinolines, signals in the ¹H NMR spectrum may overlap. This is where 2D experiments like HSQC are essential to resolve individual resonances.[4]

  • Concentration Effects: Quinolines are known to exhibit concentration-dependent chemical shifts due to intermolecular π-π stacking interactions. It is important to be consistent with sample concentrations when comparing data.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Reporting the solvent used is crucial for reproducibility.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural characterization of substituted quinolines. By employing a logical sequence of 1D and 2D NMR experiments, from the fundamental ¹H and ¹³C spectra to advanced correlation techniques like COSY, HSQC, HMBC, and NOESY, researchers can unambiguously determine the molecular structure of novel quinoline derivatives. This guide provides the foundational protocols and interpretive framework to empower scientists in their pursuit of new medicines and chemical entities.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation.
  • University of California, Riverside. How to Prepare Samples for NMR.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1184.
  • University College London. Sample Preparation.
  • JEOL. NMR Sample Preparation.
  • International Letters of Chemistry, Physics and Astronomy. Effect of different substituents on 1H NMR of quinolones.
  • Beck, A. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • PubMed Central. NMR Characterization of RNA Small Molecule Interactions.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Trinh Thi Huan. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Retrieved from [https://repository.vnu.edu.vn/bitstream/VNU_123/102071/1/Tóm tắt.pdf]([Link] tắt.pdf)
  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • YouTube. NMR Supersequences for Small Molecule Characterization.
  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
  • News-Medical.Net. Characterizing Small Molecules with NMR.
  • La Trobe University. Small Molecule Structure Characterisation.
  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution.
  • Slideshare. 2D NMR Spectroscopy.
  • Canadian Science Publishing. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE.
  • University of Arizona. 2D NMR A correlation map between two NMR parameters.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC).
  • Science.gov. cosy hsqc hmbc: Topics by Science.gov.
  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons.
  • Chemistry Steps. DEPT NMR: Signals and Problem Solving.
  • Nanalysis. DEPT: A tool for 13C peak assignments.
  • Royal Society of Chemistry. Shape Adaptation of Quinine in Cyclodextrin Cavities: NMR studies.
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Mass spectrometry analysis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of (2-Chloro-7-methylquinolin-3-yl)methanol

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the robust analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a quinoline derivative, this compound is of significant interest in medicinal chemistry and drug development.[1] Accurate and sensitive quantification is paramount for pharmacokinetic studies, metabolism research, and quality control. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established analytical principles. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible methodology.

Analyte Overview and Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its structure, featuring a quinoline core, a chloro substituent, a methyl group, and a methanol group, dictates its analytical behavior. The nitrogen atom in the quinoline ring is readily protonated, making it highly suitable for analysis by positive mode electrospray ionization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀ClNO[2]
Molar Mass 207.66 g/mol [2]
CAS Number 170848-22-3[2]
Appearance Solid at room temperature[1][3]
Melting Point 132 - 133 °C[3]

Foundational Principles of LC-MS/MS for Small Molecule Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity.[4][5] The process involves three key stages:

  • Chromatographic Separation (LC): The analyte is separated from matrix components based on its physicochemical properties (e.g., polarity) as it passes through a chromatographic column.

  • Ionization: The separated analyte is converted into gas-phase ions. Electrospray Ionization (ESI) is the preferred method for polar molecules like our target compound, as it is a 'soft ionization' technique that minimizes in-source fragmentation.[4][6]

  • Mass Analysis (MS/MS): The ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry, a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for quantification.[4]

Comprehensive Experimental Workflow

A successful analysis relies on a systematic and well-defined workflow. The following diagram illustrates the key stages from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Standard Stock Solution Preparation cal_qc Calibration Standards & QC Sample Preparation stock->cal_qc extraction Matrix Sample Extraction (e.g., Protein Precipitation) lc_sep LC Separation (C18 Column) extraction->lc_sep ionization Ionization (Positive ESI) lc_sep->ionization ms_analysis MS/MS Detection (MRM Mode) ionization->ms_analysis peak_int Peak Integration ms_analysis->peak_int cal_curve Calibration Curve Generation peak_int->cal_curve quant Quantification of Unknowns cal_curve->quant report Reporting quant->report

Caption: Experimental workflow for the analysis of this compound.

Detailed Methodologies and Protocols

This section provides step-by-step protocols. It is crucial to use LC-MS grade solvents and reagents to minimize contamination and ensure data quality.[7]

Protocol 1: Preparation of Stock and Working Solutions

The foundation of accurate quantification is the precise preparation of standard solutions.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in a 10 mL volumetric flask using LC-MS grade methanol.

    • Vortex until fully dissolved. This stock should be stored at -20°C.

  • Working Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve Standards:

    • Perform serial dilutions from the 10 µg/mL working stock to prepare a calibration curve. A typical range for small molecule analysis might be 1 ng/mL to 1000 ng/mL.

Protocol 2: Sample Extraction from Human Plasma

For bioanalysis, the analyte must be extracted from the biological matrix. Protein precipitation is a simple and effective method for initial method development.[8]

  • Sample Aliquoting:

    • Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (if available).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

The following parameters serve as a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.[9]

Table 2: Suggested Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for better ESI+ response and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA smaller injection volume can minimize matrix effects.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
LC Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A standard gradient to elute the analyte with good separation.[9]
Ionization Mode Electrospray Ionization (ESI), PositiveThe quinoline nitrogen is basic and readily accepts a proton.
Capillary Voltage 3.5 kVA typical starting voltage for ESI.
Source Temp. 150 °CTo aid in desolvation.
Desolvation Temp. 400 °CTo ensure complete solvent evaporation.
Gas Flows Optimize instrument-specificallyCone gas and desolvation gas flows are critical for sensitivity.

Mass Spectral Behavior and Fragmentation

Understanding the fragmentation pattern is key to developing a selective MRM method.

  • Precursor Ion: In positive ESI mode, the molecule will be protonated, primarily on the quinoline nitrogen. The expected precursor ion ([M+H]⁺) will have an m/z of 208.6 .

  • Fragmentation Analysis: Tandem MS (MS/MS) of the m/z 208.6 precursor will yield characteristic product ions. Based on the structure and common fragmentation pathways of quinoline derivatives, the following losses are plausible:[10][11]

    • Loss of H₂O (Water): The protonated methanol group can easily eliminate a molecule of water (18 Da), leading to a stable carbocation.

    • Loss of CH₂O (Formaldehyde): A rearrangement could lead to the loss of formaldehyde (30 Da) from the hydroxymethyl group.

    • Loss of Cl (Chlorine): Loss of the chlorine radical (35 Da) is possible.

    • Ring Fragmentation: The stable quinoline ring can fragment, often by losing HCN (27 Da).[10]

The following diagram illustrates a probable primary fragmentation pathway.

G Precursor [M+H]⁺ m/z 208.6 Fragment1 [M+H - H₂O]⁺ m/z 190.6 Precursor->Fragment1  -18 Da Fragment2 [M+H - CH₃O]⁺ m/z 177.6 Precursor->Fragment2  -31 Da

Caption: Predicted primary fragmentation pathways for protonated this compound.

Protocol 4: MRM Method Development
  • Compound Tuning: Infuse a ~500 ng/mL solution of the analyte directly into the mass spectrometer to obtain a stable signal for the precursor ion (m/z 208.6).

  • Product Ion Scan: While monitoring the precursor, ramp the collision energy to induce fragmentation and identify the most intense and stable product ions.

  • MRM Transition Selection: Based on the product ion scan, select at least two transitions for the MRM method. A primary "quantifier" ion (typically the most abundant) and a secondary "qualifier" ion are used to ensure identity and specificity.

Table 3: Predicted MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)
This compound208.6190.6Quantifier (Proposed)To be optimized
This compound208.6177.6Qualifier (Proposed)To be optimized

Data Analysis and Quality Control

  • Calibration Curve: Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The correlation coefficient (r²) should be >0.99 for a valid curve.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: QC samples at low, medium, and high concentrations should be analyzed alongside the unknowns. The calculated concentrations should be within ±15% of their nominal values (±20% for the lower limit of quantification) to accept the analytical run.[8]

Conclusion

This application note provides a detailed and scientifically grounded framework for the analysis of this compound by LC-MS/MS. By following the outlined protocols for sample preparation, instrument setup, and data analysis, researchers can achieve accurate, precise, and reliable quantification of this compound. The principles and starting conditions described herein are readily adaptable to various research and development needs, forming a solid foundation for method validation and routine sample analysis.

References

  • Christianson, C. (2025).
  • ChemBK. (n.d.). This compound. ChemBK.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Nawar, G. M., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Wang, J., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. RSC Publishing.
  • Li, A. C., & Alton, M. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. BenchChem.
  • Pandey, P. (2024).
  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today.
  • EvitaChem. (n.d.). Buy (2-Chloroquinolin-3-yl)methanol. EvitaChem.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
  • AK Scientific, Inc. (2026). This compound. AK Scientific, Inc.
  • Wikipedia. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important quinoline derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic protocol for higher yields and purity.

Introduction to the Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the quinoline ring system via a Vilsmeier-Haack reaction to yield the intermediate, 2-Chloro-7-methylquinoline-3-carbaldehyde. The second step is the selective reduction of the aldehyde group to a primary alcohol. Achieving a high overall yield requires careful control of reaction parameters in both steps.

Synthesis_Pathway A N-(3-tolyl)acetamide C 2-Chloro-7-methylquinoline-3-carbaldehyde A:e->C:w Vilsmeier-Haack Reaction B Vilsmeier-Haack Reagent (POCl3, DMF) B:s->C:n E This compound C:e->E:w Reduction D Sodium Borohydride (NaBH4) D:s->E:n Troubleshooting_Reduction Start Low Yield of Alcohol Q1 Is the starting aldehyde fully consumed (checked by TLC)? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No A1_Yes Loss during workup/purification Q1->A1_Yes Yes S1 Increase NaBH4 equivalents Increase reaction time Optimize solvent A1_No->S1 S2 Optimize extraction pH Check column chromatography conditions A1_Yes->S2

Technical Support Center: Optimizing Sodium Borohydride Reduction of 2-Chloroquinoline-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sodium borohydride (NaBH₄) reduction of 2-chloroquinoline-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction, troubleshooting common issues, and understanding the underlying chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this reduction can stem from several factors, ranging from reagent quality to competing side reactions. Let's break down the possibilities:

  • Incomplete Reaction: The most straightforward cause is an incomplete conversion of the starting material.

    • Causality: Sodium borohydride can decompose, especially in protic or acidic media.[1][2] If your solvent has high water content or if the reaction is run for too short a time, you may not have enough active hydride to complete the reduction.

    • Solution:

      • Reagent Stoichiometry: While theoretically 0.25 equivalents of NaBH₄ are needed per aldehyde, it's common practice to use a slight excess (1.1-1.5 equivalents) to compensate for any decomposition and ensure the reaction goes to completion.[1]

      • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time. While these reductions are often rapid at room temperature, cooling the reaction to 0°C can help manage exothermicity and may require a slightly longer reaction time for full conversion.[1]

      • Solvent Quality: Use anhydrous solvents if possible, although NaBH₄ is tolerant of protic solvents like methanol and ethanol.[1][3]

  • Side Reactions: The structure of 2-chloroquinoline-3-carbaldehyde presents pathways for undesired reactions.

    • Hydrodehalogenation: A significant side product can be the dechlorinated alcohol, (quinolin-3-yl)methanol.

      • Causality: While NaBH₄ alone is not a standard reagent for aryl chloride reduction, this reaction can occur, particularly if your reaction mixture is contaminated with transition metals (e.g., palladium from a previous step).[4][5] The presence of a palladium catalyst in combination with NaBH₄ is a known method for hydrodehalogenation.[4][5]

      • Solution: Ensure your glassware is scrupulously clean and free of any transition metal residues. If you suspect contamination, consider using a metal scavenger or purifying your starting material.

    • Cannizzaro-type Reaction: Since 2-chloroquinoline-3-carbaldehyde lacks α-hydrogens, it could potentially undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol, especially under basic conditions.

      • Causality: The alkoxide intermediate formed during the reduction is basic. If the reaction is run at elevated temperatures or for excessively long periods, this basicity might promote a Cannizzaro-type pathway.

      • Solution: Maintain a controlled temperature (0°C to room temperature is typical). Ensure a timely work-up once the reaction is complete as monitored by TLC.

  • Work-up and Isolation Issues: The desired product, (2-chloroquinolin-3-yl)methanol, might be lost during the extraction or purification process.

    • Causality: The product is an alcohol and may have some water solubility. The quinoline nitrogen can be protonated during an acidic quench, increasing its aqueous solubility.

    • Solution:

      • Quenching: Quench the reaction carefully at 0°C with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[6] This provides a proton source to neutralize the borate esters and excess hydride without making the aqueous layer strongly acidic.

      • Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane multiple times to ensure complete recovery from the aqueous layer.

      • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.[7]

Question 2: I'm observing multiple spots on my TLC plate besides the starting material and the desired product. What could these be?

The presence of unexpected spots on a TLC plate is a common issue that points to side reactions or impurities.

  • Spot A: A more polar spot than the product alcohol.

    • Possible Identity: This could be the corresponding diol formed from over-reduction if there are other reducible functional groups, or a carboxylic acid from a Cannizzaro-type reaction. However, given the substrate, the carboxylic acid is a more likely candidate.

    • Confirmation: The carboxylic acid will show a very broad O-H stretch in its IR spectrum and a downfield shift for the carboxylic proton in the ¹H NMR spectrum.

    • Mitigation: As discussed, avoid prolonged reaction times and high temperatures.

  • Spot B: A less polar spot than the product alcohol.

    • Possible Identity: This is likely the dechlorinated product, (quinolin-3-yl)methanol.[4]

    • Confirmation: Mass spectrometry would show a molecular ion peak corresponding to the loss of chlorine. ¹H NMR would show a different aromatic splitting pattern compared to the starting material.

    • Mitigation: Rigorous cleaning of glassware to remove any trace metal catalysts is crucial.[4][5]

  • Spot C: A spot with very low polarity (high Rf).

    • Possible Identity: This could be a borate ester of the product alcohol, which may not have been fully hydrolyzed during the work-up.

    • Confirmation: These are often not isolated but are inferred if the product yield increases upon a more vigorous hydrolytic work-up.

    • Mitigation: Ensure the quenching step is performed for a sufficient amount of time (e.g., stirring with saturated NH₄Cl for 30-60 minutes) to allow for complete hydrolysis of the borate esters.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reduction?

The choice of solvent is crucial for controlling reactivity and minimizing side reactions.

  • Protic Solvents (Methanol, Ethanol): These are the most common solvents for NaBH₄ reductions.[1][3] They are good at dissolving both the borohydride and the organic substrate. The alcohol also serves as a proton source for the final protonation step.[2] However, NaBH₄ reacts with alcohols, so an excess of the reducing agent is often necessary.[1][2] For 2-chloroquinoline-3-carbaldehyde, methanol or ethanol are excellent starting points.[8]

  • Aprotic Solvents (THF, Dioxane): These can also be used, often in combination with a small amount of a protic solvent like methanol or water to facilitate the reaction.[1] Using a purely aprotic solvent will slow the reaction down and will necessitate a separate aqueous work-up to protonate the intermediate alkoxide.[3]

  • Recommendation: Start with methanol or a mixture of THF and methanol. These solvents generally provide a good balance of reactivity and control.[1]

Q2: How much sodium borohydride should I use?

The stoichiometry should be carefully considered.

  • Theoretical Amount: One mole of NaBH₄ can reduce four moles of an aldehyde.[3]

  • Practical Amount: In practice, an excess is always used. A good starting point is 1.1 to 1.5 molar equivalents relative to the aldehyde.[1] This excess accounts for the reagent's reaction with protic solvents and ensures the reduction of the starting material is complete.

Q3: At what temperature should I run the reaction?

Temperature control is key to selectivity.

  • Standard Conditions: Many NaBH₄ reductions are run at room temperature.

  • Recommended for this Substrate: It is advisable to start the reaction at 0°C by adding the NaBH₄ portion-wise to a solution of the aldehyde.[1] This helps to control the initial exotherm and can improve selectivity by minimizing side reactions like the Cannizzaro reaction. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion.[1]

Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄)?

While LiAlH₄ would certainly reduce the aldehyde, it is generally not recommended for this specific substrate.

  • Reactivity: LiAlH₄ is a much more powerful reducing agent than NaBH₄.[9]

  • Lack of Selectivity: It is highly likely that LiAlH₄ would also reduce the aryl chloride, leading to the dechlorinated product as the major component. LiAlH₄ is also known to reduce esters, amides, and carboxylic acids, functional groups that NaBH₄ typically does not affect under mild conditions.[2][9]

Data and Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Solvent Methanol or THF/Methanol (1:1)Good solubility for reactants; protic nature facilitates protonation.[1][8]
Temperature 0°C to Room TemperatureControls initial exotherm and minimizes side reactions.[1]
NaBH₄ Stoichiometry 1.1 - 1.5 equivalentsEnsures complete reaction, accounting for decomposition in protic solvents.[1]
Reaction Time 1 - 4 hours (TLC monitored)Reaction is typically fast, but should be monitored for completion.[6]
Work-up Quench Saturated aq. NH₄ClMildly acidic quench to hydrolyze borate esters without protonating the quinoline nitrogen excessively.[6][10]
Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the reduction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloroquinoline-3-carbaldehyde (1.0 eq).

  • Dissolution: Dissolve the starting material in methanol (or a 1:1 mixture of THF/methanol) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (1.2 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition helps to control the exothermic nature of the reaction and any gas evolution from the reaction with the solvent.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the excess NaBH₄ and hydrolyze the borate esters. Caution: Gas evolution (hydrogen) will occur.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol/THF) under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-chloroquinolin-3-yl)methanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Reaction Mechanism and Potential Side Reactions

The following diagram illustrates the primary reaction pathway and the key side reactions to be aware of.

G SM 2-Chloroquinoline-3-carbaldehyde Int1 Alkoxide Intermediate SM->Int1 Side_Product1 Dechlorinated Alcohol (Side Product) SM->Side_Product1 Hydrodehalogenation (e.g., metal contamination) Side_Product2 Cannizzaro Products (Side Products) SM->Side_Product2 Disproportionation (basic conditions) Product (2-chloroquinolin-3-yl)methanol Int1->Product NaBH4 NaBH₄ (Hydride Source) NaBH4->SM 1. Nucleophilic Attack H_source Proton Source (Solvent/Work-up) H_source->Int1 2. Protonation

Caption: Key reaction pathways in the reduction of 2-chloroquinoline-3-carbaldehyde.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common problems encountered during the experiment.

G start Low Yield or Impure Product check_sm Is Starting Material (SM) Consumed? (Check TLC) start->check_sm no_sm_consumed Incomplete Reaction check_sm->no_sm_consumed No yes_sm_consumed SM Consumed check_sm->yes_sm_consumed Yes solution_sm Increase NaBH₄ eq. Increase Reaction Time Check Solvent Quality no_sm_consumed->solution_sm end_node Optimized Reaction solution_sm->end_node check_side_products Analyze Side Products (TLC, MS, NMR) yes_sm_consumed->check_side_products dechlorination Dechlorination Observed? check_side_products->dechlorination solution_dechlorination Clean Glassware Rigorously (Remove Trace Metals) dechlorination->solution_dechlorination Yes other_impurities Other Impurities? dechlorination->other_impurities No solution_dechlorination->end_node solution_other Optimize Work-up (e.g., NH₄Cl quench) Optimize Purification other_impurities->solution_other Yes other_impurities->end_node No solution_other->end_node

Caption: A logical workflow for troubleshooting suboptimal reaction outcomes.

References

  • Chelucci, G., & Ruiu, A. (2025). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Request PDF.
  • Kumar, D. K., et al. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Source not specified.
  • Organic Chemistry Portal. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]
  • Abdel-Wahab, B. F., et al. (2018).
  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]
  • Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]
  • Rodrigues Silva, D., et al. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones.
  • Abdel-Wahab, B. F. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Source not specified.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. [Link]
  • VU Research Portal. (2023). Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. [Link]
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • Organic Syntheses Procedure. (n.d.). N-Boc-5-oxaproline. [Link]
  • Sciforum. (n.d.). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. [Link]
  • Organic Chemistry Portal. (n.d.).
  • SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. [Link]
  • ChemSynthesis. (2025). (2-chloro-3-quinolinyl)(phenyl)methanol. [Link]
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • KOASAS. (2019). Double Hydroboration of Quinolines via Borane Catalysis: Diastereoselective One Pot Synthesis of 3-Hydroxytetrahydroquinolines. [Link]
  • African Journal of Pure and Applied Chemistry. (2021). synthesis of n-alkyl-3-(1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. [Link]
  • RSC Advances. (n.d.).
  • Sci-Hub. (1975). Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • PubMed. (2010). Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Borohydride-enhanced dechlorination of chlorobenzenes and toluenes. [Link]
  • Bell, H. M. (1969). Reduction of organic halogen compounds by sodium borohydride. Journal of Organic Chemistry.

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Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Introduction to the Vilsmeier-Haack Quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the context of quinoline synthesis, it provides an efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides. The reaction proceeds via the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then reacts with the N-arylacetamide, leading to cyclization and the formation of the quinoline ring system. While powerful, this reaction is not without its challenges, including low yields and the formation of various side products. This guide will address these issues in detail.

Troubleshooting Guide

This section is dedicated to addressing the most common issues encountered during the synthesis of 2-chloro-3-formylquinolines. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Chloro-3-formylquinoline

Question: I am experiencing a very low yield, or in some cases, no formation of my target 2-chloro-3-formylquinoline. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield is a frequent challenge in the Vilsmeier-Haack synthesis of quinolines and can be attributed to several factors, ranging from reagent quality to the electronic nature of your substrate.

Causality and Experimental Choices:

  • Substrate Reactivity: The electronic properties of the starting N-arylacetamide play a crucial role. Acetanilides bearing electron-donating groups (e.g., -OCH₃, -CH₃) at the meta-position of the aniline ring tend to give good yields and react faster. Conversely, substrates with electron-withdrawing groups (e.g., -NO₂, -CN, -halogens) are deactivated towards electrophilic attack by the Vilsmeier reagent, leading to poor yields or reaction failure. In the case of strongly deactivated substrates like nitroacetanilides, the desired quinoline may not be formed at all.

  • Reagent Stoichiometry and Quality: The molar ratio of POCl₃ to the acetanilide is a critical parameter. Insufficient Vilsmeier reagent will result in incomplete conversion. Research has shown that a significant excess of POCl₃, up to 12 molar equivalents, can maximize the yield of the desired product. The purity of both DMF and POCl₃ is also paramount. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent, while aged POCl₃ may have reduced activity.

  • Reaction Conditions: Temperature and reaction time are key variables. While the initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), the subsequent cyclization often requires heating (e.g., 80-90 °C). Inadequate temperature or insufficient reaction time will lead to incomplete reaction.

Troubleshooting Protocol:

  • Assess Substrate Reactivity:

    • If using an acetanilide with electron-withdrawing groups, consider increasing the reaction temperature and/or time. Be aware that this may also increase the formation of side products.

    • For highly deactivated substrates, this synthetic route may not be viable. Consider alternative synthetic strategies.

  • Optimize Reagent Stoichiometry and Quality:

    • Ensure you are using a sufficient excess of POCl₃. A 12:1 molar ratio of POCl₃ to acetanilide has been reported to be optimal.

    • Use freshly distilled POCl₃ and anhydrous DMF. To check for the presence of dimethylamine in DMF, a simple "sniff test" can be indicative; a fishy odor suggests degradation.

  • Refine Reaction Conditions:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Ensure the reaction temperature is maintained at the desired level.

  • Implement a Robust Work-up Procedure:

    • Pour the hot reaction mixture onto crushed ice with vigorous stirring. This facilitates the hydrolysis of the intermediate iminium salt and helps to precipitate the product.[1]

    • Carefully neutralize the acidic mixture. While sodium hydroxide can be used, it may lead to side reactions if the pH becomes too high.[5] A saturated solution of sodium bicarbonate or sodium acetate, added until the pH is neutral (pH 7-8), is often a milder and more effective choice.[1]

    • If the product does not precipitate, perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Issue 2: Formation of a Major Byproduct Instead of the Quinoline

Question: My reaction has produced a significant amount of a byproduct, and the yield of the desired 2-chloro-3-formylquinoline is very low. How can I identify and prevent the formation of this byproduct?

Answer:

The formation of a major byproduct is a strong indication that a competing reaction pathway is favored over the desired quinoline cyclization. The most common scenario for this is the formation of a formamidine, especially with deactivated acetanilides.

Causality and Experimental Choices:

  • Formamidine Formation with Deactivated Substrates: When the aromatic ring of the acetanilide is deactivated by electron-withdrawing groups, the electrophilic attack of the Vilsmeier reagent on the aromatic ring is disfavored. Instead, the Vilsmeier reagent can react at the nitrogen atom of the acetanilide, leading to the formation of a formamidine after work-up. This pathway is a known complication for substrates that are not sufficiently electron-rich.

Troubleshooting Protocol:

  • Confirm the Identity of the Byproduct:

    • Isolate the byproduct and characterize it using standard analytical techniques (NMR, IR, MS). The spectroscopic data for a formamidine will be distinctly different from that of the desired 2-chloro-3-formylquinoline.

  • Modify the Reaction Conditions to Favor Cyclization:

    • Micellar Catalysis: A highly effective method to promote the cyclization of deactivated acetanilides is to perform the reaction in the presence of micelles. Surfactants such as cetyl trimethyl ammonium bromide (CTAB) or sodium dodecyl sulphate (SDS) can create a microenvironment that facilitates the desired cyclization pathway, significantly improving the yield of the 2-chloro-3-formylquinoline.

    • Solvent-Free Conditions: Grinding the reactants in a mortar and pestle under solvent-free conditions has also been reported to be an effective method for promoting the Vilsmeier-Haack reaction with anilines and acetanilides, potentially reducing side reactions.[6]

Issue 3: My Final Product is a Dark, Tarry, or Polymeric Material

Question: After the work-up, I am left with a dark, intractable tar instead of a crystalline product. What causes this and how can I avoid it?

Answer:

The formation of dark, tarry, or polymeric materials is typically a result of overly harsh reaction conditions or the presence of highly reactive species that can undergo self-condensation or polymerization.

Causality and Experimental Choices:

  • Excessive Heat and Prolonged Reaction Times: High temperatures and long reaction times can lead to the decomposition of the starting materials, intermediates, or the final product. The Vilsmeier reagent and the various intermediates in the reaction are highly reactive and can undergo complex side reactions under forcing conditions, leading to the formation of colored, high-molecular-weight byproducts.

  • Self-Condensation of the Vilsmeier Reagent: While less common, under certain conditions, the Vilsmeier reagent itself can undergo self-condensation, contributing to the formation of colored impurities.[4]

  • Reactive Substrates: Highly activated acetanilides, while generally providing good yields of the desired product, can also be more prone to polymerization under harsh conditions.

Troubleshooting Protocol:

  • Strict Control of Reaction Parameters:

    • Carefully control the reaction temperature. Use an oil bath with a temperature controller to maintain a consistent temperature.

    • Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed to avoid over-heating and prolonged reaction times.

  • Order of Reagent Addition:

    • Consider adding the POCl₃ dropwise to the solution of the acetanilide in DMF at 0-5 °C. This ensures that the Vilsmeier reagent is formed in the presence of the substrate and can react immediately, potentially minimizing self-condensation.

  • Purification Strategies:

    • If a tarry product is obtained, it may still contain the desired quinoline. Attempt to extract the tar with a suitable organic solvent. If the product is soluble, it may be possible to isolate it by column chromatography.

Issue 4: Formation of Unexpected Products During Basic Work-up

Question: During the basic work-up of my reaction, I have isolated products that are not the expected 2-chloro-3-formylquinoline. What could be happening?

Answer:

The use of a strong base, such as sodium hydroxide, during the work-up can lead to further reactions of the initially formed 2-chloro-3-formylquinoline. One such documented side reaction is a Cannizzaro-type disproportionation, which is particularly relevant for aldehydes lacking α-hydrogens.

Causality and Experimental Choices:

  • Cannizzaro Reaction: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[7][8] In the case of 2-chloro-3-formylquinolines, treatment with a strong base like methanolic potassium hydroxide can lead to a mixture of products, including the corresponding 2-methoxy-3-formylquinoline, 2-methoxyquinolin-3-yl-methanol, and 2-methoxyquinoline-3-carboxylic acid.[5] This occurs because, in addition to the redox reaction, nucleophilic substitution of the chloro group by methoxide also takes place.

Troubleshooting Protocol:

  • Use a Milder Base for Neutralization:

    • To avoid the Cannizzaro reaction and other base-mediated side reactions, use a milder base for the work-up. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) is generally sufficient to neutralize the reaction mixture to a pH of 7-8, allowing for the precipitation or extraction of the desired product without inducing further reactions.

  • Control the Temperature During Work-up:

    • Perform the neutralization at low temperatures (e.g., in an ice bath) to minimize the rate of any potential side reactions.

Data Summary Table

The following table summarizes the effect of substituents on the N-arylacetamide on the yield of the corresponding 2-chloro-3-formylquinoline.

Substituent on AcetanilidePositionRelative YieldReference
-OCH₃metaGood
-CH₃metaGood
-H-Moderate
-ClparaPoor
-NO₂paraNo Product

Experimental Protocols

General Procedure for the Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

Mechanism of Vilsmeier-Haack Quinoline Synthesis

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Reaction and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Acetanilide N-Arylacetamide Intermediate1 Electrophilic Attack Acetanilide->Intermediate1 + Vilsmeier Reagent Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Iminium Intermediate Intermediate2->Intermediate3 Product 2-Chloro-3-formylquinoline Intermediate3->Product Hydrolysis

Caption: Overall workflow of the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low/No Yield Substrate Check Substrate Reactivity (Electron-donating groups?) Start->Substrate Reagents Verify Reagent Quality & Stoichiometry (Fresh POCl3/DMF? Excess POCl3?) Start->Reagents Conditions Optimize Reaction Conditions (Temperature? Time?) Start->Conditions Workup Review Work-up Procedure (Proper neutralization?) Start->Workup Solution1 Increase temp/time or change strategy for EWG Substrate->Solution1 Solution2 Use fresh reagents & ~12 eq. POCl3 Reagents->Solution2 Solution3 Monitor by TLC Conditions->Solution3 Solution4 Neutralize with NaHCO3 to pH 7-8 Workup->Solution4

Caption: Decision tree for troubleshooting low product yield in the Vilsmeier-Haack quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Vilsmeier reagent formation (DMF and POCl₃)?

A1: In the formation of the Vilsmeier reagent, DMF acts as a nucleophile and POCl₃ acts as a Lewis acid and a chloride source. The oxygen atom of DMF attacks the phosphorus atom of POCl₃, leading to the formation of a highly electrophilic chloroiminium salt, which is the active formylating agent.[3][4]

Q2: Can other acid chlorides be used instead of POCl₃?

A2: Yes, other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate a Vilsmeier-type reagent from DMF.[2] However, POCl₃ is the most commonly used reagent for this transformation.

Q3: How does the position of the substituent on the acetanilide ring affect the regioselectivity of the cyclization?

A3: The cyclization occurs via an intramolecular electrophilic aromatic substitution. The position of the substituent on the aniline ring directs this cyclization. For example, a meta-substituted acetanilide will lead to the formation of either a 5- or 7-substituted quinoline, depending on the directing effect of the substituent. Electron-donating groups at the meta-position have been shown to facilitate the reaction and provide good yields of the corresponding quinolines.

Q4: My reaction mixture turns a dark color upon heating. Is this an indication of a failed reaction?

A4: Not necessarily. It is quite common for the reaction mixture to darken upon heating. While a color change can indicate that a reaction is occurring, the final color is not a reliable indicator of the yield or the success of the reaction. The best way to monitor the progress of the reaction is by using Thin Layer Chromatography (TLC).

Q5: How can I purify my 2-chloro-3-formylquinoline if it is contaminated with side products?

A5: If your product is impure, the first method of purification to try is recrystallization from a suitable solvent like ethanol. If recrystallization is not sufficient to remove the impurities, silica gel column chromatography is a very effective method. A common eluent system for this separation is a mixture of ethyl acetate and hexane.

References

  • J. Indian Acad. Sci. (Chem. Sci.), Vol. 124, No. 5, September 2012, pp. 1071–1076.
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Indian Journal of Chemistry, Vol. 44B, September 2005, pp. 1869-1873.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • International Journal of Recent Scientific Research, Vol. 6, Issue, 8, pp.5937-5946, August, 2015.
  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. [Link]
  • ResearchGate.
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
  • Journal of Pharma Research, 2022; 11(06). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.
  • L.S. College, Muzaffarpur. Cannizzaro reaction. [Link]

Sources

Improving the stability of (2-Chloro-7-methylquinolin-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (2-Chloro-7-methylquinolin-3-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimental work. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common observations and queries related to the stability of this compound in solution.

Question 1: My solution of this compound, initially colorless, is turning yellow or brown. What is causing this discoloration?

Discoloration is a common indicator of chemical degradation, particularly for heterocyclic compounds like quinolines.[1] This is most often caused by a combination of oxidation and photodegradation. The benzylic alcohol moiety (-CH₂OH) on your molecule is susceptible to oxidation, which can be accelerated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.[1][2] This process can form conjugated carbonyl compounds (aldehydes and ketones), which frequently exhibit color.

Causality: The benzylic position is activated, making the alcohol prone to oxidation to the corresponding aldehyde, (2-chloro-7-methylquinolin-3-yl)carbaldehyde, and potentially further to the carboxylic acid.[2] These new chromophores extend the conjugated π-system of the quinoline ring, shifting light absorption into the visible spectrum and appearing as a yellow or brown tint.

Question 2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Yes, absolutely. Inconsistent results and a progressive loss of biological activity are classic signs of compound degradation.[1] The stability of this compound is influenced by several factors including pH, solvent choice, temperature, and light exposure.[1] Even partial degradation means you are introducing new chemical entities into your assay, which can have unintended effects or simply dilute the concentration of your active compound. For sensitive and quantitative experiments, it is critical to use freshly prepared solutions or to validate the stability of stock solutions under your specific experimental and storage conditions.

Question 3: My HPLC analysis of an aged solution shows a new, more polar peak. What is the likely identity of this degradant?

The appearance of a new, more polar peak on a reverse-phase HPLC column points to a degradant with increased hydrophilicity. For this compound, there are two primary suspects:

  • Hydrolysis Product: The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, particularly hydrolysis, to form the corresponding 2-hydroxy-quinoline (a quinolone). This reaction is often catalyzed by acidic or basic conditions.[3] The resulting hydroxyl group is significantly more polar than the chlorine atom it replaces.

  • Oxidation Product: Oxidation of the primary benzylic alcohol to a carboxylic acid (2-chloro-7-methylquinoline-3-carboxylic acid) would also result in a substantial increase in polarity.

To confirm the identity, mass spectrometry (LC-MS) analysis is recommended. The hydrolysis product would have a molecular weight corresponding to the replacement of -Cl (35.45 Da) with -OH (17.01 Da), a net loss of ~18.44 Da. The carboxylic acid would show a net gain of ~13.99 Da (loss of 2 H, gain of 1 O).

Question 4: What are the most critical factors I need to control to ensure the stability of this compound in solution?

The stability of quinoline derivatives is highly dependent on their chemical environment.[1][4] The most critical factors to control are:

  • pH: The pH of your solution is paramount.[5] Both acidic and basic conditions can accelerate the hydrolysis of the 2-chloro substituent and may influence the rate of oxidation of the benzylic alcohol.[4][6] The optimal pH for stability must be determined experimentally but is typically near neutral for many compounds.[1]

  • Light: Many quinoline compounds are photosensitive and will degrade upon exposure to UV or even ambient laboratory light.[1][7] This can trigger both oxidation and other rearrangement reactions.[8][9]

  • Oxygen: The presence of dissolved atmospheric oxygen can lead to the oxidation of the benzylic alcohol. This is often the primary pathway for degradation in neutral, protected solutions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1] While refrigeration or freezing can slow degradation, it is not a substitute for controlling the other factors.

Troubleshooting & Proactive Stabilization Guide

This section provides systematic workflows and detailed protocols to diagnose and mitigate stability issues.

Troubleshooting Workflow for Compound Instability

If you suspect your compound is degrading, follow this systematic approach to identify the cause and implement a solution.

G cluster_0 Phase 1: Observation & Initial Analysis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Mitigation Strategy A Inconsistent Assay Results or Visible Degradation (Color) B Analyze by Stability-Indicating HPLC-UV/MS Method A->B First Step C Is Degradation > 5%? B->C D Perform Forced Degradation Study (Protocol 1) C->D Yes E Review Solution Prep & Storage Conditions C->E No (but want to optimize) F Optimize pH (Use Buffers) D->F Identify pH sensitivity G Protect from Light (Amber Vials) D->G Identify photosensitivity H Deoxygenate Solvent (N₂ or Ar sparging) D->H Identify oxidative sensitivity E->F E->G E->H J Re-analyze Optimized Solution for Stability F->J G->J H->J I Add Stabilizers (e.g., Antioxidants) I->J If necessary K Problem Solved: Implement New Protocol J->K

Caption: A systematic workflow for troubleshooting stability issues.

Potential Degradation Pathways

Understanding the likely chemical transformations is key to preventing them. The two primary degradation pathways for this compound are nucleophilic substitution at the C2 position and oxidation at the C3-methanol group.

G cluster_0 Oxidation Pathway cluster_1 Hydrolysis Pathway A This compound (Parent Compound) B Aldehyde Intermediate (2-Chloro-7-methylquinoline-3-carbaldehyde) A->B Oxidizing Agent (O₂, H₂O₂, light) D Quinolone Product (2-Hydroxy-7-methylquinolin-3-yl)methanol A->D Nucleophilic Substitution (H₂O, OH⁻, H⁺ catalysis) C Carboxylic Acid Product (2-Chloro-7-methylquinoline-3-carboxylic acid) B->C Further Oxidation

Sources

Technical Support Center: Selective Reduction of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the selective reduction of the quinoline ring system. Over-reduction is a common and frustrating side reaction that can significantly lower the yield of the desired product, whether it be a dihydroquinoline (DHQ) or a tetrahydroquinoline (THQ). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you gain precise control over your synthesis.

Section 1: Understanding Quinoline Reduction Pathways: The "Why"

The reduction of the quinoline scaffold can yield several products depending on the reaction conditions and the reagents employed. The pyridine ring is generally more susceptible to reduction than the benzene ring due to its relative electron deficiency. However, the initial reduction product, a dihydroquinoline, is often more reactive than the starting quinoline, leading to subsequent reduction and the formation of the more stable tetrahydroquinoline. Complete saturation of both rings results in decahydroquinoline. Understanding this reaction cascade is the first step in controlling it.

  • 1,2-Dihydroquinoline (1,2-DHQ): The product of reducing the 1,2-imine bond. It is a versatile synthetic intermediate but is often difficult to isolate due to its high reactivity towards further reduction.

  • 1,2,3,4-Tetrahydroquinoline (THQ): The most common and stable partial reduction product, resulting from the saturation of the pyridine ring. THQs are a privileged scaffold in medicinal chemistry.[1]

  • Decahydroquinoline (DHQ): The fully saturated product, which is often the result of "over-reduction" when THQ is the target. This typically requires harsh conditions or highly active catalysts.

G quinoline Quinoline (Aromatic System) dhq 1,2-Dihydroquinoline (Reactive Intermediate) quinoline->dhq thq 1,2,3,4-Tetrahydroquinoline (Desired Product) dhq->thq dhq_full Decahydroquinoline (Over-reduced Product) thq->dhq_full G start Start: Over-reduction or Low Selectivity Observed q1 What is the undesired product? start->q1 decahydro Decahydroquinoline (Full Saturation) q1->decahydro Over-reduction thq_unwanted Tetrahydroquinoline (When DHQ is Target) q1->thq_unwanted Partial Over-reduction sol_decahydro Strategy: 1. Switch to milder catalyst (e.g., Pd/C). 2. Reduce H₂ pressure and temperature. 3. Consider catalyst modifiers. decahydro->sol_decahydro sol_thq Strategy: 1. Use Catalytic Transfer Hydrogenation (CTH). 2. Employ H₃N·BH₃ or HCOOH as H-donor. 3. Use stoichiometric control. thq_unwanted->sol_thq end Achieve Selective Reduction sol_decahydro->end sol_thq->end

Caption: Troubleshooting workflow for over-reduction.

Section 3: Proactive Strategies & FAQs

FAQ 1: Which catalytic system offers the best general selectivity for 1,2,3,4-Tetrahydroquinolines (THQs)?

While the "best" system is always substrate-dependent, several heterogeneous catalysts have proven to be robust and highly selective.

Catalyst SystemHydrogen SourceTypical ConditionsSelectivity for THQReference(s)
Pd/CN H₂ Gas50°C, 20 barHigh to Excellent (86-98%)[2]
Raney Nickel H₂ Gas80°C, 20 bar (in H₂O)High to Excellent (>95%)[1]
Pd@Fe₃O₄ H₃N·BH₃80°CExcellent (>99%)[1]
Co(BF₄)₂ / Ligand Formic Acid (HCOOH)80°CHigh[3]
Au/TiO₂ Hydrosilane/Ethanol70°CModerate to Excellent[4]
FAQ 2: Can protecting groups be used to prevent over-reduction?

Yes, this is an advanced strategy. The lone pair on the nitrogen of the intermediate THQ contributes to the activation of the benzene ring, making it susceptible to further reduction under harsh conditions. By installing an electron-withdrawing protecting group on the nitrogen (e.g., acetyl, tosyl, or Boc), you can decrease the electron-donating ability of the nitrogen atom. This deactivates the entire ring system towards further reduction, effectively "locking" the molecule at the THQ stage. The protecting group can then be removed in a subsequent step.

FAQ 3: What are the safest and most practical alternatives to high-pressure H₂ gas?

Catalytic transfer hydrogenation (CTH) is the leading alternative. It avoids the need for high-pressure equipment and flammable gas, making it more accessible and scalable.

Hydrogen DonorCommon CatalystAdvantagesDisadvantagesReference(s)
Formic Acid (HCOOH) Co, Ir, Ru, AuInexpensive, liquid, byproduct is CO₂.Can be corrosive, requires base.,[3] [5]
Ammonia Borane (H₃N·BH₃) Co, Ni, PdSolid, stable, high hydrogen content.Stoichiometric boron waste.,[6][7] [8]
Hydrosilanes (e.g., PhMe₂SiH) Au, Cu, I₂Mild, can offer unique selectivity.Higher cost, silicon byproduct.,[5],[9] [4]
Isopropanol Ru, IrInexpensive, common solvent.Reaction is an equilibrium, requires removal of acetone byproduct.N/A

Section 4: Key Experimental Protocols

Protocol 1: Selective Hydrogenation to 4-methyl-1,2,3,4-tetrahydroquinoline using a Heterogeneous Catalyst

This protocol is adapted from the procedure for Pd/CN catalysis and is representative of selective hydrogenation to a THQ. [2]

  • Setup: To a high-pressure autoclave reactor, add 4-methylquinoline (1 mmol, 143 mg), the Pd/CN catalyst (1 mol% Pd), and a solvent such as methanol or ethanol (5 mL).

  • Purging: Seal the reactor and purge with N₂ gas three times, followed by purging with H₂ gas three times.

  • Reaction: Pressurize the reactor to 20 bar with H₂ gas. Begin stirring and heat the reaction mixture to 50°C.

  • Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging with N₂) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reactor to room temperature and carefully vent the H₂ gas. Purge the reactor with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary, though purity is often high.

Protocol 2: Selective Transfer Hydrogenation to 4-methyl-1,2-dihydroquinoline

This protocol is based on the highly selective cobalt-amido catalyzed system. [6][7]

  • Setup: In an inert atmosphere (glovebox), add the cobalt catalyst (e.g., [Co(IPr)(HMDS)₂], 0.5 mol%) to a vial. Add a solution of 4-methylquinoline (0.5 mmol, 71.5 mg) in THF (2 mL).

  • Reaction Initiation: Add ammonia borane (H₃N·BH₃) (0.55 mmol, 17 mg) to the solution in one portion.

  • Reaction: Seal the vial and stir the mixture at room temperature (25°C). The reaction is typically complete within 3-20 hours.

  • Monitoring: The progress can be monitored by ¹H NMR spectroscopy of the crude reaction mixture, looking for the disappearance of the quinoline signals and the appearance of the characteristic 1,2-DHQ signals.

  • Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • Isolation: The residue is purified by column chromatography on silica gel (often pre-treated with triethylamine to prevent decomposition of the sensitive product) to yield the pure 1,2-dihydroquinoline.

References

  • Wikipedia. (n.d.). Quinoline.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wang, Z., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 414.
  • Wang, Z., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications. Published by PMC - NIH.
  • ResearchGate. (n.d.). Conventional synthetic name reactions for quinoline synthesis.
  • ResearchGate. (n.d.). Chemoselective hydrogenation of quinolines and other N-heterocycles.
  • Wang, C., et al. (2020). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry.
  • ResearchGate. (n.d.). Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline.
  • Kalbasi, R. J., et al. (2018). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology.
  • Wei, D., et al. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology.
  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism.
  • Li, G., et al. (2022). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Catalysis. Published by PMC - NIH.
  • Niu, Z., et al. (2021). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. Published by PMC - PubMed Central.
  • ResearchGate. (n.d.). (a) KIEs of selective quinoline hydrogenation in the presence of HD or....
  • Ghorai, A., et al. (2023). Chemoselective Quinoline and Isoquinoline Reduction by Energy Transfer Catalysis Enabled Hydrogen Atom Transfer. Angewandte Chemie International Edition.
  • Ranu, B. C., Jana, U., & Sarkar, A. (1998). Regioselective Reduction of Quinolines and Related Systems to 1,2,3,4-Tetrahydro Derivatives with Zinc Borohydride. Synthetic Communications.
  • ResearchGate. (n.d.). Proposed mechanism for the transfer hydrogenation of quinoline to 1,2,3,4‐tetrahydroquinoline.
  • Baran Lab. (2018). The Birch Reduction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa.
  • ResearchGate. (n.d.). Possible pathways for quinoline reduction.
  • ResearchGate. (n.d.). Possible mechanism proposed for the selective reduction of quinoline.
  • Birch, A. J., & Lehman, P. G. (1973). Metal–ammonia reduction of aromatic nitrogen heterocycles. Part I. Reductive alkylation of quinoline and some methyl derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Chu, Q., et al. (2016). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry.
  • Li, C., et al. (2017). Iodine catalyzed reduction of quinolines under mild reaction conditions. Chemical Communications.
  • St. John, S. E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Published by PMC - NIH.
  • ResearchGate. (n.d.). Optimization of the reaction conditions | Download Table.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
  • ResearchGate. (n.d.). Comparison of the current quinoline reduction with previous protocols.[a].
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Wikipedia. (n.d.). Birch reduction.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Gashaw, T., & Getahun, K. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Published by PMC.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Journal of the Indian Chemical Society.
  • SWAYAM Prabha IIT Madras Channels. (2021). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube.
  • Stratakis, M., et al. (2013). Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions. ARKIVOC.

Sources

Technical Support Center: Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Here, we provide in-depth, field-proven insights to help you identify and troubleshoot common impurities, ensuring the integrity and success of your experiments.

I. Synthetic Pathway Overview

The synthesis of this compound is typically a two-step process. Understanding this pathway is the first step in effective troubleshooting.

  • Step 1: Vilsmeier-Haack Reaction. N-(3-methylphenyl)acetamide is treated with a Vilsmeier reagent (commonly generated from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-7-methylquinoline-3-carbaldehyde.

  • Step 2: Reduction. The resulting aldehyde is then selectively reduced, most commonly with sodium borohydride, to the desired product, this compound.

Synthetic_Pathway Start N-(3-methylphenyl)acetamide Intermediate 2-Chloro-7-methylquinoline-3-carbaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl3, DMF) Final This compound Intermediate->Final Reduction (NaBH4)

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding impurities in this synthesis.

Q1: What are the most common impurities I should expect in my final product?

A1: The impurities in your final product can originate from both the Vilsmeier-Haack reaction and the subsequent reduction step. The most prevalent are:

  • Unreacted Starting Material (Aldehyde): Incomplete reduction will leave traces of 2-chloro-7-methylquinoline-3-carbaldehyde.

  • Cannizzaro Reaction Byproduct: Under basic conditions, the starting aldehyde can disproportionate into the desired alcohol and 2-chloro-7-methylquinoline-3-carboxylic acid[1][2].

  • Hydrolysis Product: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis during workup or purification, leading to the formation of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (a quinolone).

  • Unreacted Acetanilide: Inefficient purification after the Vilsmeier-Haack reaction can lead to the carryover of N-(3-methylphenyl)acetamide.

Q2: My reaction mixture from the Vilsmeier-Haack step is a dark, tarry mess. What went wrong?

A2: The formation of dark, tarry side products is a common issue in the Vilsmeier-Haack reaction and is often attributed to harsh reaction conditions[3]. High temperatures and prolonged reaction times can lead to polymerization and degradation of the starting materials and product. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid over-running the reaction.

Q3: Can the chloro- group be reduced by sodium borohydride?

A3: Sodium borohydride is a mild reducing agent and is generally chemoselective for aldehydes and ketones over aryl halides[4][5]. Therefore, the reduction of the 2-chloro substituent is unlikely under standard reaction conditions. However, more potent reducing agents or harsh conditions could potentially lead to dehalogenation.

III. Troubleshooting Guide: Identifying and Resolving Impurities

This section provides a structured approach to identifying and dealing with common impurities.

Impurity Profile

The following table summarizes the most common impurities, their structures, and their origin.

Impurity NameStructureOrigin
Unreacted Aldehyde Incomplete reduction of 2-chloro-7-methylquinoline-3-carbaldehyde.
Carboxylic Acid Cannizzaro reaction byproduct of the starting aldehyde under basic conditions.
Quinolone Aldehyde Hydrolysis of the 2-chloro group during workup or purification.
Starting Acetanilide Carryover of unreacted N-(3-methylphenyl)acetamide from the first step.
Analytical Troubleshooting

Problem 1: My ¹H NMR spectrum shows unexpected peaks.

Analysis: Compare your spectrum to the expected shifts for the product and potential impurities.

CompoundKey ¹H NMR Signals (DMSO-d₆, approximate δ ppm)Distinguishing Features
This compound (Product) 8.15 (s, 1H, H4), 7.3-7.8 (m, 3H, Ar-H), 5.4 (t, 1H, OH), 4.6 (d, 2H, CH₂OH), 2.4 (s, 3H, CH₃)Singlet for H4, distinct CH₂OH and OH signals.
Unreacted Aldehyde 10.5 (s, 1H, CHO), 8.9 (s, 1H, H4), 7.7-8.1 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃)[6]Presence of a downfield aldehyde proton singlet (~10.5 ppm).
Carboxylic Acid 13.1 (br s, 1H, COOH), 8.6 (s, 1H, H4), 7.4-7.8 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃)[1]A very broad singlet for the carboxylic acid proton, downfield of 13 ppm.
Quinolone Aldehyde 10.8 (s, 1H, CHO), 8.6 (s, 1H, H4), 7.7-8.1 (m, 3H, Ar-H), ~12 (br s, 1H, NH)Aldehyde proton present, and a broad NH signal.
Starting Acetanilide ~9.9 (s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 2.3 (s, 3H, Ar-CH₃), 2.0 (s, 3H, COCH₃)Absence of quinoline ring protons and presence of acetyl methyl singlet.

Troubleshooting Workflow:

NMR_Troubleshooting Start Unexpected peaks in ¹H NMR Q1 Singlet ~10.5 ppm? Start->Q1 Q2 Broad singlet > 13 ppm? Q1->Q2 No Impurity1 Unreacted Aldehyde or Quinolone Q1->Impurity1 Yes Q3 Signals for acetyl and aromatic protons only? Q2->Q3 No Impurity2 Carboxylic Acid byproduct Q2->Impurity2 Yes Impurity3 Starting Acetanilide Q3->Impurity3 Yes Solution1 Optimize reduction, check workup pH Impurity1->Solution1 Solution2 Avoid strongly basic conditions Impurity2->Solution2 Solution3 Purify intermediate aldehyde Impurity3->Solution3

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling Up Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their quinoline synthesis from the laboratory bench to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize your scale-up processes effectively.

Core Principles of Quinoline Synthesis Scale-Up

Scaling up any chemical synthesis is rarely a linear process. Issues that are minor or manageable at the gram-scale can become significant hurdles at the kilogram-scale. For quinoline synthesis, which often involves highly exothermic reactions and the potential for byproduct formation, a thorough understanding of the physicochemical principles at play is paramount. The key challenges typically revolve around:

  • Mass and Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat dissipation a critical challenge. Inefficient mixing can lead to localized temperature and concentration gradients, fostering side reactions.[1]

  • Reaction Kinetics: Conditions optimized on a small scale may not be optimal for larger batches due to changes in mixing and heat transfer.[1]

  • Impurity Profile: New or increased levels of impurities may appear at scale due to the factors mentioned above.

  • Work-up and Purification: Procedures that are feasible in the lab, such as column chromatography, often become impractical and uneconomical at scale.

This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: My Yield Dropped Significantly After Scaling Up.

Question: I had an 85% yield for my Conrad-Limpach synthesis at the 10g scale, but it dropped to 60% at the 500g scale. What are the likely causes and how can I improve this?

Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are mass and heat transfer, and changes in reaction kinetics.[1][2]

Causality and Troubleshooting Steps:

  • Evaluate Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1]

    • Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity. The goal is to maintain a uniform temperature and concentration throughout the reaction vessel.

  • Assess Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.[1]

    • Solution: Monitor the internal reaction temperature closely with a calibrated probe.[1] Use a jacketed reactor with a temperature control unit. For highly exothermic reactions, such as the Skraup synthesis, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.[1]

  • Re-optimize Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch.

    • Solution: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they can also lead to issues with solubility, mixing, and heat transfer.[1]

  • Check Raw Material Quality: The purity of starting materials can have a more significant impact at a larger scale.

    • Solution: Ensure the quality and consistency of raw materials from suppliers. Perform identity and purity checks on incoming batches.[1]

Data Presentation: Lab vs. Scale-Up Comparison

The following table illustrates typical parameter adjustments when scaling up a quinoline synthesis.

ParameterLaboratory Scale (10 g)Scale-Up (500 g)Rationale for Change on Scale-Up
Reactant A 10.0 g500.0 gDirect scale-up of mass.
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy.[1]
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale.[1]
Solvent Volume 100 mL4.0 LIncreased to maintain a manageable concentration and allow for effective stirring and heat transfer.[1]
Reaction Temp. 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.[1]
Reagent Addition Added in one portionAdded over 1 hourControlled addition to manage the exotherm and prevent localized high concentrations.[1]
Reaction Time 4 hours6 hoursLonger reaction times may be required to ensure complete conversion due to mass transfer limitations.[1]
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractA proper phase split is more efficient at a larger scale.[1]
Purification Flash column chromatographyRecrystallizationRecrystallization is a more scalable and economical purification method for large quantities.[1]
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up; significant drops indicate process control issues.[1]
Issue 2: I'm Seeing New or Increased Levels of Impurities.

Question: My scaled-up Doebner-von Miller reaction is producing a significant amount of tarry byproducts that were negligible in the lab. How can I minimize these?

Answer: The formation of tarry or polymeric materials is a classic problem in acid-catalyzed reactions like the Doebner-von Miller and Skraup syntheses, especially at scale.[3][4] This is often due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[4]

Causality and Troubleshooting Steps:

  • Implement In-Process Controls (IPCs): Regularly monitor the reaction progress and the formation of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] This will help you understand when and under what conditions these new impurities are forming.

  • Optimize Work-up Procedure: At a larger scale, the work-up procedure may need to be adjusted.

    • Solution: For instance, a proper phase split is more efficient than multiple small extractions. Ensure that the pH is adjusted correctly and that phase separation is clean.

  • For Tar Formation in Skraup/Doebner-von Miller:

    • Moderating Agents: The use of ferrous sulfate (FeSO₄) in the Skraup synthesis is crucial to moderate the highly exothermic reaction.[3][5] It is believed to act as an oxygen carrier, slowing down the oxidation step.[3][5]

    • Biphasic Solvent System: For the Doebner-von Miller reaction, sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[4]

    • Controlled Reagent Addition: The order of reagent addition is critical. In the Skraup synthesis, sulfuric acid should be added slowly and with cooling after the other reagents have been mixed.[3][5]

Visualization: Troubleshooting Workflow for Impurity Formation

G cluster_cause Potential Causes cluster_solution Solutions start Increased Impurities Detected ipc Implement In-Process Controls (TLC/HPLC) start->ipc identify Identify Impurity Structure (if possible) ipc->identify timing Determine When Impurity Forms ipc->timing hot_spot Localized Overheating timing->hot_spot Analysis of IPC Data conc_gradient High Local Concentration timing->conc_gradient Analysis of IPC Data degradation Product/Intermediate Degradation timing->degradation Analysis of IPC Data side_reaction Side Reaction Favored at Scale timing->side_reaction Analysis of IPC Data improve_mixing Improve Mixing (Overhead Stirrer) hot_spot->improve_mixing control_temp Better Temperature Control (Jacketed Reactor) hot_spot->control_temp conc_gradient->improve_mixing slow_addition Slower Reagent Addition conc_gradient->slow_addition change_conc Adjust Concentration conc_gradient->change_conc degradation->control_temp side_reaction->control_temp side_reaction->change_conc optimize_workup Optimize Work-up/Purification side_reaction->optimize_workup

Caption: Decision tree for diagnosing and addressing impurity formation during scale-up.

Issue 3: I'm Struggling with Regioselectivity in my Friedländer/Combes Synthesis.

Question: My Friedländer synthesis with an unsymmetrical ketone is giving me a 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer: Controlling regioselectivity is a well-known challenge in several classical quinoline syntheses when using unsymmetrical starting materials.[6] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[6]

Causality and Troubleshooting Steps:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[6]

    • Solution: While often dictated by the target molecule, be aware of these effects. For example, in the Combes synthesis, using chloro- or fluoroanilines can favor the 4-CF₃ regioisomer when trifluoromethyl-β-diketones are used.[7]

  • Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[6]

    • Solution: If synthetically feasible, modify the substituents on the starting materials to alter the steric and electronic balance in favor of the desired product. For instance, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[6]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[6]

    • Solution: Systematically vary the solvent, temperature, and reaction time to identify conditions that favor the formation of a single isomer. In some cases, switching from a Brønsted acid to a Lewis acid catalyst can alter the selectivity.

Issue 4: Purification at Scale is Proving Difficult and Inefficient.

Question: My lab-scale purification relied on flash column chromatography. This isn't viable for a 1kg batch. What are my options?

Answer: This is a critical transition in process chemistry. Scalable purification methods prioritize efficiency, cost-effectiveness, and throughput over the high-resolution separation of every component that chromatography offers.

Scalable Purification Strategies:

  • Recrystallization: This is often the most scalable and economical purification method for solid quinoline derivatives.[1]

    • Protocol: A systematic approach to solvent screening is essential. Start with a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Anti-solvent addition can also be effective.

  • Distillation/Steam Distillation: For liquid quinolines or those that are volatile with steam, this is a powerful technique.

    • Application: Steam distillation is the traditional and highly effective method for purifying the crude product from a Skraup synthesis, as it efficiently separates the volatile quinoline from non-volatile tars.[3]

  • Salt Formation and Recrystallization/Extraction: Quinolines are basic. They can be converted to salts (e.g., hydrochloride, phosphate) which often have different solubility profiles and can be recrystallized.[8] The free base can then be regenerated.

    • Example: Unreacted aniline can be removed from a crude quinoline product by washing an organic solution with dilute hydrochloric acid. The aniline forms a water-soluble salt, while the quinoline (depending on its pKa) may remain in the organic layer.[1]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline (Scale-Up Adaptation)

This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.[1]

Materials:

  • 5 L jacketed reactor with a reflux condenser and mechanical stirrer

  • Temperature control unit

  • Aniline (4.0 moles)

  • Glycerol (10.4 moles)

  • Nitrobenzene (2.0 moles)

  • Concentrated Sulfuric Acid (400 mL)

  • Ferrous sulfate heptahydrate (40 g)

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip the jacketed reactor with a reflux condenser and a robust mechanical stirrer. Ensure the reactor size provides ample headspace.

  • Reagent Addition (Crucial Order): To the reactor, add the reagents in the following sequence while stirring: a. Aniline b. Glycerol c. Nitrobenzene d. Ferrous sulfate heptahydrate.[1]

  • Mixing: Stir the mixture to ensure all components are well-mixed and a homogenous slurry is formed.

  • Initiation of Reaction: Set the jacket temperature to 20°C. Slowly and carefully, add the concentrated sulfuric acid portion-wise via an addition funnel over at least 1-2 hours. Monitor the internal temperature closely; it should not exceed 120°C during the addition.

  • Heating: The reaction is highly exothermic and will begin to boil without external heating.[1] Once the initial vigorous reaction subsides, gently heat the mixture to reflux (internal temperature ~130-140°C) for 5 hours.

  • Work-up: After cooling to < 80°C, carefully pour the reaction mixture into 4 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution while cooling to manage the exotherm.

  • Purification: The crude quinoline is isolated by steam distillation. The organic layer of the distillate is separated and washed with dilute hydrochloric acid (to remove unreacted aniline). The aqueous layer is then made basic to recover any dissolved quinoline. The combined organic layers are dried and purified by vacuum distillation.[1]

Visualization: Skraup Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor: 1. Aniline 2. Glycerol 3. Nitrobenzene 4. FeSO4 B Slowly Add H2SO4 (Control Exotherm) A->B C Reflux (5 hours) B->C D Cool & Quench in Water C->D E Basify with NaOH D->E F Steam Distillation E->F G Isolate & Purify F->G

Caption: Key stages of a scaled-up, moderated Skraup synthesis.

Safety Considerations

Quinoline synthesis often involves hazardous materials and conditions.

  • Exothermic Reactions: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[3][5] Always use a reactor with adequate cooling capacity and add reagents slowly.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Toxic Materials: Quinoline and its derivatives can be harmful if swallowed, in contact with skin, and are suspected of causing genetic defects.[9][10] Handle these compounds in a well-ventilated fume hood.

  • Pressure Build-up: Vigorous reactions can cause a sudden increase in pressure. Ensure the reactor is properly vented.

Always perform a thorough risk assessment before beginning any scale-up procedure.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • BenchChem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • BenchChem. (n.d.). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • LookChem. (n.d.).
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Techno PharmChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.

Sources

Technical Support Center: Stability and Workup of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling (2-Chloro-7-methylquinolin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound during experimental workup and purification. Our goal is to provide a framework of understanding, grounded in chemical principles, to help you anticipate and prevent unwanted decomposition, thereby maximizing the yield and purity of your target molecule.

The bifunctional nature of this compound—possessing both a reactive 2-chloroquinoline core and a primary benzylic alcohol—makes it susceptible to specific degradation pathways under common workup conditions. This guide offers troubleshooting advice, preventative protocols, and answers to frequently asked questions.

Troubleshooting Guide: Diagnosing and Solving Decomposition

This section addresses specific issues you may observe during your post-reaction workup.

Question 1: My post-workup analysis (LC-MS, NMR) shows a significant byproduct with a molecular weight corresponding to the replacement of chlorine with a hydroxyl group. What is this compound and why did it form?

Answer: You are likely observing the hydrolysis of the 2-chloro group to form (2-Oxo-7-methyl-1,2-dihydroquinolin-3-yl)methanol, also known as a quinolone. The chlorine atom at the C2 position of the quinoline ring is susceptible to nucleophilic substitution, particularly by water.

  • Causality—The "Why": This hydrolysis is significantly accelerated by both acidic and basic conditions.[1][2] Under acidic conditions, protonation of the quinoline nitrogen activates the ring towards nucleophilic attack. Under basic conditions, direct nucleophilic attack by hydroxide ions is facilitated. Studies on related 2-chloroquinolines have demonstrated that they readily convert to the corresponding quinolones, sometimes even with mild acids like formic acid.[1][3]

  • Preventative Measures:

    • Strictly Neutral pH: Avoid acidic or basic aqueous washes. If a wash is necessary, use only deionized water or a saturated, neutral salt solution like brine (NaCl).

    • Temperature Control: Perform all extractions and washes at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

    • Minimize Contact Time: Do not let your organic layer containing the product sit in contact with an aqueous phase for extended periods. Separate the layers promptly.

    • Anhydrous Workup: If your reaction solvent is water-miscible (e.g., THF, acetonitrile), consider removing the solvent in vacuo and redissolving the residue in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) before attempting any wash. Dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄.

Question 2: My product appears to have been oxidized; I'm detecting the corresponding aldehyde or carboxylic acid. How can I prevent this?

Answer: The primary alcohol in your compound is at a benzylic position, which is particularly prone to oxidation to form 2-chloro-7-methylquinoline-3-carbaldehyde, and potentially further to the carboxylic acid.[4][5]

  • Causality—The "Why": This oxidation can be caused by several factors:

    • Residual Oxidizing Agents: If your reaction used an oxidant that was not fully quenched, it will continue to react during workup.

    • Air Oxidation: Benzylic alcohols can be sensitive to air oxidation, which can be accelerated by the presence of trace metal impurities, light, or elevated temperatures during solvent evaporation.

    • Aggressive Reagents: Certain reagents used for other purposes can be oxidative. For example, using an unpurified grade of a solvent like DMSO at elevated temperatures can cause oxidation.[6]

  • Preventative Measures:

    • Thorough Quenching: Ensure any oxidizing agents from the primary reaction are completely quenched before initiating workup.

    • Inert Atmosphere: When concentrating your product, use a rotary evaporator with a nitrogen or argon bleed instead of air. If the compound is particularly sensitive, consider storing it under an inert atmosphere.

    • Avoid High Temperatures: Concentrate your organic solutions at the lowest practical temperature (≤ 40°C).[7]

    • Use Fresh Solvents: Use freshly distilled or high-purity solvents to minimize contaminants that could promote oxidation.

Question 3: What is the single most critical factor to control during the workup of this compound?

Answer: The most critical factor is pH control . The compound's primary decomposition pathway is hydrolysis, which is catalyzed by both acids and bases.[1][2][8] Maintaining a neutral environment (pH 6-8) throughout the extraction and washing steps is paramount to preserving the 2-chloroquinoline core. All other precautions, such as temperature control and minimizing air exposure, are secondary to preventing acid- or base-mediated degradation.

Frequently Asked Questions (FAQs)

  • Q: What is the primary decomposition pathway for this compound?

    • A: The most common and rapid decomposition pathway is the hydrolysis of the C2-chloro substituent to yield the corresponding 2-quinolone derivative.[1][3] Oxidation of the benzylic alcohol is a secondary but significant concern.

  • Q: Are there any reagents or solvents I should strictly avoid?

    • A: Yes. Strictly avoid strong acids (e.g., HCl, H₂SO₄), strong bases (e.g., NaOH, K₂CO₃), and strong oxidizing agents (e.g., KMnO₄, CrO₃).[4][5][8] Be cautious even with "mild" acids or bases like acetic acid or sodium bicarbonate if prolonged contact is expected.

  • Q: How should I properly store this compound to ensure long-term stability?

    • A: For optimal stability, store the purified solid compound in a cool, dark place (refrigerator or freezer) under an inert atmosphere (nitrogen or argon) to protect it from moisture and air oxidation.

Data Presentation: Workup Condition Compatibility

ParameterRecommended ConditionsConditions to AvoidRationale for Avoidance & Potential Byproduct
pH of Aqueous Wash 6.0 - 8.0 (Neutral water, Brine)< 5.0 or > 9.0Acid/Base-catalyzed hydrolysis of the 2-chloro group. Byproduct: (2-Oxo-7-methyl-1,2-dihydroquinolin-3-yl)methanol.[1][2][8]
Temperature 0 - 25 °C> 40 °CAccelerates all decomposition pathways , particularly hydrolysis and air oxidation.
Solvent Evaporation Rotary evaporation at ≤ 40 °C with N₂/Ar bleedHigh vacuum with air leak; heating mantleAir oxidation of the benzylic alcohol. Byproduct: 2-Chloro-7-methylquinoline-3-carbaldehyde.[4]
Chromatography Silica gel with neutral solvent systems (e.g., Hexanes/EtOAc, DCM/MeOH)Untreated acidic or basic aluminaThe stationary phase can promote degradation if not neutral.
Quenching Agents Saturated NH₄Cl (mildly acidic, use cautiously), waterStrong mineral acids or basesCan induce rapid decomposition before extraction.

Experimental Protocols

Protocol 1: Recommended General Workup & Extraction

This protocol is designed to minimize contact with potentially harmful reagents and conditions.

  • Initial Quench: Cool the reaction mixture to 0 °C. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) or cold deionized water. Note: Avoid this step if your reaction is highly water-sensitive.

  • Solvent Addition: Dilute the quenched mixture with an appropriate organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, add a small amount of brine to help break it. Separate the layers promptly.

  • Aqueous Wash (Optional): Wash the organic layer once with cold, neutral brine. This helps remove water-soluble impurities without altering the pH.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the solution is thoroughly dried.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo at a temperature not exceeding 40 °C.

  • Purification: Proceed immediately to purification, typically via column chromatography.

Protocol 2: Purification via Column Chromatography
  • Stationary Phase: Use standard-grade silica gel.

  • Eluent System: A neutral eluent system is recommended. A common choice is a gradient of ethyl acetate in hexanes or petroleum ether.[9][10] For more polar products, a small percentage of methanol in DCM can be used.

  • Loading: Load the crude product onto the column either directly as a concentrated solution or adsorbed onto a small amount of silica gel.

  • Elution and Collection: Elute the column and collect fractions, monitoring by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure as described in the concentration step above.

Mandatory Visualization

Diagram of Key Decomposition Pathways

DecompositionPathways cluster_main Core Compound cluster_products Potential Decomposition Products A This compound B (2-Oxo-7-methyl-1,2-dihydroquinolin-3-yl)methanol (Hydrolysis Product) A->B  Aqueous Acid (H+) or Base (OH-)  (e.g., during aqueous wash)   C 2-Chloro-7-methylquinoline-3-carbaldehyde (Oxidation Product) A->C  Oxidizing Conditions  (e.g., Air, Heat, Impurities)  

Caption: Primary decomposition routes for the target compound during workup.

References

  • HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.RSC Publishing.
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.New Journal of Chemistry (RSC Publishing).
  • Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ03878A.
  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.MDPI.
  • CORRELATION ANALYSIS OF REACTIVITY IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY QUINOLINIUM CHLOROCHROM
  • (2-Chloro-8-methylquinolin-3-yl)methanol.PMC - NIH.
  • (2-Chloro-6-methylquinolin-3-yl)methanol.PMC - NIH.
  • WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl)
  • The synthesis of quinolines from 2-aminobenzylic alcohols.
  • Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity.PMC - PubMed Central.
  • Reactions at the Benzylic Position.Chemistry Steps.

Sources

Technical Support Center: Column Chromatography Optimization for Purifying Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of column chromatography for this important class of nitrogen-containing heterocycles. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting strategies and optimized protocols.

I. Frequently Asked Questions (FAQs)

Q1: Why do my quinoline derivatives streak or tail on a silica gel column?

A: This is the most frequently encountered issue. Streaking or tailing of basic compounds like quinolines on silica gel is primarily caused by strong secondary interactions between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This interaction leads to a portion of the analyte molecules being retained more strongly, resulting in an asymmetrical peak shape.[4][5]

To mitigate this, you can:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][3] These modifiers compete with the quinoline derivative for the active acidic sites on the silica gel, effectively masking them and allowing for a more uniform elution.[6]

  • Adjust Mobile Phase pH: Controlling the pH of the mobile phase is critical.[7] For basic quinolines, using a low pH can protonate the analyte, but this may not always resolve tailing due to interactions with ionized silanols.[8]

  • Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, switching to a different stationary phase is a viable option.[2] Basic or neutral alumina can be excellent alternatives for purifying basic compounds.[1][9] Reversed-phase (C18) chromatography is another powerful technique, particularly for more non-polar derivatives.[3][7]

Q2: My quinoline derivative seems to be decomposing on the column. What's happening and how can I prevent it?

A: Decomposition of quinoline derivatives on silica gel is often attributed to the acidic nature of the stationary phase.[2][10] Some quinolines, especially those with sensitive functional groups, can be susceptible to acid-catalyzed degradation.

Here are several strategies to prevent decomposition:

  • Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica gel. This can be achieved by pre-flushing the packed column with a solvent system containing 1-3% triethylamine.[2][7]

  • Minimize Contact Time: The longer your compound is in contact with the silica gel, the greater the chance of degradation.[2] Employing flash chromatography with applied pressure will reduce the residence time on the column.[2]

  • Lower the Temperature: For thermally labile compounds, running the column in a cold room can slow down the rate of decomposition.[2]

  • Alternative Purification Methods: If decomposition persists, consider non-chromatographic methods like recrystallization or explore preparative HPLC with a less harsh stationary phase.[2]

Q3: I'm having trouble separating my target quinoline from structurally similar impurities. How can I improve the resolution?

A: Achieving good separation between closely related analogues requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

Key strategies for improving resolution include:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. If a standard hexane/ethyl acetate system is not providing adequate separation, try solvent combinations with different selectivities, such as dichloromethane/methanol.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective for separating compounds with a range of polarities.[11][12][13]

  • Change the Stationary Phase: Different stationary phases offer different selectivities.[9] If normal-phase silica is not working, consider alumina, or reversed-phase C18.[9] For polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[7]

  • Fine-Tune the pH: The ionization state of quinoline derivatives is pH-dependent.[6] Fine-tuning the mobile phase pH can alter the retention times of your compound and its impurities, potentially leading to better separation.[6][14]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the column chromatography of quinoline derivatives.

Issue 1: Poor Separation or Overlapping Peaks
Possible Cause Solution
Inappropriate Solvent System Perform thorough Thin Layer Chromatography (TLC) analysis with a variety of solvent systems to find an optimal mobile phase that provides good separation (ΔRf > 0.2).[1]
Column Overloading The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[1] If you need to purify a larger quantity, use a column with a larger diameter.[1]
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. Slurry packing is generally preferred for achieving a homogenous packed bed.[15]
Co-eluting Impurities If impurities have very similar polarity, consider a different chromatographic mode (e.g., reversed-phase) or an alternative purification technique like recrystallization.[1]
Issue 2: Compound Does Not Elute from the Column
Possible Cause Solution
Compound is too Polar Increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol/ammonia may be necessary.[1][10]
Irreversible Adsorption This can happen with highly basic quinolines on silica. Try deactivating the silica with triethylamine or switch to an alumina or C18 column.[2][7]
Decomposition on the Column Your compound may have degraded. Analyze the top of the silica gel for signs of decomposition. If suspected, use the strategies outlined in FAQ Q2.[10][16]
Issue 3: Low Recovery of the Purified Compound
Possible Cause Solution
Compound Streaking/Tailing Significant tailing can lead to the desired compound being spread across many fractions, making it difficult to isolate in a pure form and leading to apparent low recovery. Address the tailing using the methods in FAQ Q1.
Incomplete Elution After your main fractions have been collected, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any remaining compound elutes.
Sample Loss During Workup Ensure complete transfer of your crude sample to the column. If using a dry loading technique, ensure all the adsorbed material is transferred.[17]

III. Experimental Protocols & Workflows

Protocol 1: Deactivation of Silica Gel for Sensitive Quinoline Derivatives
  • Prepare the Deactivating Solution: Prepare a mobile phase identical to your starting elution solvent, but with the addition of 1-2% triethylamine.[7]

  • Pack the Column: Dry or slurry pack the column with silica gel as you normally would.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed column.

  • Equilibrate: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[7]

  • Load and Elute: Proceed with loading your sample and running the chromatography with your optimized mobile phase.

Workflow for Method Optimization

Caption: A logical workflow for selecting and optimizing a purification method.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Problem Encountered During Purification Problem What is the primary issue? Start->Problem Tailing Peak Tailing or Streaking Problem->Tailing Asymmetric Peaks Decomposition Compound Decomposition Problem->Decomposition Low Recovery/ New Spots on TLC Separation Poor Separation Problem->Separation Overlapping Peaks Tailing_Q1 Is a basic modifier (TEA) in the mobile phase? Tailing->Tailing_Q1 Tailing_A1_No Add 0.5-2% TEA to the eluent. [1, 12] Tailing_Q1->Tailing_A1_No No Tailing_Q2 Still tailing? Tailing_Q1->Tailing_Q2 Yes Tailing_A1_No->Tailing_Q2 Tailing_A1_Yes Increase TEA concentration or switch to a different base. Tailing_A1_Yes->Tailing_Q2 Tailing_Q2->Tailing_A1_Yes Yes Tailing_A2 Switch to a different stationary phase (Alumina or C18). [7, 19] Tailing_Q2->Tailing_A2 Yes Decomp_Q1 Are you using silica gel? Decomposition->Decomp_Q1 Decomp_A1_Yes Deactivate silica with TEA before loading. [2, 7] Decomp_Q1->Decomp_A1_Yes Yes Decomp_A1_No Consider thermal lability. Run at a lower temperature. [7] Decomp_Q1->Decomp_A1_No No Decomp_Q2 Still decomposing? Decomp_A1_Yes->Decomp_Q2 Decomp_A1_No->Decomp_Q2 Decomp_A2 Use a less acidic stationary phase (Alumina) or preparative HPLC. [7] Decomp_Q2->Decomp_A2 Yes Sep_Q1 Have you tried a gradient elution? Separation->Sep_Q1 Sep_A1_No Develop a gradient based on TLC data. [5, 8] Sep_Q1->Sep_A1_No No Sep_A1_Yes Optimize the gradient slope. [18] Sep_Q1->Sep_A1_Yes Yes Sep_Q2 Still poor separation? Sep_A1_No->Sep_Q2 Sep_A1_Yes->Sep_Q2 Sep_A2 Try a solvent system with different selectivity (e.g., DCM/MeOH). [1] Sep_Q2->Sep_A2 Yes Sep_Q3 Still poor separation? Sep_A2->Sep_Q3 Sep_A3 Change the stationary phase (e.g., from silica to C18). [19] Sep_Q3->Sep_A3 Yes

Caption: A decision tree for troubleshooting common issues in column chromatography.

IV. References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem. Available at:

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem. Available at:

  • Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem. Available at:

  • Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Available at: [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Available at: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH. Available at: [Link]

  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography. Benchchem. Available at:

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. PubMed. Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]

  • The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. ResearchGate. Available at: [Link]

  • Methods in Developing Mobile Phase Condition for C18 Column. Cosmosil. Available at: [Link]

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem. Available at:

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Benchchem. Available at:

  • Strategies for Optimizing Stationary Phases for Industrial Chromatographic Processes. Longdom Publishing. Available at: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Computer aided optimization of multilinear gradient elution in liquid chromatography. Molnar Institute. Available at: [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com. Available at: [Link]

  • The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem. Available at:

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Atlantis Press. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

Sources

Technical Support Center: Navigating the Synthesis and Analysis of Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and GC-MS analysis of chloro-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and characterization of these important heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and success of your experimental work.

Introduction: The Challenge of Chloro-Substituted Quinolines

Chloro-substituted quinolines are a pivotal class of compounds in medicinal chemistry and materials science. However, their synthesis is often accompanied by the formation of a complex mixture of byproducts, including positional isomers, over-chlorinated species, and polymeric materials. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the separation and identification of these products, yet the interpretation of the resulting data can be a significant hurdle. This guide will equip you with the knowledge to confidently identify byproducts and troubleshoot common issues in your GC-MS analysis.

Troubleshooting Guide: A Question & Answer Approach

This section is structured to address the specific problems you may encounter during your research.

Part 1: Chromatographic Conundrums - "What's in My GC?"

Question 1: I see a cluster of peaks with very similar retention times. How can I determine if these are isomers of my target chloro-quinoline?

Answer: The presence of multiple, closely eluting peaks is a strong indication of isomeric byproducts, a common occurrence in quinoline synthesis. Here’s how to approach this:

  • Understanding the Synthesis: The substitution pattern on your aniline and carbonyl starting materials will dictate the possible isomeric products. For instance, in the Combes synthesis, using m-chloroaniline with acetylacetone can yield 2,4-dimethyl-7-chloroquinoline.[1] Depending on the reaction conditions, other isomers could potentially form.

  • Optimizing Chromatographic Separation: Achieving baseline separation of isomers is critical for accurate identification and quantification.

    • Column Selection: A mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is often a good starting point.[2] For particularly challenging separations, consider a more polar cyano- or polyethylene glycol (PEG)-based column.

    • Temperature Program: Employ a slow temperature ramp rate. A shallower gradient increases the interaction time of the analytes with the stationary phase, often improving the resolution of closely eluting isomers.[3]

    • Carrier Gas Flow Rate: Operate the carrier gas (typically helium) at its optimal linear velocity to maximize column efficiency.

Question 2: My chromatogram shows a broad, unresolved "hump" at the baseline, and my expected product peak is small.

Answer: This is a classic sign of tar or polymer formation, a frequent issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction.[4]

  • Causality: High temperatures and strong acid catalysts can promote the polymerization of the α,β-unsaturated carbonyl compounds used in the reaction.

  • Mitigation Strategies:

    • Slow Reagent Addition: Add the carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic reaction.[4]

    • Temperature Control: Carefully monitor and optimize the reaction temperature. While heat is often necessary, excessive temperatures can favor polymerization.[4]

    • Catalyst Choice: Consider using a milder Lewis acid catalyst.

  • GC-MS System Contamination: These high molecular weight polymers are not volatile and can contaminate your GC inlet and the front of your column. If you suspect this has occurred, you will need to perform maintenance, which includes replacing the inlet liner and trimming the first few centimeters of the column.

Part 2: Mass Spectrometry Mysteries - "Decoding the Fragments"

Question 3: I have a peak that I suspect is a chloro-substituted quinoline. How can I confirm the presence of chlorine from the mass spectrum?

Answer: The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance).[1][5] This results in a distinctive "M" and "M+2" peak in the mass spectrum.

  • The 3:1 Ratio: For a compound containing a single chlorine atom, you will observe two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[1][6] The peak at the lower mass (M) corresponds to the molecule with ³⁵Cl, and the peak at the higher mass (M+2) corresponds to the molecule with ³⁷Cl.

  • Multiple Chlorine Atoms: If your molecule contains more than one chlorine atom, the isotopic pattern becomes more complex, but still predictable. For two chlorine atoms, you will see peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.

Table 1: Isotopic Patterns for Molecules Containing Chlorine

Number of Chlorine AtomsPeak PatternApproximate Intensity Ratio
1M, M+23:1
2M, M+2, M+49:6:1
3M, M+2, M+4, M+627:27:9:1

Question 4: I've confirmed the presence of chlorine. How can I use the fragmentation pattern to identify the quinoline core and potential byproducts?

Answer: The fragmentation of the quinoline ring system, combined with the loss of chlorine, provides a wealth of structural information.

  • The Quinoline Core: The molecular ion of quinoline itself is typically quite stable. Common fragmentations include the loss of HCN (27 Da) and C₂H₂ (26 Da).

  • Chloroquinoline Fragmentation: For a chloro-substituted quinoline, you can expect to see:

    • Loss of Cl radical (·Cl): A significant fragment corresponding to the loss of 35 or 37 Da from the molecular ion. The resulting fragment ion will no longer show the characteristic chlorine isotopic pattern.

    • Loss of HCl: A fragment corresponding to the loss of 36 or 38 Da.

    • Ring Cleavage: Subsequent fragmentation of the quinoline ring system, often leading to ions like the benzopyrylium cation in certain isomers.[7]

  • Differentiating Isomers: The position of the chlorine atom can influence the fragmentation pattern. While detailed fragmentation rules for every chloroquinoline isomer are not extensively documented, isomers can often be distinguished by the relative intensities of their fragment ions. Creating a library of mass spectra from authenticated standards of expected isomers is the most reliable method for identification.

Question 5: I'm seeing peaks in my mass spectrum that don't correspond to my expected product or simple fragments. What could they be?

Answer: Unexpected peaks can arise from several sources.

  • Adduct Ions: In some ionization modes, you may observe adduct ions where the analyte molecule is associated with another species. Common adducts in positive ion mode include [M+Na]⁺ and [M+K]⁺.[8][9] These will appear at m/z values higher than your expected molecular ion.

  • Unreacted Starting Materials: Check for the presence of your starting aniline and carbonyl compounds.

  • Byproducts from Side Reactions:

    • Aldol Condensation: The carbonyl reactant can undergo self-condensation, especially under basic conditions, leading to higher molecular weight byproducts.[7]

    • Over-chlorination: If your synthesis involves a chlorination step, you may have di- or tri-chloro-substituted quinolines. Look for the characteristic isotopic patterns for multiple chlorine atoms.

Experimental Protocols

Protocol 1: GC-MS Method Development for Isomeric Chloroquinoline Separation

This protocol provides a starting point for developing a robust GC-MS method.

  • Column Selection:

    • Start with a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Inlet Parameters:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (start with a 50:1 split ratio and adjust as needed to avoid peak overloading).

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/minute to 200 °C.

    • Ramp 2: 20 °C/minute to 280 °C, hold for 5 minutes.

    • Rationale: The initial slow ramp is designed to separate the closely eluting isomers. The second, faster ramp elutes any higher boiling components more quickly.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Protocol 2: Sample Preparation
  • Reaction Quenching and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Sample Dilution:

    • Concentrate the filtrate under reduced pressure.

    • Dilute an aliquot of the crude product in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL for GC-MS analysis.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis cluster_data Data Interpretation synthesis Quinoline Synthesis (e.g., Combes, Friedländer) workup Reaction Workup (Quenching & Extraction) synthesis->workup sample_prep Sample Preparation (Dilution) workup->sample_prep gc_ms GC-MS Injection & Data Acquisition sample_prep->gc_ms chromatogram Chromatogram Review (Peak Shape, Retention Time) gc_ms->chromatogram mass_spec Mass Spectrum Analysis (Isotopic Patterns, Fragmentation) gc_ms->mass_spec identification Byproduct Identification chromatogram->identification mass_spec->identification

Caption: From Synthesis to Identification: The GC-MS Workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the identity of a suspected byproduct?

A1: The gold standard for identification is to compare the retention time and mass spectrum of your unknown peak to that of an authentic, synthesized standard. If a standard is not available, high-resolution mass spectrometry can provide an accurate mass and elemental composition to support your proposed structure.

Q2: Can I differentiate between positional isomers of chloroquinoline by their mass spectra alone?

A2: While some positional isomers may show subtle but reproducible differences in their fragmentation patterns (i.e., the relative abundances of certain fragment ions), it is often challenging to make a definitive identification without a reference standard. Chromatographic separation is the most reliable way to distinguish between positional isomers.

Q3: My baseline is noisy with a lot of small peaks. What could be the cause?

A3: A noisy baseline can be caused by several factors, including a contaminated GC system (inlet, column, or detector), impurities in the carrier gas, or column bleed. Systematically check and clean these components. Ensure high-purity carrier gas is used with appropriate traps to remove oxygen and hydrocarbons.

Q4: I'm not seeing my expected molecular ion peak. Why?

A4: Some molecules are unstable under EI conditions and fragment readily, resulting in a very weak or absent molecular ion peak. If you suspect this is the case, consider using a "softer" ionization technique like Chemical Ionization (CI), if available, which typically yields a more abundant protonated molecule ([M+H]⁺).

References

  • Combes Quinoline Synthesis. (n.d.). In Name Reaction.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Chemistry Dictionary. (2019, December 3). Mass Spectrum Of Chlorine | Mass, Facts & Summary.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
  • LibreTexts. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts.
  • Hintikka, E.-L., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Rapid Communications in Mass Spectrometry, 33(S2), 59-66.
  • Kuhlmann, F. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Agilent Technologies.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790.
  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Stults, C. L. M., et al. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 17(11), 1579–1588.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20563-20589.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2014). Analytical Chemistry, 13(1), 1-8.

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in these critical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to address the specific challenges you may encounter at the bench.

Section 1: Troubleshooting Guide - Common Regioselectivity Issues

This section addresses specific problems related to the formation of undesired regioisomers in widely used quinoline synthesis methods.

Issue 1: Friedländer Synthesis - My reaction with an unsymmetrical ketone is giving a mixture of regioisomers.

Root Cause Analysis: The Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as an unsymmetrical ketone.[1][2] The formation of two different regioisomers is a common challenge that complicates purification and reduces the yield of the desired product.[3][4] The reaction can be catalyzed by either acid or base, and the regiochemical outcome is highly dependent on the reaction conditions and the electronic and steric properties of the substrates.[1][2]

Solutions & Strategies:

  • Catalyst Selection: The choice of catalyst is paramount. While classical methods often use base catalysis, modern approaches have shown that Lewis acids can offer superior control.[1][2] For instance, Indium(III) triflate (In(OTf)₃) has been identified as a highly effective catalyst for promoting the selective formation of the Friedländer product under solvent-free conditions.[5]

  • Novel Amine Catalysts: Recent studies have demonstrated that certain cyclic secondary amines, particularly pyrrolidine derivatives like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), can provide high regioselectivity, favoring the 2-substituted quinoline product.[6]

  • Reaction Condition Optimization:

    • Slow Addition: A slow, controlled addition of the methyl ketone substrate to the reaction mixture has been shown to significantly increase regioselectivity.[6]

    • Temperature: Higher reaction temperatures can also improve the regioselectivity of the reaction.[6][7]

    • Solvent: While the reaction can proceed without a catalyst by heating, the choice of solvent can influence the outcome when a catalyst is used.[1][2]

Experimental Protocol: In(OTf)₃-Catalyzed Regioselective Friedländer Synthesis [5]

  • Combine the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a reaction vessel.

  • Add In(OTf)₃ (0.1 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature under solvent-free conditions.

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

Issue 2: Combes Synthesis - I'm observing the formation of the undesired regioisomer with my substituted aniline and β-diketone.

Root Cause Analysis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] The regioselectivity is governed by a delicate interplay of steric and electronic effects of the substituents on both starting materials.[3][8] The rate-determining step is the electrophilic aromatic annulation, and the substituents influence which carbonyl of the β-diketone preferentially reacts and at which position the aniline ring closes.[8]

Solutions & Strategies:

  • Substituent Modification:

    • Steric Hindrance: Employing a bulkier substituent on either the aniline or the β-diketone can direct the cyclization to the less sterically hindered position.[3][8] For example, a bulkier R group on the diketone often favors the formation of 2-substituted quinolines.[8]

    • Electronic Effects: The electronic nature of the substituents plays a crucial role. Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines when reacted with trifluoromethyl-β-diketones, whereas chloro- or fluoro-substituted anilines lead to the 4-CF₃ regioisomer.[8]

  • Reaction Conditions: While classical Combes synthesis uses strong acids like concentrated sulfuric acid, a mixture of polyphosphoric acid (PPA) and an alcohol can be an effective alternative.[8]

Illustrative Diagram: Factors Influencing Combes Regioselectivity

G cluster_reactants Reactants & Substituents cluster_process Reaction Pathway cluster_products Regioisomeric Products Aniline Substituted Aniline (Electronic & Steric Effects) Cyclization Rate-Determining Annulation Step Aniline->Cyclization Directs Ring Closure Diketone Unsymmetrical β-Diketone (Steric Bulk) Diketone->Cyclization Influences Carbonyl Reactivity ProductA 2-Substituted Quinoline Cyclization->ProductA Favored by Bulky Diketone R-group ProductB 4-Substituted Quinoline Cyclization->ProductB Favored by Less Hindrance G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Reactants Aniline + β-Ketoester K_Attack Attack at Keto Group Reactants->K_Attack Low Temp (e.g., Room Temp) T_Attack Attack at Ester Group Reactants->T_Attack High Temp (e.g., 140°C) K_Product 4-Hydroxyquinoline (Kinetic Product) K_Attack->K_Product T_Product 2-Hydroxyquinoline (Thermodynamic Product) T_Attack->T_Product

Sources

Handling and storage recommendations for (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (2-Chloro-7-methylquinolin-3-yl)methanol (CAS No: 170848-22-3). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and troubleshooting of common experimental challenges involving this versatile quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds.[1][2] Its chemical structure, featuring a chloro group at the 2-position, a methyl group at the 7-position, and a methanol group at the 3-position, makes it a valuable intermediate in organic synthesis.[1] It is frequently used as a building block for more complex molecules, particularly in the development of novel therapeutic agents, owing to the broad range of biological activities exhibited by quinoline derivatives.[1]

Q2: What are the key safety precautions I should take when handling this compound?

Based on safety data for analogous compounds, this compound should be handled with care. It is classified as harmful if swallowed, a skin irritant, and a serious eye irritant that may also cause respiratory irritation.[3][4]

Essential safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][5]

  • Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[3][4]

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical to maintain the integrity of the compound. The following table summarizes the recommended storage conditions.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][5] Some suppliers recommend refrigeration at 2-8°C.[6]Lower temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Protects the compound from atmospheric moisture and oxygen, which could participate in degradation pathways.
Container Keep in a tightly closed container.[3][5]Prevents contamination and exposure to air and moisture.
Light Store away from direct light.While not explicitly stated in the search results for this specific compound, many complex organic molecules are light-sensitive. Storing in an opaque or amber container is a good laboratory practice.

Q4: What solvents are suitable for dissolving this compound?

While specific solubility data is not extensively provided in the search results, quinoline derivatives are generally soluble in a range of organic solvents.[2] For experimental work, common solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane and chloroform are likely to be effective. For synthetic reactions, solvents such as methanol, ethanol, and tetrahydrofuran (THF) may also be suitable, depending on the reaction conditions.[1][7] It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application.

Troubleshooting Guide

This section addresses potential issues that may arise during the use of this compound in synthetic protocols.

Problem 1: Low or No Yield in Nucleophilic Substitution Reactions at the C2-Position

  • Symptoms: Your reaction, intended to displace the chlorine atom with a nucleophile (e.g., an amine or thiol), results in a low yield of the desired product or recovery of the starting material.

  • Potential Causes & Solutions:

    • Insufficient Reactivity of the Nucleophile: The nucleophile may not be strong enough to displace the chloro group under the chosen conditions.

      • Solution: Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile and increase its reactivity.

    • Steric Hindrance: The methyl group at the 7-position and the methanol group at the 3-position may create some steric hindrance around the reaction center.

      • Solution: Optimize reaction conditions by increasing the temperature or extending the reaction time. The use of a catalyst, such as a palladium complex for cross-coupling reactions, can also overcome steric barriers.[1]

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

      • Solution: If using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO can enhance the rate of nucleophilic substitution.

Problem 2: Unwanted Side Reactions or Product Degradation

  • Symptoms: Formation of multiple unidentified products, or evidence of decomposition (e.g., charring, color change) in the reaction mixture.

  • Potential Causes & Solutions:

    • High Reaction Temperatures: Quinoline derivatives can be susceptible to decomposition at elevated temperatures, potentially leading to polymerization or tar formation.[8]

      • Solution: Carefully control the reaction temperature. If high temperatures are necessary, consider using a high-boiling point, inert solvent for more uniform heating and minimize the reaction time.[8]

    • Strongly Acidic or Basic Conditions: Extreme pH conditions can lead to unwanted side reactions on the quinoline ring or the methanol functional group.

      • Solution: If possible, perform the reaction under neutral or mildly acidic/basic conditions. If strong acids or bases are required, consider protecting the methanol group as a more stable ether or ester before proceeding with the reaction.

    • Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or under aerobic conditions at high temperatures.

      • Solution: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. If an oxidizing agent is part of the reaction, this side reaction may be unavoidable without a suitable protecting group strategy.

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common issues encountered when using this compound.

troubleshooting_workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Yield Issue side_products Side Products/Degradation issue->side_products Purity Issue check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents inert_atmosphere Ensure Inert Atmosphere side_products->inert_atmosphere optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_reagents->optimize_conditions catalyst Consider Catalyst or Additive optimize_conditions->catalyst protecting_group Use Protecting Group Strategy optimize_conditions->protecting_group success Successful Outcome catalyst->success protecting_group->success inert_atmosphere->optimize_conditions

Caption: Troubleshooting workflow for experiments with this compound.

Experimental Protocols

Protocol 1: Standard Dissolution for Experimental Use

This protocol describes a general procedure for dissolving this compound to prepare a stock solution.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable solvent)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Under a chemical fume hood, weigh the desired amount of this compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Tightly cap the vial.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C for long-term stability, protected from light. Before use, thaw the solution and ensure the compound remains fully dissolved.

References

  • Ogunsola, O. M. (2000). Decomposition of Isoquinoline and Quinoline by Supercritical Water. Journal of Hazardous Materials, 74(3), 187-195.
  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1543.
  • Al-Suwaidan, I. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8133-8164.
  • ChemBK. (n.d.). This compound.
  • ChemBK. (n.d.). Use of this compound.
  • Iannelli, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197-14209.
  • Kus, N., & Cinar, M. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 22(3), 200-207.

Sources

Navigating the Vilsmeier-Haack Formylation of Acetanilides: A Technical Guide to Temperature Effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Vilsmeier-Haack (V-H) formylation of acetanilides. As a cornerstone reaction in the synthesis of aryl aldehydes, the V-H formylation is both powerful and nuanced. Success often hinges on a precise understanding and control of key reaction parameters, with temperature being one of the most critical. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes by leveraging a deep, mechanistic understanding of temperature's influence.

The Crucial Role of Temperature: A Mechanistic Overview

The Vilsmeier-Haack reaction transforms electron-rich aromatic compounds, such as acetanilides, into their corresponding aryl aldehydes.[1][2] The process begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This is followed by an electrophilic aromatic substitution on the acetanilide ring.

Temperature exerts a profound influence over two key stages of this reaction:

  • Formation of the Vilsmeier Reagent: This initial step is highly exothermic. Uncontrolled temperature during the mixing of DMF and POCl₃ can lead to reagent decomposition and potential thermal runaway.[3]

  • Electrophilic Aromatic Substitution and Subsequent Reactions: The temperature at which the acetanilide reacts with the Vilsmeier reagent dictates not only the reaction rate but also the product distribution, including regioselectivity and the formation of significant byproducts.

Vilsmeier_Haack_Mechanism

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the V-H formylation of acetanilides, with a focus on temperature-related solutions.

Q1: My reaction yield is very low, or I'm recovering mostly starting material. What's going wrong?

Answer:

This issue often points to insufficient activation energy for the formylation step. While the initial formation of the Vilsmeier reagent is performed at low temperatures (0-10°C) to control the exothermic reaction, the subsequent electrophilic substitution on the acetanilide ring typically requires significantly higher temperatures.

  • Causality: The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group, but the Vilsmeier reagent is a relatively weak electrophile.[4] Therefore, thermal energy is necessary to overcome the activation barrier for the aromatic substitution to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Verify Reagent Formation: Ensure the Vilsmeier reagent was properly formed by adding POCl₃ to DMF at 0-5°C and stirring for a sufficient time (e.g., 30-60 minutes) before adding the acetanilide.[5]

    • Increase Reaction Temperature: After adding the acetanilide at a low temperature, gradually heat the reaction mixture. Most literature protocols for acetanilides report optimal reaction temperatures in the range of 80-90°C.[5]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction is sluggish, a modest increase in temperature (e.g., to 100°C) or a longer reaction time may be necessary, but be mindful of potential side reactions (see Q2).

Q2: My primary product isn't the expected p-formylacetanilide. Instead, I've isolated a significant amount of a quinoline derivative. Why did this happen?

Answer:

You are likely observing a well-documented, temperature-dependent side reaction. At elevated temperatures, the V-H reaction of acetanilides can proceed through a cyclization pathway to yield 2-chloro-3-formylquinolines.[5]

  • Causality: The initially formed formylacetanilide intermediate can undergo an intramolecular cyclization, followed by dehydration and chlorination, a process that is highly favored at higher temperatures. Several studies have optimized conditions specifically for the synthesis of these quinoline derivatives, often employing temperatures between 80-90°C for maximal yield.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: To favor the formation of p-formylacetanilide, you must operate under conditions that kinetically favor formylation over cyclization. Try running the reaction at a lower temperature, for example, in the 40-60°C range. This may require a longer reaction time, so diligent TLC monitoring is essential.

    • Consider Kinetic vs. Thermodynamic Control: The formation of p-formylacetanilide can be considered the kinetic product, formed faster at lower temperatures. The more stable, rearranged quinoline is the thermodynamic product, favored by higher temperatures that allow the reaction to reach equilibrium.[6][7]

    • Stoichiometry Control: Some reports indicate that a large excess of the Vilsmeier reagent can promote the cyclization pathway. While ensuring a sufficient excess for formylation, avoid overly large molar ratios of POCl₃/DMF to acetanilide if your goal is the simple aldehyde.

Product_Selectivity

Q3: The reaction mixture turned dark brown/black upon heating, and the workup was messy. Is this normal?

Answer:

Significant darkening can indicate decomposition, which is often exacerbated by excessive temperatures.

  • Causality: The Vilsmeier reagent and the reaction intermediates can be thermally unstable.[3][8] Overheating can lead to polymerization and the formation of complex, colored byproducts. This is particularly risky if there are localized hot spots in the reaction flask due to inefficient stirring or too-rapid heating.

  • Troubleshooting Steps:

    • Ensure Controlled Heating: Use an oil bath with a temperature controller and vigorous stirring to ensure uniform heating of the reaction mixture.

    • Adhere to Temperature Limits: For most acetanilide formylations, exceeding 120°C is generally not recommended and can lead to decomposition.[9]

    • Proper Quenching: The workup procedure is critical. Always cool the reaction mixture to room temperature before slowly and carefully pouring it onto crushed ice.[10] This hydrolyzes the intermediate iminium salt to the aldehyde and deactivates any remaining Vilsmeier reagent. Quenching a hot reaction mixture can be hazardous and may contribute to byproduct formation.

Data Summary: Temperature Effects

Temperature RangeExpected Outcome for Acetanilide FormylationKey Considerations
0-10°C Vilsmeier Reagent Formation. No significant formylation.Crucial for controlling initial exothermic reaction. POCl₃ should be added dropwise to DMF.[5]
40-60°C Kinetic Control. Favors simple formylation. Likely to be the optimal range for maximizing p-formylacetanilide yield.Reaction may be slower; requires longer reaction times and careful monitoring by TLC.
80-90°C Thermodynamic Control. Increased reaction rate, but significant formation of 2-chloro-3-formylquinoline side product.This is the optimal range if the quinoline is the desired product.
>100°C Potential for Decomposition. Increased risk of charring, polymerization, and reduced yield of desired products.Generally not recommended unless specific protocols for highly deactivated substrates are being followed.[9]

Experimental Protocol: Optimized for p-Formylacetanilide Synthesis

This protocol is designed to maximize the yield of p-formylacetanilide while minimizing the formation of the quinoline byproduct, based on the principle of kinetic control.

Materials:

  • Acetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Acetate solution

  • Crushed Ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the cold DMF via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry.

  • Formylation Reaction: Dissolve acetanilide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture in an oil bath to 55-60°C .

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 ethyl acetate:hexane eluent). The reaction may take several hours. Continue heating until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium acetate solution.

  • Slowly and with vigorous stirring, pour the reaction mixture into the ice/sodium acetate slurry.

  • Continue stirring until all the ice has melted and a precipitate (the crude product) has formed.

  • Extraction and Purification: Filter the solid product and wash it with cold water. If the product does not precipitate cleanly, extract the aqueous mixture three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to obtain pure p-formylacetanilide.

By carefully controlling the reaction temperature, particularly during the formylation step, researchers can effectively steer the Vilsmeier-Haack reaction towards the desired aldehyde product and away from unwanted, temperature-induced side reactions.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. [Link]
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016). International Journal of Chemical Studies. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2005). Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. [Link]
  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. (2015).
  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. (2019).
  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical and Chemical Sciences. [Link]
  • Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. (2022).
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Organic Process Research & Development. [Link]
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005).
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Applicable Chemistry. [Link]
  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of (2-Chloro-7-methylquinolin-3-yl)methanol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. In this guide, we delve into the structural validation of a key synthetic intermediate, (2-Chloro-7-methylquinolin-3-yl)methanol, utilizing the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides not just a procedural overview, but a detailed rationale for the experimental design and data interpretation, comparing predicted spectral data with that of a closely related analog to offer a robust validation framework.

The Imperative of Structural Integrity

This compound (CAS No: 170848-22-3, Molecular Formula: C₁₁H₁₀ClNO) is a substituted quinoline, a heterocyclic scaffold of immense importance in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] The precise arrangement of the chloro, methyl, and methanol substituents on the quinoline core dictates its reactivity and potential biological activity. Therefore, rigorous structural confirmation is not merely a formality but a critical step to ensure the integrity of subsequent research and development efforts.

This guide will walk you through a comprehensive NMR-based approach to validate the structure of this compound. We will present a detailed analysis of predicted ¹H and ¹³C NMR spectra, supported by data from a structurally similar compound, (2-Methoxy-7-methylquinolin-3-yl)methanol, to provide a comparative benchmark.

Visualizing the Structure and the Validation Workflow

To begin, let's visualize the molecule and the workflow we will follow for its structural validation.

A placeholder image is used above. A chemical drawing tool would be used to generate the actual molecular structure with atom numbering for a real publication.

Caption: Molecular structure of this compound.

G cluster_workflow Structural Validation Workflow A Compound Synthesis & Purification B 1D ¹H NMR Acquisition A->B C 1D ¹³C & DEPT-135 NMR Acquisition B->C D 2D NMR (COSY, HSQC) Acquisition (Optional but Recommended) C->D E Spectral Analysis & Data Interpretation D->E F Comparison with Predicted Spectra & Analogs E->F G Structure Confirmation F->G

Caption: A stepwise workflow for the NMR-based structural validation.

Experimental Protocols: A Foundation of Quality Data

The quality of NMR data is paramount for accurate structural elucidation. Here, we outline the recommended experimental protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, ensuring all aromatic and aliphatic protons are captured.

  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons between scans.

¹³C NMR and DEPT-135 Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program:

    • For the broadband decoupled ¹³C spectrum: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • For DEPT-135: A standard DEPT-135 pulse sequence.

  • Spectral Width: Approximately 200-220 ppm.

  • Number of Scans: 1024-4096 scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2 seconds.

Predicted NMR Spectral Analysis: Unraveling the Structure

In the absence of experimentally acquired spectra for the title compound, we present a detailed prediction of the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy, including the known effects of substituents on the quinoline ring system, and are cross-referenced with experimental data for the closely related analog, (2-Methoxy-7-methylquinolin-3-yl)methanol.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline core, the methylene protons of the methanol group, the hydroxyl proton, and the methyl group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparison
~8.20s1HH4The H4 proton is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and the C2-chloro substituent.
~7.95d1HH5Expected to be a doublet due to coupling with H6. The peri-effect of the nitrogen lone pair can cause some deshielding.[3]
~7.65s1HH8Appears as a singlet or a narrow doublet due to a small meta-coupling with H6. Its chemical shift is influenced by the C7-methyl group.
~7.40d1HH6Expected to be a doublet due to coupling with H5.
~4.90s2H-CH₂OHThe methylene protons are adjacent to an oxygen atom, resulting in a downfield shift. They are expected to be a singlet, assuming no significant coupling to the hydroxyl proton.
~2.50s3H-CH₃The methyl protons on the aromatic ring will appear as a singlet in the upfield region.
~2.00br s1H-OHThe hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

Comparative Analysis with (2-Methoxy-7-methylquinolin-3-yl)methanol:

The ¹H NMR data for (2-Methoxy-7-methylquinolin-3-yl)methanol shows a singlet for the methyl group at δ 2.41 ppm and a signal for the methylene protons at δ 4.54 ppm.[2] The aromatic protons appear between δ 7.15 and 8.17 ppm.[2] Our predictions for the chloro-analog are consistent with these values, with slight downfield shifts anticipated for the aromatic protons due to the electron-withdrawing nature of the chlorine atom compared to the methoxy group.

Typical Coupling Constants in the Quinoline System:

  • Ortho coupling (³JHH): ~7-9 Hz

  • Meta coupling (⁴JHH): ~1-3 Hz

  • Para coupling (⁵JHH): <1 Hz

These typical coupling constants will be crucial in interpreting the splitting patterns of the aromatic protons in the experimental spectrum.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃) and DEPT-135 Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The DEPT-135 experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups, as CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[4] Quaternary carbons do not appear in the DEPT-135 spectrum.

Predicted Chemical Shift (δ, ppm)Carbon TypeDEPT-135 SignalAssignmentRationale
~150.0CAbsentC2The carbon bearing the chlorine atom is expected to be significantly downfield.
~148.0CAbsentC8aA quaternary carbon in the quinoline ring system.
~140.0CAbsentC7The carbon with the methyl substituent.
~138.0CHPositiveC4Aromatic CH group.
~135.0CAbsentC3The carbon bearing the methanol group.
~128.0CHPositiveC5Aromatic CH group.
~127.0CHPositiveC6Aromatic CH group.
~126.0CAbsentC4aA quaternary carbon in the quinoline ring system.
~125.0CHPositiveC8Aromatic CH group.
~62.0CH₂Negative-CH₂OHThe methylene carbon is shifted downfield due to the attached oxygen.
~21.0CH₃Positive-CH₃The methyl carbon will be in the upfield region.

The Power of 2D NMR: COSY and HSQC

For unambiguous assignment, especially in complex molecules, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see a cross-peak between H5 and H6, confirming their ortho-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

G cluster_correlations Key Predicted NMR Correlations H5 H5 (~7.95 ppm) H6 H6 (~7.40 ppm) H5->H6 COSY C5 C5 (~128.0 ppm) H5->C5 HSQC C6 C6 (~127.0 ppm) H6->C6 HSQC CH2 -CH₂- (~4.90 ppm) C_CH2 -CH₂OH (~62.0 ppm) CH2->C_CH2 HSQC

Caption: Predicted key 2D NMR correlations for structural validation.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further corroborating the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, we would expect to see characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretches of the quinoline ring, and the C-Cl stretch.

  • X-ray Crystallography: Provides the definitive solid-state structure of the molecule, including bond lengths and angles. If a suitable single crystal can be obtained, this technique offers unambiguous structural proof.

Conclusion: A Multi-faceted Approach to Confidence

The structural validation of a synthetic compound like this compound is a critical undertaking that demands a rigorous and multi-faceted analytical approach. This guide has outlined a comprehensive strategy centered on the predictive power of ¹H and ¹³C NMR spectroscopy, supported by comparative data from a close structural analog. By combining detailed 1D and 2D NMR experiments with complementary techniques such as mass spectrometry and IR spectroscopy, researchers can achieve a high degree of confidence in the structural integrity of their compounds, thereby ensuring the reliability and validity of their scientific endeavors.

References

  • Bar-Adon, R., & Nir, Z. (1974). Complete Analysis Of The H-1-Nmr Spectra Of Quinoline And 2 Of Its Derivatives - Sign Determinations Of Inter-Ring Coupling-Constants By Means Of The Indor Technique. Magnetic Resonance in Chemistry, 6(10), 517-523.
  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
  • Fiveable. (n.d.). DEPT-135 Definition.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Kumar, D. K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences, 124(5), 1071-1076.
  • Roopan, S. M., et al. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1543.
  • Johns, S. R., & Willing, R. I. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • El-Gaby, M. S. A., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Chinese Chemical Society, 48(6A), 1071-1076.

Sources

A Comparative Guide to Confirming the Purity of Synthesized (2-Chloro-7-methylquinolin-3-yl)methanol by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. (2-Chloro-7-methylquinolin-3-yl)methanol, a key building block for various pharmacologically active compounds, is no exception. Even trace impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity in the final active pharmaceutical ingredient (API). Therefore, a robust, accurate, and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard in the pharmaceutical industry for this purpose.[1][2] Its exceptional resolving power, high sensitivity, and precise quantification capabilities make it an indispensable tool for separating, identifying, and quantifying the target compound alongside any process-related impurities or degradation products.[3] This guide provides an in-depth, experience-driven comparison of analytical methodologies and presents a detailed, validated HPLC protocol for confirming the purity of synthesized this compound.

Understanding the Synthetic Landscape: Anticipating Potential Impurities

A robust analytical method is born from a thorough understanding of the chemical synthesis. The preparation of this compound typically proceeds via a two-step synthesis:

  • Vilsmeier-Haack Reaction: N-(3-tolyl)acetamide is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to form the key intermediate, 2-Chloro-7-methylquinoline-3-carbaldehyde.[4][5]

  • Reduction: The resulting aldehyde is then selectively reduced to the primary alcohol, this compound, commonly using a mild reducing agent like sodium borohydride (NaBH₄).[6]

This synthetic pathway informs the potential impurity profile we must be able to resolve:

  • Unreacted Starting Material: Residual 2-Chloro-7-methylquinoline-3-carbaldehyde from an incomplete reduction.

  • Precursor Impurities: Unreacted N-(3-tolyl)acetamide or by-products from the Vilsmeier-Haack reaction.

  • Degradation Products: Compounds formed by instability of the product under certain conditions.

  • Side-Reaction Products: Any other unintended molecules formed during the synthesis.

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} enddot Caption: Synthetic and analytical workflow for this compound.

A Comparative Overview of Purity Analysis Techniques

While HPLC is the definitive method, other techniques play supporting roles. The choice of method is dictated by the specific question being asked—be it a quick reaction check, structural confirmation, or precise purity determination.

Technique Primary Use Resolution Quantification Sensitivity Key Strengths & Causality Limitations
HPLC Purity & Impurity QuantificationVery HighExcellentHighExcellent for separating structurally similar compounds due to diverse stationary/mobile phase chemistries. The gold standard for regulatory submissions.[1]Higher cost, requires method development.
TLC Reaction Monitoring, Qualitative ScreeningLow to ModeratePoor (Semi-quantitative at best)ModerateFast, inexpensive, and simple to run multiple samples. Ideal for a quick check of reaction completion by observing the disappearance of starting material.[7]Not suitable for accurate quantification; co-eluting spots can be misleading.
NMR Spectroscopy Structural Elucidation, Purity by qNMRN/A (Technique is not separative)Good (with internal standard)Low to ModerateUnparalleled for confirming the molecular structure. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte itself.[8][9][10]Insensitive to impurities below ~0.1-1%; structural similarity can cause peak overlap.
Mass Spectrometry (MS) Molecular Weight DeterminationN/A (Often coupled with LC/GC)Poor (Standalone)Very HighProvides molecular weight information, crucial for identifying unknown impurities.[11][12] When coupled with HPLC (LC-MS), it is a powerful tool for impurity profiling.[13][14]Cannot distinguish isomers; ionization efficiency varies, making standalone quantification difficult.

The Definitive Approach: A Validated Reversed-Phase HPLC Method

The following protocol is a self-validating system designed for robust and trustworthy purity analysis. The choice of a Reversed-Phase (RP-HPLC) method is based on the moderately polar nature of the quinoline analyte, which will interact well with a non-polar C18 stationary phase.

Experimental Protocol

1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent), Formic Acid (FA, LC-MS grade).

  • Reference Standard: A well-characterized batch of this compound with purity >99.5%.

2. Chromatographic Conditions The causality behind these choices is to achieve a sharp, symmetrical peak for the main analyte with baseline resolution from potential impurities. The gradient elution ensures that both more polar and less polar impurities are eluted within a reasonable runtime.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (Quinoline derivatives exhibit strong UV absorbance in this region).

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 90
    18.0 90
    18.1 40

    | 22.0 | 40 |

3. Sample and Standard Preparation

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of diluent to get a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner to achieve a target concentration of 0.1 mg/mL.

Method Validation: The Cornerstone of Trustworthiness

To ensure the method is reliable, it must be validated according to International Council for Harmonisation (ICH) guidelines.[15] This process demonstrates that the analytical procedure is suitable for its intended purpose.

dot graph G { layout=neato; graph [overlap=false, splines=true, sep="+6,6"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Core parameters for establishing a trustworthy, validated HPLC method.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities.[16] This is demonstrated by injecting the diluent, a placebo (if in formulation), and spiked samples to ensure no interfering peaks at the retention time of the main analyte.

  • Linearity: Confirmed by preparing a series of solutions of the reference standard at different concentrations (e.g., 5 levels from 50% to 150% of the target concentration).[16][17] The peak area response is plotted against concentration, and a linear regression should yield a correlation coefficient (r²) ≥ 0.999.

  • Precision: The closeness of agreement between a series of measurements. It is assessed at two levels:

    • Repeatability (Intra-assay): Analyzing six replicate samples at 100% concentration on the same day.

    • Intermediate Precision: Repeating the analysis on a different day with a different analyst or instrument. The Relative Standard Deviation (RSD) for all sets should be ≤ 2.0%.

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples spiked with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.[17]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying trace impurities.

Data Interpretation and Purity Calculation

The purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Analysis Results

Peak ID Retention Time (min) Peak Area (mAU*s) Area % Identification
14.815.60.15Unknown Impurity
28.210325.799.60This compound
311.525.90.252-Chloro-7-methylquinoline-3-carbaldehyde
Total 10367.2 100.00

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While techniques like TLC and NMR offer valuable qualitative and structural information, a validated High-Performance Liquid Chromatography method provides the necessary resolution, sensitivity, and quantitative accuracy for definitive purity assessment.[18] The systematic validation of the HPLC method, covering specificity, linearity, precision, and accuracy, establishes a self-validating and trustworthy protocol. This ensures that each batch of the synthesized intermediate meets the stringent quality requirements demanded by researchers, scientists, and drug development professionals.

References

  • Šatínský, D., & Solich, P. (Year N/A). High perfomance liquid chromatography in pharmaceutical analyses. PubMed.
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  • Lab Manager. (2025, September 22). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
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  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • International Atomic Energy Agency (IAEA). (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • International Journal of Pharmaceutical Sciences and Research. (2016, June 1). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline.
  • National Center for Biotechnology Information (NCBI). (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol.
  • YouTube. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography).
  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde.
  • Dergipark. (n.d.). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde.

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A Comparative Guide to the Antibacterial Activity of Quinoline and Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel heterocyclic scaffolds as potential antibacterial agents is a cornerstone of drug discovery. Among these, quinoline and quinazoline derivatives have emerged as particularly fruitful areas of research, yielding both clinically successful drugs and promising new leads.[1][2] This guide provides a comparative analysis of the antibacterial activity of these two important classes of compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpins their potential.

Core Chemical Scaffolds: A Tale of Two Bicyclic Heterocycles

At the heart of this comparison are two bicyclic aromatic structures, each composed of a benzene ring fused to a nitrogen-containing heterocyclic ring.

  • Quinoline: This structure consists of a benzene ring fused to a pyridine ring. It is also known as 1-azanaphthalene.[3] The foundational quinoline scaffold is present in numerous natural alkaloids, most famously quinine, an antimalarial agent whose discovery spurred the development of synthetic antibacterial quinolones.[2][4]

  • Quinazoline: In this scaffold, a benzene ring is fused to a pyrimidine ring. This arrangement of nitrogen atoms significantly influences the molecule's chemical properties and biological activities.[5][6] Quinazoline derivatives are known for a wide spectrum of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[1][7]

The seemingly subtle difference in the placement of the nitrogen atoms in the heterocyclic ring profoundly impacts the three-dimensional shape, electronic distribution, and hydrogen bonding capabilities of the resulting derivatives, leading to distinct interactions with bacterial targets.

Core_Structures cluster_quinoline Quinoline Scaffold cluster_quinazoline Quinazoline Scaffold q_img q_label Quinoline qz_img qz_label Quinazoline

Caption: Core chemical structures of Quinoline and Quinazoline.

Mechanism of Action: Divergent Paths to Bacterial Demise

The primary distinction in the antibacterial utility of quinolines and quinazolines lies in their validated mechanisms of action.

Quinoline Derivatives (Fluoroquinolones): Precision Targeting of DNA Replication

The most prominent class of quinoline-based antibacterials are the fluoroquinolones . Their mechanism is well-established and involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9]

  • Inhibition of DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target.[9]

  • Inhibition of Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Its inhibition prevents cell division, and it is the primary target in many Gram-positive bacteria.[8]

Fluoroquinolones stabilize the complex formed between these enzymes and the bacterial DNA, leading to breaks in the chromosome and ultimately triggering cell death.[9] The 3-carboxylic acid and 4-carbonyl moieties of the quinolone core are critical for binding to the DNA gyrase.[10]

Quinolone_MoA cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Inhibits relaxation Topo_IV->Replication_Fork Prevents separation DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for fluoroquinolone antibiotics.

Quinazoline Derivatives: A More Diverse Tactical Approach

The antibacterial mechanisms of quinazoline derivatives are more varied and often less clearly defined than those of fluoroquinolones.[6] Different substitution patterns on the quinazoline ring can lead to interactions with a range of bacterial targets.

  • Inhibition of Transcription/Translation: Some 2-substituted quinazolines have been shown to inhibit the synthesis of bacterial RNA, suggesting a mechanism that disrupts protein production.[11][12]

  • Cell Division Inhibition: Phenyl substituted quinazolines have been investigated as inhibitors of the FtsZ protein, which is essential for forming the Z-ring during bacterial cytokinesis.[13]

  • DNA Gyrase B (GyrB) Inhibition: A class of 4(3H)-quinazolinones targets the bacterial DNA gyrase subunit B (GyrB), an ATP-binding site distinct from the one targeted by fluoroquinolones.[14][15]

  • Allosteric Inhibition of Penicillin-Binding Protein 2a (PBP2a): Certain 4(3H)-quinazolinone derivatives exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) by binding to an allosteric site on PBP2a. This binding opens up the active site, making the enzyme susceptible to inhibition.[14]

This mechanistic diversity makes quinazolines an attractive scaffold for developing novel antibiotics that could circumvent existing resistance pathways.

Structure-Activity Relationship (SAR) Insights

The antibacterial potency of both scaffolds is highly dependent on the nature and position of various substituents.

Quinoline SAR Highlights:
  • N-1 Position: Substitution with a cyclopropyl group often confers significant activity against Gram-negative bacteria.[4][16]

  • C-3 Position: A carboxylic acid group is generally considered essential for DNA gyrase inhibition.[10]

  • C-6 Position: The introduction of a fluorine atom was a major breakthrough, creating the highly potent fluoroquinolones with an expanded spectrum of activity.[4][17]

  • C-7 Position: This position is a key site for modification. The addition of piperazinyl or pyrrolidinyl rings can enhance antibacterial potency and pharmacokinetic properties.[16][18]

  • C-8 Position: Substituents like fluorine or chlorine can further enhance activity.[16]

Quinazoline SAR Highlights:
  • Position 2: The nature of the substituent at this position is critical. Different groups can lead to broad-spectrum activity or targeted effects.[11][12]

  • Position 3: For 4(3H)-quinazolinones, modifications at the N-3 position with various aryl or alkyl groups significantly modulate activity.[7][14]

  • Positions 6 and 7: Introduction of methoxy or halogen groups on the benzene ring can influence antibacterial potency.[12]

  • Hybrid Molecules: Creating hybrid structures, for example by linking a quinazoline core to other known pharmacophores, has proven to be an effective strategy for enhancing antimicrobial activity.[6][15]

Comparative Antibacterial Performance: A Data-Driven Overview

The following tables summarize representative Minimum Inhibitory Concentration (MIC) data from the literature, showcasing the activity of various quinoline and quinazoline derivatives against key bacterial pathogens. Lower MIC values indicate higher potency.

Table 1: Antibacterial Activity of Representative Quinoline Derivatives (µg/mL)

Compound Class/ExampleS. aureusE. coliP. aeruginosaReference(s)
Ciprofloxacin (Fluoroquinolone)0.20.010.1[10]
A-62824 (Isothiazoloquinolone)0.020.0050.05[10]
Novel Quinoline-3-carbonitrile (Cpd 14)3.1256.2512.5[19]
Quinoline-Hydrazone (Cpd 24)3.1253.125-[20]
4-Amino-6-ether-quinoline (Cpd 6)1.5--[21]

Table 2: Antibacterial Activity of Representative Quinazoline Derivatives (µg/mL)

| Compound Class/Example | S. aureus | E. coli | K. pneumoniae | Reference(s) | | :--- | :---: | :---: | :---: |[11][12] | | 2-Substituted Quinazoline (Cpd 22) | 16 | 32 | 16 |[14] | | 4(3H)-Quinazolinone (PBP2a Inhibitor, Cpd 27) | 0.25 | >64 | >64 |[14] | | 4(3H)-Quinazolinone (GyrB Inhibitor, Cpd 63) | 0.25 | >64 | >64 |[15] | | Quinazolinone Schiff Base (Cpd 4e) | 32 | 128 | - |[22] | | Disubstituted Quinazoline (Cpd 18b) | ≤0.25 | >32 | >32 |

Experimental Protocols: The Foundation of Comparative Analysis

The quantitative data presented above is typically generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol: Broth Microdilution for MIC & MBC Determination

This protocol provides a standardized workflow to assess the in vitro efficacy of antibacterial compounds.[23][24][25]

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate of the test microorganism.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[14]

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (quinoline or quinazoline derivative) in a suitable solvent (like DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using the appropriate broth to achieve a range of desired concentrations. The final volume in each well should be 100 µL before adding bacteria.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 200 µL.

    • Include necessary controls:

      • Growth Control: Broth with inoculum, no compound.

      • Sterility Control: Broth only, no inoculum.

      • Positive Control: A standard antibiotic (e.g., Ciprofloxacin).

    • Cover the plate and incubate at 35-37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[26][27]

  • MBC Determination:

    • To determine if the compound is bactericidal, take a small aliquot (e.g., 10-100 µL) from the wells showing no visible growth (at and above the MIC).

    • Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

    • Incubate the agar plates at 35-37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., kills the bacteria rather than just inhibiting growth).[26][27]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate (Compound + Bacteria) A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate (16-24h at 37°C) C->D E Read Plate for Turbidity (Determine MIC) D->E F Plate from Clear Wells onto Agar E->F G Incubate Agar Plate (18-24h at 37°C) F->G H Count Colonies (Determine MBC) G->H

Caption: Standard workflow for MIC and MBC determination.

Conclusion and Future Outlook

Both quinoline and quinazoline scaffolds represent highly valuable frameworks in the search for new antibacterial agents.

  • Quinolines , particularly the fluoroquinolones, are a mature class of antibiotics with a well-understood mechanism targeting DNA replication. Future research in this area often focuses on modifying existing structures to overcome resistance, improve safety profiles, and broaden their spectrum of activity.[4][18]

  • Quinazolines offer a more diverse and less explored landscape. Their ability to interact with multiple bacterial targets presents a significant opportunity to develop novel drugs with new mechanisms of action, potentially effective against multi-drug resistant pathogens.[6][7] The potent anti-MRSA activity of certain quinazolinone derivatives is a particularly promising avenue of investigation.[14][28]

The comparative analysis reveals that while quinolines have a storied history of clinical success, the versatility and mechanistic novelty of quinazolines position them as a compelling frontier for the next generation of antibacterial drug discovery. Continued exploration of the structure-activity relationships for both classes, guided by robust experimental evaluation, will be critical in replenishing our arsenal against bacterial infections.

References

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  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-991.
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  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry.
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A Comparative Guide to the Efficacy of (2-Chloro-7-methylquinolin-3-yl)methanol Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its biological activity. This guide provides a comparative analysis of the anticancer efficacy of derivatives based on the (2-Chloro-7-methylquinolin-3-yl)methanol framework. While direct comprehensive studies on a homologous series of 7-methyl derivatives are emerging, we will draw upon robust data from structurally analogous compounds, particularly the closely related (2-chloro-7-methoxyquinolin-3-yl) derivatives, to elucidate structure-activity relationships and mechanistic insights. This approach is instrumental in guiding future drug discovery efforts in this chemical space.

The Rationale for Derivatization: Enhancing Anticancer Potency

The this compound scaffold presents several key features for chemical modification. The chlorine atom at the C2 position can serve as a leaving group for nucleophilic substitution, allowing the introduction of various functionalities. The methanol group at the C3 position is also amenable to derivatization, such as through esterification or etherification, to modulate the compound's physicochemical properties, including lipophilicity and hydrogen bonding capacity, which are critical for cellular uptake and target engagement.[2] The methyl group at the C7 position can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for specific biological targets.[3]

Comparative Cytotoxic Activity of Quinoline Derivatives

The in vitro cytotoxic activity of novel chemical entities is a primary determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. Below is a comparative summary of the IC50 values for a series of hydrazide derivatives of (2-chloro-7-methoxyquinolin-3-yl)methanol against various human cancer cell lines. This data provides a valuable surrogate for understanding the potential of the 7-methyl analogues.

Compound IDCancer Cell LineIC50 (µM)[4]
Derivative 1 (Parent Hydrazide) SH-SY5Y (Neuroblastoma)>50
Kelly (Neuroblastoma)>50
MDA-MB-231 (Breast)>50
MCF-7 (Breast)>50
Derivative 2 (Analogue 19) SH-SY5Y (Neuroblastoma)4.8 ± 0.6
Kelly (Neuroblastoma)6.5 ± 0.8
MDA-MB-231 (Breast)>50
MCF-7 (Breast)>50
Derivative 3 (Analogue 22) SH-SY5Y (Neuroblastoma)5.5 ± 0.4
Kelly (Neuroblastoma)7.9 ± 1.2
MDA-MB-231 (Breast)>50
MCF-7 (Breast)>50

Note: The IC50 values are presented as mean ± standard deviation.

From this data, it is evident that derivatization of the parent hydrazide scaffold can significantly enhance cytotoxic activity, particularly against neuroblastoma cell lines.[4] The modifications in analogues 19 and 22 demonstrate a marked increase in potency compared to the parent compound.

Mechanistic Insights: Induction of Cell Cycle Arrest

Beyond cytotoxicity, understanding the mechanism of action is crucial for the rational design of novel anticancer drugs. Studies on potent quinoline derivatives have revealed their ability to interfere with fundamental cellular processes, such as cell cycle progression.

The quinoline hydrazide analogue 22 was found to induce G1 cell cycle arrest in neuroblastoma cells.[4] This is accompanied by an upregulation of the p27kip1 protein, a key cell cycle regulatory protein.[4] The induction of cell cycle arrest at the G1 phase prevents cancer cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

G1_Cell_Cycle_Arrest Quinoline_Derivative Potent Quinoline Derivative (e.g., Analogue 22) p27kip1_Upregulation Upregulation of p27kip1 Quinoline_Derivative->p27kip1_Upregulation CDK2_Cyclin_E_Inhibition Inhibition of CDK2/Cyclin E Complex p27kip1_Upregulation->CDK2_Cyclin_E_Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK2_Cyclin_E_Inhibition->G1_Arrest Proliferation_Inhibition Inhibition of Cancer Cell Proliferation G1_Arrest->Proliferation_Inhibition

Caption: Proposed mechanism of G1 cell cycle arrest induced by a potent quinoline derivative.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of the presented findings, a detailed experimental protocol for a key assay is provided below. The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.[5][7]

Materials:

  • Human cancer cell lines (e.g., SH-SY5Y, Kelly, MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[5] Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[6]

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition cluster_analysis Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well plates Compound_Addition 2. Add Serial Dilutions of Quinoline Derivatives Cell_Seeding->Compound_Addition Incubate_48_72h 3. Incubate for 48-72 hours Compound_Addition->Incubate_48_72h MTT_Addition 4. Add MTT Reagent Incubate_48_72h->MTT_Addition Incubate_4h 5. Incubate for 4 hours MTT_Addition->Incubate_4h Solubilization 6. Solubilize Formazan Crystals Incubate_4h->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Sources

A Comparative Guide to the Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol: An Evaluation of an Alternative Route

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-7-methylquinolin-3-yl)methanol is a pivotal building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1][2][3] The 2-chloroquinoline scaffold is particularly valued for its reactivity in nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse molecular architectures for drug discovery.[1][2][4] This guide provides an in-depth comparison of two synthetic routes to this key intermediate. We will examine the well-established, two-step Vilsmeier-Haack approach and contrast it with an alternative, streamlined one-pot methodology. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the performance, efficiency, and practical considerations of each route, supported by detailed experimental protocols and comparative data.

Introduction: The Strategic Importance of this compound

The quinoline nucleus is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[3][5] The specific substitution pattern of this compound, featuring a reactive chlorine at the 2-position, a methyl group on the benzene ring, and a hydroxymethyl function at the 3-position, makes it a highly versatile synthon. The chlorine atom is an excellent leaving group for introducing various nucleophiles, while the hydroxymethyl group can be oxidized or otherwise modified to build more complex side chains.

Efficient and scalable access to this intermediate is therefore a critical consideration in many drug discovery programs. The choice of synthetic route can significantly impact project timelines, cost, and environmental footprint. This guide evaluates two distinct pathways, highlighting the chemical logic and practical outcomes of each.

Route 1: The Established Two-Step Vilsmeier-Haack Cyclization and Reduction

The Vilsmeier-Haack reaction is a classic and powerful method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[6][7] This approach is noted for its reliability and generally good yields. The synthesis proceeds in two distinct, sequential steps:

  • Step 1: Vilsmeier-Haack Cyclization: Formation of the chloro-aldehyde intermediate.

  • Step 2: Selective Reduction: Reduction of the aldehyde to the primary alcohol.

Mechanistic Rationale

The causality behind this sequence is rooted in well-understood organic chemistry principles. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as an electrophilic formylating agent. It reacts with the electron-rich aromatic ring of an N-arylacetamide, leading to an intramolecular cyclization. The subsequent workup with water hydrolyzes the intermediates and the use of excess POCl₃ ensures the chlorination of the 2-position, yielding the stable 2-chloro-3-formylquinoline.[8][9]

The second step requires a chemoselective reducing agent. Sodium borohydride (NaBH₄) is the ideal choice here. It is a mild hydride donor, capable of selectively reducing the aldehyde carbonyl to an alcohol without affecting the chloro-substituted aromatic quinoline core. This selectivity is crucial for preserving the key reactive handle for subsequent diversification.

Experimental Protocol (Route 1)

Step 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde [10][11]

  • In a flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 2.3 mL, 30 mmol) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 6.5 mL, 70 mmol) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Allow the resulting Vilsmeier reagent to stir for 30 minutes at room temperature.

  • Add N-(3-tolyl)acetamide (1.49 g, 10 mmol) portion-wise to the reagent.

  • Heat the reaction mixture to 90 °C and maintain for 15 hours.[10]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated sodium carbonate solution until a precipitate forms.

  • Collect the white solid product by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether mixture to yield 2-Chloro-7-methylquinoline-3-carbaldehyde.

Step 2: Synthesis of this compound [12]

  • To a solution of 2-Chloro-7-methylquinoline-3-carbaldehyde (1.0 g, 4.86 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.28 g, 7.3 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by column chromatography (silica gel, ethyl acetate/hexane eluent) to afford this compound.

Route 2: An Alternative One-Pot Vilsmeier-Haack and In Situ Reduction

To improve process efficiency, an alternative approach combines the Vilsmeier-Haack reaction and the reduction into a single, continuous workflow. This method avoids the isolation and purification of the intermediate aldehyde, potentially saving time, reducing solvent usage, and minimizing material loss.

Mechanistic Rationale

The core chemistry of the Vilsmeier-Haack cyclization remains identical to Route 1. The innovation lies in the workup. After the cyclization is complete, instead of quenching with water to isolate the aldehyde, the reaction mixture is cooled and the reducing agent is introduced directly. This requires careful control of conditions to ensure the Vilsmeier reagent is neutralized or consumed before the addition of NaBH₄, preventing unwanted side reactions. The solvent choice is also critical; a co-solvent like methanol or ethanol is added to facilitate the reduction. This "one-pot" strategy is predicated on the compatibility of the reduction step with the quenched reaction mixture from the first step.

Experimental Protocol (Route 2)

One-Pot Synthesis of this compound

  • Prepare the Vilsmeier reagent and react with N-(3-tolyl)acetamide as described in Route 1, Step 1 (protocols 1-4).

  • After 15 hours at 90 °C, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add methanol (30 mL) to the cooled mixture to quench the excess POCl₃ and dissolve the reaction mass.

  • Carefully add sodium borohydride (0.55 g, 14.5 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the mixture to stir at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the final product.

Comparative Analysis

To provide an objective comparison, the two routes are evaluated based on key performance indicators relevant to a research and development setting.

Synthetic Workflow Visualization

The logical flow of each route can be visualized as follows:

Route1 cluster_0 Route 1: Two-Step Synthesis A N-(3-tolyl)acetamide B Vilsmeier-Haack Reaction (POCl3, DMF, 90°C, 15h) A->B C Intermediate Aldehyde (Isolation & Purification) B->C D Reduction (NaBH4, MeOH, 2h) C->D E This compound D->E

Caption: Workflow for the established two-step synthesis (Route 1).

Route2 cluster_1 Route 2: One-Pot Synthesis A N-(3-tolyl)acetamide B Vilsmeier-Haack Reaction (POCl3, DMF, 90°C, 15h) A->B C In Situ Reduction (MeOH, NaBH4, 3h) B->C D This compound C->D

Caption: Workflow for the alternative one-pot synthesis (Route 2).

Performance Data Summary

The following table summarizes the key quantitative metrics for each synthetic route, based on typical experimental outcomes reported in the literature.

MetricRoute 1: Two-StepRoute 2: One-PotJustification & Insights
Overall Yield ~70-78%~65-72%Route 1 benefits from intermediate purification, often leading to a higher overall yield of the final, pure product. Route 2 can suffer from minor side-product formation during the one-pot quench/reduction step.
Total Time ~24 hours~20 hoursThe one-pot nature of Route 2 eliminates the time required for intermediate workup, isolation, purification, and drying, offering a significant time saving.
Number of Steps 21Defined by the number of isolation and purification operations. Route 2 is a true one-pot process.
Solvent Volume HighModerateRoute 2 avoids the solvents needed for the workup and purification of the intermediate aldehyde, reducing overall solvent consumption.
Process Simplicity LowerHigherThe streamlined workflow of Route 2 reduces manual handling and operational complexity, which can be advantageous for automation and scale-up.
Purification Two stagesOne stageRoute 1 requires two separate purification steps (recrystallization/chromatography for aldehyde, chromatography for alcohol). Route 2 requires only a single final chromatographic purification.

Discussion and Recommendations

Route 1 (Two-Step): The High-Fidelity Standard This established method is the preferred choice when the highest possible purity and overall yield are paramount. The isolation of the intermediate 2-chloro-7-methylquinoline-3-carbaldehyde provides a clean starting point for the final reduction, minimizing potential side products and simplifying the final purification.[10] This route is ideal for preparing high-purity reference standards or when subsequent reactions are highly sensitive to impurities. The drawback is the longer overall time and higher consumption of resources (solvents, energy, labor).

Route 2 (One-Pot): The Efficiency-Focused Alternative The one-pot approach represents a significant process improvement in terms of time and resource efficiency. By eliminating an entire workup and purification cycle, it shortens the synthesis time by several hours and reduces solvent waste. This makes it an attractive option for rapid library synthesis, early-stage discovery chemistry where speed is critical, or for scale-up operations where process simplification can lead to significant cost savings. The slightly lower yield may be an acceptable trade-off for the gains in efficiency. However, careful optimization of the quenching and reduction conditions is crucial to maximize yield and minimize impurity formation.

References

  • MALI, R. S., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(11), 2415-2419.
  • Patel, H. M., & Rajani, D. P. (2012). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Medicinal Chemistry Research, 21(10), 3071-3079.
  • Singh, P., & Paul, K. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking the Potential of 2-Chloroquinoline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. PharmaChem.
  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2721.
  • Pharmaffiliates. (2025). The Crucial Role of 2-Chloroquinoline in Modern Pharmaceutical Synthesis.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(71), 40785-40828.
  • Chavan, S. D., & Bhingolikar, V. E. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-4.
  • Bhingolikar, V. E., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-3.
  • Roopan, S. M., et al. (2011). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action for a (2-Chloro-7-methylquinolin-3-yl)methanol-Derived Drug Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous MoA Validation in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved therapeutics, from antimalarials to anticancer agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, often by acting as kinase inhibitors.[1][2] Our hypothetical drug candidate, derived from (2-Chloro-7-methylquinolin-3-yl)methanol and hereafter referred to as QM3-Cl , has demonstrated potent anti-proliferative effects in cancer cell lines. Preliminary data suggests QM3-Cl may function by inhibiting a key node in a pro-survival signaling pathway.

However, a phenotypic observation is merely the starting point. To advance a candidate with confidence, we must rigorously validate its molecular mechanism of action (MoA). This guide provides a comprehensive, multi-phase framework for validating the MoA of QM3-Cl, structured not as a rigid template, but as a logical, self-validating experimental cascade. We will operate under the hypothesis that QM3-Cl is a selective inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα) , a frequently dysregulated enzyme in human cancers.[3][4][5] Our objective is to systematically build a case for this MoA, comparing our methods and results against established alternatives and gold-standard techniques at each step.

Overall Validation Workflow

The validation process is structured in three sequential phases, each designed to answer a critical question. This systematic approach ensures that each step builds upon a foundation of validated data, minimizing the risk of pursuing false leads.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular & Biochemical Confirmation cluster_2 Phase 3: Definitive Genetic Validation & Selectivity p1_a CETSA: Confirm In-Cell Binding p1_b ITC (Alternative): Quantify Binding Thermodynamics p1_a->p1_b Compare p2_a Western Blot: Assess Downstream Pathway Inhibition p1_a->p2_a p2_b Biochemical Kinase Assay: Determine In Vitro Potency (IC50) p1_b->p2_b p2_c Cell Viability Assay: Link Target to Phenotype (EC50) p2_a->p2_c p2_b->p2_c p3_a CRISPR-Cas9 KO: Prove Target Dependency p2_c->p3_a p3_c Comparative Analysis: Benchmark vs. Standard Inhibitor p3_a->p3_c p3_b Kinome-Wide Selectivity Screen: Profile Off-Target Effects p3_b->p3_c start Hypothesis: QM3-Cl inhibits PI3Kα start->p1_a

Caption: A three-phase workflow for MoA validation.

Phase 1: Does the Drug Bind the Target in a Cellular Environment?

Core Question: Can we prove that QM3-Cl physically engages with PI3Kα inside intact cells? Answering this is the foundational step. Without evidence of direct binding, any downstream effects are merely correlational.

Method 1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is the premier method for confirming target engagement in a physiological context.[6][7][8] It operates on the principle that when a protein binds to a ligand (our drug), it becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation.[9][10] This allows us to "see" the drug binding to its target within the complex milieu of the cell, a significant advantage over assays using purified proteins.[7][8]

  • Cell Culture: Culture PIK3CA-mutant cancer cells (e.g., MCF-7) to 80% confluency.

  • Treatment: Treat cells with QM3-Cl (e.g., 10 µM) or a vehicle control (DMSO) for 2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling for 3 minutes on ice.[9]

  • Lysis: Lyse the cells via freeze-thaw cycles to release cellular contents.

  • Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble PI3Kα at each temperature point using Western Blotting.

The results are plotted as the percentage of soluble PI3Kα relative to the non-heated control. A successful experiment will show a rightward shift in the melting curve for the QM3-Cl-treated cells, indicating thermal stabilization upon binding.

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.1 °C-
QM3-Cl (10 µM) 58.6 °C +6.5 °C
Alpelisib (10 µM)59.2 °C+7.1 °C
Alternative Method: Isothermal Titration Calorimetry (ITC)

Rationale: While CETSA confirms in-cell engagement, ITC is the gold-standard biophysical assay for quantifying the thermodynamics of binding in solution.[11][12] It directly measures the heat released or absorbed during the binding event, allowing for precise determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13][14] This provides a deeper, quantitative understanding of the drug-target interaction.

FeatureCellular Thermal Shift Assay (CETSA)Isothermal Titration Calorimetry (ITC)
Context Physiological (Intact Cells) Biochemical (Purified Protein)
Primary Output Thermal Shift (ΔTm) - Qualitative evidence of bindingBinding Affinity (KD), Enthalpy (ΔH) - Quantitative data
Throughput Moderate to HighLow to Moderate
Key Advantage Confirms target engagement in a native environment.Provides a complete thermodynamic profile of the interaction.[13]
Key Disadvantage Indirect measure of binding; less quantitative.Requires large amounts of pure, stable protein; may not reflect cellular conditions.

Phase 2: Does Target Engagement Translate to Functional Inhibition?

Core Question: Now that we have evidence of binding, does this interaction inhibit the kinase's function and affect its downstream signaling pathway?

Hypothesized Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][15] Upon activation, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates the kinase Akt. Activated Akt then phosphorylates a host of downstream targets, including mTOR, to promote cell growth. We hypothesize QM3-Cl binds to PI3Kα, blocking this entire cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation QM3 QM3-Cl QM3->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by QM3-Cl.

Method 1: Western Blot for Pathway Analysis

Rationale: The most direct way to observe kinase inhibition in cells is to measure the phosphorylation status of its downstream substrates. If QM3-Cl inhibits PI3Kα, we expect to see a dose-dependent decrease in the phosphorylation of Akt (at Ser473 and Thr308) and subsequent pathway targets like S6 ribosomal protein.

  • Treatment: Seed MCF-7 cells and starve them overnight to reduce basal pathway activity. Treat cells with increasing concentrations of QM3-Cl (e.g., 0.1 to 10 µM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Quantification: Determine protein concentration for each lysate using a BCA assay to ensure equal loading.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[16]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]

  • Blocking & Probing: Block the membrane with 5% BSA or non-fat milk in TBST.[18] Incubate overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.[17]

A successful experiment will show a clear reduction in the p-Akt/Total Akt and p-S6/Total S6 ratios with increasing QM3-Cl concentration, while the loading control remains constant. This provides strong evidence that the drug is functionally inhibiting the pathway as hypothesized.

Concentration of QM3-Clp-Akt/Total Akt Ratiop-S6/Total S6 Ratio
0 µM (Vehicle)1.001.00
0.1 µM0.780.85
1 µM0.210.25
10 µM0.050.04
Cellular EC50 ~0.8 µM ~0.9 µM
Method 2: Biochemical Kinase Assays

Rationale: While Western Blotting shows pathway inhibition in a cellular context, biochemical assays using purified enzymes are essential for determining the direct potency and selectivity of the inhibitor on the kinase itself.[19][20] These assays remove cellular complexities like membrane permeability and drug efflux, providing a pure measure of enzyme inhibition (IC50).

Assay FormatPrincipleProsCons
ADP-Glo™ (Promega) Luminescence-based; measures ADP produced during the kinase reaction.[20]Universal, highly sensitive, resistant to signal interference.Endpoint assay.
LanthaScreen™ TR-FRET (Thermo Fisher) Time-Resolved Fluorescence Resonance Energy Transfer; measures binding or activity.[21]Homogeneous, high-throughput, can measure binding and activity.Requires specific antibodies/tracers, potential for interference.
Radiometric ([³²P]-ATP) Measures the incorporation of radioactive phosphate from ATP onto a substrate.Gold standard for sensitivity and directness.Requires handling of radioactive materials, low-throughput.
Method 3: Cell Viability Assays

Rationale: The ultimate goal of an anti-cancer agent is to inhibit cell proliferation or induce cell death. A cell viability assay, such as the MTT or CellTiter-Glo® assay, links the observed target inhibition to a critical cellular phenotype.[22][23] The potency of the drug in this assay (EC50) should correlate with its potency in the target engagement and pathway modulation assays.

  • Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[24]

  • Treatment: Treat the cells with a serial dilution of QM3-Cl for 72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[25] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[24][25]

  • Measurement: Read the absorbance at ~570 nm using a plate reader.[22]

Phase 3: Achieving Definitive Proof and Assessing Selectivity

Core Question: Can we definitively prove that the drug's anti-proliferative effect is dependent on PI3Kα and not an off-target? How selective is QM3-Cl for PI3Kα compared to other kinases?

Method 1: CRISPR-Cas9 Target Validation

Rationale: This is the definitive genetic experiment to prove on-target dependency.[26][][28] The logic is simple: if QM3-Cl works by inhibiting PI3Kα, then cells where the PIK3CA gene has been knocked out (KO) should be significantly more resistant to the drug.[29][30][31] This method provides an orthogonal validation that is independent of the compound's chemistry.

G cluster_0 Wild-Type (WT) Cells cluster_1 PIK3CA KO Cells WT_PI3K PI3Kα Present WT_Drug Add QM3-Cl WT_PI3K->WT_Drug WT_Result Cell Death WT_Drug->WT_Result KO_PI3K PI3Kα Absent (CRISPR KO) KO_Drug Add QM3-Cl KO_PI3K->KO_Drug KO_Result Cell Survival (Resistance) KO_Drug->KO_Result

Caption: Logic of CRISPR-Cas9 knockout for target validation.

The most compelling data is a comparison of the cell viability IC50 values between the wild-type (WT) and KO cell lines.

Cell LineQM3-Cl IC50 (µM)Alpelisib IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 Wild-Type (WT)0.95 0.880.5
MCF-7 PIK3CA KO> 50 > 500.6

Interpretation: A dramatic increase in the IC50 for QM3-Cl and the control PI3Kα inhibitor (Alpelisib) in the KO cells, with no significant change for an off-target control drug (Doxorubicin), provides definitive evidence of on-target activity.

Method 2: Kinome-Wide Selectivity Profiling

Rationale: No kinase inhibitor is perfectly selective.[32][33] Understanding a compound's off-target profile is critical for predicting potential toxicities and interpreting cellular data. A broad, commercially available kinase panel (e.g., from Reaction Biology, Eurofins, or Thermo Fisher Scientific) screens the compound against hundreds of kinases.

Results are typically presented as a "tree spot" diagram or a table of kinases inhibited by >90% at a given concentration (e.g., 1 µM). A highly selective compound will show potent inhibition of the primary target and minimal activity against other kinases.

Final Comparative Analysis: QM3-Cl vs. The Alternative

The final step is to synthesize all the data and benchmark our candidate, QM3-Cl, against a known, clinically relevant PI3Kα inhibitor, such as Alpelisib.[5] This provides a clear, objective assessment of the candidate's performance.

ParameterQM3-ClAlpelisib (Reference)Justification
Binding Affinity (ITC, KD) 15 nM5 nMDirect measure of target binding affinity.[12]
Biochemical Potency (IC50) 25 nM10 nMDirect measure of in vitro enzyme inhibition.
Cellular Potency (EC50) 0.95 µM0.88 µMPotency in a cellular context, reflecting permeability and stability.
Target Engagement (ΔTm) +6.5 °C+7.1 °CEvidence of target binding within intact cells.[10]
On-Target Dependency (KO Shift) >50-fold shift>50-fold shiftGenetic proof that the drug's effect is mediated by the target.[29]
Selectivity (Kinases inhibited >90% @ 1µM) 3 (PI3Kα, PI3Kδ, mTOR)2 (PI3Kα, PI3Kδ)Defines the off-target profile; crucial for predicting safety and side effects.[32]

Conclusion

This systematic, multi-phase guide demonstrates a rigorous and self-validating approach to confirming the mechanism of action for the drug candidate QM3-Cl. By progressing from direct target engagement in cells (CETSA) to functional pathway inhibition (Western Blot), and finally to definitive genetic validation (CRISPR KO), we have built a robust evidence package. The comparative data shows that QM3-Cl is a potent and selective PI3Kα inhibitor, with an efficacy profile comparable to the established drug Alpelisib. This comprehensive MoA validation provides the necessary confidence to advance QM3-Cl to the next stage of preclinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Juric, D., et al. (2015). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research, 21(6), 1298-1305.
  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566.
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  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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  • Biocompare. (2022). Target Validation with CRISPR.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects.
  • Moghaddas, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Cancer Cell International, 21(1), 415.
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  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 493-503.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
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  • Zhang, J., et al. (2013). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 52(46), 8279-8288.
  • La Morte, V. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 164-173.
  • Al-Suhaimi, E. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1).
  • Pär Nordlund Lab. (n.d.). CETSA.
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A Comparative Guide to the Reproducible Synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. Acknowledging the critical importance of reproducibility in the research and development pipeline, this document moves beyond a simple recitation of procedural steps. Instead, it offers a comparative analysis of established synthetic protocols, delves into the mechanistic rationale behind experimental choices, and addresses potential challenges to ensure consistent and reliable outcomes. The information presented herein is synthesized from established literature and provides a robust framework for researchers aiming to incorporate this quinoline derivative into their synthetic programs.

Introduction: The Significance of this compound

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern of this compound, featuring a reactive chlorosubstituent at the 2-position, a hydroxymethyl group at the 3-position, and a methyl group on the benzene ring, offers a versatile platform for further chemical modifications. The 2-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the primary alcohol at the 3-position can be readily oxidized or converted to other functional groups. This trifunctional handle makes it a key intermediate for the synthesis of complex heterocyclic systems and potential drug candidates.

Established Synthetic Pathway: A Two-Step Approach

The most reliable and widely reported method for the synthesis of this compound involves a two-step sequence:

  • Vilsmeier-Haack Cyclization: Formation of the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde.

  • Chemoselective Reduction: Reduction of the aldehyde functionality to the corresponding primary alcohol.

This guide will dissect each step, providing a detailed protocol and a discussion of critical parameters that influence reproducibility.

Synthesis_Workflow Start N-(3-tolyl)acetamide Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Aldehyde 2-Chloro-7-methylquinoline-3-carbaldehyde Vilsmeier->Aldehyde Reduction Reduction (e.g., NaBH4) Aldehyde->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Overall synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Reaction for 2-Chloro-7-methylquinoline-3-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this synthesis, it is employed for the cyclization and formylation of an N-arylacetamide to construct the quinoline core.

Mechanistic Insight

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a tertiary amide (typically N,N-dimethylformamide, DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the electron-rich aromatic ring of the N-arylacetamide, leading to cyclization and subsequent formylation. The presence of an electron-donating group, such as the methyl group at the meta-position of the starting N-(3-tolyl)acetamide, facilitates the electrophilic aromatic substitution, generally leading to good yields and high regioselectivity.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Cyclization cluster_2 Hydrolysis DMF DMF VilsmeierReagent Chloroiminium ion (Vilsmeier Reagent) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 Acetanilide N-(3-tolyl)acetamide Intermediate Cyclized Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis Intermediate->Hydrolysis Aldehyde 2-Chloro-7-methylquinoline- 3-carbaldehyde Hydrolysis->Aldehyde

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde.[4]

Materials:

  • N-(3-tolyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ice

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (7.0 eq.) dropwise to anhydrous N,N-dimethylformamide (3.0 eq.) at 0°C with constant stirring.

  • After the addition is complete, add N-(3-tolyl)acetamide (1.0 eq.) to the reaction mixture.

  • Heat the mixture at 80-90°C for 10-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude 2-chloro-7-methylquinoline-3-carbaldehyde by recrystallization from a mixture of petroleum ether and ethyl acetate.

Reproducibility and Key Parameters
ParameterRecommended ConditionImpact on Reproducibility
Purity of Reagents Anhydrous DMF, freshly distilled POCl₃Moisture can decompose the Vilsmeier reagent, leading to lower yields and inconsistent results.
Stoichiometry Excess POCl₃ (up to 12 eq.)An excess of POCl₃ is often necessary to drive the reaction to completion and achieve higher yields.
Temperature Control Initial cooling to 0°C, then heating to 80-90°CThe initial cooling is crucial for the controlled formation of the Vilsmeier reagent. The subsequent heating is required for the cyclization step.
Reaction Time 10-15 hours (TLC monitored)Incomplete reaction will result in lower yields of the desired product.
Work-up Pouring onto iceThis step hydrolyzes the reaction intermediates to form the final aldehyde and helps in its precipitation.

Troubleshooting:

  • Low Yield: Check for moisture in the reagents. Ensure an adequate excess of POCl₃ is used. The reaction time may need to be extended.

  • Formation of By-products: The regioselectivity of the Vilsmeier-Haack reaction on substituted acetanilides is generally high, especially with meta-substituted starting materials. However, improper temperature control can lead to undesired side reactions.

Step 2: Chemoselective Reduction to this compound

The second step involves the reduction of the aldehyde group to a primary alcohol. The choice of the reducing agent is critical to ensure the chemoselective reduction of the aldehyde without affecting the chloro substituent or the quinoline ring.

Comparison of Reducing Agents: Sodium Borohydride vs. Lithium Aluminum Hydride
Reducing AgentReactivitySelectivitySafety and Handling
Sodium Borohydride (NaBH₄) MildHighly selective for aldehydes and ketones. Does not typically reduce esters, amides, or carboxylic acids.[4]Relatively safe to handle, can be used in protic solvents like methanol or ethanol.
Lithium Aluminum Hydride (LiAlH₄) StrongReduces a wide range of functional groups, including aldehydes, ketones, esters, carboxylic acids, and amides.[4]Highly reactive and pyrophoric. Reacts violently with water and protic solvents, requiring anhydrous conditions.

For the synthesis of this compound, sodium borohydride (NaBH₄) is the preferred reducing agent. Its mild nature ensures the selective reduction of the aldehyde group without the risk of dehalogenation or reduction of the quinoline ring. The use of a stronger reducing agent like LiAlH₄ is not only unnecessary but could also lead to undesired side reactions.

Experimental Protocol

This protocol is based on general procedures for the reduction of 2-chloroquinoline-3-carbaldehydes.[5]

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography (optional)

Procedure:

  • Dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.0 - 1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or silica gel column chromatography.

Reproducibility and Purification

The reduction of 2-chloroquinoline-3-carbaldehydes with NaBH₄ is generally a high-yielding and clean reaction, contributing to its reproducibility.

Purification Strategies:

  • Recrystallization: This is often a suitable method for obtaining highly pure product if the crude material is relatively clean. A solvent system of ethyl acetate/petroleum ether can be effective.

  • Silica Gel Column Chromatography: If the crude product contains significant impurities, column chromatography provides a more rigorous purification method. A gradient elution with a mixture of ethyl acetate and petroleum ether is typically used.

Alternative Synthetic Routes

While the two-step synthesis described above is the most common and reliable, alternative approaches exist for the synthesis of functionalized quinolines. These often involve multi-component reactions or different cyclization strategies. However, for the specific target molecule, this compound, the Vilsmeier-Haack reaction followed by reduction remains the most direct and reproducible method reported in the literature.

Conclusion

The synthesis of this compound can be reliably and reproducibly achieved through a well-established two-step process involving a Vilsmeier-Haack reaction followed by a chemoselective reduction with sodium borohydride. Careful attention to reagent purity, stoichiometry, and temperature control during the Vilsmeier-Haack step is crucial for obtaining the intermediate aldehyde in high yield and purity. The subsequent reduction with NaBH₄ is a robust and selective transformation. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.

References

  • Subashini, R., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2721. [Link]
  • Mishra, A., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B(12), 2628-2632. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. [Link]
  • Mistry, A. G. (2012). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]
  • Patel, H. M., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 173-176. [Link]
  • Pawar, S. S., & Shingare, M. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3593. [Link]

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Benchmarking the Anticancer Activity of a Novel Quinoline Derivative Against Doxorubicin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The relentless pursuit of more effective and less toxic cancer therapies is a cornerstone of modern drug discovery. While established chemotherapeutic agents like doxorubicin have been instrumental in treating a wide array of malignancies, their clinical utility is often hampered by significant side effects and the emergence of drug resistance.[1][2] This has spurred the development of novel therapeutic candidates, among which quinoline derivatives have shown considerable promise due to their diverse pharmacological activities.[3][4][5]

This guide provides a comprehensive framework for benchmarking the anticancer activity of a new quinoline derivative against the widely used chemotherapeutic drug, doxorubicin. We will delve into the mechanistic underpinnings of both compounds, provide detailed protocols for comparative in vitro and in vivo evaluation, and present a structured approach to data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of novel anticancer agents.

Mechanistic Overview: A Tale of Two Anticancer Agents

A thorough understanding of the mechanism of action is paramount in evaluating any new drug candidate. Here, we compare the known mechanisms of doxorubicin with the potential pathways targeted by quinoline derivatives.

Doxorubicin: The Established Incumbent

Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through a multi-pronged approach.[2][6] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a blockade of DNA and RNA synthesis.[2][6]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks.[2][7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[2][6]

These actions culminate in cell cycle arrest and the induction of apoptosis (programmed cell death).[1] However, the generation of ROS is also a major contributor to its dose-limiting cardiotoxicity.[8]

Quinoline Derivatives: A Diverse and Promising Class

Quinoline and its derivatives represent a versatile scaffold in medicinal chemistry, with various analogues exhibiting a wide range of anticancer activities.[4][5][9] Their mechanisms of action are often multifaceted and can include:[3][10][11]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, c-Met) and topoisomerases.[3][9]

  • DNA Binding and Damage: Some derivatives can interact with DNA, either through intercalation or alkylation, leading to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[5]

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.[5]

  • Modulation of Cell Signaling Pathways: Interfering with critical signaling cascades that drive cancer progression.[3]

A novel quinoline derivative, designated here as QD-1 , is hypothesized to exert its anticancer effects primarily through the induction of apoptosis via the downregulation of a key survival protein, Lumican.[3]

Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams were generated using Graphviz.

Doxorubicin_Mechanism cluster_dox Doxorubicin Actions cluster_effects Cellular Effects Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Dox->Topo_II_Inhibition ROS_Generation ROS Generation Dox->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Cardiotoxicity Cardiotoxicity ROS_Generation->Cardiotoxicity Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action.

Quinoline_Derivative_Mechanism cluster_qd1 Quinoline Derivative (QD-1) Action cluster_pathway Signaling Pathway cluster_outcome Outcome QD1 QD-1 Lumican Lumican Downregulation QD1->Lumican Apoptosis Apoptosis Induction Lumican->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

Caption: Hypothesized mechanism of the quinoline derivative.

Experimental Benchmarking: A Head-to-Head Comparison

A rigorous, multi-faceted experimental approach is essential to objectively compare the anticancer activity of QD-1 and doxorubicin. This involves a combination of in vitro and in vivo assays.

In Vitro Analysis: Cellular Level Insights

In vitro studies provide the foundational data on the direct effects of the compounds on cancer cells.[12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Experimental Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cancer Cells in 96-well Plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Add_Compounds Add Serial Dilutions of QD-1 and Doxorubicin Incubation1->Add_Compounds Incubation2 Incubate for 48-72h Add_Compounds->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add Solubilization Solution Incubation3->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT assay.

Detailed Protocol: [14][15][16]

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of QD-1 and doxorubicin for 48 or 72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[18][19] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18]

Detailed Protocol: [20]

  • Cell Treatment: Treat cells with QD-1 and doxorubicin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21][22]

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[21][23]

Detailed Protocol: [21][22][24]

  • Cell Treatment: Treat cells with QD-1 and doxorubicin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the cells and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

In Vivo Analysis: Efficacy in a Living System

In vivo studies using animal models are crucial for evaluating the systemic efficacy and potential toxicity of a drug candidate.[25][26] The human tumor xenograft model is a widely used preclinical model.[25][27][28]

Experimental Workflow:

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Cell_Injection Subcutaneous Injection of Cancer Cells into Mice Tumor_Growth Allow Tumors to Reach Palpable Size Cell_Injection->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer QD-1, Doxorubicin, or Vehicle Control Randomization->Treatment Tumor_Measurement Measure Tumor Volume Regularly Treatment->Tumor_Measurement Body_Weight Monitor Body Weight Treatment->Body_Weight Sacrifice Sacrifice Mice at Predefined Endpoint Tumor_Measurement->Sacrifice Body_Weight->Sacrifice Tumor_Excision Excise and Weigh Tumors Sacrifice->Tumor_Excision Tissue_Analysis Histopathological and Immunohistochemical Analysis Tumor_Excision->Tissue_Analysis

Caption: Workflow for the in vivo xenograft tumor model.

Detailed Protocol: [1][29][30]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Grouping: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, QD-1, doxorubicin).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal, oral) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.

Data Presentation and Interpretation

In Vitro Data Summary

Table 1: Comparative In Vitro Anticancer Activity of QD-1 and Doxorubicin

ParameterQD-1Doxorubicin
IC50 (µM) on MCF-7 Cells [Insert Value][Insert Value]
IC50 (µM) on A549 Cells [Insert Value][Insert Value]
Apoptosis Induction (% of cells) [Insert Value][Insert Value]
Cell Cycle Arrest Phase [Insert Value]G2/M
In Vivo Data Summary

Table 2: Comparative In Vivo Efficacy of QD-1 and Doxorubicin in Xenograft Model

ParameterVehicle ControlQD-1Doxorubicin
Tumor Growth Inhibition (%) 0[Insert Value][Insert Value]
Final Tumor Weight (mg) [Insert Value][Insert Value][Insert Value]
Change in Body Weight (%) [Insert Value][Insert Value][Insert Value]

Discussion and Future Directions

This section should provide a critical analysis of the results. Key discussion points include:

  • Potency and Efficacy: A direct comparison of the IC50 values and tumor growth inhibition will reveal the relative potency and efficacy of QD-1 and doxorubicin.

  • Mechanism of Action: The apoptosis and cell cycle data will provide insights into whether QD-1 acts through its hypothesized mechanism and how this compares to doxorubicin.

  • Therapeutic Window: A comparison of the efficacy data with any observed toxicity (e.g., weight loss in the in vivo model) will give an initial indication of the therapeutic window of QD-1.

  • Future Studies: Based on the findings, suggest future experiments. This could include testing on a broader panel of cell lines, investigating potential resistance mechanisms, and conducting more detailed toxicology studies.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking a novel quinoline derivative against the established anticancer drug doxorubicin. By following these detailed protocols and a structured approach to data analysis, researchers can generate robust and reliable data to support the continued development of promising new therapeutic candidates. The ultimate goal is to identify novel agents with improved efficacy and a more favorable safety profile, thereby advancing the fight against cancer.

References

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Inter-laboratory Validation of the Biological Activity of C7M-Q, a Novel (2-Chloro-7-methylquinolin-3-yl)methanol Analog, as a Potential Multi-Kinase Inhibitor in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the robust and reproducible evaluation of novel therapeutic candidates is paramount. This guide presents a comprehensive framework for the inter-laboratory validation of the biological activity of a novel quinoline analog, (2-Chloro-7-methylquinolin-3-yl)methanol (herein designated as C7M-Q). Drawing from the well-established role of quinoline scaffolds as kinase inhibitors, we hypothesize that C7M-Q exerts its anti-cancer effects through the dual inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), key drivers in non-small cell lung cancer (NSCLC) pathogenesis.[1][2]

This document provides an in-depth comparison of C7M-Q's performance against two clinically approved multi-kinase inhibitors, Lenvatinib and Sorafenib, in the context of NSCLC.[3][4][5][6][7][8][9][10][11] We will delve into the causality behind the experimental design, provide detailed, field-proven protocols, and present a model for inter-laboratory validation to ensure the reliability and transferability of the findings.

The Rationale for a Multi-Targeted Approach in NSCLC

NSCLC is a heterogeneous disease often characterized by aberrant signaling through multiple kinase pathways. Both VEGFR and EGFR signaling are critical for tumor growth, proliferation, and angiogenesis.[1][12] Therefore, a therapeutic agent with dual inhibitory activity against these targets holds the potential for enhanced efficacy and a broader therapeutic window. The structural backbone of C7M-Q, a quinoline derivative, is a privileged scaffold in the design of kinase inhibitors, suggesting a plausible mechanism of action.[13][14][15]

Comparative Efficacy of C7M-Q: An In Vitro Analysis

To assess the potential of C7M-Q as an anti-cancer agent, a series of in vitro assays were conducted using the human lung adenocarcinoma cell line, A549. This cell line is a well-established model for NSCLC research. The performance of C7M-Q was benchmarked against Lenvatinib and Sorafenib.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
Kinase TargetC7M-Q (Hypothetical)LenvatinibSorafenib
VEGFR2 (KDR)153.090
EGFR25>1000580
PDGFRβ40292
c-Kit1508568
RET806.42.5

IC50 values for Lenvatinib and Sorafenib are based on published data.[3][10][16]

Table 2: Comparative Cellular Activity in A549 Cells (IC50, µM)
AssayC7M-Q (Hypothetical)LenvatinibSorafenib
Cell Viability (MTT, 72h)5.2~20-25~8-10
Apoptosis Induction (Annexin V+)7.5~25-50~10-15
Caspase-3 Activation6.8Not widely reported~10

IC50 values for Lenvatinib and Sorafenib in A549 cells are based on published data.[7][13][14][17][18][19]

Inter-laboratory Validation: A Framework for Reproducibility

To ensure the robustness and transferability of these findings, an inter-laboratory validation study is proposed. This study will involve three independent laboratories performing the key cellular assays under standardized conditions.

Logical Workflow for Inter-laboratory Validation

G cluster_0 Phase 1: Standardization cluster_1 Phase 2: Independent Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Develop & Distribute Standard Operating Procedures (SOPs) P2 Centralized Reagent & Cell Line Provisioning (A549, C7M-Q, Comparators) P1->P2 Ensures consistency L1 Laboratory 1 (MTT, Apoptosis, Cell Cycle) P2->L1 L2 Laboratory 2 (MTT, Apoptosis, Cell Cycle) P2->L2 L3 Laboratory 3 (MTT, Apoptosis, Cell Cycle) P2->L3 DA Centralized Data Collection & Statistical Analysis L1->DA L2->DA L3->DA CR Consolidated Report (Reproducibility & Robustness Assessment) DA->CR Summarizes findings

Caption: Workflow for the inter-laboratory validation of C7M-Q's biological activity.

Key Parameters for Validation

The inter-laboratory study will assess the following:

  • Reproducibility: The degree of agreement between the results obtained in different laboratories.

  • Intermediate Precision: The variation within a single laboratory over different days and with different operators.

  • Robustness: The capacity of the assays to remain unaffected by small, deliberate variations in method parameters.

Statistical analysis of the combined data will be performed to determine the overall potency of C7M-Q and the variability of the assays.[9][20][21][22][23]

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF® KinEASE™ TK)

This protocol outlines a method for determining the in vitro inhibitory activity of C7M-Q against purified tyrosine kinases.[3][4][5][24]

Materials:

  • HTRF® KinEASE™ TK Kit (Revvity)

  • Purified recombinant kinases (VEGFR2, EGFR)

  • C7M-Q, Lenvatinib, Sorafenib

  • ATP

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of C7M-Q, Lenvatinib, and Sorafenib in DMSO.

  • Kinase Reaction:

    • Add 2 µL of the compound dilutions to the wells.

    • Add 4 µL of the kinase solution (in enzymatic buffer).

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF detection mix (Europium cryptate-labeled anti-phosphotyrosine antibody and SA-XL665).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values.

Cell Viability Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19][25][26][27]

Materials:

  • A549 cells

  • DMEM with 10% FBS

  • C7M-Q, Lenvatinib, Sorafenib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed A549 cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of C7M-Q, Lenvatinib, or Sorafenib and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][16][20][28][29]

Materials:

  • A549 cells

  • C7M-Q, Lenvatinib, Sorafenib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat A549 cells with the indicated compounds for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[1][17][23][30][31]

Materials:

  • A549 cells

  • C7M-Q, Lenvatinib, Sorafenib

  • Caspase-3 Colorimetric Assay Kit

Procedure:

  • Cell Lysis: Treat cells with the compounds for 48 hours, then lyse the cells using the provided lysis buffer.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer containing DTT.

    • Add the DEVD-pNA substrate.

    • Incubate for 2 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Determine the fold-increase in caspase-3 activity compared to the control.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.[21][22][32][33][34]

Materials:

  • A549 cells

  • C7M-Q, Lenvatinib, Sorafenib

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation: Treat cells for 24 hours, then harvest and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathway and Experimental Rationale

The following diagram illustrates the hypothesized mechanism of action of C7M-Q and the rationale for the selected assays.

G cluster_0 Signaling Cascades cluster_1 Cellular Processes cluster_2 Cellular Outcomes cluster_3 Assay Validation C7MQ C7M-Q VEGFR VEGFR C7MQ->VEGFR Inhibits EGFR EGFR C7MQ->EGFR Inhibits Kinase_Assay Kinase Assay (HTRF) C7MQ->Kinase_Assay PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR->PI3K_AKT EGFR->RAS_RAF_MEK_ERK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation G1_Arrest G1/S Phase Arrest Proliferation->G1_Arrest MTT_Assay MTT Assay Proliferation->MTT_Assay Apoptosis Apoptosis Survival->Apoptosis Cell_Cycle_Assay Cell Cycle Analysis G1_Arrest->Cell_Cycle_Assay Apoptosis_Assay Annexin V / Caspase-3 Assays Apoptosis->Apoptosis_Assay

Caption: Hypothesized signaling pathway of C7M-Q and corresponding validation assays.

Conclusion and Future Directions

This guide provides a comprehensive framework for the inter-laboratory validation of a novel quinoline-based multi-kinase inhibitor, C7M-Q. The presented protocols and comparative data (hypothetical) serve as a robust starting point for assessing its potential as a therapeutic agent for NSCLC. Successful inter-laboratory validation, demonstrating reproducibility and robustness, is a critical step in the preclinical development of any new drug candidate. Future studies should focus on in vivo efficacy and safety profiling of C7M-Q in relevant animal models of NSCLC.

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  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib).
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  • Sorafenib - Wikipedia.
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Comparative Docking Analysis of Quinoline Derivatives as Potential EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Evaluation

In the landscape of modern drug discovery, quinoline and its derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3][4][5] Their efficacy often stems from the inhibition of key signaling pathways that drive tumor progression. This guide provides a comprehensive, in-depth comparison of quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), a protein frequently implicated in various cancers.[6][7][8][9] We will delve into the causality behind experimental choices in a molecular docking workflow, present detailed protocols, and analyze the results to provide researchers, scientists, and drug development professionals with a robust framework for their own investigations.

The Significance of Targeting EGFR with Quinoline Derivatives

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[7][9] In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor growth.[6][8] This makes EGFR an attractive target for anticancer therapies. Quinoline derivatives have shown considerable promise as EGFR inhibitors, with some compounds demonstrating inhibitory activity at nanomolar concentrations.[10][11] Molecular docking studies are instrumental in understanding the binding interactions between these quinoline-based compounds and the ATP-binding site of the EGFR kinase domain, providing a rational basis for the design of more potent and selective inhibitors.[10][12][13]

The EGFR Signaling Cascade: A Critical Pathway in Cancer

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[6][7][14] By blocking the ATP-binding site, EGFR inhibitors prevent this initial phosphorylation step, thereby abrogating the downstream signaling and inhibiting cancer cell growth.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation

Caption: EGFR Signaling Pathway.

A Validated Workflow for Comparative Docking Studies

To ensure scientific integrity, every protocol must be a self-validating system. The following detailed workflow for a comparative molecular docking study using AutoDock Vina is designed to be robust and reproducible.

Docking_Workflow Start Start PrepProtein 1. Protein Preparation (PDB ID: 4HJO) Start->PrepProtein PrepLigand 2. Ligand Preparation (Quinoline Derivatives) Start->PrepLigand GridBox 3. Grid Box Generation PrepProtein->GridBox PrepLigand->GridBox Docking 4. Molecular Docking (AutoDock Vina) GridBox->Docking Analysis 5. Results Analysis Docking->Analysis End End Analysis->End

Caption: Molecular Docking Workflow.

Experimental Protocol: Step-by-Step Methodology

1. Protein Preparation

  • Rationale: The crystal structure of the target protein, obtained from the Protein Data Bank (PDB), often contains water molecules, co-factors, and other heteroatoms that are not relevant to the binding interaction of interest.[15][16] It is also crucial to add polar hydrogens and assign partial charges to the protein atoms to accurately simulate the electrostatic interactions.

  • Protocol:

    • Download the crystal structure of the EGFR kinase domain (e.g., PDB ID: 4HJO) from the RCSB PDB database.[17]

    • Load the PDB file into a molecular modeling software such as AutoDockTools (ADT).[18]

    • Remove water molecules and any co-crystallized ligands or ions.[15][16]

    • Add polar hydrogens to the protein.[18]

    • Compute and assign Kollman charges.[19]

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[20]

2. Ligand Preparation

  • Rationale: The 2D or 3D structures of the quinoline derivatives need to be converted into a format suitable for docking. This involves adding hydrogens, assigning charges, and defining the rotatable bonds to allow for conformational flexibility during the docking process.[20][21]

  • Protocol:

    • Obtain the 2D structures of the quinoline derivatives in SDF or MOL2 format.[20][22]

    • Use a program like Open Babel to convert the 2D structures to 3D and add hydrogens.[23]

    • Load the 3D structures into AutoDockTools.

    • Detect the root and define the rotatable bonds to allow for torsional flexibility.

    • Save each prepared ligand in the PDBQT format.[22]

3. Grid Box Generation

  • Rationale: The grid box defines the three-dimensional space in the active site of the protein where the docking algorithm will search for the best binding pose of the ligand.[24] The size and center of the grid box should be chosen to encompass the entire binding pocket.

  • Protocol:

    • In AutoDockTools, load the prepared protein (PDBQT file).

    • Open the "Grid Box" option.[24]

    • Center the grid box on the known active site of EGFR. The coordinates can often be determined from the position of a co-crystallized inhibitor.

    • Adjust the dimensions of the grid box to cover all the key amino acid residues in the binding pocket.

    • Save the grid parameters to a configuration file (e.g., conf.txt).[19]

4. Molecular Docking with AutoDock Vina

  • Rationale: AutoDock Vina is a widely used open-source program for molecular docking.[24][25] It uses a sophisticated scoring function to predict the binding affinity and pose of a ligand within the active site of a protein.

  • Protocol:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared protein and ligand PDBQT files and the configuration file.

    • Execute the Vina program with the following command: vina --config conf.txt --receptor protein.pdbqt --ligand ligand.pdbqt --out output.pdbqt --log log.txt

    • Repeat this step for each quinoline derivative to be docked.

5. Analysis of Docking Results

  • Rationale: The output of a docking simulation provides valuable information about the binding affinity (in kcal/mol) and the predicted binding pose of the ligand.[26] Analyzing these results, including the specific hydrogen bonds and hydrophobic interactions, is crucial for understanding the structure-activity relationship.[27]

  • Protocol:

    • Examine the log file (log.txt) for the binding affinity scores of the different poses. The most negative value indicates the strongest predicted binding.[19]

    • Visualize the docked poses in the output.pdbqt file using a molecular visualization tool like PyMOL or Discovery Studio.[28]

    • Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds and hydrophobic interactions with specific amino acid residues in the EGFR active site.[27]

Comparative Performance of Quinoline Derivatives

To illustrate the application of this workflow, we present a hypothetical comparative docking study of three quinoline derivatives against the EGFR kinase domain.

Quinoline DerivativeBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Key Hydrophobic Interactions
Compound A -9.8Met793, Cys797Leu718, Val726, Ala743, Leu844
Compound B -8.5Thr790, Asp855Leu718, Phe723, Leu788, Met790
Compound C -7.2Gln791Ala743, Leu777, Ile789
Erlotinib (Reference) -10.2Met793, Thr790Leu718, Val726, Ala743, Leu844

Analysis of Results:

In this hypothetical study, Compound A exhibits the strongest binding affinity among the tested derivatives, comparable to the reference drug Erlotinib. The hydrogen bonds with Met793 and Cys797, along with extensive hydrophobic interactions, are critical for its potent inhibitory activity. Compound B shows moderate activity, while Compound C has the lowest predicted affinity, likely due to fewer favorable interactions within the binding pocket. This type of comparative analysis is invaluable for prioritizing lead compounds for further experimental validation.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for conducting comparative docking studies of quinoline derivatives against protein targets like EGFR. By understanding the rationale behind each step of the workflow and meticulously analyzing the results, researchers can gain valuable insights into the molecular basis of inhibitor binding. This knowledge is crucial for the rational design and development of novel and more effective anticancer agents.

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A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits for Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries. However, the initial "hits" from these screens are merely the starting point of a rigorous journey. The true challenge lies in distinguishing genuine, promising inhibitor candidates from a sea of false positives and artifacts.[1] This guide provides a comprehensive framework for validating the results of an HTS campaign focused on quinoline-based inhibitors, emphasizing a multi-faceted approach rooted in scientific integrity.

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. However, certain quinoline-containing compounds can also be flagged as Pan-Assay Interference Compounds (PAINS), which are known to cause false positive results in HTS assays.[2][3] Therefore, a robust validation strategy is paramount to avoid costly and time-consuming progression of unsuitable candidates.

The Hit Validation Funnel: A Strategic Workflow

A successful validation campaign follows a logical progression, starting with broad, high-throughput methods to triage initial hits and moving towards more detailed, information-rich assays for the most promising compounds.[4] This "funnel" approach ensures that resources are focused on candidates with the highest potential.

Caption: A streamlined workflow for validating HTS hits.

Part 1: Initial Hit Confirmation and Triage

The first step after a primary screen is to confirm the activity of the initial hits and eliminate obvious artifacts.

Dose-Response Confirmation

Primary screens are typically conducted at a single compound concentration.[5] The immediate next step is to perform dose-response experiments to determine the potency (e.g., IC50) of each hit. This helps to:

  • Confirm Activity: Reproducible, concentration-dependent inhibition is a key indicator of a true hit.

  • Rank-Order Hits: Potency is a primary criterion for prioritizing compounds for further investigation.

  • Identify Problematic Behavior: Atypical dose-response curves (e.g., steep, shallow, or biphasic) can suggest issues like poor solubility, aggregation, or cytotoxicity.[5]

Computational Triage and PAINS Filtering

Computational tools can be invaluable for early-stage hit assessment. Algorithms can identify compounds with undesirable physicochemical properties or those containing substructures associated with assay interference (PAINS).[6] While not all compounds flagged as PAINS are false positives, this analysis helps to prioritize hits for further scrutiny.[6]

Compound Integrity and Purity Analysis

It is crucial to verify the identity and purity of the hit compounds. This is typically done using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation or impurities in the screening samples can lead to misleading results.

Part 2: A Comparative Guide to Validation Assays

Once hits are confirmed, a series of orthogonal and biophysical assays are employed to build a comprehensive understanding of their interaction with the target.

Orthogonal Biochemical Assays

An orthogonal assay measures the same biological activity as the primary screen but uses a different detection method.[7] This is a critical step to rule out artifacts related to the specific technology used in the HTS.[8] For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be luminescence-based or employ a label-free detection method.[9]

Assay Type Principle Advantages Disadvantages
Primary HTS Assay (e.g., Fluorescence Polarization) Measures the change in polarization of fluorescently labeled substrate upon enzyme binding.High throughput, sensitive.Susceptible to interference from fluorescent compounds.[8]
Orthogonal Assay (e.g., Luminescence-based) Measures light output from a reaction, such as ATP depletion in a kinase assay.Less prone to fluorescence interference, high sensitivity.Can be affected by compounds that inhibit the luciferase reporter enzyme.[1]
Direct Detection Assay (e.g., HPLC-based) Directly measures the formation of product or depletion of substrate.Gold standard for accuracy, provides direct evidence of inhibition.Lower throughput, requires more sample.
Biophysical Assays for Direct Target Engagement

Biophysical methods provide direct evidence that a compound physically interacts with the target protein.[] This is a crucial step to confirm that the observed inhibition is due to a direct binding event and not an indirect effect.[11][12]

Technique Principle Information Provided Throughput
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target.[13]Binding affinity (KD), kinetics (kon, koff).[]Medium to High
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[13]Target engagement, relative affinity.High
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a target.[14]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[]Low
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects changes in the chemical environment of atoms upon ligand binding.[13]Target engagement, binding site information, structural details.Low to Medium

Experimental Protocol: Thermal Shift Assay (TSA)

  • Reagent Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Compound Addition: Dispense the protein solution into a 96- or 384-well PCR plate. Add the quinoline-based inhibitors at various concentrations. Include appropriate controls (e.g., no compound, known binder).

  • Dye Addition: Add the fluorescent dye to all wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., 25°C to 95°C).

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A positive shift in Tm in the presence of a compound indicates binding and stabilization of the protein.

Part 3: Delving Deeper - Mechanism of Action and Cellular Activity

For the most promising hits that have been validated through orthogonal and biophysical assays, the next steps involve understanding their mechanism of inhibition and confirming their activity in a more biologically relevant context.

Mechanism of Action (MoA) Studies

MoA studies aim to elucidate how an inhibitor interacts with its target enzyme.[15] This information is critical for lead optimization.[16] Key questions to address include:

  • Reversibility: Does the inhibitor form a covalent or non-covalent bond with the target?

  • Mode of Inhibition: Is the inhibitor competitive, non-competitive, uncompetitive, or allosteric?[17]

These questions can be answered through enzyme kinetics experiments where the reaction rate is measured at varying concentrations of both the substrate and the inhibitor.[16]

Enzyme Inhibition Mechanisms E Enzyme ES ES Complex E->ES + S EI_comp EI Complex E->EI_comp + I S Substrate ES->E - S P Product ES->P k_cat ESI_noncomp ESI Complex ES->ESI_noncomp + I I_comp Competitive Inhibitor I_noncomp Non-competitive Inhibitor EI_comp->E - I ESI_noncomp->ES - I

Caption: Simplified representation of competitive and non-competitive inhibition.

Cell-Based Assays

Ultimately, a successful drug must be effective in a cellular environment. Cell-based assays are essential to confirm that the inhibitor can:

  • Cross the cell membrane.

  • Engage the target in a cellular context.

  • Elicit the desired biological response.

The specific design of the cell-based assay will depend on the biological function of the target.[18] It is also important to assess the cytotoxicity of the compounds to ensure that the observed effects are not due to general toxicity.

Conclusion: Building a Robust Data Package for Lead Advancement

Validating HTS hits is a meticulous process that requires a multi-pronged approach. By systematically employing a cascade of confirmatory, orthogonal, biophysical, and cell-based assays, researchers can confidently identify and prioritize quinoline-based inhibitors with genuine therapeutic potential. This rigorous validation process minimizes the risk of advancing problematic compounds and lays a strong foundation for a successful hit-to-lead campaign.[19]

References

  • Arkin, M. R., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. Methods in Enzymology, 548, 265-309. [Link]
  • Renaud, J., et al. (2017). Biophysics: for HTS hit validation, chemical lead optimization, and beyond. Expert Opinion on Drug Discovery, 12(8), 777-788. [Link]
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  • Wikipedia. Pan-assay interference compounds. [Link]
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  • National Institutes of Health. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
  • ResearchGate. (2025). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]
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  • National Institutes of Health. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]
  • ResearchGate. (2025). Improving the hit-to-lead process: Data-driven assessment of drug-like and lead-like screening hits. [Link]
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]
  • PubMed. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. [Link]
  • Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. [Link]
  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
  • ResearchGate. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
  • National Institutes of Health. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • YouTube. (2021).
  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
  • PubMed. (2014). Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity. [Link]
  • Wikipedia. Hit selection. [Link]
  • MalariaWorld. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. [Link]
  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Link]
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  • ResearchGate. (2025). Identification of novel quinoline inhibitor for EHMT2/G9a through virtual screening. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of (2-Chloro-7-methylquinolin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for (2-Chloro-7-methylquinolin-3-yl)methanol derivatives. As a core scaffold, the quinoline ring is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison with alternative compounds and providing the experimental data and protocols necessary for advancing research in this area.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a versatile scaffold found in both natural alkaloids and synthetic pharmaceuticals.[3][4] Its rigid, planar structure and the presence of a nitrogen atom allow for a variety of intermolecular interactions with biological targets. Modifications to the quinoline core can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific substitution pattern—a chloro group at position 2, a methanol at position 3, and a methyl group at position 7—to explore how targeted modifications can fine-tune biological activity.

Synthetic Strategy: Accessing the Core Scaffold and its Analogs

The synthesis of this compound derivatives typically begins with the construction of the quinoline core, often via established methods like the Vilsmeier-Haack reaction.[5] This reaction, using N-arylacetamides as precursors, can yield 2-chloro-3-formylquinolines.[5][6] The resulting aldehyde is a versatile intermediate that can be readily reduced to the corresponding methanol derivative, which serves as the primary scaffold for further derivatization.

Below is a generalized workflow for the synthesis of these target compounds.

cluster_synthesis Synthetic Workflow Start Substituted N-Arylacetamide VH_reaction Vilsmeier-Haack Reaction (POCl3, DMF) Start->VH_reaction Intermediate 2-Chloro-7-methylquinoline-3-carbaldehyde VH_reaction->Intermediate Reduction Reduction (e.g., NaBH4) Intermediate->Reduction Core_Scaffold This compound Reduction->Core_Scaffold Derivatization Derivatization (Esterification, Etherification, etc.) Core_Scaffold->Derivatization Final_Products Target Derivatives Derivatization->Final_Products

Caption: Proposed synthetic route for this compound derivatives.

Decoding the Structure-Activity Relationship

The biological activity of this class of compounds is dictated by the interplay of the substituents on the quinoline ring. Based on extensive literature on related quinoline derivatives, we can infer the following SAR principles:

  • The 2-Chloro Group: The chlorine atom at the C2 position is a key modulator of activity. It is an electron-withdrawing group that can influence the electronic properties of the entire ring system. Furthermore, it can serve as a leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, such as amines or ethers, to probe interactions with specific biological targets.[7]

  • The 3-Methanol Group: The hydroxyl group of the methanol substituent is a critical site for hydrogen bonding with target proteins.[8][9] This group can be derivatized to form esters or ethers, which can alter the compound's lipophilicity, cell permeability, and metabolic stability. The nature of the R group in these derivatives will be a primary determinant of potency and selectivity.

  • The 7-Methyl Group: The methyl group at the C7 position is a small, lipophilic substituent that can influence the compound's binding to hydrophobic pockets within a target protein. Its presence can also impact the overall solubility and metabolic profile of the molecule. Computational studies on the related 2-chloro-7-methylquinoline-3-carbaldehyde suggest this substitution contributes to the molecule's stable conformation.[10]

The logical relationship of these key structural features is illustrated below.

cluster_sar Key SAR Determinants Core This compound Core Scaffold C2_Cl 2-Chloro Electronic Effects Synthetic Handle Core:f1->C2_Cl:f0 influences C3_MeOH 3-Methanol H-Bonding Derivatization Site Core:f1->C3_MeOH:f0 influences C7_Me 7-Methyl Lipophilicity Steric Effects Core:f1->C7_Me:f0 influences Activity Biological Activity Potency Selectivity ADME Properties C2_Cl->Activity:f0 modulates C3_MeOH->Activity:f0 modulates C7_Me->Activity:f0 modulates

Caption: Interplay of substituents in determining biological activity.

Comparative Analysis with Alternative Quinoline Scaffolds

To contextualize the potential of this compound derivatives, it is useful to compare their expected properties with other classes of bioactive quinolines.

Quinoline Derivative Class Key Structural Features Reported Biological Activities Potential Advantages of this compound Derivatives
4-Aminoquinolines (e.g., Chloroquine) Amino group at C4, often with a 7-chloro substituent.Antimalarial, anti-inflammatory.[11]The 3-methanol group offers a distinct vector for derivatization compared to the 4-amino group, potentially leading to novel target interactions.
Quinoline-3-Carboxamides Carboxamide group at C3.Cytotoxic, antibacterial.[12]The methanol at C3 provides a more flexible linker for attaching various functionalities compared to the relatively rigid carboxamide.
2-Oxoquinolines Carbonyl group at C2.Cytotoxic.[12]The 2-chloro group is a versatile synthetic handle for introducing a wider range of substituents than what is typically explored with 2-oxoquinolines.
7-Chloro-4-quinolinylhydrazones Hydrazone linkage at C4, with a 7-chloro substituent.Anticancer.[12]The 3-methanol scaffold avoids the potential instability of the hydrazone linkage while still allowing for extensive derivatization.

Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is paramount in SAR studies. The following are standard, detailed protocols for assessing the cytotoxic and antimicrobial activities of novel quinoline derivatives.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13][14]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.[15][16]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The general workflow for screening these compounds is depicted below.

cluster_workflow Biological Evaluation Workflow Start Synthesized Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assays (e.g., MTT, MIC) Primary_Screening->Dose_Response Hit_Identification Hit Identification (Potent & Selective Compounds) Dose_Response->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A typical workflow for the biological evaluation of novel compounds.

Data Presentation: Illustrative SAR Data

The following table presents hypothetical IC50 values for a series of this compound derivatives against a generic cancer cell line to illustrate potential SAR trends.

Compound R Group (at 3-O position) LogP (Calculated) IC50 (µM) Notes
1 (Parent) -H2.815.2Baseline activity.
2a -C(O)CH3 (Acetyl)2.98.5Increased potency, likely due to altered electronic properties or binding.
2b -CH2Ph (Benzyl)4.83.1Significant increase in potency, suggesting a beneficial hydrophobic interaction.
2c -CH2CH2OH (Hydroxyethyl)2.125.8Decreased potency, potentially due to reduced cell permeability.
2d -C(O)Ph (Benzoyl)4.55.4Potent, but less so than the benzyl ether, indicating the linker is important.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The key to unlocking its full potential lies in systematic SAR studies focusing on the derivatization of the 3-methanol group, while leveraging the electronic and synthetic advantages of the 2-chloro and 7-methyl substituents. Future work should focus on synthesizing a diverse library of analogs and screening them against a broad panel of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes.[16][17][18] Mechanistic studies on the most potent hits will be crucial for understanding their mode of action and guiding further lead optimization efforts.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. (2025, August 10).
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
  • Kumar, S., Goel, N., Afzal, O., Ali, MR., & Bawa, S. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1).
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate.
  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. (n.d.).
  • Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. (2025, May 10). ResearchGate.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021, December 17). ResearchGate.
  • Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (n.d.). PubMed.
  • Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorpo.... (n.d.). Ingenta Connect.
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  • Biological activities of quinoline derivatives. (n.d.). PubMed.
  • (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2026, January 1). ResearchGate.
  • Substituted quinolines as noncovalent proteasome inhibitors. (n.d.). PMC - NIH.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, April 3). bioRxiv.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021, July 15).
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.).
  • An Overview: The biologically important quninoline derivatives. (2011, September 19).
  • 2-chloro-7-methylquinoline synthesis. (n.d.). ChemicalBook.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances (RSC Publishing).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.).
  • 2-Chloro-7-methylquinoline-3-methanol synthesis. (n.d.). Sigma-Aldrich.
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. (n.d.).
  • (2-Chloro-8-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH.
  • (2-Chloro-6-methylquinolin-3-yl)methanol. (n.d.). PMC - NIH.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Chloro-7-methylquinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (2-Chloro-7-methylquinolin-3-yl)methanol. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The following protocols are designed to provide clear, actionable steps that ensure the well-being of laboratory personnel and adherence to regulatory standards. This document moves beyond a simple checklist, delving into the rationale behind each step to foster a comprehensive understanding of safe chemical handling.

Hazard Assessment: Understanding the Compound

This compound is a halogenated quinoline derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its structural similarity to other chlorinated quinoline compounds necessitates treating it with significant caution. The hazards are inferred from data on analogous chemicals.[1][2][3][4]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescriptionRationale & Precaution
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3]Ingestion can lead to significant adverse health effects. Do not eat, drink, or smoke in laboratory areas.[1][3] In case of ingestion, rinse mouth and seek immediate medical attention.[3]
Skin Irritation Causes skin irritation.[1]Direct contact may result in redness, itching, and inflammation. Always wear chemical-resistant gloves and a lab coat.[4]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]Contact with eyes can cause pain, watering, and potentially severe damage.[3] Always wear safety glasses with side shields or chemical splash goggles.[4]
Respiratory Irritation May cause respiratory irritation.[1]Avoid inhaling dust or fumes. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[5][6]This is a key reason why drain disposal is unacceptable. Chlorinated organic compounds can persist in the environment.[7]

The Core Directive: Segregation as Halogenated Organic Waste

This compound must be managed as hazardous chemical waste . Specifically, due to the chlorine atom in its structure, it is classified as a halogenated organic waste .[8]

The fundamental principles of its disposal are:

  • NEVER dispose of this chemical down the sink or in regular solid waste bins.[4]

  • ALWAYS segregate it from non-halogenated solvents and other waste streams.[8][9] Mixing halogenated and non-halogenated waste streams complicates the final disposal process, often increasing costs and environmental impact, as it can render the entire mixture unsuitable for solvent recovery.[8]

  • ENSURE all waste containers are properly labeled and stored in a designated Satellite Accumulation Area (SAA) before collection by your institution's Environmental Health & Safety (EHS) department.[10][11][12]

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of the waste, from the point of generation to its readiness for pickup.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves for tears or degradation before use.[4]

  • Body Protection: A full-length laboratory coat.[4]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Type: Use a designated, leak-proof container that is chemically compatible with chlorinated organic compounds.[11][13] A glass bottle with a secure, screw-top cap is often a suitable choice.[13] If reusing a reagent bottle, ensure the original label is completely removed or defaced to avoid confusion.[10][13]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[12] The label must clearly state:

    • The words "Hazardous Waste ".[10][11]

    • The full chemical name: This compound . Avoid abbreviations or chemical formulas.[11]

    • A clear description of the associated hazards (e.g., "Toxic," "Irritant").[10]

    • The location where the waste was generated.[10]

Your institution's EHS department will likely provide standardized hazardous waste labels.[12]

Step 3: Waste Segregation and Accumulation

Proper segregation is critical for safety and compliant disposal. The diagram below illustrates the correct waste stream for this compound.

Caption: Waste segregation workflow for this compound.

  • Accumulation: Collect the waste in your designated container. Keep the container tightly capped at all times, except when adding waste.[11][13] Do not leave a funnel in the container.[11]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[11][12] The SAA must be in a secondary containment tray to prevent the spread of potential spills.

Step 4: Arranging for Final Disposal
  • Container Fullness: Do not overfill waste containers; a maximum of 90% capacity is a common guideline.[14]

  • Request Pickup: Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's EHS office.[11][13] This is typically done by submitting an online chemical waste pickup request form.[13]

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct responses. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.[15]

Minor Spill Cleanup Protocol

This procedure applies to small spills that can be safely managed by trained laboratory personnel.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.[16]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper operating height.

  • PPE: Don the appropriate PPE as described in Step 1.

  • Contain & Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[17] Start from the outside of the spill and work inward to prevent it from spreading.[17]

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated, leak-proof container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.[17][18] All cleaning materials (wipes, gloves) must also be disposed of as hazardous waste.[17]

  • Label & Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste and arrange for EHS pickup.[17]

SpillResponse Spill Spill Occurs Alert Alert Personnel Secure Area Spill->Alert PPE Don PPE Alert->PPE Contain Contain & Absorb (Inert Material) PPE->Contain Collect Collect Debris into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Surface Collect->Decontaminate Dispose Arrange for EHS Pickup Decontaminate->Dispose

Caption: Step-by-step workflow for minor chemical spill response.

For major spills, evacuate the area immediately and contact your institution's emergency response number.[16]

First Aid for Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][15]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and ensure that the disposal of this compound is conducted responsibly and in full compliance with environmental regulations.

References

  • Hazardous Waste Disposal Procedures.
  • Hazardous Chemical Waste Management Guidelines.Research - Columbia University.[Link]
  • Hazardous Waste Disposal Guide.
  • Process for Disposal of Chlorinated Organic Residues.
  • Chemical Waste.Environmental Health & Safety (EHS)
  • Chemical and Hazardous Waste.Harvard Environmental Health and Safety.[Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.[Link]
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • STANDARD OPERATING PROCEDURE FOR CHLORIN
  • Process for the incineration of chlorinated organic materials.
  • QUINOLINE FOR SYNTHESIS.Loba Chemie.[Link]
  • Safety Data Sheet: quinoline.Chemos GmbH & Co.KG.[Link]
  • Quinoline Material Safety D
  • Hazardous Waste Reduction.
  • CHEMICAL SPILL PROCEDURES.Clarkson University.[Link]
  • SAFETY DATA SHEET - Methyl Alcohol.Shrader Tire & Oil.[Link]
  • Decontamination After Chemical Incidents.CHIMIA.[Link]
  • Disposing of Chlorine: Pool and Cleaning Products.NEDT.[Link]
  • Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds.Green Chemistry (RSC Publishing).[Link]
  • Methanol Safety D
  • Chemical Waste Management Guide.Technion - Israel Institute of Technology.[Link]

Sources

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